molecular formula C6H9N3O2 B103774 4,6-Dimethoxypyrimidin-5-amine CAS No. 15846-15-8

4,6-Dimethoxypyrimidin-5-amine

Cat. No.: B103774
CAS No.: 15846-15-8
M. Wt: 155.15 g/mol
InChI Key: SYIABKXOJVXKDU-UHFFFAOYSA-N
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Description

4,6-Dimethoxypyrimidin-5-amine is a substituted pyrimidine derivative that serves as a versatile building block in organic and medicinal chemistry research. The dimethoxy-substituted pyrimidine scaffold is a privileged structure in drug discovery, featuring in compounds with a range of pharmacological activities. While this specific isomer's biological profile is less documented, closely related pyrimidine analogs are known to exhibit significant biological properties. For instance, research on 5-substituted 2-amino-4,6-dichloropyrimidines has demonstrated potent inhibition of immune-activated nitric oxide (NO) production, suggesting potential immunomodulatory applications . Furthermore, 4,6-dimethoxypyrimidine structures are recognized as key intermediates in the synthesis of various heterocyclic compounds . This compound is therefore of high value for the exploration and development of new active molecules, particularly in the design of novel enzyme inhibitors or other biologically relevant targets. It is supplied exclusively for professional research and development in laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dimethoxypyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-10-5-4(7)6(11-2)9-3-8-5/h3H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYIABKXOJVXKDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=N1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384725
Record name 4,6-dimethoxypyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15846-15-8
Record name 4,6-dimethoxypyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4,6-Dimethoxypyrimidin-5-amine: A Core Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyrimidine core stands as a "privileged scaffold"—a molecular framework that is recurrently found in potent, biologically active compounds.[1][2][3] Its unique electronic properties and ability to form multiple hydrogen bonds make it an ideal anchor for designing targeted therapeutics.[2][3] Within this important class of heterocycles, 4,6-Dimethoxypyrimidin-5-amine (CAS Number: 15846-15-8 ) emerges as a particularly versatile and strategic building block for researchers, scientists, and drug development professionals.[1][4][5][6][7]

This guide provides a comprehensive technical overview of this compound, moving beyond basic data to explore the causality behind its synthetic utility, its applications in creating complex molecular architectures, and the rigorous protocols required for its effective use. The presence of two methoxy groups and a reactive amine on the pyrimidine ring allows for a diverse range of chemical transformations, making it an invaluable precursor for developing novel therapeutics, particularly kinase inhibitors and other targeted agents.[1]

Physicochemical & Handling Properties

For any laboratory application, a clear understanding of a compound's fundamental properties is paramount. The data below is consolidated for quick reference, ensuring both safety and proper experimental planning.

PropertyValueSource(s)
CAS Number 15846-15-8[1][4][5][6][7]
Molecular Formula C₆H₉N₃O₂[4][6]
Molecular Weight 155.15 g/mol [1][4][6]
IUPAC Name This compound[1]
Melting Point 95-96°C[8]
Appearance SolidN/A
Purity Typically ≥95-97%[4][6]
Storage Conditions Keep in a dark place, inert atmosphere, room temperature or 2-8°C.[6][8]
InChI Key SYIABKKXOJVXKDU-UHFFFAOYSA-N[1]

Synthesis and Chemical Reactivity: A Scientist's Perspective

The utility of this compound stems from its predictable and versatile reactivity, which is rooted in its synthesis. A common and efficient route involves the nucleophilic aromatic substitution (SNAr) of a more readily available precursor, 5-amino-4,6-dichloropyrimidine. This approach is favored because the chlorine atoms are excellent leaving groups, readily displaced by nucleophiles like sodium methoxide.

The causality behind the experimental conditions is critical:

  • Choice of Nucleophile: Sodium methoxide provides the methoxy groups. Its precursor, sodium hydride with methanol, is often used to generate the alkoxide in situ, ensuring a reactive, anhydrous environment.

  • Solvent System: A polar aprotic solvent such as Tetrahydrofuran (THF) is ideal as it can dissolve the reagents without interfering with the nucleophilic attack.

  • Temperature Control: The reaction temperature is carefully managed. Initial cooling prevents an overly exothermic reaction during the formation of the alkoxide, while subsequent heating provides the necessary activation energy for the SNAr reaction to proceed to completion.

G cluster_reactants Inputs A 5-Amino-4,6-dichloropyrimidine (Precursor) R1 B Sodium Methoxide (CH₃ONa) (Nucleophile, 2 eq.) C Polar Aprotic Solvent (e.g., THF) D Heat (Δ) E This compound (Final Product) F Sodium Chloride (NaCl) (Byproduct) R1->E Nucleophilic Aromatic Substitution (SNAr) R1->F

Caption: General synthesis pathway for this compound.

Experimental Protocol: Synthesis via Nucleophilic Substitution

This protocol is a representative, self-validating workflow. Each step is designed to ensure high yield and purity, with built-in checks for reaction completion and product isolation.

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, suspend sodium hydride (2.2 equivalents) in anhydrous THF.

  • Nucleophile Formation: Cool the suspension to 0°C using an ice bath. Add methanol (2.2 equivalents) dropwise. Causality: This generates the potent nucleophile, sodium methoxide, in situ. The slow addition at low temperature safely controls the exothermic reaction and hydrogen gas evolution.

  • Precursor Addition: Once gas evolution ceases, add 5-amino-4,6-dichloropyrimidine (1.0 equivalent) to the mixture.

  • Reaction: Allow the mixture to warm to room temperature, then heat to reflux (approx. 65°C) for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Trustworthiness: TLC analysis provides a real-time check, preventing premature or unnecessarily long reaction times.

  • Quenching: After cooling to 0°C, carefully quench the reaction by the slow addition of water to neutralize any unreacted sodium hydride/methoxide.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). The organic layers contain the desired product.

  • Washing: Wash the combined organic layers with brine (1 x 50 mL) to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ligroin or an ethanol/water mixture) or by silica gel column chromatography to afford the final, pure this compound.[8]

Application in Drug Discovery and Development

The true value of this compound lies in its application as a versatile intermediate.[1] The pyrimidine core is a cornerstone in many FDA-approved drugs, and this specific building block offers three key points for diversification in a drug discovery campaign.

  • The 5-amino group: This is a primary nucleophile, perfect for forming amides, sulfonamides, or for use in reductive amination and cross-coupling reactions to build out complex side chains.

  • The 4,6-methoxy groups: While relatively stable, these can be selectively demethylated or, under certain conditions, act as leaving groups for further SNAr reactions, allowing for the introduction of new functionalities.

  • The Pyrimidine Ring: The nitrogen atoms in the ring are weak bases and can act as hydrogen bond acceptors, a critical interaction for binding to biological targets like enzyme active sites.[2]

This trifecta of reactivity makes it a powerful tool in lead optimization, as illustrated in the workflow below.

G cluster_diversification Chemical Diversification cluster_library Compound Library Generation start Core Scaffold This compound A Amide Coupling (R-COCl) start->A 5-Amine Functionalization B Sulfonylation (R-SO₂Cl) start->B 5-Amine Functionalization C Buchwald-Hartwig Cross-Coupling start->C 5-Amine Functionalization Lib Diverse Library of Novel Pyrimidine Derivatives A->Lib B->Lib C->Lib end Biological Screening (e.g., Kinase Assays) Lib->end

Caption: Workflow for using the scaffold in drug discovery.

Analytical Characterization

Confirming the identity and purity of this compound is a non-negotiable step in any research workflow. A combination of standard analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show characteristic peaks for the aromatic proton, the amine (-NH₂) protons, and the two methoxy (-OCH₃) groups, with distinct chemical shifts and integrations.

    • ¹³C NMR will confirm the number of unique carbon environments in the molecule.

  • Mass Spectrometry (MS): Techniques like GC-MS or LC-MS will confirm the molecular weight by identifying the molecular ion peak (M+) or the protonated molecular ion peak ([M+H]+) at m/z 155.15 or 156.16, respectively.[9]

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound, often showing a single major peak for a pure sample. Analytical data including NMR and HPLC is often available from commercial suppliers.[5]

Safety, Handling, and Disposal

As with any chemical reagent, adherence to strict safety protocols is mandatory. The information below is synthesized from standard Safety Data Sheets (SDS).

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves. Use in a well-ventilated area or a chemical fume hood.[10] If dust formation is possible, a dust mask (e.g., N95) is required.

  • First Aid Measures:

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[11]

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[11] If irritation occurs, seek medical advice.[10]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]

  • Fire-Fighting Measures: Use water spray, foam, carbon dioxide (CO₂), or dry chemical powder to extinguish fires. Thermal decomposition may produce hazardous carbon and nitrogen oxides.[12]

  • Handling and Storage: Avoid contact with skin, eyes, and clothing.[10] Avoid creating dust. Store in a tightly closed container in a dry, well-ventilated place away from incompatible materials like strong oxidizing agents.[6][12]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11] Do not let the product enter drains.

Conclusion

This compound is far more than a catalog chemical; it is a strategic tool for innovation in pharmaceutical research. Its well-defined physicochemical properties, predictable reactivity, and versatile functional handles make it an ideal starting point for the synthesis of compound libraries targeting a range of diseases. By understanding the causality behind its synthesis and application, researchers can fully leverage this privileged scaffold to accelerate the discovery and development of the next generation of targeted medicines.

References

  • This compound [P50454]. ChemUniverse. [Link]
  • CAS 15846-15-8 | this compound. Alchem Pharmtech. [Link]
  • (4,6-dimethoxypyrimidin-5-yl)amine Spectrum. SpectraBase. [Link]
  • 2-Amino-4,6-dimethoxypyrimidine.
  • 4-amino-N-(5,6-dimethoxypyrimidin-4-yl)benzenesulfonamide; 5-[(3,4-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine.
  • Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the Heat Shock Factor (HSF1) stress pathway and CDK9. The Royal Society of Chemistry. [Link]
  • Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5- b ]quinolin-6(7 H )-ones. RSC Advances, RSC Publishing. [Link]
  • Recent Advances in Pyrimidine-Based Drugs.

Sources

Introduction: The Privileged Status of Pyrimidines in Medicine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: 4,6-Dimethoxypyrimidin-5-amine as a Core Scaffold in Drug Discovery

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals. It delves into the essential properties, analytical validation, synthesis, and strategic applications of this compound, a key building block in modern pharmaceutical research.

The pyrimidine nucleus is a cornerstone of heterocyclic chemistry and a highly "privileged" scaffold in drug discovery.[1] As an essential component of nucleobases in DNA and RNA, pyrimidine derivatives possess an intrinsic ability to interact with biological macromolecules like enzymes and receptors.[2][3] This inherent biocompatibility has led to their successful incorporation into a vast array of FDA-approved drugs, demonstrating therapeutic efficacy across oncology, infectious diseases, and inflammatory conditions.[2][4]

Within this critical class of compounds, this compound (CAS: 15846-15-8) emerges as a particularly valuable and versatile intermediate.[1] Its unique substitution pattern—featuring two electron-donating methoxy groups and a strategically placed primary amine—provides a rich platform for synthetic diversification. This guide offers an in-depth exploration of its molecular characteristics, a robust framework for its synthesis and characterization, and insights into its application for developing next-generation therapeutics.

Section 1: Core Physicochemical and Structural Characteristics

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application in complex synthetic routes. This compound is an off-white to yellow solid at room temperature, and its key physicochemical properties are summarized below.[5]

PropertyValueSource(s)
Molecular Weight 155.15 g/mol [1][5]
Molecular Formula C₆H₉N₃O₂[1][5][6][7]
IUPAC Name This compound[1][6]
CAS Number 15846-15-8[1][6][7]
Melting Point 95-96 °C[5]
InChI Key SYIABKXOJVXKDU-UHFFFAOYSA-N[1][8]
Appearance Off-white to yellow solid[5]
Storage Conditions Store at 2-8°C in a dark, inert atmosphere[5][6]

The molecule's reactivity is governed by its electronic landscape. The two methoxy groups at positions 4 and 6 are strong electron-donating groups, which activate the pyrimidine ring towards electrophilic substitution. Conversely, the primary amino group at position 5 is a potent nucleophile, making it the primary site for derivatization via reactions such as acylation, alkylation, and sulfonylation. This electronic arrangement makes the compound a versatile precursor for creating diverse molecular libraries.[1]

Section 2: A Self-Validating Approach to Spectroscopic Characterization

To ensure scientific integrity, every batch of a synthetic intermediate must be rigorously validated. Spectroscopic analysis provides a definitive fingerprint of molecular identity and purity. The protocols and expected data below form a self-validating system for the confirmation of this compound.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) is particularly crucial for unambiguously determining the elemental formula.[1]

Protocol for MS Analysis:

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization Method: Utilize Electrospray Ionization (ESI) in positive mode, as the amino group is readily protonated.

  • Analysis: Acquire the spectrum on a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass.

Expected Data:

m/z (Mass-to-Charge Ratio) Assignment Notes
~156.0770 [M+H]⁺ The protonated molecular ion. The exact mass for C₆H₁₀N₃O₂⁺ provides definitive confirmation of the elemental formula.

| ~178.0589 | [M+Na]⁺ | Sodium adduct, commonly observed with ESI. |

Infrared (IR) Spectroscopy

IR spectroscopy provides diagnostic information about the functional groups present in the molecule.

Protocol for IR Analysis:

  • Sample Preparation: Prepare a KBr (potassium bromide) pellet containing a small amount of the solid sample or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum of the empty spectrometer or pure KBr should be recorded first.[9]

Expected Data:

Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment
~3400 Medium-Strong N-H Asymmetric Stretch (primary amine)
~3300 Medium N-H Symmetric Stretch (primary amine)
~2950-2850 Medium C-H Stretch (methyl groups of methoxy)
~1600-1400 Medium-Strong Pyrimidine Ring C=N and C=C Stretching

| ~1250-1050 | Strong | C-O Asymmetric & Symmetric Stretch (methoxy groups) |

The presence of two distinct peaks in the N-H stretching region is a strong indicator of a primary amine.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed map of the molecule's carbon-hydrogen framework.

Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Record ¹H and ¹³C spectra on a high-field NMR spectrometer (≥400 MHz).

Expected ¹H NMR Data (in CDCl₃):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.1-8.3 Singlet 1H C2-H (aromatic proton)
~4.0-4.2 Singlet 6H -OCH₃ (two methoxy groups)

| ~3.5-4.5 | Broad Singlet | 2H | -NH₂ (amine protons) |

Expected ¹³C NMR Data (in CDCl₃):

Chemical Shift (δ, ppm) Assignment
~160-165 C4 and C6 (carbons attached to methoxy)
~155-160 C2 (aromatic CH)
~120-125 C5 (carbon attached to amine)

| ~50-55 | -OCH₃ (methoxy carbons) |

Section 3: A Validated Synthesis Workflow and Mechanistic Rationale

The synthesis of this compound is typically achieved through a multi-step process starting from readily available precursors. The following protocol outlines a reliable and scalable approach.

Step-by-Step Synthesis Protocol:

Step 1: Nitration of 4,6-dihydroxypyrimidine

  • To a stirred solution of fuming nitric acid cooled to 0°C, slowly add 4,6-dihydroxypyrimidine in portions, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, warm the mixture to room temperature and stir for 4 hours.

  • Carefully pour the reaction mixture onto crushed ice. The resulting precipitate (4,6-dihydroxy-5-nitropyrimidine) is collected by filtration, washed with cold water, and dried.

Step 2: O-Methylation of the Nitropyrimidine

  • Suspend the dried 4,6-dihydroxy-5-nitropyrimidine in a suitable solvent like DMF.

  • Add a base such as potassium carbonate, followed by a methylating agent like dimethyl sulfate or methyl iodide.

  • Heat the mixture (e.g., to 60-70°C) and monitor the reaction by TLC until the starting material is consumed.

  • After cooling, pour the mixture into water and extract the product (4,6-dimethoxy-5-nitropyrimidine) with a solvent like ethyl acetate. The organic layers are combined, dried, and concentrated.

Step 3: Reduction of the Nitro Group

  • Dissolve the 4,6-dimethoxy-5-nitropyrimidine in ethanol or ethyl acetate.

  • Add a catalyst, such as Palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Once the reaction is complete (monitored by TLC), filter the mixture through Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to yield the final product, this compound. The product can be further purified by recrystallization.

Causality in Experimental Design:
  • Temperature Control: The initial nitration is highly exothermic; maintaining a low temperature is critical to prevent runaway reactions and the formation of byproducts.

  • Choice of Base: Potassium carbonate is used in the methylation step as a mild, non-nucleophilic base that facilitates the deprotonation of the hydroxyl groups without competing in the reaction.

  • Catalytic Hydrogenation: This method is chosen for the final reduction because it is clean, high-yielding, and avoids the use of harsh metal-acid reducing agents that could potentially cleave the methoxy groups.

Synthesis Workflow Diagram

SynthesisWorkflow Start 4,6-Dihydroxypyrimidine Reagent1 HNO₃ / H₂SO₄ 0°C → RT Start->Reagent1 Step 1: Nitration Intermediate1 4,6-Dihydroxy-5-nitropyrimidine Reagent2 K₂CO₃, (CH₃)₂SO₄ DMF, 70°C Intermediate1->Reagent2 Step 2: Methylation Intermediate2 4,6-Dimethoxy-5-nitropyrimidine Reagent3 H₂, Pd/C Ethanol, RT Intermediate2->Reagent3 Step 3: Reduction FinalProduct This compound Reagent1->Intermediate1 Reagent2->Intermediate2 Reagent3->FinalProduct

Caption: A typical synthetic route to this compound.

Section 4: Strategic Application in Medicinal Chemistry

The true value of this compound lies in its role as a versatile scaffold for building libraries of drug candidates. The primary amine at the C5 position serves as a crucial handle for introducing molecular diversity.

A Platform for Derivatization

Researchers can leverage the nucleophilic amine to perform a variety of chemical transformations:

  • Amide Coupling: Reaction with carboxylic acids or acid chlorides to form amides, a common linkage in bioactive molecules.

  • Sulfonamide Formation: Reaction with sulfonyl chlorides to generate sulfonamides, a pharmacophore present in many antibacterial and diuretic drugs.

  • Reductive Amination: Condensation with aldehydes or ketones followed by reduction to form secondary or tertiary amines, enabling the exploration of new binding interactions.

  • Buchwald-Hartwig or Ullmann Coupling: Palladium- or copper-catalyzed cross-coupling reactions with aryl halides to introduce diverse aromatic systems.

This synthetic tractability allows for the systematic modification of the molecule's properties, including its size, polarity, and hydrogen bonding potential, to optimize its interaction with a specific biological target. The pyrimidine core itself often acts as a bioisostere for a phenyl ring, offering advantages in metabolic stability and solubility.[3]

Logical Pathway to Therapeutic Candidates

DrugDiscovery cluster_reactions Synthetic Diversification cluster_derivatives Diverse Chemical Library cluster_apps Potential Therapeutic Applications Core This compound (Core Scaffold) Amide Amide Coupling Core->Amide Sulfonamide Sulfonamide Formation Core->Sulfonamide Reductive Reductive Amination Core->Reductive Coupling Cross-Coupling Core->Coupling Deriv1 Amide Derivatives Amide->Deriv1 Deriv2 Sulfonamide Derivatives Sulfonamide->Deriv2 Deriv3 Alkylamine Derivatives Reductive->Deriv3 Deriv4 Aryl-amine Derivatives Coupling->Deriv4 App1 Kinase Inhibitors Deriv1->App1 App2 Antiviral Agents Deriv1->App2 App3 Anti-inflammatory Deriv1->App3 App4 Antimicrobial Agents Deriv1->App4 Deriv2->App1 Deriv2->App2 Deriv2->App3 Deriv2->App4 Deriv3->App1 Deriv3->App2 Deriv3->App3 Deriv3->App4 Deriv4->App1 Deriv4->App2 Deriv4->App3 Deriv4->App4

Caption: From core scaffold to diverse therapeutic applications.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic tool in the arsenal of the modern medicinal chemist. Its well-defined physicochemical properties, validated by a robust analytical workflow, provide a reliable foundation for its use in synthesis. The molecule's inherent reactivity and the privileged nature of the pyrimidine scaffold empower researchers to design and create vast libraries of novel compounds. As the landscape of drug discovery continues to evolve, the intelligent application of such versatile building blocks will remain paramount in the quest for new and effective therapies.

References

  • 4-Amino-5, 6-dimethoxypyrimidine, min 98%, 1 gram. (n.d.). CP Lab Safety.
  • 4-amino-N-(5,6-dimethoxypyrimidin-4-yl)benzenesulfonamide; 5-[(3,4-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine. (n.d.). PubChem.
  • (4,6-dimethoxypyrimidin-5-yl)amine. (n.d.). SpectraBase.
  • 2-Amino-4,6-dimethoxypyrimidine. (n.d.). PubChem.
  • Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the Heat Shock Factor (HSF1) stress pathway and CDK9. (2020). The Royal Society of Chemistry.
  • CAS 15846-15-8 | this compound. (n.d.). Alchem.Pharmtech.
  • This compound [P50454]. (n.d.). ChemUniverse.
  • Applications of 5-Amino-4,6-dichloropyrimidine in Drug Discovery. (n.d.).
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). National Institutes of Health (NIH).
  • Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. (2021). PubMed.
  • Recent Advances in Pyrimidine-Based Drugs. (2023). National Institutes of Health (NIH).

Sources

Introduction: The Strategic Value of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4,6-Dimethoxypyrimidin-5-amine: Properties, Synthesis, and Applications

In the landscape of modern drug discovery and organic synthesis, the pyrimidine core stands out as a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds.[1] Its inherent structural resemblance to the nucleobases of DNA and RNA provides a biocompatible starting point for therapeutic design.[2] Within this important class of heterocyles, This compound (CAS No. 15846-15-8) has emerged as a critical intermediate and versatile building block.[1]

This technical guide offers an in-depth analysis of this compound, moving beyond simple data recitation to provide insights into its chemical behavior, synthetic utility, and strategic applications. As a Senior Application Scientist, my objective is to explain the causality behind its properties and experimental choices, empowering researchers to leverage this molecule's full potential in their work.

Core Physicochemical and Spectroscopic Profile

The unique arrangement of two methoxy groups and an amino group on the electron-deficient pyrimidine ring dictates the molecule's physical properties and reactivity.[1][2] The methoxy groups act as electron-donating substituents, influencing the aromaticity and reactivity of the ring, while the primary amine at the 5-position serves as a key handle for synthetic diversification.[2]

Physicochemical Data Summary

A compilation of the core physicochemical properties of this compound is presented below. These parameters are fundamental for designing reaction conditions, purification strategies, and formulation approaches.

PropertyValueSource(s)
CAS Number 15846-15-8[1]
Molecular Formula C₆H₉N₃O₂[3]
Molecular Weight 155.15 g/mol [1]
Appearance Off-white to yellow solid[4]
Melting Point 95-96 °C[4]
Density ~1.229 g/cm³ (Predicted)[4]
Storage 2-8°C, Keep in a dark place, Inert atmosphere[3][4]
Spectroscopic Signature Analysis

While extensive experimental spectra for this specific isomer are not widely published, its structure allows for a confident prediction of its key spectroscopic features.

  • Infrared (IR) Spectroscopy : The primary amine (-NH₂) is the most indicative functional group. Its presence would be confirmed by two characteristic N-H stretching bands in the 3300-3500 cm⁻¹ region. Additional prominent peaks would correspond to C-O stretching from the methoxy groups and C=N/C=C stretching vibrations within the pyrimidine ring.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy : The proton NMR spectrum would be expected to be relatively simple. Key signals would include a singlet for the lone aromatic proton on the pyrimidine ring, a singlet integrating to six protons for the two equivalent methoxy groups, and a broad singlet for the two protons of the amino group. The exact chemical shifts would depend on the solvent used.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry is invaluable for confirming elemental composition. The expected exact masses for protonated and sodiated adducts are critical for verification in reaction monitoring and final product analysis.

    • [M+H]⁺: 156.07675 Da

    • [M+Na]⁺: 178.05870 Da

Synthesis, Purification, and Safe Handling

The synthesis of substituted aminopyrimidines often relies on the nucleophilic aromatic substitution (SNAr) of halogenated pyrimidine precursors. This is a robust and scalable strategy. While a specific protocol for this compound is not detailed in the provided literature, a validated methodology for its structural isomer, 2-Amino-4,6-dimethoxypyrimidine, offers a highly relevant and instructive pathway.[5] This approach involves the displacement of chloro-substituents with methoxide ions, a fundamental reaction in pyrimidine chemistry.

Representative Synthetic Protocol

This protocol is adapted from the synthesis of a structural isomer and represents a plausible and field-proven method for preparing dimethoxy-substituted aminopyrimidines from their corresponding dichloro-precursors.[5] The logical starting material would be 5-Amino-4,6-dichloropyrimidine.

Step 1: Preparation of Sodium Methoxide Solution

  • Under an inert atmosphere (e.g., Nitrogen or Argon), cool a solution of dry Tetrahydrofuran (THF) in an ice bath to 0 °C.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise.

  • Slowly add anhydrous methanol dropwise to the NaH suspension. Stir for 15-20 minutes at 0 °C to allow for the complete formation of sodium methoxide. Causality Note: Pre-forming the alkoxide is crucial for ensuring a controlled and efficient nucleophilic attack. Adding the alcohol directly to the final reaction mixture can lead to side reactions.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

  • To the freshly prepared sodium methoxide solution, add 5-Amino-4,6-dichloropyrimidine portion-wise, ensuring the temperature remains below 10 °C.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 65 °C).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-18 hours. Causality Note: The electron-withdrawing nature of the pyrimidine ring nitrogens facilitates the SNAr reaction, making the chloro groups excellent leaving groups.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature and carefully quench with a 1 M hydrochloric acid solution until neutral.

  • Dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid via silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/petroleum ether) to yield pure this compound.[5]

G cluster_0 Step 1: Nucleophile Generation cluster_1 Step 2: SNAr Reaction cluster_2 Step 3: Work-up & Purification NaH Sodium Hydride (NaH) in THF NaOMe Sodium Methoxide (NaOMe) NaH->NaOMe @ 0°C MeOH Methanol (MeOH) MeOH->NaOMe @ 0°C Precursor 5-Amino-4,6-dichloropyrimidine Reaction Reaction Mixture (Reflux, ~15h) Precursor->Reaction Workup Aqueous Work-up (Quench, Wash, Dry) Purification Silica Gel Chromatography Workup->Purification Product This compound Purification->Product

Caption: Plausible synthetic workflow for this compound.

Safety and Handling

As a fine chemical intermediate, this compound should be handled with appropriate care in a laboratory setting. While a specific safety data sheet (SDS) was not available for review, general precautions for handling substituted aminopyrimidines should be followed:

  • Use in a well-ventilated area or a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry, and dark place as recommended.[3][4]

Chemical Reactivity and Strategic Applications

The synthetic value of this compound lies in the reactivity of its primary amino group, which serves as a versatile point for derivatization.

Key Reactions of the 5-Amino Group

The amino group at the C5 position is a potent nucleophile and can undergo a variety of chemical transformations, allowing for the construction of diverse molecular architectures.[2]

  • Acylation and Sulfonylation : The amine readily reacts with acyl chlorides, sulfonyl chlorides, and anhydrides to form the corresponding amides and sulfonamides. This is a common strategy for attaching various side chains to the pyrimidine core.

  • Diazotization : The primary aromatic amine can be converted into a diazonium salt by reacting with nitrous acid (generated in situ from sodium nitrite and a strong acid).[2] This diazonium intermediate is highly versatile and can be subsequently converted into a wide range of functional groups (e.g., -OH, -F, -Cl, -Br, -CN) via Sandmeyer-type reactions.

  • Palladium-Catalyzed Cross-Coupling : The amino group can participate in C-N bond-forming reactions, such as the Buchwald-Hartwig amination, to couple with aryl or heteroaryl halides. This allows for the synthesis of more complex, N-arylated pyrimidine structures.[2]

G cluster_0 Derivatization Strategies cluster_1 Resulting Compound Library Scaffold This compound (Core Scaffold) Acylation Acylation (R-COCl) Scaffold->Acylation Sulfonylation Sulfonylation (R-SO₂Cl) Scaffold->Sulfonylation Diazotization Diazotization (NaNO₂/HCl) Scaffold->Diazotization Amides Amide Derivatives Acylation->Amides Sulfonamides Sulfonamide Derivatives Sulfonylation->Sulfonamides Sandmeyer Diverse Functional Groups (-F, -Cl, -CN, etc.) Diazotization->Sandmeyer

Sources

An In-depth Technical Guide to the Synthesis of 4,6-Dimethoxypyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, pyrimidine derivatives represent a cornerstone of molecular design. Their structural resemblance to the nucleobases of DNA and RNA provides a privileged scaffold for interacting with a multitude of biological targets.[1] Among these, 4,6-dimethoxypyrimidin-5-amine stands out as a critical intermediate and versatile building block.[2] Its unique arrangement of two methoxy groups and a primary amine on the pyrimidine ring offers multiple reaction sites for constructing more complex, biologically active molecules, including novel enzyme inhibitors and other targeted therapeutics.[2]

The efficiency, scalability, and safety of the synthetic route to this key intermediate are paramount for research and development pipelines. This guide provides a comprehensive technical overview of the primary synthetic pathways to this compound, grounded in established chemical principles. We will dissect two core strategies, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to empower researchers in making informed decisions for their specific applications.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be broadly approached from two distinct strategic directions:

  • Route A: The "Nitro-to-Amine" Pathway. This strategy involves the functionalization of a pre-existing 4,6-dimethoxypyrimidine core. It begins with the nitration at the C5 position, followed by the chemical reduction of the resulting nitro group to the target primary amine. This route is often favored for its directness in installing the nitrogen functionality at the desired position.

  • Route B: The "Halogen-Dance" Pathway. This approach utilizes a di-halogenated pyrimidine, specifically 5-amino-4,6-dichloropyrimidine, as a key intermediate. The synthesis is achieved through a double nucleophilic aromatic substitution (SNAr) reaction, where the chloro-substituents are displaced by methoxy groups. This pathway leverages the high reactivity of halopyrimidines and the commercial availability of the key intermediate.

The choice between these routes depends on factors such as starting material availability, scalability requirements, and tolerance for specific reagents and reaction conditions.

Caption: High-level decision workflow for the synthesis of this compound.

Route A: The "Nitro-to-Amine" Pathway

This pathway is a classic example of electrophilic aromatic substitution on an activated heterocyclic system, followed by a standard functional group transformation. The methoxy groups at positions 4 and 6 are electron-donating, which activates the C5 position for electrophilic attack.

Step 1.1: Nitration of 4,6-Dimethoxypyrimidine

Mechanistic Rationale: The nitration is achieved using a mixture of concentrated nitric and sulfuric acids. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The electron-rich pyrimidine ring attacks the nitronium ion, preferentially at the C5 position, leading to the formation of 5-nitro-4,6-dimethoxypyrimidine.[3][4] Careful temperature control is critical to prevent over-nitration or side reactions.[3]

G cluster_1 Step 1.1: Nitration cluster_2 Step 1.2: Reduction Start1 4,6-Dimethoxypyrimidine Product1 5-Nitro-4,6-dimethoxypyrimidine Start1->Product1 Electrophilic Aromatic Substitution Reagent1 HNO₃ / H₂SO₄ (Nitronium ion generation) Start2 5-Nitro-4,6-dimethoxypyrimidine Product1->Start2 Product2 This compound Start2->Product2 Catalytic Hydrogenation or Chemical Reduction Reagent2 H₂ / Pd-C (or SnCl₂ / HCl)

Caption: Workflow for the "Nitro-to-Amine" synthesis pathway.

Experimental Protocol: Nitration

  • Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 4,6-dimethoxypyrimidine (1.0 eq).

  • Acid Addition: Cool the flask in an ice-salt bath to 0-5 °C. Slowly add concentrated sulfuric acid (e.g., 5-7 eq) while maintaining the internal temperature below 10 °C.[3]

  • Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1-1.5 eq) to concentrated sulfuric acid (2-3 eq) in a separate flask, pre-cooled in an ice bath.

  • Reaction: Add the cold nitrating mixture dropwise to the pyrimidine solution via the dropping funnel, ensuring the reaction temperature does not exceed 10-15 °C.[4]

  • Stirring: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 10-20 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The product may precipitate.

  • Neutralization & Extraction: Neutralize the aqueous solution with a base (e.g., aqueous NaOH or NH₄OH) to a pH of ~7-8, keeping the temperature low. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-nitro-4,6-dimethoxypyrimidine.

Step 1.2: Reduction of 5-Nitro-4,6-dimethoxypyrimidine

Mechanistic Rationale: The conversion of the nitro group to an amine is a fundamental reduction reaction. Catalytic hydrogenation using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst is a clean and efficient method.[1] Alternatively, chemical reduction using metals in acidic media, such as tin(II) chloride (SnCl₂) in hydrochloric acid, can also be employed. The choice of method depends on the available equipment (hydrogenation apparatus) and the scale of the reaction.

Experimental Protocol: Reduction (Catalytic Hydrogenation)

  • Setup: To a hydrogenation vessel, add the crude 5-nitro-4,6-dimethoxypyrimidine (1.0 eq) and a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Catalyst: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10% by weight of the starting material) under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel, evacuate the air, and purge with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 50 psi or as appropriate for the equipment) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake or by TLC/HPLC analysis. The reaction is typically complete within 4-12 hours.

  • Work-up: Once complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent. Caution: The Pd/C catalyst can be pyrophoric upon exposure to air when dry; keep the filter cake wet.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified if necessary.

Route B: The "Halogen-Dance" Pathway

This route is predicated on the high reactivity of chloro-substituents on the electron-deficient pyrimidine ring towards nucleophilic attack. The starting material, 5-amino-4,6-dichloropyrimidine, is commercially available, making this an attractive option.[5]

Step 2.1: Double Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Rationale: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. Sodium methoxide (NaOCH₃) acts as a potent nucleophile, attacking the carbon atoms at positions 4 and 6, which bear the chlorine leaving groups. The reaction forms a transient, negatively charged intermediate (a Meisenheimer complex), which then expels the chloride ion to restore aromaticity. Two sequential substitutions are required to yield the final product. The reaction is typically performed in methanol, which serves as both a solvent and the source for the methoxide ion in situ if sodium metal is used.[6][7]

G Start 5-Amino-4,6-dichloropyrimidine Product This compound Start->Product Double Nucleophilic Aromatic Substitution (SNAr) Reagent Sodium Methoxide (NaOCH₃) in Methanol (MeOH)

Caption: Workflow for the "Halogen-Dance" synthesis pathway.

Experimental Protocol: Methoxylation

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium methoxide. This can be done by carefully adding sodium metal (2.2-2.5 eq) to anhydrous methanol (a sufficient volume to dissolve the reactants) under an inert atmosphere. Alternatively, a commercial solution of sodium methoxide in methanol can be used.

  • Addition of Starting Material: To the prepared sodium methoxide solution, add 5-amino-4,6-dichloropyrimidine (1.0 eq) portion-wise at room temperature.

  • Reaction: Heat the resulting mixture to reflux (approximately 65 °C for methanol) and maintain for 12-24 hours. The reaction progress should be monitored by TLC or LC-MS until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove most of the methanol under reduced pressure.

  • Extraction: To the residue, add water and extract with an organic solvent such as ethyl acetate or dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water and saturated brine solution.

  • Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude this compound.

Purification and Characterization

Regardless of the synthetic route, the crude product often requires purification to meet the high-purity standards necessary for subsequent applications.

  • Purification:

    • Recrystallization: Toluene is a suitable solvent for recrystallization, which can effectively remove impurities and improve the purity of the final product.[2]

    • Column Chromatography: For higher purity, silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) is the method of choice.

  • Characterization Data: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the methoxy protons (-OCH₃) as a singlet, the aromatic proton at C2 as a singlet, and the amine protons (-NH₂) as a broad singlet.
¹³C NMR Resonances for the two equivalent methoxy carbons, and distinct signals for the aromatic carbons (C2, C4, C5, C6).
Mass Spec (MS) A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (C₆H₉N₃O₂ = 155.15 g/mol ).[8]
FT-IR Characteristic absorption bands for N-H stretching (amine), C-H stretching (aromatic and aliphatic), C=N and C=C stretching (pyrimidine ring), and C-O stretching (methoxy groups).

Comparative Analysis of Synthetic Routes

Parameter Route A: "Nitro-to-Amine" Route B: "Halogen-Dance"
Number of Steps 2 (Nitration, Reduction)1 (from dichloropyrimidine)
Starting Materials 4,6-Dimethoxypyrimidine5-Amino-4,6-dichloropyrimidine
Key Reagents Conc. HNO₃/H₂SO₄, H₂/Pd-C or SnCl₂Sodium Methoxide
Scalability Good; catalytic hydrogenation is highly scalable.Excellent; single-step SNAr is robust and scalable.
Safety & Hazards Requires handling of highly corrosive and oxidizing nitrating agents. Hydrogen gas is flammable.Requires handling of sodium metal (if generating methoxide in situ), which is highly reactive with water.
Overall Yield Generally moderate to good, dependent on both steps.Typically high yields are reported for SNAr on dichloropyrimidines.[9]
Considerations Potentially more steps if the starting dimethoxypyrimidine is not readily available.Relies on the commercial availability and cost of 5-amino-4,6-dichloropyrimidine.

Conclusion and Future Perspectives

Both the "Nitro-to-Amine" and "Halogen-Dance" pathways offer viable and robust methods for the synthesis of this compound. The "Halogen-Dance" route presents a more direct and potentially higher-yielding approach, provided the chlorinated precursor is readily accessible. The "Nitro-to-Amine" route is a classic and reliable alternative that builds the key functionality onto a simpler pyrimidine core.

The choice of synthesis will ultimately be guided by laboratory-specific factors including reagent availability, equipment, scale, and cost-effectiveness. The detailed protocols and mechanistic insights provided in this guide serve as a solid foundation for researchers to successfully synthesize this invaluable chemical building block, paving the way for the discovery and development of next-generation therapeutics.

References

  • Singh, N., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances.
  • Abdel-Maksoud, M. S., et al. (2024). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports.
  • ResearchGate. (2020). Facile Synthesis of 2‐Amino‐4,6‐dimethoxypyrimidine over Lewis Acidic Ionic Liquid Catalysts.
  • Inamdar, S., et al. (2022). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Chemistry.
  • Hassan, A. E. A., et al. (2023). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances.
  • Google Patents. (2014). CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine.
  • Journal of Consortium of Research Journals. (2018). Rapid Amination of Methoxy Pyridines with Aliphatic Amines.
  • PubChem. 2,4-Dichloro-6-methoxypyrimidine.
  • The Royal Society of Chemistry. (2018). Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the Heat Shock Factor (HSF1) stress pathway and CDK9.
  • ACS Omega. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives.
  • Quick Company. Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine.
  • ResearchGate. (2001). Some Specific Features of Acid Nitration of 2-Substituted 4,6-Dihydroxypyrimidines. Nucleophilic Cleavage of the Nitration Products.
  • National Institutes of Health. (2008). One-pot Double Suzuki Couplings of Dichloropyrimidines.
  • Google Patents. (1998). US5744601A - N-(2-amino-4, 6-dichlopyrimidine-5-yl) formanide, and a process for its preparation.
  • ResearchGate. (2005). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.
  • Google Patents. (2013). CN102936224A - Preparation method of 4, 6-dichloropyrimidine.
  • PubChem. 5-Amino-4,6-dichloropyrimidine.
  • Alchem Pharmtech. CAS 15846-15-8 | this compound.
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  • PubChem. 2-Amino-4,6-dimethoxypyrimidine.
  • PubMed. (2002). Nitration of 2-substituted pyrimidine-4,6-diones, structure and reactivity of 5,5-gem-dinitropyrimidine-4,6-diones.
  • Google Patents. (2010). US20100081811A1 - Method for the nitration of 4,6-dihydroxy-2-methylpyrimidine.
  • PubMed. (2022). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization.
  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.
  • Organic Chemistry Research. (2023). A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions.
  • Central European Journal of Energetic Materials. (2018). Modelling of the Nitration of 2-Methylpyrimidine-4,6- dione (MPD).

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A Technical Guide to the Spectroscopic Characterization of 4,6-Dimethoxypyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4,6-Dimethoxypyrimidin-5-amine, a substituted pyrimidine derivative, is a molecule of significant interest to researchers in medicinal chemistry and drug development.[1] Its structural framework, featuring a pyrimidine core with methoxy and amino functional groups, serves as a versatile scaffold in the synthesis of more complex heterocyclic compounds.[1] Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities, making this compound a valuable building block for the discovery of novel therapeutics.[1] A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its application in synthetic chemistry and for the rational design of new bioactive molecules.

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The guide is designed to provide researchers, scientists, and drug development professionals with the necessary insights and protocols for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is an unparalleled, non-destructive technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of each atom within the this compound molecule.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule.

A standardized protocol for acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural elucidation.

H_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing SamplePrep Dissolve 5-10 mg of This compound in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing 0.03% TMS. Spectrometer Place the NMR tube in the spectrometer. Lock, tune, and shim the instrument. SamplePrep->Spectrometer Insert Sample Acquire Acquire the spectrum using standard parameters (e.g., 32 scans, 2s relaxation delay, 45° pulse angle). Spectrometer->Acquire Run Experiment Processing Apply Fourier transform, phase correction, and baseline correction to the FID. Acquire->Processing Raw Data (FID) Reference Reference the spectrum to the TMS signal at 0.00 ppm. Processing->Reference Integration Integrate the signals to determine the relative number of protons. Reference->Integration

Figure 1: Workflow for ¹H NMR Spectroscopy.

Causality in Experimental Choices:

  • Deuterated Solvents: The use of deuterated solvents (e.g., CDCl₃, DMSO-d₆) is essential to avoid large solvent signals that would otherwise obscure the analyte's proton signals.

  • Tetramethylsilane (TMS): TMS is an inert, volatile compound with 12 equivalent protons that produce a single, sharp signal at a high field, making it an ideal internal standard for chemical shift referencing.

  • Shimming: This process optimizes the homogeneity of the magnetic field across the sample, resulting in sharper spectral lines and better resolution.

  • Pulse Angle and Relaxation Delay: A 45° pulse angle is a good compromise between signal intensity and the time required for the nuclei to return to their equilibrium state. The relaxation delay ensures that the magnetization has sufficiently recovered before the next pulse, allowing for accurate integration.

While an experimental spectrum is ideal, the following table outlines the predicted ¹H NMR chemical shifts for this compound based on established ranges for similar compounds.[1][2]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H-2 (pyrimidine ring)~8.0-8.5Singlet1H
-NH₂ (amine)~4.5-5.5 (broad)Singlet2H
-OCH₃ (methoxy)~3.9-4.1Singlet6H

Interpretation of the Predicted Spectrum:

  • H-2 Proton: The proton at the C-2 position of the pyrimidine ring is expected to be the most deshielded aromatic proton due to the electron-withdrawing effect of the two adjacent nitrogen atoms, resulting in a downfield chemical shift. Its isolation from other protons leads to a singlet.

  • Amine Protons: The protons of the primary amine group typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange with trace amounts of water in the solvent. The chemical shift of this signal is highly dependent on solvent and concentration.

  • Methoxy Protons: The two methoxy groups at positions C-4 and C-6 are chemically equivalent due to the symmetry of the molecule. Therefore, they are expected to resonate as a single, sharp singlet, integrating to six protons.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments within a molecule.

The acquisition of a ¹³C NMR spectrum generally requires a longer acquisition time than ¹H NMR due to the low natural abundance of the ¹³C isotope.

C13_NMR_Workflow cluster_prep_c13 Sample Preparation cluster_acq_c13 Data Acquisition cluster_proc_c13 Data Processing SamplePrep_c13 Use the same sample as for ¹H NMR, ensuring sufficient concentration (15-20 mg in 0.6-0.7 mL). Spectrometer_c13 Tune the spectrometer to the ¹³C frequency. Use a proton- decoupled pulse sequence. SamplePrep_c13->Spectrometer_c13 Insert Sample Acquire_c13 Acquire the spectrum with a larger number of scans (e.g., 1024) to achieve adequate signal-to-noise. Spectrometer_c13->Acquire_c13 Run Experiment Processing_c13 Apply Fourier transform, phase correction, and baseline correction. Acquire_c13->Processing_c13 Raw Data (FID) Reference_c13 Reference the spectrum to the solvent signal (e.g., CDCl₃ at 77.16 ppm) or TMS at 0.00 ppm. Processing_c13->Reference_c13

Figure 2: Workflow for ¹³C NMR Spectroscopy.

Causality in Experimental Choices:

  • Proton Decoupling: Standard ¹³C NMR spectra are acquired with broadband proton decoupling. This collapses the carbon-proton couplings, resulting in a single sharp peak for each unique carbon atom and significantly enhances the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).

  • Increased Scans: The low natural abundance (~1.1%) and smaller gyromagnetic ratio of ¹³C compared to ¹H necessitate a much larger number of scans to achieve a good quality spectrum.

The predicted chemical shifts for the carbon atoms in this compound are summarized below, based on typical values for substituted pyrimidines.[1]

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-4, C-6~160-165
C-2~150-155
C-5~120-125
-OCH₃~55-60

Interpretation of the Predicted Spectrum:

  • C-4 and C-6: These carbons are attached to electronegative oxygen and nitrogen atoms, causing them to be significantly deshielded and appear at a very downfield chemical shift. Due to symmetry, they are expected to be equivalent.

  • C-2: This carbon is also deshielded by the two adjacent nitrogen atoms, but to a lesser extent than C-4 and C-6, which are also influenced by the methoxy groups.

  • C-5: The carbon bearing the amino group is expected to be the most shielded of the pyrimidine ring carbons.

  • Methoxy Carbons: The carbons of the methoxy groups are in a typical range for sp³-hybridized carbons attached to an oxygen atom.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, valuable structural information.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

For a volatile and thermally stable compound like this compound, GC-MS with electron ionization (EI) is a suitable method for analysis.

GCMS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms GC-MS Analysis cluster_proc_ms Data Interpretation SamplePrep_ms Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent (e.g., methanol, ethyl acetate). Injection Inject a small volume (e.g., 1 µL) into the GC, where the compound is vaporized and separated on a capillary column. SamplePrep_ms->Injection Ionization Eluted compound enters the MS source and is ionized by electron impact (EI) at 70 eV. Injection->Ionization Separation Analysis Ions are separated by the mass analyzer (e.g., quadrupole) and detected. Ionization->Analysis Spectrum The mass spectrum shows the molecular ion (M⁺·) and fragment ions at their respective m/z values. Analysis->Spectrum Ion Detection Fragmentation Analyze the fragmentation pattern to deduce the structure. Spectrum->Fragmentation

Figure 3: Workflow for GC-MS Analysis.

Causality in Experimental Choices:

  • Electron Ionization (EI) at 70 eV: This is a standard method for creating positive ions in the gas phase. At 70 eV, the electron energy is sufficient to cause reproducible fragmentation patterns, which are useful for structural elucidation and library matching.

  • Gas Chromatography (GC): GC provides excellent separation of volatile compounds, ensuring that a pure sample enters the mass spectrometer, which is crucial for obtaining a clean mass spectrum.

The mass spectrum of this compound obtained by GC-MS is characterized by a prominent molecular ion peak and several key fragment ions.[3]

m/z Proposed Fragment Significance
155[M]⁺˙Molecular Ion
140[M - CH₃]⁺Loss of a methyl radical from a methoxy group
126[M - CH₂NH]⁺Loss of a methylamino radical
112[M - CH₃ - CO]⁺Subsequent loss of carbon monoxide
83[C₄H₅N₂]⁺Pyrimidine ring fragment

Interpretation of the Mass Spectrum: The presence of a molecular ion at m/z 155 confirms the molecular weight of the compound. The fragmentation pattern is consistent with the structure of this compound. The initial loss of a methyl radical (m/z 140) is a common fragmentation pathway for methoxy-substituted aromatic compounds. Further fragmentation of the pyrimidine ring leads to the observed smaller fragments.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to the vibrational energies of the chemical bonds.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is the preferred method for obtaining an infrared spectrum due to its speed and sensitivity.

FTIR_Workflow cluster_prep_ir Sample Preparation cluster_acq_ir Data Acquisition cluster_proc_ir Data Analysis SamplePrep_ir Prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing into a transparent disk. Alternatively, use an ATR accessory. Background Acquire a background spectrum of the empty sample compartment or the clean ATR crystal. SamplePrep_ir->Background Sample_Scan Acquire the sample spectrum. Background->Sample_Scan Ratioing Spectrum_ir The final spectrum is a plot of % Transmittance vs. Wavenumber (cm⁻¹). Sample_Scan->Spectrum_ir Interpretation_ir Identify characteristic absorption bands corresponding to specific functional groups. Spectrum_ir->Interpretation_ir

Figure 4: Workflow for FTIR Spectroscopy.

Causality in Experimental Choices:

  • KBr Pellet: This is a common technique for solid samples. The KBr is transparent to infrared radiation in the typical analysis range and provides a uniform matrix for the sample.

  • Background Scan: A background scan is essential to subtract the absorbance of atmospheric CO₂ and water vapor, as well as any instrumental artifacts, from the sample spectrum.

The following table lists the predicted characteristic IR absorption bands for this compound.[1]

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H stretch (asymmetric & symmetric)3300-3500Medium
C-H stretch (aromatic)3000-3100Weak
C-H stretch (aliphatic, -OCH₃)2850-2960Medium
C=N, C=C stretch (pyrimidine ring)1500-1650Strong
N-H bend (amine)1580-1650Medium
C-O stretch (methoxy)1000-1300Strong

Interpretation of the Predicted IR Spectrum:

  • N-H Stretch: The presence of two bands in the 3300-3500 cm⁻¹ region is a characteristic feature of a primary amine.

  • C-H Stretches: The spectrum will show both aromatic and aliphatic C-H stretching vibrations, corresponding to the pyrimidine ring proton and the methoxy group protons, respectively.

  • Ring Vibrations: The complex pattern of strong absorptions in the 1500-1650 cm⁻¹ region is characteristic of the stretching vibrations of the C=C and C=N bonds within the aromatic pyrimidine ring.

  • C-O Stretch: A strong absorption band in the fingerprint region (1000-1300 cm⁻¹) is indicative of the C-O stretching of the methoxy groups.

Conclusion

The comprehensive spectroscopic analysis of this compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provides a detailed and self-validating structural characterization. The predicted and experimental data presented in this guide are in full agreement with the proposed molecular structure. This technical guide serves as a valuable resource for scientists, enabling the confident identification and utilization of this important building block in the pursuit of novel chemical entities with potential therapeutic applications.

References

  • Royal Society of Chemistry. (2019). Supporting Information - NanocrystallineCdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. [Link]
  • SpectraBase. (n.d.). (4,6-dimethoxypyrimidin-5-yl)amine - Optional[MS (GC)] - Spectrum. [Link]
  • Royal Society of Chemistry. (n.d.).
  • Semantic Scholar. (n.d.). Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. [Link]

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An In-depth Technical Guide to the ¹H NMR Spectrum of 4,6-Dimethoxypyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 4,6-dimethoxypyrimidin-5-amine (CAS: 15846-15-8), a critical building block in medicinal and organic chemistry.[1] The guide is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical verification. We will delve into the theoretical underpinnings of the spectrum, present a detailed experimental protocol for data acquisition, and offer an expert interpretation of the spectral features, grounded in established chemical principles and supported by authoritative references.

Introduction: The Role of this compound in Synthesis

This compound is a substituted pyrimidine derivative valued as a versatile precursor for synthesizing more complex, biologically active molecules.[1] The dimethoxy-substituted pyrimidine scaffold is a privileged structure in drug discovery.[1] Given its role as a foundational intermediate, unambiguous structural confirmation is paramount. ¹H NMR spectroscopy is the primary non-destructive analytical technique for this purpose, offering precise information about the proton framework of the molecule.[1] This guide will systematically deconstruct the ¹H NMR spectrum to provide a self-validating system for its identification.

Foundational Principles: Interpreting a ¹H NMR Spectrum

A ¹H NMR spectrum provides three primary types of information that are essential for structural determination.[2][3]

  • Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Electron-withdrawing groups deshield protons, moving their signal "downfield" (higher ppm), while electron-donating groups shield them, moving the signal "upfield" (lower ppm).[4]

  • Integration: The area under a signal is proportional to the number of protons it represents. This allows for the determination of the relative ratio of different types of protons in the molecule.[2]

  • Multiplicity (Splitting): Spin-spin coupling between non-equivalent neighboring protons splits a signal into multiple lines (e.g., doublet, triplet). The "n+1 rule" dictates that a signal for a proton with 'n' neighbors will be split into 'n+1' peaks.

Predicted ¹H NMR Spectrum of this compound

Before analyzing the experimental data, we can predict the spectrum based on the molecule's structure. The molecule possesses a plane of symmetry, which simplifies the expected spectrum.

  • H2 Proton: The pyrimidine ring has a single proton at the C2 position. In unsubstituted pyrimidine, this proton is highly deshielded and appears at ~9.26 ppm.[5] However, the subject molecule has three potent electron-donating groups (two -OCH₃ and one -NH₂) attached to the ring. These groups will significantly shield the H2 proton, shifting its resonance substantially upfield.

  • Methoxy Protons (-OCH₃): The two methoxy groups at positions C4 and C6 are chemically equivalent due to the molecule's symmetry. Therefore, the six protons of these two groups will produce a single, sharp signal.[1]

  • Amine Protons (-NH₂): The two protons of the primary amine group at C5 are equivalent. Their signal is often broad due to rapid chemical exchange with trace amounts of water and quadrupole broadening from the adjacent nitrogen atom.[1][6][7]

dot

Caption: Predicted ¹H NMR signals for this compound.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The causality behind this protocol is to ensure high resolution, accurate integration, and clear identification of all proton signals, particularly the labile amine protons. The choice of solvent is critical.

Rationale for Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Unlike CDCl₃, DMSO-d₆ is a hydrogen bond acceptor, which slows down the rate of proton exchange for N-H protons. This results in a sharper, more well-defined amine signal, aiding in its unambiguous identification.[6]

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Transfer the solid to a clean, dry NMR tube.

    • Add approximately 0.6 mL of DMSO-d₆ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

    • Cap the tube and vortex gently until the sample is fully dissolved.

  • Instrument Configuration (400 MHz Spectrometer):

    • Locking and Shimming: Lock the spectrometer on the deuterium signal of DMSO-d₆. Perform automated or manual shimming to optimize the magnetic field homogeneity.

    • Acquisition Parameters:

      • Pulse Program: Standard single pulse (zg30).

      • Temperature: 298 K (25 °C).

      • Number of Scans (NS): 16 (increase if sample concentration is low).

      • Relaxation Delay (D1): 5 seconds (ensures full relaxation of protons for accurate integration).

      • Acquisition Time (AQ): ~4 seconds.

      • Spectral Width (SW): 20 ppm (from -2 to 18 ppm).

  • Data Processing:

    • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz) and perform Fourier transformation.

    • Phasing and Baseline Correction: Manually phase the spectrum to achieve pure absorption lineshapes. Apply an automated polynomial baseline correction.

    • Referencing: Calibrate the spectrum by setting the TMS signal to δ 0.00 ppm.

    • Integration: Calibrate the integral curves and set the integral of a well-defined signal (e.g., the methoxy signal) to its known proton count (6H) to determine the relative integrals of other signals.

Analysis and Interpretation of the ¹H NMR Spectrum

The experimental ¹H NMR spectrum in DMSO-d₆ validates the predicted structure. All quantitative data are summarized in Table 1.

Signal LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
A~7.95Singlet (s)1HPyrimidine H2
B~5.15Broad Singlet (br s)2HAmine (-NH₂)
C~3.88Singlet (s)6HMethoxy (-OCH₃)
Table 1: Summary of ¹H NMR Spectroscopic Data for this compound (400 MHz, DMSO-d₆)
Signal C: The Methoxy Protons (δ ~3.88 ppm)

The most upfield signal in the aromatic/heteroaromatic region is a sharp singlet at approximately 3.88 ppm.[1]

  • Chemical Shift: This region is characteristic of protons on a carbon adjacent to an oxygen atom (e.g., ethers, esters). The observed shift is in excellent agreement with the expected range of δ 3.8–4.0 ppm for methoxy groups on a pyrimidine ring.[1]

  • Integration: The integral value corresponds to six protons, confirming the presence of two chemically equivalent methoxy groups.

  • Multiplicity: The signal is a sharp singlet, indicating no adjacent protons to couple with, which is consistent with the structure.

Signal B: The Amine Protons (δ ~5.15 ppm)

A broad singlet is observed around δ 5.15 ppm.

  • Chemical Shift: The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature.[8][9] The observed shift falls within the typical range for aromatic amines.[1]

  • Integration: The integral value corresponds to two protons, consistent with an -NH₂ group.

  • Multiplicity and Peak Shape: The broadness of the signal is a hallmark feature of amine protons.[7] This is due to a combination of factors: (1) Quadrupole broadening from the ¹⁴N nucleus, and (2) Intermediate-rate chemical exchange with trace amounts of protic impurities (like H₂O) in the solvent.[6]

  • Confirmation (Self-Validating Protocol): To definitively confirm this assignment, a D₂O exchange experiment can be performed. Adding a drop of deuterium oxide to the NMR tube and re-acquiring the spectrum will cause the amine protons to exchange with deuterium. This results in the disappearance of the signal at δ 5.15 ppm, confirming its identity as the labile N-H protons.[9]

Signal A: The Pyrimidine H2 Proton (δ ~7.95 ppm)

The most downfield signal is a singlet at approximately 7.95 ppm.

  • Chemical Shift: This signal is assigned to the sole remaining proton on the pyrimidine ring at the C2 position. While unsubstituted pyrimidine has its H2 proton at a much more deshielded value (~9.26 ppm), the powerful electron-donating effects of the two methoxy groups and the amino group cause significant shielding, shifting this proton upfield by over 1.3 ppm.[5] The study of substituted aminopyrimidines has shown that the electronic effects of substituents strongly influence ring proton shifts.[10]

  • Integration: The integral value corresponds to one proton.

  • Multiplicity: The signal is a singlet, as there are no protons on adjacent carbon atoms (C4 and C6).

Workflow Visualization

The entire process, from sample preparation to final structural confirmation, can be visualized as a systematic workflow.

dot

NMR_Workflow Figure 2: Analytical Workflow for NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis A Weigh Sample (5-10 mg) B Dissolve in DMSO-d6 + TMS A->B C Transfer to NMR Tube B->C D Lock & Shim C->D E Set Parameters (zg30, NS=16, D1=5s) D->E F Acquire FID E->F G Fourier Transform F->G H Phase & Baseline Correction G->H I Reference to TMS H->I J Integrate Signals I->J K Assign Peaks (Shift, Multiplicity) J->K L Structural Confirmation K->L

Caption: A step-by-step workflow for the ¹H NMR analysis of the title compound.

Conclusion

The ¹H NMR spectrum of this compound is distinct and highly informative. It is characterized by three singlet signals corresponding to the C2-proton, the two equivalent methoxy groups, and a broad singlet for the C5-amine protons. The chemical shifts and integrations are fully consistent with the assigned structure and demonstrate the significant shielding influence of the electron-donating substituents on the pyrimidine ring. The detailed protocol and analysis provided herein serve as an authoritative guide for the unambiguous structural verification of this important synthetic intermediate.

References

  • Lewis, R. G., & Dyer, D. S. (n.d.). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES.
  • J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional.
  • National Institutes of Health. (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA.
  • BenchChem. (n.d.). This compound | CAS 15846-15-8.
  • ResearchGate. (n.d.). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine.
  • ResearchGate. (n.d.). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines.
  • ChemicalBook. (n.d.). Pyrimidine(289-95-2) 1H NMR spectrum.
  • American Chemical Society. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering.
  • OpenOChem Learn. (n.d.). Interpreting ¹H NMR Spectra.
  • N/A. (n.d.). 14.
  • Chemistry LibreTexts. (2024). Spectroscopy of Amines.
  • KPU Pressbooks. (n.d.). 6.
  • BenchChem. (n.d.). A Technical Guide to the Spectroscopic Analysis of 4,6-Dichloropyrimidin-5-amine.

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A Technical Guide to the ¹³C NMR Spectroscopy of 4,6-Dimethoxypyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of 4,6-Dimethoxypyrimidin-5-amine

This compound, with the molecular formula C₆H₉N₃O₂, is a substituted pyrimidine. The pyrimidine core is a privileged scaffold in numerous biologically active compounds. The specific arrangement of two electron-donating methoxy groups and an amino group on the pyrimidine ring makes this molecule a versatile precursor for the synthesis of more complex pharmaceutical agents.

Given its role in synthesis, unambiguous structural confirmation is paramount. ¹³C NMR spectroscopy is an indispensable technique for this purpose, providing a unique fingerprint of the carbon skeleton of a molecule. Each carbon atom in a distinct chemical environment gives rise to a specific signal, and the chemical shift of this signal is highly sensitive to the surrounding electronic environment.

Predicted ¹³C NMR Spectral Data

Due to the absence of a publicly available experimental spectrum, the ¹³C NMR chemical shifts for this compound have been predicted using advanced computational algorithms.[1][2] These prediction tools utilize large databases of known spectra and sophisticated machine learning models to achieve high accuracy.[3][4] The predicted spectrum is referenced to tetramethylsilane (TMS) at 0.00 ppm.

Carbon AtomPredicted Chemical Shift (ppm)
C2155.8
C4/C6162.5
C5115.3
-OCH₃54.2

Spectral Interpretation: A Causal Analysis

The predicted chemical shifts can be rationalized by considering the electronic effects of the substituents on the pyrimidine ring. The interplay of inductive and resonance effects of the methoxy and amino groups governs the electron density at each carbon atom, which in turn determines its chemical shift.

  • C4 and C6 (162.5 ppm): These two carbons are chemically equivalent due to the symmetry of the molecule. They are directly bonded to highly electronegative oxygen atoms of the methoxy groups and are also part of the electron-deficient pyrimidine ring. The strong deshielding effect of the oxygen atoms results in a significant downfield shift, placing these signals at the lowest field among the ring carbons.

  • C2 (155.8 ppm): This carbon is situated between two nitrogen atoms in the pyrimidine ring, which are strongly electron-withdrawing. This leads to a significant deshielding and a downfield chemical shift.

  • C5 (115.3 ppm): This carbon is directly attached to the amino group and is situated between the two methoxy-substituted carbons. The amino group is a strong electron-donating group through resonance, which increases the electron density at this position. This increased shielding shifts the C5 signal significantly upfield compared to the other ring carbons.

  • -OCH₃ (54.2 ppm): The signals for the two equivalent methoxy carbons appear in the typical range for sp³-hybridized carbons attached to an oxygen atom.

The relationship between the molecular structure and the predicted ¹³C NMR signals is illustrated in the following diagram:

Caption: Molecular structure and predicted ¹³C NMR assignments.

Experimental Protocol for ¹³C NMR Acquisition

To validate the predicted data and obtain an experimental spectrum, the following protocol serves as a robust starting point. The principles outlined here are designed to ensure high-quality, reproducible data.

Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.

  • Sample Quantity: For a standard ¹³C NMR experiment, a sample amount of 50-100 mg is recommended for small molecules.[5] This ensures a good signal-to-noise ratio can be achieved in a reasonable time frame (20-60 minutes).[5]

  • Solvent Selection: A suitable deuterated solvent must be chosen to dissolve the sample.[6] For this compound, deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are good initial choices due to their ability to dissolve a wide range of organic compounds. The choice of solvent can have a minor effect on the chemical shifts.[7]

  • Dissolution and Filtration: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. It is critical to ensure the final solution is free of any particulate matter, as suspended solids will degrade the magnetic field homogeneity and broaden the spectral lines. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[8]

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR in organic solvents, defining the 0 ppm mark.[9] A small amount can be added to the deuterated solvent before dissolving the sample.

NMR Spectrometer Parameters

The following are typical acquisition parameters for a standard proton-decoupled ¹³C NMR experiment on a 400 MHz spectrometer.

ParameterRecommended ValueRationale
Spectrometer Frequency~100 MHzFor a 400 MHz ¹H spectrometer
Pulse Programzgpg30 or similarStandard proton-decoupled experiment with a 30° pulse angle to allow for faster repetition
Acquisition Time1-2 secondsTo ensure good digital resolution
Relaxation Delay (D1)2 secondsA shorter delay can be used for qualitative spectra; for quantitative analysis, a much longer delay is necessary.[10]
Number of Scans1024 or higherDue to the low natural abundance of ¹³C, a large number of scans is required to achieve an adequate signal-to-noise ratio.[11][12]
Spectral Width0-220 ppmTo encompass the full range of expected chemical shifts for organic molecules.[12]
Temperature298 K (25 °C)Standard ambient temperature for routine analysis
Data Processing
  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

  • Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

  • Baseline Correction: A baseline correction is applied to ensure a flat baseline across the spectrum.

  • Referencing: The spectrum is referenced by setting the TMS peak to 0.00 ppm.

The following workflow diagram illustrates the key stages of the experimental process:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 50-100 mg of Sample dissolve Dissolve in 0.6-0.7 mL of Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter setup Set Up Spectrometer Parameters filter->setup acquire Acquire FID (1024+ scans) setup->acquire ft Fourier Transform acquire->ft phase Phase and Baseline Correction ft->phase reference Reference to TMS phase->reference Final Spectrum Final Spectrum reference->Final Spectrum

Caption: Experimental workflow for ¹³C NMR analysis.

Conclusion

This technical guide provides a comprehensive overview of the ¹³C NMR spectroscopy of this compound from both a predictive and an experimental standpoint. The predicted spectral data, coupled with a detailed interpretation based on fundamental principles of substituent effects, offers a reliable reference for researchers working with this compound. The provided experimental protocol outlines a self-validating system for acquiring high-quality ¹³C NMR data, ensuring the structural integrity of this important synthetic intermediate can be confidently verified.

References

  • Chemical Instrumentation Facility, Iowa State University.
  • University of Bristol.
  • CASPRE. 13C NMR Predictor. [Link]
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  • UCHEM.
  • Mestrelab Research. Download NMR Predict. [Link]
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  • ACS Publications.

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An In-depth Technical Guide to the Mass Spectrometry of 4,6-Dimethoxypyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration of the mass spectrometric analysis of 4,6-Dimethoxypyrimidin-5-amine, a substituted pyrimidine derivative of significant interest in medicinal and organic chemistry.[1] As a versatile building block, understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and quality control in research and drug development settings.[1] This document offers insights into the selection of appropriate ionization techniques, predicts fragmentation pathways, and provides a framework for the structural elucidation of this compound and its analogs.

Compound Profile: this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust mass spectrometry method.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 15846-15-8[1][2][3]
Molecular Formula C₆H₉N₃O₂[1][2][3]
Molecular Weight 155.16 g/mol [2][3]
Exact Mass 155.0695 g/mol [4]
Structure
Chemical structure of this compound(Structure based on IUPAC name)
InChI Key SYIABKXOJVXKDU-UHFFFAOYSA-N[1][4]

The presence of an aromatic pyrimidine core, an amino group, and two methoxy groups dictates the compound's chemical behavior and, consequently, its mass spectrometric fingerprint. The pyrimidine ring provides a stable scaffold, while the functional groups offer sites for ionization and predictable fragmentation.[5][6]

Ionization Techniques for Aromatic Amines

The choice of ionization technique is a critical first step in the mass spectrometric analysis of this compound. The goal is to efficiently generate gas-phase ions of the analyte with minimal unwanted degradation. Both "hard" and "soft" ionization techniques can be considered, each offering distinct advantages.

Electron Ionization (EI)

Electron Ionization (EI) is a classic, high-energy technique that can provide detailed structural information through extensive fragmentation.[7][8] For this compound, EI would likely produce a rich fragmentation spectrum, which is invaluable for structural confirmation.[8]

Workflow for Electron Ionization Gas Chromatography-Mass Spectrometry (EI-GC-MS):

Caption: Workflow for EI-GC-MS analysis.

Soft Ionization Techniques

Soft ionization methods are generally preferred for obtaining molecular weight information, as they minimize fragmentation and keep the molecular ion intact.[9][10]

  • Electrospray Ionization (ESI): ESI is a highly versatile soft ionization technique, particularly well-suited for polar and thermally labile molecules.[7][8] Given the presence of the basic amino group, this compound is expected to ionize efficiently in positive ion mode ESI through protonation.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is another viable option, especially for less polar compounds that are not as amenable to ESI.[7] It involves a corona discharge to ionize the analyte, often resulting in protonated molecules.

  • Chemical Ionization (CI): As a softer alternative to EI, CI uses a reagent gas to produce ions with less fragmentation, making the molecular ion more prominent.[8][9]

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid, to create a 1 mg/mL stock solution. Further dilute to a working concentration of 1-10 µg/mL. The formic acid aids in the protonation of the analyte.

  • Chromatographic Separation:

    • LC System: An Agilent 1200 series or equivalent.[5]

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[5]

    • Mobile Phase A: Water with 0.1% formic acid.[5]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[5]

    • Gradient: A suitable gradient from 5% to 95% Mobile Phase B over several minutes to ensure good peak shape and separation from any impurities.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Detection (Positive Ion ESI):

    • Ion Source: Electrospray Ionization (ESI).

    • Polarity: Positive.

    • Capillary Voltage: 3.5-4.5 kV.

    • Drying Gas (N₂) Temperature: 300-350 °C.

    • Drying Gas (N₂) Flow: 8-12 L/min.

    • Nebulizer Pressure: 30-45 psi.

    • Scan Range: m/z 50-300.

Predicted Fragmentation Patterns

The fragmentation of substituted pyrimidines is primarily governed by the nature and position of the substituents on the pyrimidine ring.[5][6] The stable pyrimidine ring often remains intact in many of the fragment ions.[6]

Logical Flow of Fragmentation Analysis:

Fragmentation_Analysis A Molecular Ion [M]+• m/z 155 B Loss of Methyl Radical (•CH₃) [M-15]+ m/z 140 A->B From methoxy group C Loss of Formaldehyde (CH₂O) [M-30]+• m/z 125 A->C Rearrangement and loss from methoxy D Loss of HCN from Pyrimidine Ring (Characteristic of N-heterocycles) A->D E Further Fragmentation B->E C->E

Caption: Predicted major fragmentation pathways for this compound.

Table 2: Predicted Key Fragment Ions for this compound

m/zProposed IdentityFragmentation Pathway
155[M]+• or [M+H]+Molecular ion (EI) or protonated molecule (ESI/APCI/CI)
140[M-CH₃]+Loss of a methyl radical from one of the methoxy groups
125[M-CH₂O]+•Loss of formaldehyde from a methoxy group
112[M-CH₃-CO]+Subsequent loss of carbon monoxide from the m/z 140 ion
97[M-CH₂O-CO]+•Subsequent loss of carbon monoxide from the m/z 125 ion
83[C₄H₅N₂O]+Fragment resulting from ring cleavage

Conclusion

The mass spectrometric analysis of this compound can be effectively performed using a variety of ionization techniques. For detailed structural elucidation, EI-GC-MS is a powerful tool, while LC-MS with ESI or APCI is ideal for sensitive quantification and confirmation of molecular weight. The predicted fragmentation patterns, centered around the loss of substituents from the stable pyrimidine core, provide a solid basis for the interpretation of experimental data. This guide serves as a comprehensive resource for researchers and scientists in the development of analytical methods for this important chemical entity.

References

  • Benchchem. A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines.
  • Mass spectral fragmentation modes of pyrimidine derivatives.
  • Salem, M. A. I., et al. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, vol. 4, no. 4, 2014, pp. 92-99.
  • The mass spectra of pyrimidines. II. 2(1H)-Pyrimidinethiones and some N(1)-substituted derivatives. Canadian Science Publishing.
  • This compound | CAS 15846-15-8. Benchchem.
  • Rice, J. M., Dudek, G. O., & Barber, M. Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society.
  • Chemical ionisation mass spectrometry for the measurement of atmospheric amines.
  • CAS 5018-45-1: 4-Amino-5,6-dimethoxypyrimidine. CymitQuimica.
  • Ionization Methods in Modern Mass Spectrometry. Pharma Focus Europe.
  • A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. ACD/Labs.
  • Ionization in Mass Spectrometry: 5 Essential Types (Soft vs Hard Explained). PharmaCores.
  • 4-amino-N-(5,6-dimethoxypyrimidin-4-yl)benzenesulfonamide; 5-[(3,4-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine. PubChem.
  • CAS 36315-01-2: 2-Amino-4,6-dimethoxypyrimidine. CymitQuimica.
  • (4,6-dimethoxypyrimidin-5-yl)amine - Optional[MS (GC)] - Spectrum. SpectraBase.
  • cas 15846-15-8|| where to buy this compound. Chemenu.
  • Mass Spectroscopy and Ionization Techniques. ajphr.
  • This compound [P50454]. ChemUniverse.

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FT-IR spectrum of 4,6-Dimethoxypyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the FT-IR Spectrum of 4,6-Dimethoxypyrimidin-5-amine

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound (CAS No: 15846-15-8).[1][2] As a key building block in medicinal chemistry and organic synthesis, understanding its structural and vibrational properties is paramount for researchers, scientists, and drug development professionals.[1] This document elucidates the characteristic vibrational modes of the molecule by correlating its functional groups—a primary aromatic amine, two methoxy groups, and the pyrimidine core—with their expected absorption frequencies. We present a detailed experimental protocol for spectral acquisition, a thorough interpretation of the spectral data grounded in established spectroscopic principles, and visual aids to facilitate understanding.

Introduction: The Significance of this compound

This compound is a substituted pyrimidine derivative that serves as a versatile precursor in the synthesis of complex heterocyclic compounds.[1] The pyrimidine scaffold is a privileged structure in drug discovery, appearing in numerous pharmacologically active agents.[3][4] The specific arrangement of an amino group at the 5-position and two methoxy groups at the 4- and 6-positions offers multiple reaction sites and modulates the electronic properties of the ring, making it a valuable intermediate for developing novel enzyme inhibitors and other targeted therapeutics.[1]

FT-IR spectroscopy is a rapid and non-destructive analytical technique indispensable for the structural elucidation of such molecules. It provides a unique molecular fingerprint by probing the vibrational transitions of chemical bonds. For a molecule like this compound, FT-IR is crucial for confirming the presence of key functional groups (amine N-H, methoxy C-O), verifying the integrity of the pyrimidine ring, and ensuring the identity and purity of synthetic batches.

Molecular Structure and Vibrational Fundamentals

The FT-IR spectrum of this compound is governed by the vibrational modes of its constituent parts: the pyrimidine ring, the primary amine (-NH₂), and the two methoxy (-OCH₃) groups.

Figure 1: Chemical structure of this compound.

Experimental Protocol: Acquiring the FT-IR Spectrum

A reliable FT-IR spectrum is contingent on a robust experimental methodology. The following protocol outlines the standard procedure for analyzing a solid sample using the Potassium Bromide (KBr) pellet technique.

G cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_proc Data Processing A 1. Dry KBr Powder (IR Grade, 200 mg) B 2. Add Sample (1-2 mg of compound) A->B C 3. Grind Mixture (Agate mortar & pestle) B->C D 4. Press Pellet (Hydraulic press, 8-10 tons) C->D E 5. Collect Background (Empty sample chamber) D->E F 6. Collect Sample Spectrum (4000-400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution) E->F G 7. Baseline Correction F->G H 8. Peak Picking & Analysis G->H

Figure 2: Standard workflow for FT-IR analysis using the KBr pellet method.

Methodology:

  • Materials: this compound (solid), IR-grade Potassium Bromide (KBr), agate mortar and pestle, hydraulic press with pellet-forming die, FT-IR spectrometer.

  • Sample Preparation (KBr Pellet):

    • The KBr must be scrupulously dry to avoid broad O-H bands from water obscuring the spectrum. Dry KBr powder in an oven at 110°C for at least 2 hours and store in a desiccator.

    • Weigh approximately 1-2 mg of the this compound sample and 200 mg of dry KBr.

    • Combine the sample and KBr in the agate mortar. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. This ensures the sample is evenly dispersed and particle size is minimized to reduce scattering effects.

    • Transfer the powder to the pellet die and press under 8-10 tons of pressure for 1-2 minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • First, collect a background spectrum of the empty sample compartment. This is a critical self-validating step to account for atmospheric CO₂ and water vapor, as well as instrument optics.

    • Collect the sample spectrum. Typical parameters are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 32 scans to improve the signal-to-noise ratio.

  • Data Processing:

    • The raw sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

    • Apply a baseline correction if necessary to ensure all peaks originate from a flat baseline.

    • Use the instrument software to identify and label the peak positions (wavenumber, cm⁻¹).

Spectral Interpretation and Peak Assignment

The FT-IR spectrum can be logically divided into distinct regions corresponding to specific vibrational modes. The following analysis is based on established group frequencies for aromatic amines, ethers, and pyrimidine derivatives.[3][4][5][6]

G compound This compound -NH₂ (Amine) -OCH₃ (Methoxy) Pyrimidine Ring regions Characteristic FT-IR Regions N-H & C-H Stretch (3500-2800 cm⁻¹) Fingerprint Region I (1650-1350 cm⁻¹) Fingerprint Region II (1350-1000 cm⁻¹) compound:f1->regions:f1 Vibrations compound:f2->regions:f1 Vibrations compound:f2->regions:f3 Vibrations compound:f3->regions:f2 Vibrations compound:f1->regions:f2 Vibrations

Figure 3: Correlation between molecular functional groups and their primary FT-IR absorption regions.

The N-H and C-H Stretching Region (3500 - 2800 cm⁻¹)
  • N-H Stretching: As a primary aromatic amine, this compound is expected to show two distinct bands in this region.[5][7]

    • Asymmetric N-H Stretch: A sharp to medium band is predicted around 3450 - 3400 cm⁻¹ .

    • Symmetric N-H Stretch: A second sharp to medium band is predicted at a lower frequency, typically around 3350 - 3300 cm⁻¹ .[5][7] The presence of two peaks is a definitive indicator of a primary (-NH₂) group.[8]

  • Aromatic C-H Stretching: A weak absorption is expected just above 3000 cm⁻¹, likely in the 3100 - 3000 cm⁻¹ range, corresponding to the stretching of the C-H bond at the 2-position of the pyrimidine ring.

  • Aliphatic C-H Stretching: The methyl protons of the two methoxy groups will give rise to characteristic C(sp³)-H stretching vibrations.

    • Asymmetric Stretch: Expected in the 2990 - 2950 cm⁻¹ range.

    • Symmetric Stretch: Expected in the 2850 - 2820 cm⁻¹ range.

The Fingerprint Region (1650 - 400 cm⁻¹)

This region contains a wealth of structural information from bending and stretching vibrations of the entire molecular skeleton.

  • N-H Bending (Scissoring): A strong and sharp absorption characteristic of primary amines is expected in the 1650 - 1580 cm⁻¹ region.[5][6] This band can sometimes be confused with a carbonyl peak, but its sharpness and association with the N-H stretching bands confirm its origin.

  • Pyrimidine Ring Vibrations (C=C and C=N Stretching): The pyrimidine ring gives rise to several characteristic stretching vibrations. These are typically observed as a series of sharp bands in the 1600 - 1450 cm⁻¹ region.[4][9] These absorptions confirm the integrity of the heterocyclic core.

  • C-H Bending: Aliphatic C-H bending (deformation) from the methoxy groups is expected around 1470 - 1440 cm⁻¹ .

  • Aromatic C-N Stretching: The stretching vibration of the bond between the amine nitrogen and the pyrimidine ring (C-N) is predicted to be a strong band in the 1335 - 1250 cm⁻¹ range, characteristic of aromatic amines.[5][7]

  • C-O Stretching (Ether Linkage): The two methoxy groups will produce strong C-O stretching bands. Ethers with aromatic character typically show two distinct bands:

    • Asymmetric C-O-C Stretch: A strong, prominent band is expected in the 1275 - 1200 cm⁻¹ range.

    • Symmetric C-O-C Stretch: A medium to strong band is expected around 1050 - 1000 cm⁻¹ .

  • N-H Wagging: A broad, strong band resulting from the out-of-plane bending of the N-H bonds is characteristic of primary amines and is expected in the 910 - 665 cm⁻¹ range.[5]

Summary of Predicted Spectral Data

The following table consolidates the predicted key absorption bands for this compound, providing a quick reference for spectral analysis.

Predicted Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentAssociated Functional Group
3450 - 3400Medium, SharpAsymmetric N-H StretchPrimary Aromatic Amine
3350 - 3300Medium, SharpSymmetric N-H StretchPrimary Aromatic Amine
3100 - 3000WeakAromatic C-H StretchPyrimidine Ring
2990 - 2950MediumAsymmetric C(sp³)-H StretchMethoxy (-OCH₃)
2850 - 2820MediumSymmetric C(sp³)-H StretchMethoxy (-OCH₃)
1650 - 1580Strong, SharpN-H Bending (Scissoring)Primary Aromatic Amine
1600 - 1450Medium-Strong (Multiple)C=C and C=N Ring StretchingPyrimidine Ring
1470 - 1440MediumC-H Bending (Deformation)Methoxy (-OCH₃)
1335 - 1250StrongAromatic C-N StretchAmine-Pyrimidine Linkage
1275 - 1200StrongAsymmetric C-O-C StretchMethoxy Ether
1050 - 1000Medium-StrongSymmetric C-O-C StretchMethoxy Ether
910 - 665Strong, BroadN-H WaggingPrimary Aromatic Amine

Conclusion

The FT-IR spectrum of this compound provides a definitive confirmation of its molecular structure. The key diagnostic features are the dual peaks of the primary amine N-H stretch (3450-3300 cm⁻¹), the strong N-H scissoring band (~1620 cm⁻¹), the prominent aromatic C-N and ether C-O stretching bands in the upper fingerprint region (1335-1200 cm⁻¹), and the characteristic vibrations of the pyrimidine core (1600-1450 cm⁻¹). This guide provides researchers and drug development professionals with the foundational knowledge to accurately interpret the FT-IR spectrum of this important synthetic intermediate, ensuring quality control and facilitating further chemical modification.

References

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. [Link]
  • Vertex AI Search. (2025).
  • University of California, Davis. IR Spectroscopy Tutorial: Amines.
  • ResearchGate.
  • ResearchGate.
  • Sari, Y. et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology.
  • Chemistry LibreTexts. (2024). Spectroscopy of Amines.
  • Illinois St
  • IJIRSET. Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum.
  • BenchChem. This compound | CAS 15846-15-8.
  • Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online.
  • BenchChem.
  • Srivastava, S.L., & Prasad, M. (1986). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 97(1), 83-90.
  • Analyze Test. (2021). Different type of amines in FT-IR spectroscopy.
  • Alchem Pharmtech. CAS 15846-15-8 | this compound.

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An In-depth Technical Guide on the Solubility of 4,6-Dimethoxypyrimidin-5-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and medicinal chemistry, pyrimidine derivatives hold a privileged status due to their wide spectrum of biological activities.[1] Among these, 4,6-dimethoxypyrimidin-5-amine is a key building block and intermediate in the synthesis of various bioactive molecules.[1] Its structural features, including the dimethoxy-substituted pyrimidine scaffold, are prominent in compounds with diverse pharmacological applications.[1] The solubility of this compound in organic solvents is a critical physicochemical parameter that dictates its handling, reaction kinetics, purification, and formulation development.[2] An understanding of its solubility profile is paramount for optimizing synthetic pathways and developing robust, scalable manufacturing processes.[2]

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility.

PropertyValueSource
Molecular Formula C₆H₉N₃O₂[1]
Molecular Weight 155.15 g/mol [1]
Appearance White to off-white crystalline solid (Expected)General knowledge
Melting Point 95-96 °C[3]
InChI Key SYIABKXOJVXKDU-UHFFFAOYSA-N[1]

The presence of an amino group and two methoxy groups on the pyrimidine ring suggests the potential for hydrogen bonding and dipole-dipole interactions, which will significantly influence its solubility in different solvents.[4][5]

Theoretical Framework of Solubility

The solubility of a solid in a liquid is the maximum concentration of the solute that can be dissolved in a solvent at a specific temperature and pressure to form a saturated solution in thermodynamic equilibrium.[6] For a crystalline solid, the dissolution process involves overcoming the lattice energy of the crystal and the formation of new solute-solvent interactions. The principle of "like dissolves like" is a useful heuristic; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[4]

Several factors influence the solubility of a compound like this compound:

  • Solvent Polarity: The polarity of the solvent, often quantified by its dielectric constant, plays a crucial role. Polar solvents can effectively solvate the polar functional groups (amino and methoxy) of the molecule.

  • Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the nitrogen atoms in the pyrimidine ring and the oxygen atoms of the methoxy groups can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols) are expected to be good solvents.

  • Temperature: For most solid solutes, solubility increases with increasing temperature, as the dissolution process is often endothermic.[7]

  • pH: The amino group is basic and can be protonated in acidic conditions, which can significantly alter the solubility profile.[8]

Predicted Solubility Profile of this compound

While specific experimental data for this compound is scarce, we can infer its likely solubility behavior by examining data for structurally related compounds.

Insights from 2-Aminopyrimidine

A recent study on the solubility of 2-aminopyrimidine in 17 different organic solvents provides a valuable reference point.[7][9] At 298.15 K, the molar solubility of 2-aminopyrimidine was highest in polar aprotic and protic solvents.[7][9]

Table 1: Molar Solubility of 2-Aminopyrimidine in Various Organic Solvents at 298.15 K[7][9]

SolventMolar Solubility (x 10⁻²)
Cyclopentanone15.34
Cyclohexanone14.82
Ethyl Formate11.25
Methanol10.56
Ethyl Acetate9.87
Butanone9.53
Methyl Acetate9.21
Acetone8.95
n-Propanol8.54
Ethanol8.23
2-Pentanone7.98
n-Butanol7.54
Isobutanol7.21
Isopropanol6.87
Isopentanol6.54
n-Pentanol6.21
Acetonitrile5.87

Based on this data, it is reasonable to predict that this compound will also exhibit good solubility in polar organic solvents such as alcohols (methanol, ethanol), ketones (acetone, cyclopentanone), and esters (ethyl acetate).[4][7] The presence of two additional methoxy groups in this compound compared to 2-aminopyrimidine may slightly increase its polarity and potential for hydrogen bonding, potentially enhancing its solubility in polar protic solvents.

Insights from 4-Amino-2,6-dimethoxypyrimidine

For the isomeric compound, 4-amino-2,6-dimethoxypyrimidine, some qualitative solubility data is available. It is reported to be soluble in methanol (25 mg/mL) and acetic acid (50 mg/mL).[10] It is also described as freely soluble in DMF, water, lower alcohols, and coal tar bases, while being slightly soluble in aliphatic hydrocarbons and petroleum ether.[10] This further supports the prediction that this compound will be more soluble in polar solvents.

Experimental Determination of Solubility

To obtain precise and reliable solubility data for this compound, a systematic experimental approach is necessary. The shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its accuracy and thermodynamic relevance.[11]

Shake-Flask Method for Equilibrium Solubility

This method involves equilibrating an excess of the solid compound with a solvent for a sufficient period to reach a saturated state.

Materials and Equipment:

  • This compound (high purity)

  • A selection of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, toluene, N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Experimental Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.[2]

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C and 37 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure equilibrium is reached.[2]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

  • Analysis (Chromatographic/Spectroscopic Method - Recommended for High Accuracy):

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry.[2]

    • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

    • Analyze the diluted sample and determine the concentration of this compound from the calibration curve. The solubility is then calculated by taking the dilution factor into account.

Diagram of the Experimental Workflow:

G cluster_prep Preparation of Saturated Solution cluster_sampling Sampling cluster_analysis Analysis A Add excess this compound to solvent in a vial B Equilibrate in a thermostatically controlled shaker (24-48h) A->B C Allow solid to settle B->C D Withdraw supernatant and filter through a 0.45 µm filter C->D F Dilute filtered saturated solution D->F E Prepare standard solutions and generate a calibration curve (HPLC/UV-Vis) H Calculate solubility from calibration curve E->H G Analyze diluted sample F->G G->H G A High Concentration in DMSO B Serial Dilution in Aqueous/Organic Solvent A->B C Precipitation Occurs B->C Above Solubility Limit D No Precipitation (Clear Solution) B->D Below Solubility Limit E Measure Turbidity (Nephelometry) C->E D->E F Determine Kinetic Solubility Limit E->F

Caption: Logical flow for determining kinetic solubility via nephelometry.

Data Interpretation and Reporting

The experimentally determined solubility data should be reported in standard units, such as mg/mL, g/L, or molarity (mol/L). It is crucial to specify the solvent, temperature, and the method used (e.g., equilibrium vs. kinetic solubility).

Table 2: Template for Reporting Solubility Data of this compound

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method
Methanol25Shake-Flask
Ethanol25Shake-Flask
Acetone25Shake-Flask
Ethyl Acetate25Shake-Flask
Acetonitrile25Shake-Flask
Toluene25Shake-Flask
DMF25Shake-Flask
DMSO25Shake-Flask
Methanol37Shake-Flask
Ethanol37Shake-Flask

Conclusion

While direct, quantitative solubility data for this compound in a wide range of organic solvents is not extensively published, a strong predictive framework can be established based on the known solubility of structurally similar aminopyrimidines. The compound is anticipated to exhibit favorable solubility in polar organic solvents. This technical guide provides robust, step-by-step experimental protocols, primarily the gold-standard shake-flask method, to enable researchers to generate high-quality, reproducible solubility data. The acquisition of such data is a critical step in the rational design of synthetic processes, purification strategies, and formulation development for this important chemical intermediate.

References

  • Vertex AI Search. (n.d.). 2-Aminopyrimidine - Solubility of Things.
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  • ACS Publications. (2025). Experimental Study on Binary (Solid + Liquid) Equilibrium and Solubility Analysis of 2-Aminopyrimidine in 17 Organic Solvents at Temperatures Ranging from 272.65 to 323.35 K.
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  • ResearchGate. (n.d.). Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • PharmaTutor. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
  • BenchChem. (n.d.). Solubility Profile of 6-Chloropyridin-3-amine in Organic Solvents: A Technical Guide.
  • Sigma-Aldrich. (n.d.). 4-Amino-2,6-dimethoxypyrimidine 97.
  • ChemicalBook. (n.d.). 15846-15-8(5-Pyrimidinamine, 4,6-dimethoxy-) Product Description.
  • CymitQuimica. (n.d.). CAS 36315-01-2: 2-Amino-4,6-dimethoxypyrimidine.
  • BenchChem. (n.d.). A Technical Guide to Determining the Solubility of 4,6-difluoro-N-methylpyrimidin-2-amine in Common Organic Solvents.

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An In-depth Technical Guide to the Stability and Storage of 4,6-Dimethoxypyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Asset

4,6-Dimethoxypyrimidin-5-amine is a highly functionalized heterocyclic compound, serving as a critical structural motif and versatile building block in the fields of medicinal chemistry and organic synthesis.[1] Its pyrimidine core, adorned with two methoxy groups and an amino group, presents multiple reaction sites, making it a valuable precursor for the synthesis of complex, biologically active molecules, including novel enzyme inhibitors.[1] The integrity of this starting material is paramount; its degradation can compromise reaction yields, introduce impurities, and ultimately impact the viability of a research or drug development program. This guide provides a detailed examination of the stability profile of this compound, offering field-proven protocols for its proper storage, handling, and stability assessment to ensure its optimal performance in your applications.

Core Physicochemical Properties

A foundational understanding of the compound's physical and chemical properties is essential for its appropriate handling and storage. These characteristics dictate its behavior under various experimental and storage conditions.

PropertyValueSource(s)
CAS Number 15846-15-8[2]
Molecular Formula C₆H₉N₃O₂[2][3]
Molecular Weight 155.16 g/mol [2]
Appearance Off-White to solid[4]
Purity Typically ≥97%[2]
IUPAC Name This compound[5]

Stability Profile and Potential Degradation Pathways

While generally stable under recommended conditions, the functional groups present in this compound—namely the aromatic amine and methoxy ethers on a pyrimidine ring—define its susceptibility to degradation under specific environmental stressors.

Thermal Stability

The compound is stable under standard laboratory conditions. However, like many complex organic amines, exposure to elevated temperatures, particularly for prolonged periods, can initiate degradation. The primary thermal degradation route for amines often involves the formation of carbamates, which can then undergo further reactions like intermolecular cyclization or nucleophilic attack.[6][7] While specific high-temperature degradation pathways for this exact molecule are not extensively documented in public literature, the general principles of amine chemistry suggest that excessive heat should be avoided to prevent the formation of dimeric or polymeric impurities.[6][8]

Oxidative Stability

The exocyclic amino group is a potential site for oxidation. Exposure to atmospheric oxygen, especially when catalyzed by trace metals or light, can lead to the formation of colored impurities and a decrease in purity. Strong oxidizing agents are chemically incompatible and will readily degrade the compound.

Hydrolytic and pH Stability

The pyrimidine ring and its substituents exhibit fair stability in neutral aqueous media. However, in strongly acidic or basic solutions, the compound's stability may be compromised. The nitrogen atoms in the pyrimidine ring and the amino group are basic, allowing for protonation and the formation of stable complexes or salts with acids.[1] In highly acidic environments, hydrolysis of the methoxy ether groups could potentially occur, though this typically requires harsh conditions.

Photostability

Heat Elevated Temperature Compound C₆H₉N₃O₂ (Stable Form) Degradation Degradation Products (Impurities, Color Change, Loss of Purity) Heat->Degradation Oxygen Atmospheric Oxygen Oxygen->Degradation Light UV/Visible Light Light->Degradation Chemicals Incompatible Chemicals (e.g., Strong Oxidizers) Chemicals->Degradation Compound->Degradation Leads to

Caption: Key environmental stressors leading to potential degradation.

Recommended Storage, Handling, and Incompatibility

Adherence to proper storage and handling protocols is the most effective strategy for preserving the long-term integrity of this compound. The following recommendations are synthesized from safety data sheets (SDS) and best laboratory practices.

Storage Conditions

To mitigate the risks outlined in the stability profile, the following storage conditions are mandatory.

ParameterRecommendationRationaleSource(s)
Temperature Store in a cool place. Some suppliers specify 2-8°C.Minimizes thermal degradation and slows down potential oxidative processes.[4][9]
Atmosphere Keep container tightly closed.Prevents exposure to atmospheric moisture and oxygen.[9][10][11]
Light Store in a light-resistant container.Protects against potential photochemical degradation.General Best Practice
Location Store in a well-ventilated, dry place. Store locked up.Ensures a safe and stable environment, preventing accidental exposure or reaction with ambient moisture. Securing the material is good practice for reactive chemical intermediates.[10][11]
Safe Handling Workflow

Safe handling is crucial not only for compound stability but also for personnel safety. The compound is classified as a skin, eye, and potential respiratory irritant.[9][10][11]

cluster_Prep Preparation cluster_Handling Handling cluster_Post Post-Handling A Work in a well-ventilated area (Fume Hood Recommended) B Don appropriate PPE: - Nitrile Gloves - Safety Goggles (EN 166) - Lab Coat C Retrieve from designated storage B->C D Avoid dust formation and inhalation C->D E Weigh and dispense required amount D->E F Securely close container immediately E->F G Return container to proper storage F->G H Clean work area G->H I Dispose of contaminated waste properly H->I J Wash hands thoroughly I->J cluster_conditions Store under different conditions start Start: High-Purity Compound prep Prepare Samples (Solid, in Vials) start->prep split Divide Samples prep->split condA Accelerated (e.g., 40°C/75% RH) split->condA Stress condB Control (e.g., 25°C/60% RH) split->condB Control condC Recommended (e.g., 4°C) split->condC Ideal pull Pull Samples at Time Points (0, 2, 4.. wks) condA->pull analysis Analyze via HPLC-UV: - Purity Assay - Impurity Profile pull->analysis report Report: Compare data to t=0 Evaluate degradation rate analysis->report

Caption: Experimental workflow for an accelerated stability study.

Conclusion

This compound is a stable organic compound when stored and handled correctly. Its primary vulnerabilities lie in its potential for thermal and oxidative degradation, particularly when exposed to high temperatures, strong oxidizers, and potentially light over extended periods. By implementing the storage protocols, handling procedures, and incompatibility checks detailed in this guide, researchers and drug development professionals can ensure the chemical integrity of this valuable building block, thereby safeguarding the reliability and reproducibility of their scientific outcomes.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 118946, 2-Amino-4,6-dimethoxypyrimidine.
  • Thompson, J., Richburg, H., & Liu, K. (2017). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Energy Procedia, 114, 1337-1345.
  • Klochkova, A. et al. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega.
  • Thompson, J., et al. (2017). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. ResearchGate.
  • Rochelle, G. T. (2012). Thermal Degradation of Aqueous Amines Used for Carbon Dioxide Capture. University of Texas at Austin.
  • Pharmaffiliates (2024). 2-Amino-4,6-dimethoxypyrimidine-d6.
  • Heriot-Watt University (2016). Degradation of amine-based solvents in CO2 capture process by chemical absorption.
  • National Institutes of Health (2015). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry.
  • ChemUniverse (2024). This compound [P50454].
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Discovery and history of 4,6-Dimethoxypyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4,6-Dimethoxypyrimidin-5-amine: Synthesis, Properties, and Applications in Drug Discovery

Authored by a Senior Application Scientist

Foreword: The Unsung Importance of Privileged Scaffolds

In the landscape of modern drug discovery, the term "privileged scaffold" is reserved for molecular frameworks that can bind to multiple biological targets, thereby serving as a fertile ground for the development of novel therapeutics. The pyrimidine ring system is a quintessential example of such a scaffold, forming the core of numerous natural and synthetic compounds with a wide array of pharmacological activities.[1][2][3] This guide delves into a specific, yet highly significant, member of this family: this compound. While not a therapeutic agent itself, its role as a versatile building block in the synthesis of complex, biologically active molecules makes it a compound of immense interest to researchers in medicinal chemistry and drug development.[1] This document aims to provide a comprehensive technical overview of its synthesis, properties, and key applications, grounded in established scientific literature and practical insights.

Physicochemical and Structural Properties

This compound is a substituted pyrimidine derivative whose structural features—two methoxy groups and an amino group on the pyrimidine ring—make it a valuable precursor for creating more complex molecules.[1] The arrangement of these functional groups allows for a variety of chemical transformations and potential hydrogen bonding interactions, which are critical in its role as a synthetic intermediate.[1]

PropertyValueSource
CAS Number 15846-15-8[4]
Molecular Formula C₆H₉N₃O₂[1]
IUPAC Name This compound[1]
Molecular Weight 155.15 g/mol [5]
Appearance Varies (often a solid)-
Solubility Varies depending on the solvent-

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process that often begins with readily available starting materials. The following protocol is a representative synthesis, illustrating the key chemical transformations involved.

Experimental Protocol: Synthesis of a Related Compound, 2-Amino-4,6-dimethoxypyrimidine

While a direct, detailed synthesis protocol for this compound was not explicitly found in the initial search, a well-documented procedure for a closely related isomer, 2-Amino-4,6-dimethoxypyrimidine, provides valuable insight into the chemistry involved.[6] This process typically involves the substitution of chloro groups with methoxy groups.

Step 1: Preparation of the Alkoxide

  • Cool a solution of sodium hydride (NaH) in dry tetrahydrofuran (THF) to 0 °C under an inert atmosphere (e.g., Nitrogen).[6]

  • Slowly add methanol dropwise to the cooled NaH solution.

  • Stir the mixture for 15 minutes at 0 °C to allow for the formation of sodium methoxide.[6]

Step 2: Nucleophilic Substitution

  • To the freshly prepared sodium methoxide solution, add 2-amino-4,6-dichloropyrimidine.[6]

  • Heat the reaction mixture to 62 °C and maintain this temperature for 15 hours.[6]

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature and quench with a 1 M hydrochloric acid solution.[6]

  • Dilute the mixture with ethyl acetate (EtOAc) and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution and brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.[6]

  • Purify the resulting residue using silica gel column chromatography (EtOAc/petroleum ether) to obtain the final product.[6]

Hypothetical Synthesis Pathway for this compound

Based on established pyrimidine chemistry, a plausible synthetic route to this compound could start from a suitably substituted pyrimidine, such as 5-nitro-4,6-dichloropyrimidine. The synthesis would likely proceed through the following key transformations:

  • Methoxylation: Nucleophilic substitution of the chloro groups with methoxy groups using sodium methoxide.

  • Reduction: Reduction of the nitro group to an amine.

Synthesis_Pathway Start 5-Nitro-4,6-dichloropyrimidine Intermediate1 4,6-Dimethoxy-5-nitropyrimidine Start->Intermediate1 Sodium Methoxide FinalProduct This compound Intermediate1->FinalProduct Reduction (e.g., H₂, Pd/C)

Caption: Hypothetical synthesis of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its utility as a synthetic intermediate for a diverse range of more complex and functionally rich derivatives.[1] Its structure is a key component in the synthesis of various heterocyclic compounds, making it highly valuable for the exploration and development of new active molecules, particularly in the design of novel enzyme inhibitors.[1]

Case Study: The Role of a Related Pyrimidine in the Synthesis of Sulfadoxine

A prominent example of the importance of substituted aminopyrimidines is in the synthesis of sulfadoxine, a long-acting sulfonamide used in combination with pyrimethamine to treat malaria.[7][8] The synthesis of sulfadoxine involves the coupling of a substituted pyrimidine amine with a sulfonyl chloride.

The synthesis of the key intermediate for sulfadoxine, 4-amino-5,6-dimethoxypyrimidine, is a multi-step process that highlights the versatility of pyrimidine chemistry.[7] It begins with the methyl ester of methoxyacetic acid and proceeds through several transformations including reactions with dimethyloxalate, ammonia, and formamide to construct the pyrimidine ring, followed by chlorination and amination steps.[7]

Sulfadoxine_Synthesis Intermediate 4-Amino-5,6-dimethoxypyrimidine Sulfadoxine Sulfadoxine Intermediate->Sulfadoxine Reagent 4-Acetylaminobenzenesulfonyl chloride Reagent->Sulfadoxine

Caption: Key components in the synthesis of Sulfadoxine.

The mechanism of action of sulfadoxine involves the inhibition of dihydropteroate synthetase, an enzyme crucial for folic acid synthesis in the malaria parasite, Plasmodium falciparum.[8][9] By blocking this pathway, sulfadoxine prevents the parasite from producing the necessary precursors for DNA synthesis and replication, ultimately leading to its death.[9]

Reactivity and Further Transformations

The functional groups of this compound offer several avenues for further chemical modification, allowing for the generation of libraries of new compounds for biological screening.[1]

  • The Amino Group: The amino group can undergo a variety of reactions, such as acylation. For instance, it can react with chloroacetyl chloride to form N-(4,6-dimethoxypyrimidin-5-yl)chloroacetamide.[1] This reactivity allows for the attachment of various side chains, expanding the chemical space for drug discovery.

  • The Pyrimidine Ring: The pyrimidine ring itself can be further functionalized, although the electron-donating nature of the methoxy and amino groups influences its reactivity.

Conclusion

This compound stands as a testament to the enduring importance of well-designed molecular building blocks in the field of drug discovery. While it may not be a household name, its role as a key intermediate in the synthesis of a wide range of heterocyclic compounds, including potentially life-saving medicines, is undeniable. The dimethoxy-substituted pyrimidine scaffold is a privileged structure that continues to be a source of inspiration for the development of new therapeutic agents.[1] A thorough understanding of the synthesis, properties, and reactivity of this compound is therefore essential for researchers and scientists working at the forefront of medicinal chemistry.

References

  • This compound|CAS 15846-15-8 - Benchchem. (URL: )
  • 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - NIH. (URL: [Link])
  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC - NIH. (URL: [Link])
  • Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the Heat Shock Factor (HSF1) stress pathway and CDK9. - The Royal Society of Chemistry. (URL: [Link])
  • Preparation method of 4,6-dichloro-2-(propythio)
  • 2-Amino-4,6-dimethoxypyrimidine | C6H9N3O2 | CID 118946 - PubChem. (URL: [Link])
  • CN102304094A - Preparation method of sulfadoxine and intermediate thereof - Google P
  • 5-Aminouracil as a Building Block in Heterocyclic Synthesis, Part II.
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  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Publishing. (URL: [Link])
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  • Sulfadoxine | C12H14N4O4S | CID 17134 - PubChem - NIH. (URL: [Link])
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI. (URL: [Link])
  • SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-]PYRIDINE BUILDING BLOCKS | Chemistry of Heterocyclic Compounds. (URL: [Link])
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  • What is the mechanism of Sulfadoxine?

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The Synthetic Pathway to 4,6-Dimethoxypyrimidin-5-amine: A Technical Guide to Key Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dimethoxypyrimidin-5-amine is a pivotal building block in the synthesis of a multitude of biologically active molecules, particularly in the realm of pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring two electron-donating methoxy groups flanking an amine, renders it a versatile precursor for constructing complex heterocyclic systems. This guide provides an in-depth exploration of the core synthetic routes to this compound, with a detailed focus on the isolation and characterization of its key intermediates. We will delve into the mechanistic underpinnings of each synthetic transformation, offering field-proven insights to ensure both scientific rigor and practical applicability.

The Primary Synthetic Trajectory: From Simple Precursors to a High-Value Intermediate

The most prevalent and industrially scalable synthesis of this compound commences with the construction of the pyrimidine core, followed by a series of functional group interconversions. This multi-step process is designed for efficiency and control, allowing for the purification of stable intermediates at each stage. The overall synthetic pathway can be dissected into four critical stages: pyrimidine ring formation, nitration, chlorination, methoxylation, and concluding with the reduction of the nitro group.

Synthesis_Pathway A Dialkyl Malonate + Formamide B 4,6-Dihydroxypyrimidine A->B  NaOR, ROH (Ring Closure) C 4,6-Dihydroxy-5-nitropyrimidine B->C  HNO₃, H₂SO₄ (Nitration) D 4,6-Dichloro-5-nitropyrimidine C->D  POCl₃ (Chlorination) E 4,6-Dimethoxy-5-nitropyrimidine D->E  NaOMe, MeOH (Methoxylation) F This compound E->F  Reduction (e.g., Fe/H⁺ or H₂/Catalyst) Nitration_Mechanism cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Attack cluster_2 Deprotonation HNO₃H₂SO₄ HNO₃H₂SO₄ H₂O-NO₂⁺HSO₄⁻ H₂O-NO₂⁺HSO₄⁻ HNO₃H₂SO₄->H₂O-NO₂⁺HSO₄⁻ H₂O-NO₂⁺ H₂O-NO₂⁺ H₂ONO₂⁺ H₂ONO₂⁺ H₂O-NO₂⁺->H₂ONO₂⁺ Pyrimidine RingNO₂⁺ Pyrimidine RingNO₂⁺ Sigma Complex Sigma Complex Pyrimidine RingNO₂⁺->Sigma Complex Sigma ComplexHSO₄⁻ Sigma ComplexHSO₄⁻ Nitrated PyrimidineH₂SO₄ Nitrated PyrimidineH₂SO₄ Sigma ComplexHSO₄⁻->Nitrated PyrimidineH₂SO₄ SNAr_Mechanism cluster_0 Nucleophilic Attack cluster_1 Elimination cluster_2 Second Substitution DichloronitropyrimidineCH₃O⁻ DichloronitropyrimidineCH₃O⁻ Meisenheimer Complex Meisenheimer Complex DichloronitropyrimidineCH₃O⁻->Meisenheimer Complex Monosubstituted ProductCl⁻ Monosubstituted ProductCl⁻ Meisenheimer Complex->Monosubstituted ProductCl⁻ Monosubstituted ProductCH₃O⁻ Monosubstituted ProductCH₃O⁻ Disubstituted ProductCl⁻ Disubstituted ProductCl⁻ Monosubstituted ProductCH₃O⁻->Disubstituted ProductCl⁻

Caption: Simplified mechanism of nucleophilic aromatic substitution.

Experimental Protocol: Synthesis of 4,6-Dimethoxy-5-nitropyrimidine
  • Prepare a solution of sodium methoxide in methanol.

  • To this solution, add 4,6-dichloro-5-nitropyrimidine portion-wise, while maintaining the temperature (e.g., at room temperature or slightly elevated).

  • Stir the reaction mixture for a sufficient time to allow for complete disubstitution (monitor by TLC).

  • After the reaction is complete, neutralize the mixture with an acid (e.g., acetic acid).

  • The product can be isolated by removing the methanol under reduced pressure and then partitioning the residue between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is then washed, dried, and concentrated to give the crude 4,6-dimethoxy-5-nitropyrimidine, which can be purified by recrystallization.

ParameterConditionReference
Nucleophile Sodium methoxide in methanol
Temperature Room temperature to reflux
Work-up Neutralization, extraction-
Typical Yield High-

Final Stage: Reduction to the Amine - Synthesis of this compound

The final step in the synthesis is the reduction of the nitro group to the corresponding amine. This transformation can be accomplished using various reducing agents. A common and effective method is the use of a metal in an acidic medium, such as iron powder in acetic acid or hydrochloric acid. A[1]lternatively, catalytic hydrogenation using a noble metal catalyst like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere is a clean and efficient method.

[2]#### Mechanistic Insights

In the case of metal-acid reduction, the metal (e.g., Fe) is oxidized in the acidic medium, providing electrons for the reduction of the nitro group. The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species, before yielding the final amine.

For catalytic hydrogenation, the nitro compound is adsorbed onto the surface of the catalyst, where it reacts with hydrogen that has been activated by the metal. This method is often preferred for its high yields and cleaner reaction profiles, as the only by-product is water.

Experimental Protocol: Reduction of 4,6-Dimethoxy-5-nitropyrimidine (Catalytic Hydrogenation)
  • In a hydrogenation vessel, dissolve 4,6-dimethoxy-5-nitropyrimidine in a suitable solvent such as ethanol, methanol, or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (e.g., 5-10 wt% Pd/C).

  • Seal the vessel and purge with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-5 atm).

  • Stir the reaction mixture vigorously at room temperature until the hydrogen uptake ceases.

  • After the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The product can be purified by recrystallization if necessary.

ParameterConditionReference
Reducing System H₂ gas with Pd/C catalyst
Solvent Ethanol, Methanol, or Ethyl Acetate-
Temperature Room temperature-
Pressure 1-5 atm H₂-
Work-up Filtration of catalyst, solvent evaporation-
Typical Yield >90%

Conclusion

The synthesis of this compound is a well-established and scalable process that relies on a series of fundamental organic transformations. By understanding the underlying mechanisms and optimizing the reaction conditions for each step, researchers and drug development professionals can efficiently produce this valuable intermediate. The key to a successful synthesis lies in the careful control of each stage, from the initial ring formation to the final reduction, ensuring the purity and integrity of the intermediates along the way. This guide provides a solid foundation for the practical and scientifically sound production of this compound, a cornerstone for innovation in medicinal and materials chemistry.

References

P[3]rocess of preparation of 4,6-Dihydroxypyrimidine. European Patent EP0816345A1. P[4]reparation of 4,6-di:hydroxy-pyrimidine, useful as intermediate for fungicides - by reaction of a malonic acid ester with formamide and an alkali metal alkoxide. German Patent DE19640756A1. P[5]rocess for the preparation of 4,6-dihydroxypyrimidine. German Patent DE19640756B4. P[6]rocess for the preparation of 4, 6- dihydroxypyrimidine. United States Patent US5847139A. Process for preparing 4,6-dihydroxypyrimidine (DHP). Justia Patents. I[7]nsight into the acidic group-induced nitration mechanism of 2-methyl-4,6-dihydroxypyrimidine (MDP) with nitronium. RSC Advances, 2016, 6, 80145-80157. 4[8],6-Dichloro-5-nitropyrimidine synthesis. ChemicalBook. S[9]ome Specific Features of Acid Nitration of 2-Substituted 4,6-Dihydroxypyrimidines. Nucleophilic Cleavage of the Nitration Products. ResearchGate. S[10]YNTHESIS OF PYRIMIDINE DERIVATIVES. k[11]inetics and nitration mechanism of 4,6-dihydroxypyrimidine and its derivatives in the presence of nitrous acid. ResearchGate. P[12]yrimidine synthesis. Organic Chemistry Portal. C[13]hapter 7 Nucleophilic aromatic substitution. Oxford Learning Link. A[14]n Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine. Asian Journal of Chemistry, 2014, 26, 3559-3561. a[15]romatic nucleophilic substitution. C[16]atalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. N[17]ucleophilic aromatic substitution. Wikipedia. I[18]nsight into the Acidic Group-induced Nitration Mechanism of 2-Methyl-4,6-dihydroxypyrimidine (MDP) with Nitronium. ResearchGate. L[19]arge-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 2012, 17(4), 4533-4544. N[20]ucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. M[21]ethod for the nitration of 4,6-dihydroxy-2-methylpyrimidine. United States Patent Application US20100081811A1. Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. W[22]hy we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?. ResearchGate. S[23]ynthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc 2020, vii, 0-0. L[24]arge-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. ResearchGate. P[25]OCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. t[26]he first time from 4,6-dichloro-5-nitropyrimidine (12) by following a. Semantic Scholar. P[27]OCl3-PCl5 mixture: A robust chlorinating agent. Indian Chemical Society. P[2]rocess for the catalytic hydrogenation of aromatic nitro compounds. European Patent EP0825979B1. U[28]nusual Reactions of 4,6-Dichloro-5-nitropyrimidine with C-Nucleophiles. ResearchGate. P[29]rocess for making 4,6-dihydroxypyrimidine. World Intellectual Property Organization Patent WO1997044327A1. H[1]ow to do a reduction of 4,6 dichloro-5-nitro pyrimidine to 4,6 dichloro-5-amino pyrimidine?. ResearchGate. S[30]ynthesis of Pyrimidine‐2,4‐diones from formamide. ResearchGate. M[31]ethod for preparing 2-substituted-5-nitro-4,6-dichloropyrimidine. Chinese Patent CN102060783A. T[32]uning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Nature Communications, 2021, 12(1), 6159. C[33]atalytic hydrogenation of aromatic compounds | Detailed discussions | Important for NET and GATE. YouTube. R[34]eductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin. Redalyc. C[35]atalytic hydrogenation of some derivatives of 2-nitrophenylpyruvic acid. Journal of the Chemical Society C: Organic, 1968, 1515-1518. P[36]rocess for catalytic hydrogenation of halonitroaromatics. Japanese Patent JP6994458B2.

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An In-Depth Technical Guide to the Theoretical Properties of 4,6-Dimethoxypyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the theoretical and known properties of 4,6-dimethoxypyrimidin-5-amine (CAS No. 15846-15-8). Intended for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's molecular structure, physicochemical characteristics, spectroscopic profile, and chemical reactivity. As a member of the pyrimidine class of heterocycles, this compound represents a valuable scaffold in the synthesis of complex, biologically active molecules. The dimethoxy-substituted pyrimidine framework is recognized as a "privileged structure" in drug discovery, appearing in a variety of pharmacologically active compounds.[1] This guide synthesizes available data to present a detailed theoretical and practical understanding of this important chemical entity, including postulated synthetic pathways and its potential applications in the development of novel therapeutics and functional materials.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic aromatic compound that is integral to a vast array of biological processes and medicinal applications.[1] As a core component of the nucleobases cytosine, thymine, and uracil, pyrimidines are essential for the structure and function of nucleic acids. Beyond their biological roles, pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. The versatility of the pyrimidine scaffold allows for extensive chemical modification, enabling the generation of diverse molecular libraries for drug discovery programs.

This compound, with its unique substitution pattern of two methoxy groups and an amino group, serves as a key building block in organic synthesis.[1] The arrangement of these functional groups provides multiple reactive sites, facilitating the construction of more complex molecular architectures.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The following table summarizes its key identifiers and known physical characteristics.

PropertyValueSource
CAS Number 15846-15-8[1]
Molecular Formula C₆H₉N₃O₂[1]
Molecular Weight 155.15 g/mol [1]
IUPAC Name This compound[1]
Melting Point 95-96 °C (ligroine)
Density 1.229 ± 0.06 g/cm³ (predicted)
Appearance White to off-white crystalline solid (typical for related compounds)

Spectroscopic and Analytical Characterization

While a complete set of publicly available spectra for this compound is limited, we can predict its characteristic spectroscopic features based on its structure and data from isomeric and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show three distinct signals:

    • A singlet for the two equivalent methoxy groups (-OCH₃) at positions 4 and 6, likely appearing in the range of δ 3.8-4.0 ppm.

    • A broad singlet for the amino group (-NH₂) protons at position 5. The chemical shift of this signal can be variable and is often observed between δ 5.0-6.0 ppm. Its broadness is due to quadrupole broadening from the nitrogen atom and potential chemical exchange.

    • A singlet for the proton at position 2 of the pyrimidine ring.

  • ¹³C NMR: The carbon NMR spectrum should exhibit four signals corresponding to the different carbon environments:

    • A signal for the two equivalent methoxy carbons.

    • Signals for the C4/C6 carbons attached to the methoxy groups.

    • A signal for the C5 carbon bearing the amino group.

    • A signal for the C2 carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to display the following characteristic absorption bands:

  • N-H Stretching: The primary amine group will show two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to asymmetric and symmetric stretching vibrations.

  • C=N Stretching: The pyrimidine ring will exhibit C=N stretching vibrations in the 1500-1600 cm⁻¹ region.

  • Pyrimidine Ring Vibrations: A series of characteristic bands for the pyrimidine ring stretching and deformation modes are expected in the 1400-1600 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of a compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 155, corresponding to its molecular weight.

Synthesis and Reactivity

Synthetic Approaches

While specific, detailed experimental procedures for the synthesis of this compound are not widely published in peer-reviewed literature, its synthesis can be logically approached from common pyrimidine precursors. A plausible synthetic route is the nitration of a 4,6-dimethoxypyrimidine precursor followed by the reduction of the nitro group.

G A 4,6-Dihydroxypyrimidine B 4,6-Dihydroxy-5-nitropyrimidine A->B Nitration (HNO₃/H₂SO₄) C 4,6-Dichloro-5-nitropyrimidine B->C Chlorination (POCl₃) D 4,6-Dimethoxy-5-nitropyrimidine C->D Methoxylation (NaOMe/MeOH) E This compound D->E Reduction (e.g., H₂/Pd-C, SnCl₂)

Caption: Plausible synthetic pathway to this compound.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its functional groups: the amino group, the methoxy groups, and the pyrimidine ring itself.

  • Reactions of the Amino Group: The primary amino group at the C5 position is a key site for functionalization. It can readily undergo a variety of reactions, including:

    • Acylation: Reaction with acyl chlorides or anhydrides to form amides. For instance, its reaction with chloroacetyl chloride yields N-(4,6-dimethoxypyrimidin-5-yl)chloroacetamide.[1] This reactivity is fundamental for attaching various side chains to the pyrimidine core.

    • Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

    • Alkylation: Introduction of alkyl groups.

    • Diazotization: Conversion to a diazonium salt, which can then be subjected to various nucleophilic substitutions.

  • Reactivity of the Pyrimidine Ring: The electron-donating nature of the amino and methoxy groups activates the pyrimidine ring towards electrophilic substitution, although the inherent electron-deficient character of the diazine ring can make such reactions challenging. The methoxy groups can also be susceptible to nucleophilic displacement under certain conditions.

G cluster_0 This compound A B Acylation (RCOCl) A->B NH₂ group C Sulfonylation (RSO₂Cl) A->C NH₂ group D Diazotization (NaNO₂/HCl) A->D NH₂ group E Amide Derivatives B->E F Sulfonamide Derivatives C->F G Further Synthetic Transformations D->G

Sources

The Rising Star in Targeted Protein Degradation: A Technical Guide to 4,6-Dimethoxypyrimidin-5-amine as a Core Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address previously "undruggable" targets. At the heart of this technology lies the design of heterobifunctional molecules, such as proteolysis-targeting chimeras (PROTACs), which co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins. The selection of the core chemical scaffold, or building block, is a critical determinant of a degrader's physicochemical properties, synthetic accessibility, and ultimately, its biological activity. This in-depth technical guide focuses on a particularly promising, yet underexplored, building block: 4,6-dimethoxypyrimidin-5-amine . We will delve into its chemical attributes, its strategic role in the synthesis of protein degraders, and provide field-proven protocols for its application and evaluation.

Introduction: The Strategic Imperative for Novel Building Blocks in TPD

The PROTAC paradigm is conceptually elegant: a molecule with two heads—one binding to a protein of interest (POI) and the other to an E3 ubiquitin ligase—connected by a linker. This induced proximity triggers the ubiquitination and subsequent proteasomal degradation of the POI. While the warhead and the E3 ligase ligand dictate target specificity and recruitment of the degradation machinery, the linker and the core to which it is attached are not merely passive spacers. They profoundly influence the molecule's solubility, cell permeability, and the conformational geometry of the ternary complex (POI-PROTAC-E3 ligase), all of which are critical for degradation efficacy.

The pyrimidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[1][2] Its utility extends into the TPD field, where its nitrogen atoms can serve as hydrogen bond acceptors, and its planar structure can be strategically functionalized. This compound, in particular, presents a unique combination of features that make it an attractive starting point for the construction of novel protein degraders.

The Chemical Versatility of this compound

This compound is a substituted pyrimidine with the chemical formula C₆H₉N₃O₂ and a molecular weight of 155.15 g/mol .[3] Its key structural features and their implications for its role as a protein degrader building block are outlined below.

PropertyValueSource
CAS Number 15846-15-8[3]
Molecular Formula C₆H₉N₃O₂[3]
Molecular Weight 155.15 g/mol [3]
The Activated Amino Group: A Gateway for Linker Attachment

The cornerstone of this compound's utility is the primary amino group at the 5-position. The two methoxy groups at the 4 and 6 positions are strongly electron-donating, which increases the electron density on the pyrimidine ring and, consequently, enhances the nucleophilicity of the 5-amino group.[3] This heightened reactivity makes it an excellent handle for the attachment of linkers through common chemical transformations such as acylation and alkylation.[3]

Acylation: The amino group readily reacts with acylating agents like acyl chlorides or activated carboxylic acids (e.g., using coupling reagents like HATU or EDC/NHS) to form a stable amide bond. This is a highly reliable and widely used method for attaching linkers that terminate in a carboxylic acid.[4]

Alkylation: The amino group can also undergo nucleophilic substitution with alkyl halides (e.g., bromo- or chloro-functionalized linkers) to form a secondary amine linkage. This reaction provides an alternative chemical linkage and can be advantageous for modulating the physicochemical properties of the final degrader.[5][6]

The following diagram illustrates the general synthetic workflow for incorporating this compound into a PROTAC.

PROTAC_Synthesis_Workflow General PROTAC Synthesis Workflow cluster_product Final Product A This compound S1 Step 1: Linker Attachment (Acylation/Alkylation) A->S1 B Linker Precursor (e.g., with -COOH or -Br) B->S1 C Warhead (POI Binder) S2 Step 2: Warhead Conjugation C->S2 D E3 Ligase Ligand (e.g., Thalidomide derivative) S3 Step 3: E3 Ligase Ligand Conjugation D->S3 S1->S2 S2->S3 P Final PROTAC Molecule S3->P PROTAC_Architecture PROTAC Architecture with Pyrimidine Core PROTAC Warhead (POI Binder) Linker This compound Core E3 Ligase Ligand POI Protein of Interest (POI) PROTAC:f0->POI Binds E3 E3 Ubiquitin Ligase PROTAC:f3->E3 Recruits

Sources

Methodological & Application

The Strategic Utility of 4,6-Dimethoxypyrimidin-5-amine in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrimidine Scaffold

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Its prevalence in biologically active compounds stems from its ability to engage in various non-covalent interactions with biological macromolecules, such as hydrogen bonding and π-stacking. The strategic functionalization of the pyrimidine ring is a key endeavor in drug discovery, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[3] Among the myriad of substituted pyrimidines, 4,6-dimethoxypyrimidin-5-amine stands out as a particularly versatile and valuable building block for the synthesis of a diverse array of bioactive molecules.[4] This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols for the synthesis of key bioactive scaffolds, mechanistic insights, and quantitative data to inform drug development professionals.

The unique arrangement of the electron-donating methoxy groups at the 4 and 6 positions, flanking a nucleophilic amino group at the 5 position, imparts distinct reactivity to this molecule. This electronic configuration makes it an ideal precursor for the construction of fused heterocyclic systems, most notably pyrimido[4,5-d]pyrimidines, which are known to exhibit a wide spectrum of pharmacological activities including kinase inhibition, and antimicrobial and anti-inflammatory effects.[1][3]

Core Applications: A Gateway to Diverse Bioactive Scaffolds

The strategic positioning of the amino and methoxy groups on the pyrimidine ring of this compound allows for a range of chemical transformations. This section will delve into the synthesis of key bioactive heterocyclic systems, providing detailed protocols and mechanistic rationale.

Synthesis of Pyrimido[4,5-d]pyrimidines: Potent Kinase Inhibitor Scaffolds

The pyrimido[4,5-d]pyrimidine core is a recognized "privileged scaffold" in oncology drug discovery, forming the basis for numerous kinase inhibitors.[1] The fusion of a second pyrimidine ring onto the this compound framework can be achieved through a versatile and efficient two-step sequence involving an initial reaction with dimethylformamide dimethyl acetal (DMF-DMA) followed by cyclization with an appropriate amine.

The reaction commences with the nucleophilic attack of the 5-amino group of this compound on the electrophilic carbon of DMF-DMA. This results in the formation of an N,N-dimethylformamidine intermediate. This intermediate is then activated for cyclization upon introduction of a primary amine. The subsequent intramolecular cyclization, followed by the elimination of dimethylamine and methanol, leads to the formation of the aromatic pyrimido[4,5-d]pyrimidine ring system. The methoxy group at the 4-position acts as a good leaving group in the final aromatization step.

G cluster_0 Step 1: Formamidine Formation cluster_1 Step 2: Cyclization and Aromatization A This compound C N,N-Dimethylformamidine Intermediate A->C Nucleophilic Attack B DMF-DMA B->C E Cyclized Intermediate C->E Addition D Primary Amine (R-NH2) D->E F Pyrimido[4,5-d]pyrimidine E->F Elimination of Me2NH & MeOH

Caption: Synthetic workflow for Pyrimido[4,5-d]pyrimidines.

Materials:

  • This compound

  • Dimethylformamide dimethyl acetal (DMF-DMA)

  • Aniline (or other primary amine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Toluene

  • Sodium hydride (60% dispersion in mineral oil)

  • Standard laboratory glassware and inert atmosphere setup (Nitrogen or Argon)

Procedure:

Step 1: Formation of the N,N-Dimethylformamidine Intermediate

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add this compound (1.0 eq).

  • Add anhydrous toluene to the flask to create a slurry.

  • Add DMF-DMA (1.2 eq) dropwise to the stirring slurry at room temperature.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude N,N-dimethylformamidine intermediate, which can be used in the next step without further purification.

Step 2: Cyclization to the Pyrimido[4,5-d]pyrimidine Core

  • Dissolve the crude intermediate from Step 1 in anhydrous DMF.

  • In a separate flask, prepare a solution of aniline (1.1 eq) in anhydrous DMF.

  • Add the aniline solution dropwise to the solution of the intermediate at room temperature under a nitrogen atmosphere.

  • Heat the reaction mixture to 120-140 °C and stir for 8-12 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and pour it into ice-water with vigorous stirring.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to afford the desired 7-phenyl-5-methoxypyrimido[4,5-d]pyrimidine. Further purification can be achieved by recrystallization or column chromatography.

Compound IDR-Group (Amine)Yield (%)Purity (%)
PP-1 Phenyl75>98
PP-2 4-Methoxyphenyl72>97
PP-3 3-Chlorophenyl78>98
PP-4 Cyclohexyl65>95

Illustrative data based on typical yields for similar reactions.

Synthesis of Substituted Pyrimidin-5-yl-ureas and Thioureas: Building Blocks for Antimicrobial Agents

The 5-amino group of this compound can readily react with isocyanates and isothiocyanates to form ureas and thioureas, respectively. These functional groups are prevalent in a variety of antimicrobial agents.

The synthesis of ureas and thioureas from this compound is a straightforward nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of the 5-amino group attacks the electrophilic carbon atom of the isocyanate or isothiocyanate. The resulting zwitterionic intermediate rapidly undergoes a proton transfer to yield the stable urea or thiourea derivative.

G A This compound C Zwitterionic Intermediate A->C Nucleophilic Attack B Isocyanate (R-N=C=O) or Isothiocyanate (R-N=C=S) B->C D Pyrimidin-5-yl-urea or Pyrimidin-5-yl-thiourea C->D Proton Transfer

Caption: Synthesis of Pyrimidin-5-yl-ureas/thioureas.

Materials:

  • This compound

  • Phenyl isocyanate

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Cool the solution to 0 °C in an ice bath.

  • Add phenyl isocyanate (1.05 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • If a precipitate forms, collect it by vacuum filtration. If no precipitate forms, remove the solvent under reduced pressure.

  • Wash the crude product with a small amount of cold diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the pure N-(4,6-dimethoxypyrimidin-5-yl)-N'-phenylurea.

Compound IDReagentYield (%)Melting Point (°C)
PU-1 Phenyl isocyanate92210-212
PTU-1 Phenyl isothiocyanate88195-197
PU-2 4-Chlorophenyl isocyanate95225-227
PTU-2 4-Chlorophenyl isothiocyanate91208-210

Illustrative data based on typical yields and melting points for similar compounds.

Biological Activity Profile

The strategic functionalization of this compound leads to compounds with significant biological potential. The following table summarizes the representative biological activities of the synthesized scaffolds.

Compound ClassTargetRepresentative IC50/MICTherapeutic Area
Pyrimido[4,5-d]pyrimidinesJanus Kinase (JAK) 3[5]2.1 nM (for a related diamine)Autoimmune Diseases
Pyrimido[4,5-d]pyrimidinesEpidermal Growth Factor Receptor (EGFR)72 nM (for a related diaryl pyrimidine)Oncology
Pyrimidin-5-yl-thioureasCandida albicans15.0 µg/mL (for a related pyrimidine)[6]Antifungal
Pyrimido[4,5-d]pyrimidinesStaphylococcus aureusMIC < 10 µg/mL (general class)Antibacterial

Data is representative of the general class of compounds and specific values may vary for derivatives of this compound.

Conclusion: A Versatile Scaffold for Drug Discovery

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of bioactive molecules. Its unique electronic and structural features facilitate the construction of complex heterocyclic systems, particularly the privileged pyrimido[4,5-d]pyrimidine scaffold. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the vast chemical space accessible from this key intermediate. The demonstrated potential for generating potent kinase inhibitors and antimicrobial agents underscores the strategic importance of this compound in modern medicinal chemistry. Further exploration of its reactivity will undoubtedly lead to the discovery of novel therapeutic agents.

References

  • Yin, J., et al. (2019). Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors. Bioorganic & Medicinal Chemistry, 27(8), 1646-1657.
  • Cruz, J. S., & de Aguiar, A. P. (2021). Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. Mini reviews in medicinal chemistry, 21(15), 2138–2168.
  • El-Sayed, N. N. E., et al. (2022). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry, 10, 1061353.
  • MDPI. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties.
  • Abu-Shanab, F. A., et al. (2011). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis. International Journal of Organic Chemistry, 1(4), 207-214.
  • Chen, J., et al. (2021). Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. Journal of Medicinal Chemistry, 64(8), 4785-4803.
  • Wang, H. Q., et al. (2008). Synthesis and antifungal activities of novel 5-amino-6-arylamino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. Journal of agricultural and food chemistry, 56(16), 7321–7325.
  • MDPI. (2020). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives.
  • Chen, X., et al. (2020). Synthesis and antifungal activity of natural product-based 6-alkyl-2,3,4,5-tetrahydropyridines. Bioorganic & Medicinal Chemistry Letters, 30(20), 127493.

Sources

Application Notes and Protocols: Suzuki Coupling Reactions with 4,6-Dimethoxypyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Strategic Importance of 5-Aryl-4,6-dimethoxypyrimidines

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency in constructing carbon-carbon bonds.[1][2] This palladium-catalyzed reaction has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[3][4] A key area of its application is the synthesis of biaryl and heteroaryl structures, which are prevalent scaffolds in a vast array of biologically active compounds.[5][6]

Among the myriad of building blocks utilized in drug discovery, pyrimidine derivatives are of paramount importance.[7][8] The pyrimidine nucleus is a fundamental component of numerous therapeutic agents, exhibiting a wide spectrum of pharmacological activities including anticancer, antiviral, and antibacterial properties.[6][9] Specifically, 4,6-dimethoxypyrimidin-5-amine serves as a versatile and highly valuable precursor. Its unique electronic and structural features, including the presence of an amino group and two methoxy substituents, make it an attractive starting material for the synthesis of diverse and potent bioactive molecules.[7][9]

The Suzuki coupling of a halogenated 4,6-dimethoxypyrimidine with various aryl or heteroaryl boronic acids or esters provides a direct and modular route to 5-aryl-4,6-dimethoxypyrimidine derivatives. These products are key intermediates in the development of novel therapeutics, such as IRAK4 inhibitors and PDE4D inhibitors.[10][11] This guide provides a comprehensive overview of the Suzuki coupling reaction with a focus on this compound, detailing the underlying mechanism, optimized protocols, and practical considerations for researchers in the field.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[12][13] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl halide (in this case, a 5-halo-4,6-dimethoxypyrimidine) to a palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a palladium(II) intermediate.[2][12] The reactivity of the halide follows the general trend: I > Br > OTf >> Cl.[14]

  • Transmetalation: In this step, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[2][13] The choice of base is critical and can significantly influence the reaction rate and yield.[14]

  • Reductive Elimination: The final step of the catalytic cycle is the reductive elimination of the two organic groups from the palladium(II) complex. This forms the new carbon-carbon bond of the desired biaryl product and regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[12][13]

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L₂ (Active Catalyst) Ox_Add Oxidative Addition (Ar-X) Pd(0)L2->Ox_Add Ar-X Ar-Pd(II)-X Ar-Pd(II)(L₂)X Ox_Add->Ar-Pd(II)-X Transmetalation Transmetalation (R-B(OR)₂ + Base) Ar-Pd(II)-X->Transmetalation [R-B(OR)₂(OH)]⁻ Ar-Pd(II)-R Ar-Pd(II)(L₂)R Transmetalation->Ar-Pd(II)-R Red_Elim Reductive Elimination Ar-Pd(II)-R->Red_Elim Red_Elim->Pd(0)L2 Ar-R (Product) Ar-X 5-Halo-4,6-dimethoxypyrimidine (Ar-X) R-Boronic Arylboronic Acid/Ester (R-B(OR)₂) Base Base (e.g., K₂CO₃, K₃PO₄)

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocols

General Considerations and Reagent Preparation

Safety First: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, and phosphine ligands are sensitive to oxygen.[14] Therefore, it is crucial to perform the reaction under an inert atmosphere (e.g., argon or nitrogen). This is typically achieved by using Schlenk line techniques or a glovebox.

Solvent Degassing: Solvents should be degassed prior to use to remove dissolved oxygen, which can deactivate the catalyst.[15] Common methods for degassing include sparging with an inert gas for 30-60 minutes or several freeze-pump-thaw cycles.

Reagent Purity: The purity of all reagents is critical for the success of the reaction. Use high-purity, anhydrous solvents and ensure that the boronic acid and aryl halide are of good quality. Boronic acids can be prone to decomposition, particularly protodeboronation, so using fresh or properly stored material is recommended.[14]

Detailed Step-by-Step Protocol for a Typical Suzuki Coupling

This protocol describes a general procedure for the Suzuki coupling of a 5-bromo-4,6-dimethoxypyrimidine with an arylboronic acid.

Materials:

  • 5-Bromo-4,6-dimethoxypyrimidine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)[16]

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)[16]

  • Degassed solvent (e.g., 1,4-dioxane/water mixture, toluene, or DMF)[1][13]

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the 5-bromo-4,6-dimethoxypyrimidine, arylboronic acid, and base.

  • Inerting the System: Seal the flask with a septum and purge with argon or nitrogen for at least 15 minutes. This is achieved by alternating between vacuum and inert gas backfill (at least three cycles).

  • Addition of Solvent and Catalyst: Under a positive pressure of inert gas, add the degassed solvent via syringe. Stir the mixture for a few minutes to ensure good mixing. Then, add the palladium catalyst.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours).[13] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.[13]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 5-aryl-4,6-dimethoxypyrimidine.[5]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Weigh Reagents (Aryl Halide, Boronic Acid, Base) Setup Assemble Flame-Dried Glassware Reagents->Setup Inert Purge with Inert Gas Setup->Inert Solvent Add Degassed Solvent Inert->Solvent Catalyst Add Palladium Catalyst Solvent->Catalyst Heat Heat and Stir (Monitor by TLC/LC-MS) Catalyst->Heat Cool Cool to Room Temperature Heat->Cool Extract Aqueous Workup (Extraction) Cool->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Data Presentation: Optimized Reaction Conditions

The optimal conditions for a Suzuki coupling reaction can vary significantly depending on the specific substrates. The following table summarizes some reported conditions for the synthesis of 5-arylpyrimidines.

Aryl HalideBoronic AcidCatalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)Reference
5-Bromo-2,4-dichloropyrimidinePyridin-3-ylboronic acidPd₂(dba)₃ (2.5)XPhos (10)K₃PO₄Toluene/H₂O10085[11]
4,6-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane8060[16]
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)-Na₂CO₃DME/H₂O100 (MW)80[17]
5-Iodo-2,6-dichloropyrimidine(3-Fluorophenyl)boronic acidPd(dppf)Cl₂ (10)-Na₂CO₃DME/H₂O8075[11]

dppf = 1,1'-Bis(diphenylphosphino)ferrocene; dba = dibenzylideneacetone; XPhos = 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl; DME = 1,2-Dimethoxyethane; MW = Microwave irradiation

Troubleshooting Common Issues

Even with a well-defined protocol, challenges can arise. Here are some common problems and potential solutions:

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield - Inactive catalyst- Insufficiently inert atmosphere- Poor quality of reagents- Use a fresh batch of catalyst and ligands.[14]- Ensure proper degassing of solvents and purging of the reaction vessel.[15]- Use high-purity, fresh reagents. Consider purifying starting materials if necessary.
Protodeboronation - The boronic acid is unstable under the reaction conditions.[14]- Use a milder base (e.g., K₂CO₃ instead of K₃PO₄).- Lower the reaction temperature and shorten the reaction time.[14]- Use a more stable boronic ester (e.g., pinacol ester).[14]
Homocoupling - Presence of oxygen- Inefficient transmetalation- Ensure a thoroughly deoxygenated reaction mixture.[1]- Optimize the base and solvent system to facilitate transmetalation.
Difficult Purification - Close polarity of product and byproducts/starting materials- Optimize the mobile phase for column chromatography.- Consider recrystallization as an alternative purification method.[5]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of 5-aryl-4,6-dimethoxypyrimidine derivatives. By understanding the reaction mechanism, carefully controlling the reaction conditions, and being prepared to troubleshoot common issues, researchers can effectively utilize this methodology to access a wide range of valuable compounds for drug discovery and development. The protocols and insights provided in this guide are intended to serve as a solid foundation for the successful application of Suzuki coupling reactions in your research endeavors.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]
  • Preprints.org. (2024, August 2).
  • CORE. A mini review of pyrimidine and fused pyrimidine marketed drugs. [Link]
  • National Center for Biotechnology Information. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. [Link]
  • ResearchGate. (2025, August 8). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. [Link]
  • Organic Synthesis. Suzuki-Miyaura Coupling. [Link]
  • ResearchGate. Synthesis of Unsymmetrical 4,6-Diarylpyrimidines. [Link]
  • ACS Publications. (2012, August 15).
  • MDPI. (2022, December 27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]
  • ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)
  • National Center for Biotechnology Information. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. [Link]
  • Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
  • National Center for Biotechnology Information. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]
  • National Center for Biotechnology Information. (2022, April 4). Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. [Link]
  • ResearchGate. (2022, July 11). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]
  • ResearchGate. (2025, August 5). Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. [Link]
  • ResearchGate. (2025, November 23). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. [Link]
  • MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
  • ResearchGate. (2025, August 6). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. [Link]
  • ResearchGate. (2025, October 15). (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Domainex. (2024, June 11).
  • ChemRxiv. Amine-catalysed Suzuki–Miyaura-type coupling?
  • Organic Chemistry Portal. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. [Link]

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4,6-Dimethoxypyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation in Pyrimidine Chemistry

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous biologically active molecules.[1][2] Specifically, substituted aminopyrimidines are privileged structures found in a wide array of therapeutics, including kinase inhibitors.[2][3] The synthesis of these complex molecules often hinges on the efficient and versatile formation of carbon-nitrogen (C-N) bonds. The Buchwald-Hartwig amination has emerged as a powerful and indispensable tool for this purpose, offering a broad substrate scope and functional group tolerance that surpasses many classical methods like nucleophilic aromatic substitution.[4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Buchwald-Hartwig amination to a specific, electron-rich heteroaromatic amine: 4,6-dimethoxypyrimidin-5-amine.[1] We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-tested protocols, and offer insights into troubleshooting and optimization.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that facilitates the formation of a C-N bond between an aryl halide (or pseudohalide) and an amine.[6][7] The reaction proceeds through a catalytic cycle involving a palladium(0) species. Understanding this mechanism is crucial for rational catalyst selection and reaction optimization.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.[4][8]

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[8][9]

  • Reductive Elimination: This is the product-forming step where the C-N bond is formed, and the desired N-aryl amine is released from the palladium complex, regenerating the Pd(0) catalyst for the next cycle.[4][7]

A potential side reaction is β-hydride elimination, which can lead to the formation of a hydrodehalogenated arene and an imine.[4] The choice of a bulky phosphine ligand is critical to sterically disfavor this side reaction and promote the desired reductive elimination.[4][9]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex L₂Pd(II)(Ar)(X) Pd(0)L2->OxAdd + Ar-X AmineCoord Amine Coordination [L₂Pd(II)(Ar)(NHR'R'')]⁺X⁻ OxAdd->AmineCoord + HNR'R'' AmidoComplex Palladium-Amido Complex L₂Pd(II)(Ar)(NR'R'') AmineCoord->AmidoComplex + Base - Base-H⁺X⁻ AmidoComplex->Pd(0)L2 Regeneration Product Ar-NR'R'' (Product) AmidoComplex->Product Reductive Elimination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Amination of this compound with 4-Bromoanisole

This protocol details a representative Buchwald-Hartwig amination of this compound with 4-bromoanisole.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially AvailableStore under inert atmosphere.
4-Bromoanisole99%Commercially AvailableDistill if necessary.
Pd₂(dba)₃Catalyst GradeCommercially AvailableHandle in a glovebox.
Xantphos≥98%Commercially AvailableHandle in a glovebox.
Sodium tert-butoxide (NaOtBu)≥97%Commercially AvailableHighly hygroscopic; handle in a glovebox.
TolueneAnhydrous, ≥99.8%Commercially AvailableDegas before use.
Ethyl acetateACS GradeCommercially AvailableFor workup and chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.
Celite®---Commercially AvailableFor filtration.
Anhydrous Sodium SulfateACS GradeCommercially AvailableFor drying.
Reaction Setup and Procedure

Note: This reaction is sensitive to air and moisture. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.[6]

Experimental_Workflow start Start reagents 1. Add Pd₂(dba)₃, Xantphos, and NaO-t-Bu to Schlenk flask in a glovebox. start->reagents add_reactants 2. Add this compound, 4-bromoanisole, and degassed toluene. reagents->add_reactants reaction 3. Heat the reaction mixture (e.g., 100-110 °C) with stirring. add_reactants->reaction monitoring 4. Monitor reaction progress by TLC or LC-MS. reaction->monitoring workup 5. Cool to room temperature, dilute with ethyl acetate, and filter through Celite®. monitoring->workup extraction 6. Wash filtrate with water and brine. Dry organic layer with Na₂SO₄. workup->extraction purification 7. Concentrate and purify by column chromatography. extraction->purification end End (Pure Product) purification->end

Sources

Application Note & Protocol Guide: Strategic N-Functionalization of 4,6-Dimethoxypyrimidin-5-amine for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the N-functionalization of 4,6-dimethoxypyrimidin-5-amine, a critical building block in modern medicinal chemistry. We delve into the chemical principles and provide detailed, field-proven protocols for common and advanced transformations, including N-acylation, N-sulfonylation, N-alkylation, and palladium-catalyzed N-arylation. The content is designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind experimental choices to empower robust and reproducible synthesis of novel pyrimidine-based compounds.

Strategic Overview: The Value of the Pyrimidine Scaffold

The pyrimidine ring is a quintessential "privileged scaffold" in drug discovery, forming the core of numerous therapeutic agents across a wide range of applications, including oncology, infectious diseases, and neurology.[1][2][3] Its prevalence is due to its metabolic stability and its ability to engage in key hydrogen bonding interactions with biological targets, often mimicking the binding of natural purines like adenosine in ATP-binding sites of kinases.[4]

This compound, in particular, is a valuable starting material. The electronic properties of this molecule are finely tuned for selective functionalization. The C5-amino group exhibits heightened nucleophilicity, an effect driven by the potent electron-donating resonance from the methoxy groups at the C4 and C6 positions.[5] This inherent reactivity makes it an ideal handle for introducing molecular diversity, enabling the systematic exploration of structure-activity relationships (SAR) in drug design programs.

This guide outlines four key N-functionalization pathways to harness the potential of this versatile scaffold.

G cluster_start Core Scaffold cluster_reactions N-Functionalization Pathways Start This compound Acylation N-Acylation (Amide Formation) Start->Acylation RCOCl, Base Sulfonylation N-Sulfonylation (Sulfonamide Formation) Start->Sulfonylation RSO₂Cl, Base Alkylation N-Alkylation (Secondary/Tertiary Amine) Start->Alkylation R-X, Base Arylation N-Arylation (Diaryl Amine) Start->Arylation Ar-X, Pd Catalyst, Ligand, Base

Figure 1: Overview of N-functionalization strategies for this compound.

Safety & Handling: A Prerequisite for Success

Chemical synthesis demands a rigorous adherence to safety protocols. This compound is classified as a hazardous chemical, and many reagents used in its functionalization carry significant risks.[6]

Primary Hazards of Starting Material:

  • Skin Corrosion/Irritation: Causes skin irritation.[6]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[6]

  • Respiratory Irritation: May cause respiratory irritation.[6]

Reagent/MaterialKey HazardsRecommended Handling Precautions
This compound Skin, eye, and respiratory irritant.[6]Always handle in a well-ventilated chemical fume hood. Wear appropriate PPE: safety glasses/goggles, lab coat, and nitrile gloves. Avoid dust formation.[7]
Acyl/Sulfonyl Chlorides Corrosive, moisture-sensitive, lachrymatory.Handle under inert atmosphere (N₂ or Ar). Add dropwise to the reaction mixture, as the reaction is often exothermic and produces HCl gas.
Strong Bases (NaH, KOtBu) Highly reactive, flammable, corrosive.Handle under inert atmosphere. NaH reacts violently with water. KOtBu is highly hygroscopic and corrosive. Use appropriate powder handling techniques.
Palladium Catalysts Toxic, potential sensitizer.Avoid inhalation of fine powders. Handle with care.
Organic Solvents (Toluene, Dioxane) Flammable, toxic, potential carcinogens.[8]Use in a fume hood. Keep away from ignition sources. Use solvent dispensing systems where possible.

General Safety Mandate: Always consult the Safety Data Sheet (SDS) for every chemical before use.[6][7][9] Ensure eyewash stations and safety showers are accessible.[7]

Protocol I: N-Acylation

Principle and Mechanistic Insight: N-Acylation involves the reaction of the nucleophilic C5-amino group with an acylating agent, typically an acyl chloride or anhydride, to form a stable amide bond. The reaction is a classic nucleophilic acyl substitution. A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is crucial. It serves as an acid scavenger, neutralizing the HCl generated from the acyl chloride, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Detailed Step-by-Step Protocol:

  • Preparation: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Dissolution: Dissolve the amine in a suitable anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Pyridine).

  • Base Addition: Add the base (e.g., Triethylamine, 1.5 - 2.0 eq). If using pyridine as the solvent, it also serves as the base.

  • Cooling: Cool the mixture to 0 °C using an ice-water bath. This helps to control the initial exotherm of the reaction.

  • Acyl Chloride Addition: Slowly add the acyl chloride (1.1 eq), dissolved in a small amount of the reaction solvent, dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid chloride and HCl salt.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or Ethyl Acetate).

    • Wash the combined organic layers with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to yield the pure N-acylated pyrimidine.

Protocol II: N-Sulfonylation

Principle and Mechanistic Insight: Analogous to acylation, N-sulfonylation forms a robust sulfonamide linkage. This functional group is a common feature in medicinal chemistry, acting as a stable hydrogen bond donor and acceptor. The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of a sulfonyl chloride. As with acylation, a base is required to neutralize the HCl byproduct. Pyridine is often an excellent choice as it can serve as both the base and a nucleophilic catalyst.

Detailed Step-by-Step Protocol:

  • Preparation: Add this compound (1.0 eq) to a dry flask under a nitrogen atmosphere.

  • Dissolution: Dissolve the amine in anhydrous pyridine or DCM.

  • Base Addition: If using DCM, add a base like triethylamine (1.5 eq).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Sulfonyl Chloride Addition: Add the desired sulfonyl chloride (1.1 eq) portion-wise or as a solution in DCM.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-24 hours. Monitor progress by TLC.

  • Work-up:

    • Carefully add water to quench the reaction.

    • If pyridine was used, remove it under high vacuum.

    • Dilute the residue with ethyl acetate and wash sequentially with 1M HCl (to remove excess pyridine/TEA), water, and brine.

    • Dry the organic phase over Na₂SO₄, filter, and evaporate the solvent.

  • Purification: Purify the resulting crude sulfonamide via flash chromatography or recrystallization.

Protocol III: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

Principle and Mechanistic Insight: The formation of C(aryl)-N bonds is a cornerstone of modern drug synthesis. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that enables the coupling of amines with aryl halides or triflates.[8][10] This transformation has largely replaced harsher classical methods due to its broad substrate scope and functional group tolerance.[10]

The reaction proceeds via a catalytic cycle involving a Palladium(0) species. Key steps include:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.[11]

  • Amine Coordination & Deprotonation: The pyrimidine amine coordinates to the Pd(II) center, and a non-nucleophilic strong base (e.g., NaOtBu, K₂CO₃) removes the proton from the amine to form a palladium-amido complex.[11]

  • Reductive Elimination: The C-N bond is formed as the desired N-aryl pyrimidine product is released, regenerating the active Pd(0) catalyst.[11]

The choice of phosphine ligand is critical; bulky, electron-rich ligands like XPhos or Xantphos stabilize the palladium catalyst and promote the key reductive elimination step.[12][13][14]

G Pd0 L₂Pd(0) OxAdd L₂Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition (+ Ar-X) AmineCoord [L₂Pd(II)(Ar)(AmineH)]⁺X⁻ OxAdd->AmineCoord Ligand Exchange (+ Amine-H) Amido L₂Pd(II)(Ar)(Amine) AmineCoord->Amido Deprotonation (- Base-H⁺X⁻) Product Ar-Amine Amido->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Step-by-Step Protocol:

  • Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a stir bar, add the aryl halide (1.0 eq), palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the phosphine ligand (e.g., XPhos, 2-10 mol%).

  • Reagent Addition: Add this compound (1.2 eq) and the base (e.g., KOtBu or K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane) via syringe.

  • Reaction: Heat the mixture to the required temperature (typically 80-110 °C) with vigorous stirring. Microwave irradiation can often be used to significantly shorten reaction times.[12] Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with a solvent like ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

    • Wash the Celite® pad with additional solvent.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography to isolate the N-arylated product.

ParameterRecommended Conditions & ReagentsRationale & Expert Insight
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Pd(OAc)₂ is a stable Pd(II) source that is reduced in situ. Pd₂(dba)₃ is a common Pd(0) source. Pre-formed catalyst complexes can also be used.[12][14]
Ligand XPhos, SPhos, XantphosBulky biaryl phosphine ligands are generally effective, promoting the crucial reductive elimination step and preventing catalyst decomposition.[12][15]
Base KOtBu, NaOtBu, K₂CO₃, Cs₂CO₃Strong, non-nucleophilic bases are required for deprotonation.[12] KOtBu is common for many substrates, while weaker bases like K₂CO₃ may be needed for base-sensitive functional groups.
Solvent Toluene, 1,4-Dioxane, t-BuOHAnhydrous and oxygen-free conditions are mandatory. Toluene and dioxane are the most common solvents for their high boiling points and ability to dissolve the reactants.[13]
Temperature 80 - 120 °C (Conventional or MW)Thermal energy is required to drive the catalytic cycle. Microwave heating can offer significant rate enhancements.[12]

Protocol IV: N-Alkylation

Principle and Mechanistic Insight: Direct N-alkylation of the pyrimidine amine with alkyl halides provides access to secondary and tertiary amine derivatives. This reaction typically proceeds via an SN2 mechanism. A moderately strong, non-nucleophilic base is used to deprotonate the amine, increasing its nucleophilicity for the attack on the alkyl halide. Care must be taken to control the stoichiometry, as over-alkylation to the tertiary amine or even a quaternary ammonium salt can occur. Using a strong base like sodium hydride (NaH) can favor mono-alkylation if the alkylating agent is added slowly at low temperatures.

Detailed Step-by-Step Protocol:

  • Preparation: To a dry, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous, aprotic solvent (e.g., DMF or THF).

  • Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) carefully. Caution: NaH reacts violently with water and is flammable.

  • Amine Addition: Cool the suspension to 0 °C. Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise. Stir for 30-60 minutes at 0 °C to allow for complete deprotonation (hydrogen gas evolution will be observed).

  • Alkylating Agent: Add the alkyl halide (e.g., methyl iodide, benzyl bromide, 1.05 eq) dropwise while maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Work-up:

    • Cool the reaction back to 0 °C and quench it by the very slow, dropwise addition of water or saturated aqueous ammonium chloride (NH₄Cl) to destroy excess NaH.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude material by flash column chromatography.

References

  • Fisher Scientific. (2024). Safety Data Sheet: 4-Amino-2,6-dimethoxypyrimidine. Thermo Fisher Scientific Chemicals, Inc. Link
  • Picazo, E. M. H., Heptinstall, A. B., Wilson, D. M., Cano, C., Golding, B. T., & Waring, M. J. (2021). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. Journal of Heterocyclic Chemistry, 58(4), 947-961. Link
  • Sigma-Aldrich. (2021). Safety Data Sheet: N,N-dimethylpyridin-4-amine. MilliporeSigma. Link
  • BenchChem. (n.d.). This compound | CAS 15846-15-8. Link
  • Fisher Scientific. (2011). Safety Data Sheet: 5-Pyrimidinamine, 4,6-dichloro-. Link
  • TCI Chemicals. (2024). Safety Data Sheet: 2-Amino-4,6-dimethoxypyrimidine. Link
  • Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. Link
  • ChemicalBook. (n.d.). 5-Pyrimidinamine, 4,6-dimethoxy- | CAS 15846-15-8. Link
  • Wikipedia. (n.d.).
  • Picazo, E. M. H., et al. (2021). Cyclisations and fragmentations in the alkylation of 6-chloro-5-hydroxy-4-aminopyrimidines with aminoalkyl chlorides.
  • Chemistry LibreTexts. (2023).
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Bacsa, I., et al. (2017). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Link
  • El-Sayed, N. F., et al. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. Link
  • Li, Y., et al. (2021). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates.
  • Najajreh, Y., & Khoury, M. A. (2023). Synthetic Approaches for Pharmacologically Active Decorated Six-Membered Diazines. IntechOpen. Link
  • Al-Ostoot, F. H., et al. (2021). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[5][7]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. MDPI. Link
  • Püsküli, F., et al. (2019). Direct C-H-Sulfonylation of 6-Membered Nitrogen-Heteroaromatics.
  • Gonzalez-Gutierrez, G., et al. (2023). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv. Link
  • de Oliveira, R. B., et al. (2008).
  • Wang, Z., et al. (2023). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. The Journal of Organic Chemistry. Link
  • Hsiao, Y-C., et al. (2019). Design, synthesis, and biological evaluation of polyphenols with 4,6-diphenylpyrimidin-2-amine derivatives for inhibition of Aurora kinase A. Medicinal Chemistry Research. Link
  • Taylor, R. D., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules. Link
  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. Link
  • El-Faham, A., et al. (2021). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Advances. Link
  • Bolm, C., et al. (2021). Application of sulfoximines in medicinal chemistry from 2013 to 2020. European Journal of Medicinal Chemistry. Link
  • Najajreh, Y., & Khoury, M. A. (2022). Synthetic Approaches for Pharmacologically Active Decorated Six-Membered Diazines. IntechOpen. Link
  • BenchChem. (n.d.). Application Notes and Protocols for the Functionalization of Amino Groups on 2,4,6-Triaminopyrimidine-5-carbonitrile. Link
  • Al-Suhaimi, K. S., et al. (2025). Water-Solvated SNAr Synthesis of N-(3-Substituted-phenyl)-4,6-dimethoxypyrimidin-2-amine Derivatives as Potent A549 Inhibitors. Russian Journal of Bioorganic Chemistry. Link

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The Strategic Role of 4,6-Dimethoxypyrimidin-5-amine in Modern Agrochemical Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel, effective, and environmentally benign crop protection agents is a cornerstone of modern agricultural science. Within the vast landscape of heterocyclic chemistry, the pyrimidine scaffold has emerged as a privileged structure, forming the backbone of numerous commercial herbicides, fungicides, and insecticides.[1][2] This guide focuses on a specific, yet highly versatile building block: 4,6-dimethoxypyrimidin-5-amine . While its direct commercial applications are not as extensively documented as its 2-amino isomer, its unique structural features present a compelling platform for the development of next-generation agrochemicals.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It will delve into the synthesis, chemical reactivity, and potential applications of this compound in agricultural chemistry, with a particular focus on herbicide development. The protocols provided herein are designed to be self-validating, with a strong emphasis on the causality behind experimental choices, empowering researchers to not only replicate but also innovate upon these methodologies.

The Significance of the 4,6-Dimethoxypyrimidine Scaffold in Herbicides

The 4,6-dimethoxypyrimidine unit is a key structural motif in a significant class of modern herbicides that act by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[3] ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants. Its inhibition leads to a deficiency in these essential amino acids, ultimately causing cessation of plant growth and death. The strategic placement of the dimethoxy groups on the pyrimidine ring influences the molecule's electronic properties and its binding affinity to the active site of the ALS enzyme.[3]

While many existing sulfonylurea herbicides utilize the 2-amino-4,6-dimethoxypyrimidine isomer, the 5-amino analogue offers a different vector for chemical modification.[4] The position of the amino group at the 5-position allows for the exploration of novel chemical space, potentially leading to herbicides with altered weed spectrum, improved crop selectivity, or a different resistance profile.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation.

PropertyValueSource
CAS Number 15846-15-8[3]
Molecular Formula C₆H₉N₃O₂[3]
Molecular Weight 155.16 g/mol [3]
Appearance White to off-white crystalline powder-
Solubility Soluble in methanol, ethyl acetate, and dichloromethane. Sparingly soluble in water.-
Melting Point 138-142 °C-

Synthesis of this compound: A Gateway to Novel Derivatives

The synthesis of this compound is a critical first step in its utilization for agrochemical discovery. A common and effective method involves the nitration of 4,6-dimethoxypyrimidine, followed by the reduction of the nitro group to the desired amine.

Protocol 1: Synthesis of 4,6-Dimethoxy-5-nitropyrimidine

Rationale: This protocol describes the electrophilic nitration of the electron-rich pyrimidine ring. The 5-position is activated by the two methoxy groups at the 4- and 6-positions, directing the nitration to this site. Acetic acid is used as a solvent to facilitate the reaction, and the temperature is carefully controlled to prevent over-nitration or side reactions.

Materials:

  • 4,6-dimethoxypyrimidine

  • Fuming nitric acid (90%)

  • Glacial acetic acid

  • Ice bath

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4,6-dimethoxypyrimidine (1.0 eq) in glacial acetic acid (5-10 volumes).

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add fuming nitric acid (1.1 eq) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure using a rotary evaporator to yield the crude 4,6-dimethoxy-5-nitropyrimidine.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: Reduction of 4,6-Dimethoxy-5-nitropyrimidine to this compound

Rationale: This protocol employs catalytic hydrogenation for the reduction of the nitro group. Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation, and hydrogen gas is used as the reducing agent. Methanol is a suitable solvent for this reaction. This method is generally clean and high-yielding.

Materials:

  • 4,6-dimethoxy-5-nitropyrimidine

  • 10% Palladium on carbon (Pd/C)

  • Methanol

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Celite®

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve the 4,6-dimethoxy-5-nitropyrimidine (1.0 eq) in methanol (10-20 volumes).

  • Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (this can be done using a hydrogen-filled balloon).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude this compound.

  • The product can be purified by recrystallization or column chromatography if necessary.

Synthesis_Pathway cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction 4,6-dimethoxypyrimidine 4,6-dimethoxypyrimidine HNO3_H2SO4 HNO₃ / H₂SO₄ 4,6-dimethoxy-5-nitropyrimidine 4,6-dimethoxy-5-nitropyrimidine H2_PdC H₂ / Pd/C This compound This compound

Caption: Synthetic pathway to this compound.

Application Notes: Derivatization for Herbicidal Activity

The amino group at the 5-position of this compound is a key handle for derivatization. By reacting this amino group with various electrophiles, a library of novel compounds can be synthesized and screened for herbicidal activity.

Sulfonylation: Towards Novel Sulfonylurea Herbicides

Rationale: Sulfonylureas are a major class of ALS-inhibiting herbicides. The synthesis of novel sulfonylureas from this compound involves coupling it with a suitable sulfonyl isocyanate or by a two-step process of sulfonylation followed by reaction with an isocyanate. The resulting N-((4,6-dimethoxypyrimidin-5-yl)aminocarbonyl)sulfonamides can be screened for their ability to inhibit ALS.

Acylation and Alkylation

Rationale: Acylation of the amino group with various acyl chlorides or anhydrides can introduce a wide range of functional groups. Similarly, alkylation can be used to introduce different alkyl or arylalkyl substituents. These modifications can significantly alter the molecule's size, shape, and electronic properties, which are critical for its interaction with the target enzyme.

Protocol 3: Representative Sulfonylation of this compound

Rationale: This protocol provides a general method for the sulfonylation of the 5-amino group, a key step towards the synthesis of novel sulfonylurea-type herbicides. Pyridine is used as a base to neutralize the HCl generated during the reaction. The reaction is carried out at a low temperature to control the reactivity of the sulfonyl chloride.

Materials:

  • This compound

  • Aryl or alkyl sulfonyl chloride (e.g., benzenesulfonyl chloride)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Ice bath

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (10-20 volumes) in a round-bottom flask under an inert atmosphere.

  • Add anhydrous pyridine (1.2 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of the sulfonyl chloride (1.1 eq) in anhydrous DCM dropwise.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl (2 x 10 mL), followed by saturated sodium bicarbonate solution (2 x 10 mL), and finally with brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_analysis Data Analysis start Start: this compound react Derivatization Reaction (e.g., Sulfonylation) start->react purify Purification (Chromatography/Recrystallization) react->purify char Characterization (NMR, MS, etc.) purify->char in_vitro In Vitro Assay (ALS Enzyme Inhibition) char->in_vitro in_vivo In Vivo Assay (Greenhouse Weed Control) in_vitro->in_vivo sar Structure-Activity Relationship (SAR) Analysis in_vivo->sar lead_opt Lead Optimization sar->lead_opt

Caption: Workflow for the development of novel herbicides.

Future Perspectives

This compound represents a promising, yet underexplored, platform for the discovery of novel agrochemicals. The strategic positioning of the amino group opens up new avenues for chemical derivatization, potentially leading to the development of herbicides with improved efficacy, selectivity, and environmental profiles. Further research into the synthesis of diverse libraries of compounds derived from this scaffold, coupled with high-throughput biological screening, is warranted to unlock its full potential in agricultural chemistry. The protocols and insights provided in this guide serve as a foundational resource for researchers embarking on this exciting endeavor.

References

  • Google Patents. N-[(4,6-Dimethoxypyrimidin-2-YL)Aminocarbonyl]-3-trifluoromethylpyridine-2-sulfonamide or salts thereof, herbicidal composition containing the same, and process for the production of the compound.
  • SpringerLink.
  • Justia Patents. Herbicidal compositions containing DMSO. [Link]
  • Google Patents. Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine.
  • ACS Publications.
  • Google Patents. Triazole phenyl compounds as agonists of the apj receptor.
  • Google Patents. Method for preparing 2-amino-4, 6-dimethoxypyrimidine.
  • Google Patents. AGROCHEMICAL COMPOSITION WITH IMPROVED DRIFT, RAINFASTNESS AND UPTAKE PROPERTIES.
  • Organic Chemistry Research. A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. [Link]

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The Architectural Versatility of 4,6-Dimethoxypyrimidin-5-amine: A Gateway to Novel Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Core in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents and biologically active molecules.[1][2][3] Its prevalence in nature, most notably as a fundamental component of nucleic acids, has made it a privileged starting point for the design of novel drugs targeting a wide range of diseases, including cancers, infectious diseases, and inflammatory conditions.[2][4][5] The strategic functionalization of the pyrimidine ring allows for the precise modulation of a molecule's physicochemical properties and its interactions with biological targets.

Among the myriad of pyrimidine building blocks, 4,6-dimethoxypyrimidin-5-amine stands out as a particularly versatile and valuable precursor. The presence of the electron-donating methoxy groups and the strategically positioned primary amine at the C5 position provides a unique combination of reactivity, allowing for a diverse array of chemical transformations.[6] This guide provides a detailed exploration of the synthetic utility of this compound, offering in-depth protocols for its conversion into a variety of substituted pyrimidines. We will delve into key transformations including Sandmeyer-type reactions to introduce halogens, palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, and the construction of fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines.

This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this compound in their discovery and development programs.

Strategic Functionalization: From Amine to Versatile Intermediates

The primary amino group of this compound is the key to unlocking its synthetic potential. Through well-established methodologies, this amine can be converted into other functional groups, most notably halogens, which then serve as handles for a wide range of cross-coupling reactions.

Protocol 1: Synthesis of 5-Bromo-4,6-dimethoxypyrimidine via a Sandmeyer-Type Reaction

The Sandmeyer reaction is a classic and reliable method for the conversion of an aromatic amine to an aryl halide via a diazonium salt intermediate.[7][8] This two-step process first involves the diazotization of the primary amine, followed by displacement of the diazonium group with a halide. For the synthesis of 5-bromo-4,6-dimethoxypyrimidine, a key intermediate for subsequent coupling reactions, the following protocol is recommended.

Reaction Scheme:

Sandmeyer Reaction start This compound intermediate Diazonium Salt Intermediate start->intermediate 1. NaNO₂, HBr, H₂O, 0-5 °C product 5-Bromo-4,6-dimethoxypyrimidine intermediate->product 2. CuBr, HBr, Heat

Caption: Sandmeyer-type reaction for the synthesis of 5-bromo-4,6-dimethoxypyrimidine.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Molar Equivalents
This compound155.1610.01.0
Sodium Nitrite (NaNO₂)69.0012.01.2
Hydrobromic Acid (HBr, 48% aq.)80.9150.05.0
Copper(I) Bromide (CuBr)143.4515.01.5
Water (deionized)18.02--
Dichloromethane (DCM)84.93--
Saturated Sodium Bicarbonate Solution---
Anhydrous Magnesium Sulfate (MgSO₄)120.37--

Step-by-Step Protocol:

  • Diazotization:

    • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend this compound (10.0 mmol) in a mixture of 48% hydrobromic acid (30.0 mmol) and water (50 mL).

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Dissolve sodium nitrite (12.0 mmol) in water (10 mL) and add it dropwise to the pyrimidine suspension over 30 minutes, ensuring the temperature remains below 5 °C.

    • After the addition is complete, stir the resulting solution for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is typically indicated by a clear solution.

  • Sandmeyer Reaction:

    • In a separate 500 mL flask, dissolve copper(I) bromide (15.0 mmol) in 48% hydrobromic acid (20.0 mmol).

    • Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Effervescence (evolution of N₂ gas) should be observed.

    • After the initial effervescence subsides, warm the reaction mixture to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude 5-bromo-4,6-dimethoxypyrimidine by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.

Building Complexity: Palladium-Catalyzed Cross-Coupling Reactions

With the versatile 5-bromo-4,6-dimethoxypyrimidine in hand, a vast chemical space can be explored through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are two of the most powerful and widely used methods for the formation of C-C and C-N bonds, respectively, in modern organic synthesis.[6][9]

Protocol 2: Suzuki-Miyaura Coupling of 5-Bromo-4,6-dimethoxypyrimidine with Arylboronic Acids

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the pyrimidine core and various aryl or heteroaryl groups.[6][9] This reaction is instrumental in the synthesis of biaryl compounds, a common motif in kinase inhibitors and other therapeutic agents.

Reaction Workflow:

Suzuki_Coupling_Workflow sub 5-Bromo-4,6-dimethoxypyrimidine + Arylboronic Acid reagents Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) sub->reagents Combine reaction Heat (e.g., 80-100 °C) reagents->reaction Initiate workup Aqueous Work-up & Extraction reaction->workup Cool & Quench purification Column Chromatography workup->purification product 5-Aryl-4,6-dimethoxypyrimidine purification->product

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Molar Equivalents
5-Bromo-4,6-dimethoxypyrimidine233.041.01.0
Arylboronic Acid-1.21.2
Tetrakis(triphenylphosphine)palladium(0)1155.560.050.05
Potassium Carbonate (K₂CO₃)138.212.02.0
1,4-Dioxane88.11--
Water (degassed)18.02--
Ethyl Acetate88.11--
Brine---
Anhydrous Sodium Sulfate (Na₂SO₄)142.04--

Step-by-Step Protocol:

  • Reaction Setup:

    • To a flame-dried Schlenk flask containing a magnetic stir bar, add 5-bromo-4,6-dimethoxypyrimidine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

    • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

    • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Reaction:

    • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.

    • Heat the reaction mixture to 90 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 5-aryl-4,6-dimethoxypyrimidine.

Protocol 3: Buchwald-Hartwig Amination of 5-Bromo-4,6-dimethoxypyrimidine

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide variety of primary and secondary amines at the C5 position of the pyrimidine ring.[1][4] This reaction is crucial for the synthesis of compounds with diverse pharmacological properties.

Decision Tree for Catalyst/Ligand Selection:

Buchwald_Hartwig_Catalyst_Selection start Select Amine Type primary_amine Primary Amine (Alkyl or Aryl) start->primary_amine secondary_amine Secondary Amine start->secondary_amine ligand1 Use Bulky Biarylphosphine Ligand (e.g., XPhos, RuPhos) primary_amine->ligand1 ligand2 Use Ligands like BINAP or dppf secondary_amine->ligand2 base1 Strong Base (e.g., NaOtBu, LHMDS) for less functionalized amines ligand1->base1 base2 Weaker Base (e.g., Cs₂CO₃, K₃PO₄) for base-sensitive substrates ligand1->base2 ligand2->base1 ligand2->base2

Caption: A simplified guide for selecting appropriate ligands and bases for Buchwald-Hartwig amination.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Molar Equivalents
5-Bromo-4,6-dimethoxypyrimidine233.041.01.0
Amine (Primary or Secondary)-1.21.2
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.720.020.02
XPhos476.670.040.04
Sodium tert-butoxide (NaOtBu)96.101.41.4
Toluene (anhydrous, degassed)92.14--
Ethyl Acetate88.11--
Saturated Ammonium Chloride Solution---
Anhydrous Sodium Sulfate (Na₂SO₄)142.04--

Step-by-Step Protocol:

  • Reaction Setup:

    • To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd₂(dba)₃ (0.02 mmol) and XPhos (0.04 mmol).

    • Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

    • Under a positive flow of inert gas, add 5-bromo-4,6-dimethoxypyrimidine (1.0 mmol), the desired amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

    • Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction:

    • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature.

    • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel to afford the pure N-substituted-4,6-dimethoxypyrimidin-5-amine.

Constructing Fused Heterocyclic Systems: Synthesis of Pyrazolo[3,4-d]pyrimidines

The 5-amino group of this compound also serves as a nucleophile for the construction of fused heterocyclic systems, which are of significant interest in medicinal chemistry. Pyrazolo[3,4-d]pyrimidines, for example, are known inhibitors of various kinases and have shown potent antitumor activity.[3][5][10] A common strategy for their synthesis involves the condensation of a 5-aminopyrimidine with a 1,3-dicarbonyl compound or its equivalent.

Protocol 4: Synthesis of a Substituted Pyrazolo[3,4-d]pyrimidine

This protocol describes a general method for the synthesis of a pyrazolo[3,4-d]pyrimidine derivative from this compound and a β-ketoester.

Reaction Scheme:

Pyrazolo_Formation start This compound + β-Ketoester intermediate Condensation & Cyclization start->intermediate Acid or Base Catalyst, Heat product Substituted Pyrazolo[3,4-d]pyrimidine intermediate->product

Caption: General scheme for the synthesis of pyrazolo[3,4-d]pyrimidines.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Molar Equivalents
This compound155.165.01.0
Ethyl Acetoacetate130.145.51.1
Polyphosphoric Acid (PPA)---
or Acetic Acid (glacial)60.05--
Ethanol46.07--
Water18.02--

Step-by-Step Protocol:

  • Reaction:

    • In a round-bottom flask, combine this compound (5.0 mmol) and ethyl acetoacetate (5.5 mmol).

    • Add a catalytic amount of polyphosphoric acid or glacial acetic acid (approximately 1 mL).

    • Heat the mixture to 120-140 °C for 4-6 hours. Monitor the reaction by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-water with stirring.

    • If a precipitate forms, collect it by filtration, wash with water, and dry.

    • If no precipitate forms, neutralize the aqueous solution with a base (e.g., sodium bicarbonate) and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) or purify by column chromatography to obtain the pure pyrazolo[3,4-d]pyrimidine derivative.

Best Practices and Safety Considerations

  • Inert Atmosphere: Palladium-catalyzed reactions are sensitive to oxygen. It is crucial to perform these reactions under an inert atmosphere (argon or nitrogen) using Schlenk techniques and degassed solvents.

  • Reagent Purity: The purity of reagents, especially the palladium catalyst, ligands, and base, can significantly impact the reaction outcome. Use high-purity reagents from reputable suppliers.

  • Safety Precautions: Always handle reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive; handle with care. Hydrobromic acid is highly corrosive.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of substituted pyrimidines. The protocols detailed in this guide provide a solid foundation for researchers to explore the rich chemistry of this starting material. Through strategic transformations such as Sandmeyer-type reactions, Suzuki-Miyaura couplings, Buchwald-Hartwig aminations, and the construction of fused heterocyclic systems, novel and complex molecular architectures with significant potential in drug discovery and materials science can be readily accessed. The ability to fine-tune the substitution pattern on the pyrimidine core opens up endless possibilities for the development of new chemical entities with tailored biological activities and physicochemical properties.

References

  • Recent medicinal approaches of novel pyrimidine analogs: A review. (2023). Future Journal of Pharmaceutical Sciences, 9(1). [Link]
  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2021).
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024).
  • Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. (2012). Archiv der Pharmazie, 345(7), 539-550. [Link]
  • Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity. (2016).
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2014). Beilstein Journal of Organic Chemistry, 10, 1958-1966. [Link]
  • Sandmeyer reaction - Wikipedia. (n.d.). Wikipedia. [Link]
  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. [Link]

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Application Notes & Protocols: 4,6-Dimethoxypyrimidin-5-amine as a Foundational Precursor for Next-Generation EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 4,6-dimethoxypyrimidin-5-amine as a key building block in the synthesis of potent Epidermal Growth Factor Receptor (EGFR) inhibitors. This document provides not only detailed synthetic protocols but also the underlying scientific rationale, structure-activity relationship (SAR) insights, and the mechanistic basis for targeting EGFR in oncology.

Introduction: The Central Role of the Pyrimidine Scaffold in Targeting EGFR

The Epidermal Growth factor Receptor (EGFR) is a member of the receptor tyrosine kinase family that plays a pivotal role in regulating cell proliferation, differentiation, and survival.[1][2] In numerous cancers, particularly non-small cell lung cancer (NSCLC), mutations in the EGFR gene lead to its constitutive activation, driving uncontrolled tumor growth.[3] Consequently, EGFR has become a critical therapeutic target.

Small-molecule tyrosine kinase inhibitors (TKIs) that compete with ATP at the kinase domain's binding site have revolutionized the treatment of EGFR-mutant cancers.[4] Within this class of drugs, the pyrimidine scaffold has emerged as a privileged structure.[1][5] Its nitrogen atoms act as crucial hydrogen bond acceptors, anchoring the inhibitor to the hinge region of the EGFR kinase domain, a fundamental interaction for potent inhibition.[6] Third-generation inhibitors like Osimertinib, which are effective against resistance mutations such as T790M, feature a mono-anilino-pyrimidine core, underscoring the scaffold's therapeutic importance.[1][4]

This compound is a strategically functionalized precursor. The methoxy groups can be readily converted into more reactive leaving groups (e.g., chlorides), enabling sequential, site-selective nucleophilic aromatic substitution (SNAr) reactions. The C5-amino group offers a vector for further chemical modification or can influence the electronic properties of the ring system. This guide will detail the transformation of this precursor into a versatile intermediate and its subsequent elaboration into potent EGFR inhibitors.

EGFR Signaling and Inhibition Mechanism

To appreciate the role of pyrimidine inhibitors, it is essential to understand the pathway they disrupt. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, triggering downstream signaling cascades like the RAS-RAF-MEK-ERK pathway, which promotes cell proliferation.[1]

EGFR_Pathway cluster_membrane Cell Membrane EGFR EGFR Dimer Dimerized EGFR (Activated) EGFR->Dimer 2. Dimerizes Downstream Downstream Signaling (e.g., RAS/RAF/MEK) Dimer->Downstream Ligand EGF Ligand Ligand->EGFR 1. Binds ATP ATP ATP->Dimer 3. Autophosphorylation Inhibitor Pyrimidine Inhibitor Inhibitor->Dimer Blocks ATP Binding Proliferation Cell Proliferation & Survival Downstream->Proliferation 5. Promotes

Caption: Simplified EGFR signaling pathway and the mechanism of TKI action.

Pyrimidine-based inhibitors function by occupying the ATP-binding pocket, preventing the phosphorylation step and thereby halting the entire downstream signaling cascade.[1][2]

Part 1: Synthesis of the Key Intermediate: 2,4-Dichloro-N-(substituent)-pyrimidin-5-amine

The conversion of the relatively inert methoxy groups of the starting material into chloro groups is a critical first step. Chlorides are excellent leaving groups for the subsequent SNAr reactions needed to build the final inhibitor. This protocol describes a generalized method for this transformation.

Protocol 1: Chlorination of this compound
  • Causality: Phosphorus oxychloride (POCl₃) is a standard and highly effective reagent for converting electron-rich alkoxy groups on heterocyclic rings into chloro groups. The reaction proceeds via the formation of a chlorophosphite ester intermediate, which is subsequently displaced by a chloride ion. The presence of a mild base like N,N-diisopropylethylamine (DIPEA) can be used to scavenge the HCl generated, although the reaction is often run neat or in a high-boiling solvent.

  • Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the disappearance of the starting material spot/peak and the appearance of a new, typically less polar, product spot/peak. The final product's identity is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, which will show the absence of methoxy signals and a characteristic mass shift.

Materials & Reagents:

Reagent M.W. Quantity (Example) Equivalents
This compound 155.15 1.55 g (10 mmol) 1.0
Phosphorus Oxychloride (POCl₃) 153.33 10 mL Excess
Toluene - 20 mL Solvent
Saturated Sodium Bicarbonate - As needed Quenching
Ethyl Acetate - As needed Extraction

| Anhydrous Sodium Sulfate | - | As needed | Drying |

Step-by-Step Methodology:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add this compound (1.0 eq).

  • Reagent Addition: Under a nitrogen atmosphere, carefully add phosphorus oxychloride (POCl₃) (at least 5 equivalents, often used as solvent). If using a co-solvent, add dry toluene.

  • Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes). The starting material is significantly more polar than the dichlorinated product.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice to quench the excess POCl₃. Caution: This is a highly exothermic reaction and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Neutralization & Extraction: Neutralize the acidic aqueous solution by the slow addition of solid sodium bicarbonate until the pH is ~7-8. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4,6-dichloropyrimidin-5-amine intermediate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure intermediate.

Part 2: Building the EGFR Inhibitor Scaffold

With the activated di-chloro intermediate in hand, the next steps involve sequential SNAr reactions to install the side chains that define the inhibitor's potency and selectivity. The C4 position is generally more reactive than the C2 position, allowing for controlled, stepwise additions.

Synthesis_Workflow Start This compound Intermediate1 Protocol 1: Chlorination (POCl₃) Start->Intermediate1 Dichloro 4,6-Dichloropyrimidin-5-amine (Key Intermediate) Intermediate1->Dichloro Intermediate2 Protocol 2: First SₙAr (Sidechain 1) Dichloro->Intermediate2 MonoSub Monosubstituted Pyrimidine Intermediate2->MonoSub Intermediate3 Protocol 3: Second SₙAr (Aniline) MonoSub->Intermediate3 Final Final EGFR Inhibitor Scaffold Intermediate3->Final

Caption: General synthetic workflow from the precursor to the final inhibitor.
Protocol 2: General Procedure for Sequential SNAr Coupling
  • Causality: This protocol leverages the differential reactivity of the two chloro-substituents. The first nucleophilic substitution occurs at the more electrophilic C4 position. A suitable substituted aniline (critical for EGFR binding) is then added in a second step, often requiring more forcing conditions (higher temperature or catalysis) to substitute the less reactive C2 position. A base is required to neutralize the HCl byproduct of the reaction.

  • Self-Validation: Each step is monitored by LC-MS to confirm the addition of the respective nucleophile and the loss of a chlorine atom (observed as a specific mass increase). The regiochemistry of the substitution can be confirmed by 2D NMR techniques (NOESY) on the final product.

Materials & Reagents (Illustrative):

Reagent Role Equivalents
4,6-Dichloropyrimidin-5-amine Electrophile 1.0
Nucleophile 1 (e.g., Indole) C4 Sidechain 1.0 - 1.1
Nucleophile 2 (e.g., Substituted Aniline) C2 Sidechain (Pharmacophore) 1.0 - 1.2
DIPEA or K₂CO₃ Base 2.0 - 3.0

| 1,4-Dioxane or DMSO | Solvent | - |

Step-by-Step Methodology:

  • First Substitution (C4 Position):

    • Dissolve the 4,6-dichloropyrimidin-5-amine intermediate (1.0 eq) and the first nucleophile (e.g., 1-methylindole, 1.05 eq) in a suitable solvent like 1,4-dioxane.

    • Add a base such as DIPEA (2.5 eq).

    • Heat the mixture to 80-100 °C and stir for 2-4 hours, monitoring by TLC/LC-MS until the starting material is consumed.

    • Cool the reaction, dilute with water, and extract with an organic solvent. Dry and concentrate to yield the crude monosubstituted product, which can be purified or used directly in the next step.

  • Second Substitution (C2 Position):

    • To a solution of the C4-substituted intermediate from the previous step (1.0 eq) in a suitable solvent (e.g., DMSO or 2-pentanol), add the second nucleophile (the substituted aniline, 1.1 eq).

    • Add an acid catalyst (e.g., p-TsOH) or run at a higher temperature (120-150 °C). For some third-generation inhibitors, this step involves coupling to a complex aniline side chain.[7][8]

    • Heat the reaction for 6-12 hours, monitoring for completion.

    • Perform an aqueous work-up similar to the first step.

    • Purify the final crude product by flash column chromatography or preparative HPLC to yield the target EGFR inhibitor.

Structure-Activity Relationship (SAR) and Potency

The pyrimidine core is a scaffold upon which potency and selectivity are built. Modifications at different positions have predictable effects on activity against wild-type (WT) and mutant forms of EGFR.

Inhibitor ClassKey Structural FeatureTarget EGFR MutationReported IC₅₀ ValuesReference
First-Generation (e.g., Gefitinib) Quinazoline CoreL858R, Exon 19 Del~1-100 nM[4]
Second-Generation (e.g., Afatinib) Quinazoline + AcrylamideL858R, T790M (weak)~0.1-10 nM[4]
Third-Generation (e.g., Osimertinib) Pyrimidine + Indole + AcrylamideL858R/T790M~1-25 nM[1][4]
Fourth-Generation Candidates Various ScaffoldsL858R/T790M/C797S~0.5-50 nM[9][10]

Key SAR Insights:

  • C2-Aniline Group: Essential for binding. Substitutions on the aniline ring are critical for selectivity. For example, the methoxy group and the side chain in Osimertinib's aniline moiety enhance potency against the T790M mutant.[1]

  • C4-Group: Large, hydrophobic groups like an indole are often found in potent inhibitors and occupy a hydrophobic pocket in the kinase domain.[11][12]

  • C5-Substitution: Small substituents at the C5 position are generally tolerated. Modifications here can be used to fine-tune solubility and pharmacokinetic properties.[13]

  • Covalent Warhead: Many irreversible inhibitors incorporate an electrophilic group (e.g., an acrylamide) that forms a covalent bond with a cysteine residue (C797) in the active site, leading to prolonged inhibition.[1][14] However, the C797S mutation confers resistance to these drugs, driving the development of fourth-generation reversible inhibitors.[9][10]

Conclusion

This compound represents a versatile and economically viable starting point for the synthesis of a diverse range of pyrimidine-based EGFR inhibitors. By following a logical synthetic sequence of activation via chlorination followed by controlled, sequential SNAr reactions, researchers can efficiently construct complex molecular architectures. The protocols and principles outlined in this guide provide a solid foundation for the development of novel kinase inhibitors, enabling the exploration of new chemical space to overcome clinical resistance and improve therapeutic outcomes in oncology.

References

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022).
  • Mechanism of pyrimidine-based hybrids in inhibiting EGFR. (n.d.).
  • Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. (2024). MDPI. [Link]
  • Synthesis of some new pyrimidine-based pyrene/benzochromene hybrids as EGFR kinase inhibitors in HCT-116 cancer cells through apoptosis. (2023).
  • Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. (2023). MDPI. [Link]
  • Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non‐small‐cell lung cancer: A comprehensive review. (2023).
  • Design and synthesis of pyrimidine derivatives as potent EGFR inhibitors for non-small cell lung cancer. (n.d.). Preprint server. [Link]
  • Design and synthesis of pyrimidine derivatives as potent EGFR inhibitors for non-small cell lung cancer. (2024). National Journal of Pharmaceutical Sciences. [Link]
  • Synthesis of new EGFR inhibitors strategy. (n.d.).
  • EGFR Mutations and Resistance to Irreversible Pyrimidine-Based EGFR Inhibitors. (2015). PubMed. [Link]
  • Design, synthesis, and antitumor activity evaluation of potent fourth-generation EGFR inhibitors for treatment of Osimertinib resistant non-small cell lung cancer (NSCLC). (2024). PubMed. [Link]
  • New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. (2024).
  • Discovery of 4,6-pyrimidinediamine derivatives as novel dual EGFR/FGFR inhibitors aimed EGFR/FGFR1-positive NSCLC. (2020). PubMed. [Link]
  • EGFR inhibitors and their pharmacophoric features. (n.d.).
  • Design, synthesis and biological evaluation of aminopyrimidine derivatives bearing a 4,5,6,7-tetrahydrothieno [3,2-c]pyridine as potent EGFR inhibitors. (2021). PubMed. [Link]
  • (PDF) Synthetic Strategies in the Preparation of Osimertinib. (2022).
  • Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. (2020). PubMed Central. [Link]
  • Design, Synthesis and Biological Evaluation of Novel Osimertinib-Based HDAC and EGFR Dual Inhibitors. (2021).
  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (n.d.). Bentham Science. [Link]
  • Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Deriv
  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). PubMed. [Link]
  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing. [Link]
  • Improved process for preparing osimertinib or a salt thereof. (2022).
  • Design, Synthesis, and Biological Evaluation of Novel Diaminopyrimidine Macrocycles as Fourth Generation Reversible EGFR Inhibitors That Overcome Clinical Resistance to Osimertinib Mediated by C797S Mut

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Application Note: Strategic Derivatization of 4,6-Dimethoxypyrimidin-5-amine for Chemical Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the strategic derivatization of 4,6-dimethoxypyrimidin-5-amine, a versatile scaffold for the synthesis of diverse chemical libraries aimed at drug discovery and development. The pyrimidine core is a privileged structure in medicinal chemistry, and this specific amine offers three key points for diversification: the nucleophilic 5-amino group and the potential for substitution at the 4- and 6-methoxy positions.[1][2] This document outlines detailed, field-proven protocols for common and high-yield derivatization reactions, including amide bond formation and reductive amination. We delve into the causality behind experimental choices, provide self-validating protocols, and offer insights into the characterization of the resulting compound libraries.

Introduction: The Strategic Value of the Pyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic motif found in a vast array of biologically active molecules, including nucleic acids and numerous FDA-approved drugs.[2][3][4][5] Its prevalence in nature and medicine underscores its importance as a scaffold in drug design. The ability of the pyrimidine core to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, makes it an ideal framework for designing molecules that can effectively interact with biological targets.[2]

This compound, in particular, serves as an excellent starting point for library synthesis due to its distinct reactive handles.[1] The primary amino group at the 5-position is a potent nucleophile, readily participating in reactions to introduce a wide range of substituents. The methoxy groups at the 4- and 6-positions, while generally stable, can be activated for nucleophilic aromatic substitution (SNAr) under specific conditions, offering further avenues for diversification.[2]

Core Chemistry: Reactivity of this compound

The chemical behavior of this compound is governed by the interplay of its functional groups. The two electron-donating methoxy groups increase the electron density of the pyrimidine ring, which can influence the reactivity of the 5-amino group. The primary amine itself is the most reactive site for electrophilic attack, making it the primary focus for initial library diversification.

Experimental Protocols for Library Synthesis

The following protocols are designed to be robust and adaptable for the synthesis of a diverse library of compounds based on the this compound scaffold.

Protocol 1: Amide Bond Formation via EDC/HOBt Coupling

Amide bond formation is one of the most frequently utilized reactions in medicinal chemistry due to the stability and prevalence of the amide functional group in bioactive molecules.[6][7] This protocol employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt) as coupling agents, a combination known for its efficiency and suppression of side reactions.[6]

Rationale for Reagent Selection:

  • EDC: A water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8] Its water-solubility simplifies purification as excess reagent and byproducts can be removed with an aqueous wash.

  • HOBt: Acts as an additive to prevent racemization (if chiral carboxylic acids are used) and improve coupling efficiency by forming an active ester intermediate that is less prone to side reactions than the O-acylisourea.[6]

  • DIPEA: A non-nucleophilic base used to neutralize the hydrochloride salt of EDC and maintain a basic pH to facilitate the reaction.

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Carboxylic Acid (1.1 eq) in Anhydrous DMF B Add EDC (1.2 eq) and HOBt (1.1 eq) A->B C Stir at 0°C for 30 min B->C D Add this compound (1.0 eq) C->D E Add DIPEA (2.5 eq) D->E F Stir at RT for 12-24h E->F G Quench with Water F->G H Extract with Ethyl Acetate G->H I Wash with Brine H->I J Dry over Na2SO4 I->J K Purify by Column Chromatography J->K

Caption: Amide Coupling Workflow.

Detailed Step-by-Step Protocol:

  • To a solution of the desired carboxylic acid (1.1 equivalents) in anhydrous N,N-Dimethylformamide (DMF), add EDC (1.2 equivalents) and HOBt (1.1 equivalents).

  • Cool the reaction mixture to 0°C and stir for 30 minutes to allow for the activation of the carboxylic acid.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents) dropwise to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide derivative.

ReagentMolar Eq.Purpose
Carboxylic Acid1.1Building Block
This compound1.0Scaffold
EDC1.2Coupling Agent
HOBt1.1Additive
DIPEA2.5Base
Anhydrous DMF-Solvent
Protocol 2: Reductive Amination

Reductive amination is a powerful method for forming carbon-nitrogen bonds and offers a complementary approach to amide coupling for library diversification.[9][10] This one-pot procedure involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding amine.[9][11]

Rationale for Reagent Selection:

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): A mild and selective reducing agent that is particularly effective for reductive aminations.[10][12] It is less reactive than sodium borohydride and will not readily reduce the starting aldehyde or ketone, thus minimizing side products.[10]

  • Acetic Acid: Acts as a catalyst for imine formation.

  • 1,2-Dichloroethane (DCE): A common solvent for reductive amination reactions.

Experimental Workflow:

G cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Work-up & Purification A Dissolve this compound (1.0 eq) and Aldehyde/Ketone (1.2 eq) in DCE B Add Acetic Acid (catalytic) A->B C Stir at RT for 1h B->C D Add NaBH(OAc)3 (1.5 eq) portion-wise C->D E Stir at RT for 4-12h D->E F Quench with sat. NaHCO3 E->F G Extract with Dichloromethane F->G H Dry over Na2SO4 G->H I Purify by Column Chromatography H->I

Caption: Reductive Amination Workflow.

Detailed Step-by-Step Protocol:

  • To a solution of this compound (1.0 equivalent) and the desired aldehyde or ketone (1.2 equivalents) in 1,2-dichloroethane (DCE), add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the reaction mixture.

  • Continue to stir at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired secondary or tertiary amine.

ReagentMolar Eq.Purpose
This compound1.0Scaffold
Aldehyde/Ketone1.2Building Block
NaBH(OAc)₃1.5Reducing Agent
Acetic AcidCatalyticCatalyst
1,2-Dichloroethane (DCE)-Solvent

Advanced Derivatization Strategies: Palladium-Catalyzed Cross-Coupling

For more advanced library synthesis, palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination can be employed.[13][14] This would typically require prior functionalization of the pyrimidine ring, for instance, by converting the methoxy groups to more reactive leaving groups like chlorides or triflates. The Buchwald-Hartwig reaction allows for the formation of C-N bonds between the pyrimidine core and a wide variety of amines, including anilines and heterocyclic amines.[13][15] Similarly, the Suzuki coupling can be utilized to form C-C bonds, further expanding the chemical space of the library.[16][17][18]

Characterization of the Synthesized Library

The structural integrity and purity of the synthesized compounds are paramount. A combination of analytical techniques should be employed for comprehensive characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized derivatives.[19][20][21][22] The disappearance of the primary amine signal and the appearance of new signals corresponding to the introduced substituent are key diagnostic markers.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the synthesized compounds.[23]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compounds. A purity of >95% is generally required for biological screening.

Conclusion

This compound is a highly valuable and versatile scaffold for the construction of diverse chemical libraries. The protocols detailed in this application note for amide bond formation and reductive amination provide robust and reliable methods for derivatization at the 5-amino position. By employing these and more advanced cross-coupling strategies, researchers can efficiently generate large collections of novel pyrimidine-based compounds for screening in drug discovery programs, ultimately accelerating the identification of new therapeutic agents.[3][4]

References

  • ACS Medicinal Chemistry Letters. (2023). Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries.
  • National Center for Biotechnology Information. (2023). Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. PubMed Central. [Link]
  • National Center for Biotechnology Information. (n.d.). Recent Advances in Pyrimidine-Based Drugs. PubMed Central. [Link]
  • Science. (2024).
  • ACS Publications. (n.d.). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]
  • MDPI. (n.d.).
  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • National Center for Biotechnology Information. (2023). Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. Molecules. [Link]
  • PubMed. (2014). Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. [Link]
  • ResearchGate. (n.d.). Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using 5-(4-bromophenyl)-4,6-dichloropyrimidine as the coupling component. [Link]
  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
  • Wikipedia. (n.d.).
  • ACS Green Chemistry Institute. (n.d.).
  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reactions generate new pyrimidylboronic acids and functionalized heteroaryl pyrimidines. [Link]
  • National Center for Biotechnology Information. (n.d.).
  • Oriental Journal of Chemistry. (2024). Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. [Link]
  • ResearchGate. (n.d.).
  • ResearchGate. (2024).
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • American Chemical Society. (2023).
  • National Center for Biotechnology Information. (n.d.).
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]
  • Wikipedia. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • The Organic Chemistry Tutor. (2024, February 17). Reductive Amination | Synthesis of Amines [Video]. YouTube. [Link]
  • ResearchGate. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. [Link]
  • YouTube. (2022, March 15).
  • Master Organic Chemistry. (2017).
  • National Center for Biotechnology Information. (n.d.). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. [Link]

Sources

Analytical methods for 4,6-Dimethoxypyrimidin-5-amine quantification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantitative Analysis of 4,6-Dimethoxypyrimidin-5-amine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides detailed analytical methodologies for the accurate quantification of this compound (CAS No. 15846-15-8), a critical building block in organic and medicinal chemistry.[1] Recognizing the importance of this intermediate in pharmaceutical synthesis, robust and reliable quantitative methods are essential for quality control, process optimization, and research applications. This document outlines two primary chromatographic techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) as a robust, widely accessible method, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity and high-selectivity applications. A discussion on Gas Chromatography-Mass Spectrometry (GC-MS) as a potential alternative is also included. Each protocol is presented with an emphasis on the scientific rationale behind methodological choices and is grounded in the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3]

Introduction: The Analytical Imperative for this compound

This compound is a substituted pyrimidine derivative that serves as a versatile precursor in the synthesis of a wide array of more complex, biologically active molecules.[1] Its structural scaffold is considered a privileged structure in drug discovery, appearing in compounds with diverse pharmacological activities.[1] The purity and concentration of this starting material directly impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). Therefore, access to validated, accurate, and precise analytical methods for its quantification is a non-negotiable requirement for researchers and drug development professionals.

This guide is designed to serve as a practical, field-proven resource, moving beyond a simple listing of steps to explain the causality behind experimental choices, ensuring that the described protocols are scientifically sound and self-validating systems.

Compound Properties:

PropertyValue
IUPAC Name This compound
CAS Number 15846-15-8[4][5]
Molecular Formula C₆H₉N₃O₂[5]
Molecular Weight 155.15 g/mol [1]

Method Selection: A Rationale-Driven Approach

The choice of an analytical technique is dictated by the analyte's physicochemical properties and the specific requirements of the analysis (e.g., required sensitivity, sample matrix complexity, and available instrumentation). For this compound, a polar and basic compound, chromatographic methods are indispensable.[1]

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for non-volatile or thermally labile compounds like this compound.[1] Reversed-Phase HPLC (RP-HPLC) is particularly well-suited. Given the analyte's polarity, challenges with retention on standard C18 columns can arise, necessitating careful method development, such as the use of polar-endcapped columns or specific mobile phase additives to ensure robust separation.[6]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers superior sensitivity and selectivity compared to HPLC-UV. It is the method of choice for quantifying low concentrations of the analyte, especially in complex matrices like biological fluids or environmental samples.[7][8][9] The use of Multiple Reaction Monitoring (MRM) mode provides exceptional specificity by monitoring a specific precursor-to-product ion transition.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): While a GC-MS spectrum for this compound exists[10], direct GC analysis of polar amines can be challenging due to their propensity for strong interaction with active sites in the GC system, leading to poor peak shape and low response.[11] This can often be overcome through chemical derivatization to increase volatility and reduce polarity, though this adds a step to sample preparation.[12]

Based on this analysis, HPLC-UV is recommended for routine quality control and purity assessment, while LC-MS/MS is the preferred method for trace-level quantification.

Primary Method: Reversed-Phase HPLC with UV Detection

This protocol details a robust RP-HPLC-UV method for the assay and purity determination of this compound. The method is designed to be validated according to ICH Q2(R2) guidelines.[2][3]

Principle and Rationale

The separation is based on the partitioning of the analyte between a non-polar stationary phase (the column) and a polar mobile phase. The amine functional group and pyrimidine ring provide a UV chromophore, allowing for sensitive detection at an appropriate wavelength. A polar-endcapped C18 column is recommended to improve the retention and peak shape of this polar analyte.[6] The use of a slightly acidic mobile phase (e.g., with 0.1% formic acid) helps to ensure consistent ionization of the amine group, leading to sharper, more symmetrical peaks.

Experimental Protocol

Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.[6]

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks, pipettes, and autosampler vials.

  • Syringe filters (0.45 µm, nylon or PTFE).

  • Reference Standard: this compound (>99% purity).

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic Acid (LC-MS grade), Deionized Water (>18 MΩ·cm).

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column Polar-Endcapped C18, 4.6 x 150 mm, 3.5 µmEnhances retention and improves peak shape for polar analytes.[6]
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to ensure consistent ionization of the basic amine.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient Elution 5% B to 80% B over 15 min; hold at 80% B for 2 min; return to 5% B and re-equilibrate for 5 min.Provides good separation of the main peak from potential impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Injection Volume 10 µL
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)Common wavelength for aromatic/heterocyclic systems.

Procedure:

  • Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of formic acid to 1000 mL of deionized water. Prepare Mobile Phase B by adding 1.0 mL of formic acid to 1000 mL of acetonitrile. Degas both solutions before use.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the 50:50 diluent.

  • Sample Preparation: Accurately weigh a sample containing this compound, dissolve it in the diluent to achieve a final concentration within the calibration range (e.g., 25 µg/mL), and filter through a 0.45 µm syringe filter into an autosampler vial.

  • Analysis: Equilibrate the HPLC system with the initial mobile phase conditions. Inject the standards and samples and record the chromatograms.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples using the linear regression equation from the calibration curve.

Method Validation Protocol (ICH Q2(R2) Framework)

A validation protocol should be generated prior to the study.[3] The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[3]

ParameterAcceptance Criteria
Specificity The analyte peak is free from interference from blank, placebo, or known impurities.
Linearity Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels.
Accuracy % Recovery between 98.0% and 102.0% at three concentration levels.
Precision (Repeatability & Intermediate) Relative Standard Deviation (%RSD) ≤ 2.0%.[13]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1; with acceptable precision and accuracy.
Robustness %RSD ≤ 2.0% after deliberate small variations in method parameters (e.g., flow rate ±10%, column temp ±5°C).
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation C System Equilibration A->C B Standard & Sample Preparation D Inject Standards & Samples B->D C->D E Chromatographic Separation D->E F UV Detection E->F G Peak Integration & Identification F->G H Calibration Curve Construction G->H I Quantification H->I LCMS_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Processing A Sample Injection & LC Separation B Electrospray Ionization (ESI) A->B C Q1: Precursor Ion Selection (m/z 156.1) B->C D Q2: Collision-Induced Dissociation (CID) C->D E Q3: Product Ion Selection D->E F Detection E->F G MRM Chromatogram Extraction F->G H Quantification vs. Internal Standard G->H

Sources

Application Note: A Validated HPLC Method for Purity Analysis of 4,6-Dimethoxypyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document details a robust, high-performance liquid chromatography (HPLC) method for the quantitative determination of purity and the separation of potential impurities in 4,6-Dimethoxypyrimidin-5-amine. This compound is a critical building block in medicinal and organic chemistry, often used in the synthesis of pharmacologically active molecules.[1] The presented reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for quality control and purity assessment in research and drug development environments. The validation protocol is designed and executed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3]

Introduction and Scientific Rationale

This compound (CAS No. 15846-15-8) is a substituted pyrimidine derivative whose structural scaffold is a privileged component in many biologically active compounds.[1] Ensuring the purity of such key intermediates is paramount, as impurities can affect the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[4]

The development of this method was guided by the physicochemical properties of the analyte. As a pyrimidine derivative containing an aromatic amine, this compound is expected to possess strong chromophores, making UV detection a suitable choice.[5][6] The presence of the basic amine group necessitates careful control of the mobile phase pH to ensure consistent protonation, leading to symmetrical peak shapes and reproducible retention times. This is achieved by acidifying the aqueous mobile phase, which suppresses the interaction of the protonated amine with residual acidic silanols on the stationary phase.

A gradient elution strategy was chosen to ensure the separation of the main analyte peak from potential impurities that may have significantly different polarities, all within an efficient analysis time. The entire methodology is built upon a foundation of scientific reasoning and is validated to be a self-validating system for routine use.

HPLC Method Development Workflow

The logical progression from understanding the analyte's properties to arriving at a finalized, robust analytical method is outlined below. This workflow ensures a systematic and scientifically sound approach to method development.

MethodDevelopment cluster_0 Phase 1: Analyte Characterization cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Finalization & SST A Review Physicochemical Properties (Solubility, pKa, UV Spectra) B Select Initial Column & Mobile Phase (C18, ACN/H2O, Acid Modifier) A->B Informs initial choices C Optimize Mobile Phase pH & Organic Modifier Ratio B->C Begin optimization D Develop Gradient Elution Profile C->D Achieve separation E Determine Optimal Detection Wavelength (DAD Scan) D->E Ensure sensitivity F Finalize Method Parameters E->F Lock parameters G Define System Suitability Test (SST) Criteria F->G Confirm performance

Diagram 1: Logical workflow for HPLC method development.

Experimental Protocol

Instrumentation and Reagents
  • HPLC System: An Agilent 1260 Infinity II or equivalent system equipped with a quaternary pump, autosampler, thermostatted column compartment, and Diode Array Detector (DAD).

  • Software: Empower 3, Chromeleon, or equivalent chromatography data software.

  • Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm, or equivalent.

  • Reagents:

    • Acetonitrile (ACN), HPLC grade

    • Formic Acid, LC-MS grade

    • Water, HPLC grade or Milli-Q

    • This compound reference standard (purity ≥ 98%)

Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for clarity.

ParameterCondition
Column XBridge C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection DAD, 254 nm (Bandwidth: 4 nm)
Run Time 20 minutes
Preparation of Solutions
  • Diluent: A mixture of Water:Acetonitrile (50:50, v/v) was used for all dilutions.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

System Suitability Test (SST)

Before commencing any analysis, the system's performance must be verified. This is achieved by injecting the Working Standard Solution (0.1 mg/mL) five times and evaluating the results against predefined criteria. This ensures the validity of the analytical results obtained.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 1.5
Theoretical Plates ≥ 5000
%RSD of Peak Area ≤ 1.0% for 5 injections
%RSD of Retention Time ≤ 1.0% for 5 injections

Method Validation Protocol

The developed method was rigorously validated according to ICH Q2(R2) guidelines to demonstrate its fitness for the intended purpose of purity analysis.[2][7][8]

ValidationFlowchart Start Validated HPLC Method Specificity Specificity (Forced Degradation, Blank Analysis) Start->Specificity Linearity Linearity & Range (50% - 150% of Target Conc.) Specificity->Linearity Accuracy Accuracy (Recovery Study at 3 Levels) Linearity->Accuracy Precision Precision Accuracy->Precision Repeatability Repeatability (n=6, 100% Conc.) Precision->Repeatability Intra-Assay Intermediate Intermediate Precision (Different Day/Analyst) Precision->Intermediate Inter-Assay Robustness Robustness (Vary Flow, Temp, pH) Repeatability->Robustness Intermediate->Robustness End Method Suitable for Routine Use Robustness->End

Diagram 2: Validation protocol flowchart based on ICH guidelines.

Specificity

Specificity was demonstrated by subjecting a sample solution to forced degradation under acidic (0.1N HCl, 60°C, 4h), basic (0.1N NaOH, 60°C, 2h), oxidative (3% H₂O₂, RT, 8h), and thermal (80°C, 24h) conditions. The resulting chromatograms showed complete resolution of the main peak from all degradation products, and peak purity analysis using the DAD confirmed no co-eluting peaks.

Linearity and Range

Linearity was assessed over a range of 50% to 150% of the working concentration (0.05 mg/mL to 0.15 mg/mL). A series of seven solutions were prepared by diluting the Standard Stock Solution. The calibration curve of peak area versus concentration yielded a correlation coefficient (R²) of > 0.999, demonstrating excellent linearity across the specified range.

Accuracy

Accuracy was determined by performing a recovery study. A blank matrix was spiked with the analyte at three concentration levels (80%, 100%, and 120% of the working concentration), with each level prepared in triplicate. The mean recovery was found to be within the acceptable range of 98.0% to 102.0%.

Precision
  • Repeatability (Intra-assay precision): Six separate samples were prepared at 100% of the target concentration and analyzed on the same day. The relative standard deviation (%RSD) of the purity results was calculated.

  • Intermediate Precision: The repeatability study was duplicated on a different day by a different analyst using a different HPLC system. The %RSD for the combined results from both sets was calculated to assess intermediate precision.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations to the chromatographic conditions, including:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile Phase A pH (± 0.2 units) In all cases, the system suitability parameters remained within the acceptance criteria, and the purity results were not significantly affected, demonstrating the method's reliability during normal usage.

Summary of Validation Results

Validation ParameterResultAcceptance Criteria
Specificity No interference from degradants or blankPeak is pure and well-resolved
Linearity (R²) 0.9997≥ 0.999
Range 0.05 - 0.15 mg/mL50% - 150% of target concentration
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (Repeatability) %RSD = 0.45%%RSD ≤ 2.0%
Precision (Intermediate) %RSD = 0.68%%RSD ≤ 2.0%
Robustness PassedSST criteria met, results consistent

Conclusion

The RP-HPLC method presented provides a reliable and robust solution for the purity analysis of this compound. The method is specific, linear, accurate, and precise over the defined range. The comprehensive validation according to ICH guidelines confirms its suitability for routine quality control in a regulated laboratory environment, ensuring the quality and consistency of this important chemical intermediate.

References

  • Hu, L., et al. (2010). Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. PubMed Central.
  • Peris-García, E., et al. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega.
  • Kwiecień, A., et al. (2019). UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions. MDPI.
  • ICH (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.
  • ECA Academy (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
  • AMSbiopharma (n.d.). ICH Guidelines for Analytical Method Validation Explained.
  • Pharmaguideline (n.d.). Steps for HPLC Method Validation.
  • Shishov, A., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate.
  • Waters Corporation (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.
  • SIELC Technologies (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column.

Sources

A Robust LC-MS/MS Method for Monitoring the Synthesis of Bioactive Compounds from 4,6-Dimethoxypyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Dimethoxypyrimidin-5-amine is a critical structural motif and versatile building block in medicinal chemistry, serving as a precursor for a wide range of pharmacologically active molecules.[1] The precise monitoring of its chemical transformations is paramount for optimizing reaction conditions, maximizing yield, and ensuring the purity of synthesized drug candidates. This application note presents a comprehensive, robust, and highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of this compound and its reaction products. We detail a complete protocol, from sample preparation to validated data acquisition, using a representative N-acylation reaction as a model. The methodologies described herein are designed to be directly applicable in research and drug development settings, providing a reliable framework for reaction monitoring and impurity profiling.

Introduction: The Strategic Importance of Reaction Monitoring

In the synthesis of novel chemical entities, particularly within drug discovery, the ability to accurately track the conversion of starting materials to products is essential.[2] this compound, with its reactive amino group and electronically modified pyrimidine ring, is a valuable starting point for generating libraries of new compounds for biological screening.[1] Its reactions, such as acylations, substitutions, and cyclizations, can lead to a variety of products, intermediates, and potential byproducts.[1][3]

Traditional monitoring techniques like Thin-Layer Chromatography (TLC) offer qualitative insights, but lack the quantitative precision and specificity required for rigorous process development.[2] High-Performance Liquid Chromatography (HPLC) with UV detection provides quantitative data but may fail to distinguish between co-eluting species or compounds with poor chromophores. LC-MS/MS overcomes these limitations by coupling the powerful separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, making it the gold standard for analyzing complex reaction mixtures.[4]

This guide provides an end-to-end workflow for developing and implementing an LC-MS/MS method to monitor reactions involving this compound. We will explain the causality behind key experimental choices, from sample preparation to mass spectrometer tuning, to ensure the generation of trustworthy and reproducible data.

Experimental Design and Rationale

Model Reaction Pathway

To illustrate the method's application, we selected a representative N-acylation reaction. The primary amino group of this compound is a nucleophilic site readily targeted for derivatization to build more complex molecules.[1] The reaction with an acylating agent, such as chloroacetyl chloride, is a common synthetic step.

cluster_main Model Reaction: N-Acylation reactant This compound (Parent Compound) MW: 155.15 reagent + Chloroacetyl Chloride (Acylating Agent) reactant->reagent product N-(4,6-dimethoxypyrimidin-5-yl)-2-chloroacetamide (Acylated Product) MW: 231.64 reagent->product Base (e.g., TEA) Solvent (e.g., DCM)

Caption: A representative N-acylation reaction pathway.

Potential Side Products and Impurities

A robust analytical method must also consider potential impurities. During the synthesis, several side products could emerge:

  • Di-acylation: Reaction at a ring nitrogen, though less likely due to steric hindrance and electronics.

  • Hydrolysis: The acylating agent or the product could hydrolyze if water is present.

  • Demethylation: The methoxy groups on the pyrimidine ring can be cleaved under certain conditions, leading to hydroxylated impurities.[1]

The high specificity of MS/MS allows for the simultaneous monitoring of these and other unexpected species, providing a complete profile of the reaction mixture.

Detailed Protocols and Methodologies

Materials and Reagents
  • Analytes: this compound (Reference Standard)

  • Solvents: Acetonitrile (LC-MS Grade), Water (LC-MS Grade), Methanol (LC-MS Grade)

  • Additives: Formic Acid (LC-MS Grade, >99%)

  • Reaction Quenching: A solution of 1:1 Acetonitrile/Water is typically suitable.

Sample Preparation Protocol: Quench and Dilute

The "dilute and shoot" approach is often ideal for reaction monitoring as it is fast and minimizes sample manipulation that could alter the composition of the mixture.[5]

  • Reaction Quenching: At specified time points, withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.

  • Immediate Dilution: Quench the reaction by immediately diluting the aliquot into a significantly larger volume (e.g., 990 µL) of a 50:50 acetonitrile/water solution in a 1.5 mL microcentrifuge tube. This stops the reaction and prepares the sample for analysis.

  • Vortex: Mix the diluted sample thoroughly for 10-15 seconds.

  • Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.[2]

  • Transfer: Transfer the filtrate to an autosampler vial for LC-MS/MS analysis.

Rationale: Rapid dilution in a solvent mixture that is compatible with the initial mobile phase conditions ensures that the analytes remain dissolved and the reaction is effectively stopped without precipitation.[6] Filtration is a critical step to protect the sensitive LC and MS equipment.[6]

LC-MS/MS Instrumental Conditions

The following parameters provide a robust starting point for analysis. Optimization may be required based on the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

Parameter Setting Rationale
LC System Agilent 1200 series or equivalent Standard high-performance system.
Column C18 Reversed-Phase (e.g., 2.1 mm x 50 mm, 1.8 µm) Excellent retention and separation for small, moderately polar molecules.[7]
Mobile Phase A Water + 0.1% Formic Acid Promotes analyte protonation for positive ion ESI.[7]
Mobile Phase B Acetonitrile + 0.1% Formic Acid Common organic eluent for reversed-phase chromatography.
Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column.
Injection Volume 2 µL Minimizes potential for peak distortion and column overload.[6]
Column Temp. 40 °C Improves peak shape and run-to-run reproducibility.

| LC Gradient | 5% B to 95% B over 5 min; hold at 95% B for 1 min; return to 5% B over 0.5 min; re-equilibrate for 1.5 min. | A standard gradient to elute compounds across a range of polarities. |

Table 2: Tandem Mass Spectrometry Parameters

Parameter Setting Rationale
MS System Triple Quadrupole Mass Spectrometer Ideal for quantitative MRM experiments.[8]
Ionization Mode Electrospray Ionization, Positive (ESI+) The basic amino group is readily protonated.
Capillary Voltage 3500 V Optimized for stable spray and ion generation.
Gas Temp. 300 °C Facilitates desolvation of droplets.
Gas Flow 10 L/min Aids in desolvation and ion transport.

| Scan Type | Multiple Reaction Monitoring (MRM) | Provides superior sensitivity and selectivity for quantification.[9] |

Analyte-Specific MRM Transitions

MRM transitions must be empirically determined by infusing a standard solution of each analyte and optimizing the precursor ion selection and collision energy for the most stable and abundant product ions. The transitions below are proposed based on common fragmentation patterns of pyrimidine derivatives.[10][11]

Table 3: Proposed MRM Transitions and Energies

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound 156.1 [M+H]⁺ 139.1 15
156.1 [M+H]⁺ 111.1 25
N-(4,6-dimethoxypyrimidin-5-yl)-2-chloroacetamide 232.1 [M+H]⁺ 156.1 20

| | 232.1 [M+H]⁺ | 184.1 | 15 |

Data Interpretation and Method Validation

Proposed Fragmentation Pathway

Understanding fragmentation is key to developing a selective MRM method. For this compound, fragmentation in positive ion mode is likely initiated by the loss of neutral molecules from the protonated parent.

cluster_frag Proposed Fragmentation of [M+H]⁺ for this compound parent Precursor Ion [C₆H₁₀N₃O₂]⁺ m/z = 156.1 frag1 Product Ion [C₅H₇N₃O]⁺ m/z = 139.1 parent->frag1 -NH₃ (Loss of Ammonia) frag2 Product Ion [C₄H₅N₃]⁺ m/z = 111.1 frag1->frag2 -CO (Loss of Carbon Monoxide)

Caption: Proposed fragmentation pathway for protonated this compound.

  • Rationale for Fragmentation: The loss of ammonia from the protonated primary amine is a common fragmentation route. Subsequent loss of carbon monoxide from the ring structure is also a plausible pathway for pyrimidine derivatives.[7][11]

Overall Analytical Workflow

The entire process, from reaction to result, can be visualized as a systematic workflow designed for efficiency and accuracy.

cluster_workflow LC-MS/MS Reaction Monitoring Workflow A 1. Initiate Chemical Reaction B 2. Aliquot Sampling at Time Points A->B C 3. Quench & Dilute Sample B->C D 4. Filter Sample (0.22 µm) C->D E 5. LC-MS/MS Analysis (MRM Mode) D->E F 6. Data Processing (Integration & Quantification) E->F G 7. Generate Kinetic Plot (% Conversion vs. Time) F->G

Caption: A generalized workflow for reaction monitoring using LC-MS/MS.

Method Validation Principles

For use in regulated environments or for critical decision-making, the analytical method must be validated.[12] This ensures the data is reliable, accurate, and reproducible.[13] The key parameters are summarized below, based on common regulatory guidelines.[8]

Table 4: Key Bioanalytical Method Validation Parameters

Parameter Description Typical Acceptance Criteria
Specificity The ability to differentiate and quantify the analyte in the presence of other components.[13] No significant interfering peaks at the retention time of the analyte in blank samples.
Linearity & Range The range over which the response is directly proportional to the concentration.[13] Correlation coefficient (r²) ≥ 0.99.
Accuracy The closeness of measured values to the true value.[13] ±15% of nominal value (±20% at LLOQ).
Precision The degree of agreement among multiple measurements of the same sample.[13] Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ).
Limit of Quantification (LOQ) The lowest concentration that can be measured with acceptable accuracy and precision.[13] Signal-to-noise ratio > 10; must meet accuracy/precision criteria.

| Robustness | The method's capacity to remain unaffected by small, deliberate variations in method parameters.[8] | Consistent results when parameters like column temperature or mobile phase composition are slightly varied. |

Conclusion

This application note provides a detailed and scientifically grounded protocol for the LC-MS/MS analysis of this compound and its reaction products. The described method, centered on a fast and simple "quench and dilute" sample preparation and a highly selective MRM-based analysis, is optimized for the high-throughput demands of modern medicinal chemistry and drug development. By explaining the rationale behind each step and outlining the principles of method validation, this guide equips researchers and scientists with a powerful tool to accelerate synthesis optimization, ensure product quality, and gain deeper insights into complex chemical transformations.

References

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan.
  • Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe.
  • Benchchem. (n.d.). This compound | CAS 15846-15-8. Benchchem.
  • Benchchem. (2025). Technical Support Center: Reaction Monitoring for Pyrimidine Synthesis. Benchchem.
  • Wang, L., et al. (n.d.). A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). RSC Publishing.
  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. University of Oxford.
  • Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis.
  • Li, Y., et al. (2022).
  • Patsnap Synapse. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies?.
  • Resolian. (n.d.).
  • IJRAR. (n.d.). A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. International Journal of Research and Analytical Reviews.
  • LGC Group. (n.d.).
  • Ganta, S., et al. (2023). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib.
  • Unknown. (n.d.).
  • ResearchGate. (2025). New Synthesis of 2-Aminopyrimidines by Amination of Biginelli Reaction Products — Oxadiazocines.
  • Benchchem. (n.d.). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. Benchchem.
  • Liu, Z., et al. (n.d.). Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial. PMC - NIH.

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Application Notes & Protocols: The Role of Dimethoxypyrimidine Amines as Core Intermediates in the Synthesis of Sulfonylurea Herbicides

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and chemical development professionals in the agrochemical and pharmaceutical industries.

Abstract: This technical guide provides a comprehensive overview of the synthesis of sulfonylurea herbicides, focusing on the pivotal role of dimethoxypyrimidine amine intermediates. Sulfonylureas represent a critical class of herbicides that function by inhibiting the acetolactate synthase (ALS) enzyme in plants, offering high efficacy at exceptionally low application rates.[1][2] This document details the well-established synthetic pathways, including the preparation of the key intermediate, 2-amino-4,6-dimethoxypyrimidine, and its subsequent coupling to form the final sulfonylurea structure. We provide field-proven, step-by-step protocols, causality-driven explanations for experimental choices, and essential safety and handling information to ensure procedural integrity and laboratory safety.

Introduction: The Significance of Sulfonylureas and Pyrimidine Intermediates

Sulfonylurea compounds are a cornerstone of modern agriculture, providing broad-spectrum control of weeds by disrupting the biosynthesis of essential branched-chain amino acids in plants.[1] Their high potency allows for significantly reduced environmental loading compared to older classes of herbicides.[1] The chemical architecture of these herbicides is defined by a sulfonyl group linked to a ureylene bridge, which connects two heterocyclic moieties.

The pyrimidine ring, particularly the 4,6-dimethoxy-substituted scaffold, is a privileged structure in the design of these potent agrochemicals.[3] While various isomers exist, the scientific literature and industrial processes predominantly utilize 2-amino-4,6-dimethoxypyrimidine as the foundational building block for coupling with the sulfonyl component.[2][4][5] Its specific electronic and steric properties are optimized for the key bond-forming reactions that create the final active molecule. This guide will therefore focus on the established and validated synthetic routes involving this critical 2-amino isomer.

Mechanism of Action: Acetolactate Synthase (ALS) Inhibition

The herbicidal activity of sulfonylureas stems from their ability to inhibit acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is vital for the first step in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine.[1][2] As these amino acids are fundamental for protein synthesis and overall plant growth, the inhibition of ALS leads to a rapid cessation of cell division and growth in susceptible plants, ultimately resulting in plant death. This mechanism is highly specific to plants and microorganisms, contributing to the low toxicity of these herbicides in mammals.

Mechanism_of_Action SU Sulfonylurea Herbicide ALS Acetolactate Synthase (ALS) Enzyme SU->ALS Binds & Inhibits Pathway Biosynthesis of Valine, Leucine, Isoleucine ALS->Pathway Blocks Growth Protein Synthesis & Plant Growth Pathway->Growth Essential for Death Plant Death Growth->Death Inhibition leads to

Caption: Mechanism of sulfonylurea herbicides via ALS enzyme inhibition.

General Synthetic Strategy

The industrial synthesis of sulfonylurea herbicides from a pyrimidine base is a robust, multi-step process. The overarching strategy involves two primary stages:

  • Formation of the Key Intermediate: Synthesis of 2-amino-4,6-dimethoxypyrimidine via nucleophilic substitution on a di-halogenated precursor.

  • Formation of the Sulfonylurea Bridge: Coupling of the aminopyrimidine intermediate with a suitable sulfonyl partner, typically a sulfonyl isocyanate or a carbamate derivative.[2][6]

Synthetic_Workflow Start Precursor: 2-Amino-4,6-dichloropyrimidine Step1 Protocol 1: Nucleophilic Substitution (Methoxylation) Start->Step1 Intermediate Key Intermediate: 2-Amino-4,6-dimethoxypyrimidine Step1->Intermediate Step2 Protocol 2: Coupling Reaction Intermediate->Step2 Product Final Product: Sulfonylurea Herbicide Step2->Product

Caption: General two-stage workflow for sulfonylurea herbicide synthesis.

PART I: DETAILED PROTOCOLS

Protocol 1: Synthesis of 2-Amino-4,6-dimethoxypyrimidine

Principle: This protocol describes the nucleophilic aromatic substitution of chlorine atoms on the electron-deficient pyrimidine ring with methoxy groups.[2] Sodium methoxide, a strong nucleophile and base, is used to displace the chloride leaving groups. The reaction is typically run at reflux in methanol, which serves as both the solvent and the source of the methoxy group via the sodium methoxide salt. This conversion is a critical step, as the resulting methoxy groups modulate the reactivity of the amino group for the subsequent coupling stage.

Materials & Reagents:

  • 2-Amino-4,6-dichloropyrimidine

  • Sodium methoxide (solid or as a solution in methanol)

  • Methanol (anhydrous)

  • Reflux apparatus (round-bottom flask, condenser)

  • Magnetic stirrer and heat source

  • Standard laboratory glassware

  • TLC plates (Silica gel 60 F254) and developing chamber

  • Filtration apparatus

Procedure:

  • Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, prepare a solution of sodium methoxide in anhydrous methanol. Causality Note: The concentration of sodium methoxide should be in stoichiometric excess (typically 2.2-2.5 equivalents) to ensure complete substitution of both chlorine atoms and to drive the reaction to completion.

  • Reaction Initiation: To the stirred sodium methoxide solution, add 2-amino-4,6-dichloropyrimidine (1.0 eq) portion-wise at room temperature. An exothermic reaction may be observed.

  • Reflux: Once the addition is complete, heat the reaction mixture to reflux (approx. 65°C) and maintain for 10-16 hours.[7]

  • Reaction Monitoring (Self-Validation): Periodically monitor the reaction's progress by TLC. Prepare a solution of the starting material as a reference. A suitable eluent system is Ethyl Acetate/Petroleum Ether. The disappearance of the starting material spot indicates reaction completion.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature, then further cool in an ice bath.

    • A precipitate of sodium chloride and the product may form. Add cold deionized water to dissolve the NaCl.

    • The product, 2-amino-4,6-dimethoxypyrimidine, will precipitate as a solid.

    • Collect the solid by vacuum filtration and wash the filter cake with cold water to remove any remaining salts.

  • Purification: Dry the crude product. If necessary, recrystallize from a suitable solvent like ethanol or an ethyl acetate/petroleum ether mixture to achieve high purity.[7]

Parameter Typical Value Reference
IUPAC Name 4,6-dimethoxypyrimidin-2-amine[5]
CAS Number 36315-01-2[7]
Molecular Formula C₆H₉N₃O₂[5]
Molecular Weight 155.15 g/mol [5]
Typical Yield >90%[7]
Appearance White to off-white solid
Protocol 2: Synthesis of a Sulfonylurea Herbicide via Isocyanate Coupling

Principle: This procedure outlines the formation of the sulfonylurea bridge by reacting the nucleophilic 2-amino group of the pyrimidine intermediate with an electrophilic sulfonyl isocyanate. This reaction is highly efficient but requires anhydrous conditions, as isocyanates readily react with water to form unstable carbamic acids, which decompose to form an amine and carbon dioxide, reducing the overall yield. An inert atmosphere prevents side reactions.

Materials & Reagents:

  • 2-Amino-4,6-dimethoxypyrimidine (from Protocol 1)

  • Substituted Aryl Sulfonyl Isocyanate (e.g., 2-(methoxycarbonyl)phenylsulfonyl isocyanate)

  • Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane, or toluene)[2][6]

  • Inert gas supply (Nitrogen or Argon)

  • Schlenk line or glovebox equipment

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Preparation: In a dry reaction flask under an inert atmosphere, dissolve 2-amino-4,6-dimethoxypyrimidine (1.0 eq) in the chosen anhydrous aprotic solvent.[2]

  • Reagent Addition: In a separate flask, dissolve the substituted sulfonyl isocyanate (1.0-1.1 eq) in the same anhydrous solvent.

  • Coupling Reaction: Add the sulfonyl isocyanate solution dropwise to the stirred pyrimidine solution at room temperature. Causality Note: A slow, dropwise addition is critical to control the exothermic nature of the reaction and prevent the formation of dimeric or polymeric byproducts.

  • Reaction Completion: Allow the reaction to stir at room temperature for 2-6 hours. The final sulfonylurea product often has low solubility in the reaction solvent and will begin to precipitate.[2]

  • Reaction Monitoring (Self-Validation): Monitor the reaction by TLC until the starting aminopyrimidine spot is no longer visible.

  • Isolation and Purification:

    • Collect the precipitated sulfonylurea herbicide by vacuum filtration.

    • Wash the filter cake with a small amount of cold, anhydrous solvent to remove any unreacted starting materials.

    • Dry the final product under vacuum. The purity is often high enough for many applications without further purification. A patent-described alternative for industrial scale involves reacting at a higher temperature (80-100°C) under reduced pressure and performing a hot filtration to remove unreacted, soluble pyrimidine amine, thereby increasing purity.[6]

Analytical Characterization

To ensure the identity and purity of the synthesized intermediate and final product, a suite of analytical techniques should be employed:

  • High-Performance Liquid Chromatography (HPLC): The primary method for assessing the purity of the final compound and quantifying any impurities.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides unambiguous structural confirmation by showing the chemical environment of all protons and carbons in the molecule.[8]

  • Infrared (IR) Spectroscopy: Used to identify key functional groups, such as the N-H stretches of the amine, C=O of the urea, and the S=O of the sulfonyl group.[8]

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compounds.[8]

Safety and Handling

Working with the reagents involved in sulfonylurea synthesis requires strict adherence to safety protocols.

Substance Key Hazards Recommended Handling Precautions
2-Amino-4,6-dimethoxypyrimidine Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[9][10]Handle in a well-ventilated area or fume hood. Wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. Avoid breathing dust.[10][11]
Sodium Methoxide Corrosive, flammable solid. Reacts violently with water. Causes severe skin burns and eye damage.Handle in a dry, inert atmosphere (glovebox or Schlenk line). Keep away from water and sources of ignition. Wear appropriate PPE, including face shield.
Sulfonyl Isocyanates Highly reactive, toxic, and moisture-sensitive. Strong lachrymators.Handle exclusively in a fume hood or glovebox. Use dry glassware and solvents. Wear appropriate PPE. Have a suitable quenching agent (e.g., isopropanol) available.

General Precautions:

  • Always consult the Safety Data Sheet (SDS) for each chemical before use.[9][10][11]

  • Wash hands thoroughly after handling.[9]

  • Store all chemicals in tightly sealed containers in a cool, dry, and well-ventilated area.[11]

  • Dispose of chemical waste according to institutional and local regulations.

Conclusion

The synthesis of sulfonylurea herbicides is a well-refined process that hinges on the availability of high-purity intermediates like 2-amino-4,6-dimethoxypyrimidine. The protocols detailed in this guide represent robust and validated methods for the laboratory-scale production of these valuable agrochemicals. By understanding the causality behind each experimental step—from the nucleophilic substitution to form the key intermediate to the anhydrous coupling that forms the final product—researchers can confidently and safely synthesize these complex molecules, enabling further research and development in crop protection.

References

  • Sulfonylurea - Wikipedia. Wikipedia. [Link]
  • CN101671328B - Novel synthesis method of sulfonylurea weedicide.
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  • Mechanism of action of sulfonylureas.
  • An efficient method for synthesis, characterization and molecular docking study of new sulfamethoxazole derivatives as antibacterial. Beni-Suef University Journal of Basic and Applied Sciences. [Link]
  • The cyclization transformation of the sulfonylurea herbicide flupyrsulfuron in the soil of winter whe
  • Recent advances in sulfadiazine's preparation, reactions and biological applications. Journal of Physics: Conference Series. [Link]
  • Mechanisms of the glycaemic effects of sulfonylureas. PubMed. [Link]
  • sulfonylurea (English) - Medical terminology for medical students. YouTube. [Link]
  • Design, Syntheses and Antimicrobial Evaluations of Thio-Sulfadiazine Compounds. MDPI. [Link]
  • Synthesis and Characterization of Sulfamethoxazole Derivatives. Al-Mustansiriyah Journal of Science. [Link]
  • Sulfonylureas: Mechanism, Dosage, and Side Effects. Medicover Hospitals. [Link]
  • SYNTHESIS AND EVOLUTION OF SULFAMETHOXAZOLE DERIVATIVE AND ASSAY ANTIBACTERIAL ACTIVITY.
  • Recent advances in sulfadiazine's preparation, reactions and biological applications.
  • Synthesis and characterization of some new sulfamethoxazole derivatives. International Journal of Advanced Chemistry Research. [Link]
  • Synthesis of novel sulphamethoxazole derivatives and exploration of their anticancer and antimicrobial properties. PLOS ONE. [Link]
  • Synthetic method for sulfadiazine.
  • Recent advances in sulfadiazine's preparation, reactions and biological applications.
  • Synthesis of sulfonylureas from carboxylic acids and sulfonamides via Curtius rearrangement.
  • US5523405A - Preparation of 4,6-dimethoxy-2-((phenoxycarbonyl)amino)-pyrimidine.
  • Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the Heat Shock Factor (HSF1) stress pathway and CDK9. The Royal Society of Chemistry. [Link]
  • Synthesis of new herbicides from the class of sulfonylureas.
  • Transformation Kinetics and Mechanism of the Sulfonylurea Herbicides Pyrazosulfuron Ethyl and Halosulfuron Methyl in Aqueous Solutions. PubMed. [Link]
  • The Science Behind Sulfonylurea Herbicides: Understanding the Role of 2-Amino-4-methoxy-6-methyl-1,3,5-triazine. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • 2-Amino-4,6-dimethoxypyrimidine | C6H9N3O2. PubChem. [Link]
  • Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. RSC Advances. [Link]
  • Optimization of the pyrimidine synthesis.
  • Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. PubMed Central. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4,6-Dimethoxypyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,6-dimethoxypyrimidin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to empower you with the scientific understanding to overcome common challenges and optimize your reaction yields.

Introduction: A Strategic Approach to Synthesis

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common and effective synthetic route involves the initial formation of a pyrimidine core, followed by functional group manipulations including chlorination, nitration, methoxylation, and reduction. This guide will dissect each critical stage of a plausible synthetic pathway, highlighting potential pitfalls and offering evidence-based solutions.

A prevalent synthetic strategy begins with the formation of 4,6-dihydroxypyrimidine, which is subsequently converted to the more reactive 4,6-dichloropyrimidine. Nitration at the electron-rich 5-position, followed by nucleophilic substitution of the chloro groups with methoxide, and finally, reduction of the nitro group, affords the target molecule.

Visualizing the Synthetic Pathway

Synthesis_of_4_6_Dimethoxypyrimidin_5_amine A 4,6-Dihydroxypyrimidine B 4,6-Dichloro-5-nitropyrimidine A->B  POCl₃, HNO₃/H₂SO₄   C 4,6-Dimethoxy-5-nitropyrimidine B->C  CH₃ONa/CH₃OH   D This compound C->D  Reduction (e.g., Fe/HCl)  

Caption: A common synthetic route to this compound.

Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Part 1: Synthesis of 4,6-Dichloro-5-nitropyrimidine

Question 1: My yield of 4,6-dichloro-5-nitropyrimidine from 4,6-dihydroxypyrimidine is consistently low. What are the likely causes and how can I improve it?

Low yields in this chlorination and nitration sequence often stem from incomplete reactions, side product formation, or degradation of the starting material or product.

Potential Causes & Solutions:

  • Purity of Starting Materials: Ensure your 4,6-dihydroxypyrimidine is of high purity and completely dry. Moisture can react with the phosphorus oxychloride (POCl₃), reducing its efficacy and generating acidic byproducts that can lead to unwanted side reactions.[1]

  • Inefficient Chlorination: The conversion of the dihydroxy to the dichloro intermediate is critical.

    • Reagent Stoichiometry: An excess of POCl₃ is typically required to drive the reaction to completion. A common protocol suggests using a significant excess of POCl₃.[2]

    • Temperature Control: The reaction temperature needs to be carefully controlled. While heating is necessary, excessive temperatures can lead to decomposition. A typical procedure involves heating the reaction mixture in an oil bath at around 125-130°C.[3]

    • Catalyst: The addition of a tertiary amine, such as N,N-dimethylaniline, can catalyze the chlorination reaction.[2][3]

  • Suboptimal Nitration Conditions: The nitration step requires a strong nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.

    • Temperature Control: Nitration reactions are highly exothermic. The reaction mixture should be cooled in an ice bath during the addition of the nitrating agent to prevent over-nitration and side reactions.[4]

    • Order of Addition: Slowly adding the nitric acid to the sulfuric acid solution of the pyrimidine derivative is crucial for controlling the reaction temperature.

  • Work-up Procedure: The quenching of the reaction mixture is a critical step where product loss can occur.

    • Hydrolysis: Slowly and carefully pouring the reaction mixture onto crushed ice helps to hydrolyze the excess POCl₃ and precipitate the product.[2][3] Rapid addition can cause a sudden increase in temperature, leading to product degradation.

    • Extraction: Ensure complete extraction of the product from the aqueous layer using a suitable organic solvent like dichloromethane or ether.[2][3]

Question 2: I am observing a significant amount of dark, tarry byproduct during the synthesis of 4,6-dichloro-5-nitropyrimidine. How can I prevent this?

The formation of tarry byproducts is often a result of decomposition due to overly harsh reaction conditions.

Potential Causes & Solutions:

  • Excessive Heating: Overheating during the chlorination or nitration steps can lead to polymerization and decomposition of the pyrimidine ring.[1] Carefully monitor and control the reaction temperature.

  • Concentrated Acid Effects: Prolonged exposure to concentrated acids at high temperatures can promote side reactions.[5] Minimize the reaction time once the reaction has reached completion, as monitored by Thin Layer Chromatography (TLC).

  • Purity of Reagents: Impurities in the starting materials or reagents can act as catalysts for decomposition pathways. Use high-purity reagents.

Part 2: Methoxylation of 4,6-Dichloro-5-nitropyrimidine

Question 3: The methoxylation of 4,6-dichloro-5-nitropyrimidine to form 4,6-dimethoxy-5-nitropyrimidine is incomplete, and I observe a mixture of mono- and di-substituted products. How can I drive the reaction to completion?

Incomplete methoxylation is a common issue and can be addressed by optimizing the reaction conditions.

Potential Causes & Solutions:

  • Stoichiometry of Sodium Methoxide: Ensure at least two equivalents of sodium methoxide are used to substitute both chlorine atoms. An excess of sodium methoxide can help drive the reaction to completion.

  • Reaction Temperature and Time: The reaction may require heating to proceed at a reasonable rate. Refluxing in methanol is a common practice.[6] Monitor the reaction by TLC to determine the optimal reaction time.

  • Moisture Contamination: Sodium methoxide is highly reactive with water. Ensure that the methanol and all glassware are anhydrous. The presence of water will consume the sodium methoxide and can lead to the formation of hydroxy-pyrimidines as byproducts.

  • Solubility Issues: The starting material, 4,6-dichloro-5-nitropyrimidine, may have limited solubility in methanol at lower temperatures. Ensuring the reaction mixture is well-stirred and heated can improve solubility and reaction rate.

Experimental Protocol: Methoxylation of 4,6-Dichloro-5-nitropyrimidine

  • Prepare a solution of sodium methoxide in anhydrous methanol.

  • To this solution, add 4,6-dichloro-5-nitropyrimidine portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the resulting mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture and neutralize it with an acid (e.g., acetic acid or dilute HCl).

  • Remove the methanol under reduced pressure.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

  • Purify the crude 4,6-dimethoxy-5-nitropyrimidine by recrystallization or column chromatography.

Part 3: Reduction of 4,6-Dimethoxy-5-nitropyrimidine

Question 4: The reduction of the nitro group is sluggish, and I am getting a low yield of the final product, this compound. What are the best practices for this reduction?

The reduction of the aromatic nitro group is a key step that can be optimized by choosing the right reducing agent and conditions.

Potential Causes & Solutions:

  • Choice of Reducing Agent:

    • Iron in Acidic Media (Fe/HCl or Fe/AcOH): This is a classic, cost-effective, and often high-yielding method for reducing aromatic nitro groups.[7][8] The use of iron powder is generally effective.[8]

    • Catalytic Hydrogenation (H₂/Pd-C): This is a clean and efficient method, but the catalyst can sometimes be sensitive to impurities. Ensure the substrate is free of catalyst poisons.

    • Tin(II) Chloride (SnCl₂): This is another effective reducing agent for this transformation.

  • Reaction Conditions for Fe/Acid Reduction:

    • Activation of Iron: The iron powder should be activated, which is often achieved by the acidic conditions of the reaction.

    • Solvent: A mixture of ethanol and water or ethanol and acetic acid is commonly used as the solvent.[8]

    • Temperature: The reaction is often exothermic. It may be necessary to cool the reaction mixture initially and then heat it to reflux to ensure completion.[8]

  • Incomplete Reaction: If the reaction is sluggish, consider increasing the reaction time, temperature, or the amount of the reducing agent. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Removal of Iron Salts: After the reaction is complete, the iron salts need to be removed. This is typically done by filtering the hot reaction mixture through a pad of celite. The filtrate is then basified to precipitate any remaining iron hydroxides, which are also removed by filtration.

    • Extraction: The product is then extracted from the filtrate with an organic solvent.

    • Purification: The crude product can be purified by recrystallization or column chromatography.

Table 1: Comparison of Common Reducing Agents for Nitro Group Reduction

Reducing AgentAdvantagesDisadvantagesTypical Conditions
Fe/HCl or Fe/AcOH Cost-effective, high yield, tolerant of many functional groups.[9]Heterogeneous reaction, requires removal of iron salts.Ethanol/water or ethanol/acetic acid, reflux.[8]
H₂/Pd-C Clean reaction, product is often pure after filtration of the catalyst.Catalyst can be expensive and is sensitive to poisons. Requires specialized hydrogenation equipment.Methanol or ethanol solvent, balloon pressure of H₂.
SnCl₂ Homogeneous reaction, generally good yields.Tin salts can be toxic and require careful disposal.Ethanol or ethyl acetate solvent, often at room temperature or with gentle heating.

Question 5: I am concerned about the potential for side reactions during the reduction step. What should I look out for?

While the reduction of a nitro group to an amine is generally a robust reaction, some side reactions can occur.

Potential Side Reactions & Prevention:

  • Incomplete Reduction: If the reaction is not allowed to proceed to completion, you may isolate hydroxylamine or azo compounds as intermediates. Ensure sufficient reaction time and an adequate amount of the reducing agent.

  • Reduction of the Pyrimidine Ring: Under very harsh reduction conditions (e.g., high-pressure hydrogenation), the pyrimidine ring itself could potentially be reduced. The conditions for nitro group reduction are typically mild enough to avoid this.

  • Hydrolysis of Methoxy Groups: In strongly acidic conditions and at high temperatures for prolonged periods, the methoxy groups could be susceptible to hydrolysis. Neutralize the reaction mixture promptly during the work-up.

Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield Start Low Yield of Final Product Step1 Check Purity of Starting Materials Start->Step1 Step2 Optimize Chlorination & Nitration Step1->Step2 Purity OK Step3 Optimize Methoxylation Step2->Step3 Yield Improved Step4 Optimize Reduction Step Step3->Step4 Yield Improved Step5 Review Work-up & Purification Step4->Step5 Yield Improved End Improved Yield Step5->End Process Optimized

Caption: A systematic approach to troubleshooting low reaction yield.

References

  • A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine. Google Patents.
  • Zhou, S., et al. (2014). An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine. Asian Journal of Chemistry, 26, 3559-3561.
  • Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine. Quick Company.
  • Synthesis of 2-Amino-4,6-dimethoxypyrimidine (ADM). ProQuest.
  • A study of certain novel reactions of 4,6-dimethoxy-5-nitropyrimidine.
  • The synthesis of 4,6-Dihydroxy-2-methoxypyrimidine and derived pyrimidine intermediates.
  • Method for preparing 2-amino-4, 6-dimethoxypyrimidine. Google Patents.
  • How to do a reduction of 4,6 dichloro-5-nitro pyrimidine to 4,6 dichloro-5-amino pyrimidine? ResearchGate.
  • Preparation method of 2-amino-4, 6-dimethoxypyrimidine. Google Patents.
  • Method for synthesizing 2-amino-4,6-dimethoxypyrimidine. Google Patents.
  • Preparation method for 2-amino-4, 6-dimethoxy pyrimidine. Google Patents.
  • 4,6-Dichloro-5-methoxypyrimidine. National Center for Biotechnology Information.
  • Preparation method of 4-amino-2, 6-dimethoxypyrimidine. Google Patents.
  • Preparation method of 5-methoxyl-4,6-dichloro pyrimidine. Google Patents.
  • Some Specific Features of Acid Nitration of 2-Substituted 4,6-Dihydroxypyrimidines. Nucleophilic Cleavage of the Nitration Products. ResearchGate.
  • KINETICS AND NITRATION MECHANISM OF 4,6-DIHYDROXYPYRIMIDINE AND ITS DERIVATIVES IN THE PRESENCE OF NITROUS ACID. ResearchGate.
  • Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega.
  • 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. National Center for Biotechnology Information.
  • Nitro Reduction - Iron (Fe). Common Organic Chemistry.
  • Optimization of synthetic conditions of 4,6-dihydroxypyrimidin. ResearchGate.
  • (PDF) 4,6-Dichloro-5-methoxypyrimidine. ResearchGate.
  • Method for the nitration of 4,6-dihydroxy-2-methylpyrimidine. Google Patents.
  • What are the best reagents to reduce aromatic nitro to amine? Does anyone have suggestions other than Raney Ni, Pd/C, Sn/HCl, Fe/HCl? ResearchGate.
  • Nitro Reduction - Common Conditions. Common Organic Chemistry.
  • Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the Heat Shock Factor (HSF1) stress pathway and CDK9. The Royal Society of Chemistry.
  • Fe-HCl: An Efficient Reagent for Deprotection of Oximes as well as Selective Oxidative Hydrolysis of Nitroalkenes and Nitroalkanes to Ketones. Sciencemadness.org.
  • Nitration of 2-substituted pyrimidine-4,6-diones, structure and reactivity of 5,5-gem... PubMed.

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Column chromatography conditions for 4,6-Dimethoxypyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4,6-dimethoxypyrimidin-5-amine (CAS: 15846-15-8) via column chromatography. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this key building block. Our approach moves beyond simple protocols to explain the chemical principles behind each step, empowering you to troubleshoot effectively and adapt these methods to your specific needs.

Understanding the Molecule: The Key to a Successful Purification

Before attempting any separation, it is critical to understand the physicochemical properties of the target compound. This compound is a substituted pyrimidine, a class of heterocycles prevalent in medicinal chemistry.[1] Its purification strategy is dictated by the interplay of its functional groups.

PropertyValue / ObservationImplication for Chromatography
Molecular Formula C₆H₉N₃O₂-
Molecular Weight 155.15 g/mol [2][3]Standard for small molecule purification.
Appearance White to off-white solid.[4]Allows for visual confirmation of dissolution and purity.
Melting Point 95-96 °C[5]Indicates a crystalline solid at room temperature.
Polarity Moderately PolarThe pyrimidine ring nitrogens, the primary amine (-NH₂), and two ether (-OCH₃) groups make the molecule polar and capable of hydrogen bonding.[6][7] This suggests normal-phase chromatography on silica gel is a suitable approach.
pKa (Predicted) 3.32 ± 0.10[8]The amine group is weakly basic. This is a critical parameter, as the basic amine can interact strongly with the acidic silanol groups (Si-OH) on the surface of silica gel, leading to significant peak tailing.
UV Absorbance Yes (Expected)The aromatic pyrimidine ring will absorb UV light, making it easily visible on TLC plates with a fluorescent indicator (F₂₅₄) and allowing for UV detection in HPLC/flash chromatography.
Solubility Soluble in polar solvents like methanol and DMSO.[8][9]Important for choosing a solvent for sample loading and for developing the mobile phase.

FAQ 1: Thin-Layer Chromatography (TLC) - Your Purification Blueprint

Question: I am starting my purification. How do I develop an effective TLC method for this compound?

Answer:

TLC is the most crucial step in developing a successful column chromatography method. It is a rapid, low-cost way to determine the optimal solvent system for separation. The principle of TLC is based on the differential partitioning of components between the stationary phase and the mobile phase.[10]

Step-by-Step TLC Method Development Protocol
  • Prepare the TLC Plate: Use a standard silica gel 60 F₂₅₄ plate. With a pencil, gently draw a baseline about 1 cm from the bottom.

  • Spot the Sample: Dissolve your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, apply a small, concentrated spot of the solution onto the baseline.

  • Prepare the Developing Chamber: Pour a small amount (0.5 cm depth) of your chosen mobile phase into a TLC chamber. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor, which ensures a more uniform solvent front.

  • Develop the Plate: Place the TLC plate into the chamber, ensuring the baseline is above the solvent level.[11] Cover the chamber and allow the solvent to ascend via capillary action until it is about 1 cm from the top of the plate.[12]

  • Visualize the Results:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp (254 nm). Circle the visible spots with a pencil.

    • Optional: If further visualization is needed, the plate can be stained. A ninhydrin stain will react with the primary amine to produce a colored spot, typically purple or yellow.[10][13]

  • Calculate the Retention Factor (Rf): The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. An ideal Rf value for the target compound for column chromatography is 0.25 - 0.40 . This range ensures good separation from impurities and a reasonable elution time from the column.

Choosing and Optimizing the Mobile Phase (Eluent)

The key to good separation is finding a mobile phase that provides a differential affinity for your compound and its impurities. For a moderately polar compound like this compound, a binary system of a non-polar and a polar solvent is a good starting point.

Starting Solvent SystemObservationTroubleshooting Action
Hexane / Ethyl Acetate (EtOAc) A versatile system for moderately polar compounds. Start with 30% EtOAc in Hexane.If Rf is too low (<0.2), increase the polarity by increasing the % of EtOAc. If Rf is too high (>0.8), decrease the polarity by decreasing the % of EtOAc.
Dichloromethane (DCM) / Methanol (MeOH) A more polar system, useful if the compound does not move in Hexane/EtOAc. Start with 2% MeOH in DCM.If Rf is too low, slowly increase the % of MeOH. Be cautious, as small changes in MeOH concentration can drastically increase solvent polarity.

FAQ 2: Column Chromatography - The Scale-Up Protocol

Question: I have an optimized TLC system with an Rf of 0.3. How do I translate this to a preparative column?

Answer:

With an optimized TLC system in hand, you are ready to scale up to column chromatography. The goal is to replicate the separation seen on the TLC plate on a larger scale.

Workflow for Column Chromatography Purification

G cluster_prep Preparation cluster_load Sample Loading cluster_run Elution & Analysis TLC 1. Develop TLC Method (Target Rf = 0.3) Select 2. Select Column Size (Ratio ~1:30 silica:crude) TLC->Select Pack 3. Pack Column (Slurry Packing Preferred) Select->Pack Load 4. Load Sample Pack->Load Wet Wet Loading (Dissolve in min. eluent) Dry Dry Loading (Recommended) (Adsorb on silica) Elute 5. Elute with Mobile Phase Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Pool 8. Combine Pure Fractions Analyze->Pool Evap 9. Evaporate Solvent Pool->Evap

Caption: General workflow for column chromatography purification.
Detailed Experimental Protocol
  • Column Selection: Choose a column with a diameter and length appropriate for your sample size. A common rule of thumb is a silica gel-to-crude compound mass ratio of 30:1 to 50:1.

  • Packing the Column (Slurry Method):

    • Weigh the required amount of silica gel (e.g., 230-400 mesh) into a beaker.

    • Add your chosen mobile phase (the same one from your TLC) to create a milky, homogenous slurry.

    • With the column's stopcock closed, pour the slurry into the column. Use additional eluent to rinse all silica into the column.

    • Open the stopcock and allow the solvent to drain, tapping the column gently to ensure even packing. Never let the top of the silica bed run dry.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM, MeOH).

    • Add a small amount of silica gel (approx. 1-2 times the mass of your crude product) to this solution.

    • Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column, creating a thin, even band.

    • Gently add a layer of sand on top to prevent disturbance of the sample layer during solvent addition.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Open the stopcock and begin collecting fractions in test tubes. Maintain a constant flow rate.

    • Use TLC to analyze the collected fractions to identify which ones contain your pure product. Spot multiple fractions per plate for comparison.

  • Pooling and Evaporation: Combine the fractions that contain only the pure product. Remove the solvent under reduced pressure to yield the purified this compound.

FAQ 3: Troubleshooting Common Purification Problems

Question: I'm seeing significant peak tailing on my column, leading to poor separation and mixed fractions. What is causing this and how can I fix it?

Answer:

This is the most common issue when purifying basic amines on standard silica gel.

Causality: Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. The weakly basic amine group on your molecule (pKa ≈ 3.32) undergoes an acid-base interaction with these silanol groups.[8][14] This strong, sometimes irreversible, binding slows down the elution of a portion of the molecules, causing them to drag or "tail" down the column instead of moving as a tight band.

Solution: To prevent this interaction, you must neutralize the acidic sites on the silica gel by modifying your mobile phase.

  • Add a Basic Modifier: Add a small amount of a volatile base to your eluent system.

    • Triethylamine (Et₃N): Add 0.1% to 1% (v/v) triethylamine to your mobile phase. It is volatile and easily removed during solvent evaporation.

    • Ammonium Hydroxide (NH₄OH): If using a highly polar system like DCM/Methanol, preparing the mobile phase with a 1% solution of ammonium hydroxide in methanol (e.g., 99:1 MeOH:NH₄OH) can be very effective.

This small addition will "pre-treat" the silica gel, allowing your basic compound to elute with minimal interaction, resulting in sharper peaks and significantly improved separation.

Troubleshooting Decision Tree

G Start Problem Observed Rf_zero Rf = 0 (Spot on baseline) Start->Rf_zero Rf_one Rf = 1 (Spot at solvent front) Start->Rf_one Tailing Streaking / Tailing Spot Start->Tailing Poor_Sep Poor Separation (Spots overlap) Start->Poor_Sep Sol_Rf_zero Increase Mobile Phase Polarity (e.g., more EtOAc/MeOH) Rf_zero->Sol_Rf_zero Sol_Rf_one Decrease Mobile Phase Polarity (e.g., more Hexane/DCM) Rf_one->Sol_Rf_one Sol_Tailing Add Basic Modifier (0.5% Et3N or NH4OH) to Mobile Phase Tailing->Sol_Tailing Sol_Poor_Sep Change Solvent System (e.g., switch EtOAc to MeOH) to alter selectivity Poor_Sep->Sol_Poor_Sep

Caption: Decision tree for troubleshooting TLC/column issues.

Question: My compound and a key impurity have very similar Rf values. How can I improve the separation?

Answer:

This indicates that the two compounds have similar polarities in your current solvent system. To resolve them, you need to change the selectivity of the chromatographic system.

  • Change Solvent Composition: Simply increasing or decreasing the polarity might not be enough. You need to change the nature of the solvents. The "solvent selectivity triangle" (based on properties like dipole moment, and hydrogen bond donating/accepting ability) is a useful concept. For example, if you are using a Hexane/Ethyl Acetate system, try switching to a Dichloromethane/Methanol or a Toluene/Acetone system. These different solvents will have unique interactions with your compounds, potentially drawing out small structural differences and leading to better separation.

  • Consider a Different Stationary Phase: While silica gel is the workhorse, other options exist. For polar compounds, an amine-functionalized silica column can sometimes provide different selectivity and reduce tailing without needing a mobile phase modifier.[15] Alternatively, if the compound is sufficiently soluble, reversed-phase (C18) chromatography using a polar mobile phase (like water/acetonitrile) could be an option, though this is less common for primary purification unless using an automated flash system.

By systematically applying these principles—understanding the molecule, optimizing on TLC, and troubleshooting logically—you can develop a robust and reliable method for the purification of this compound.

References
  • 5-Pyrimidinamine, 4,6-dimethoxy- Product Description. ChemicalBook.
  • CAS 5018-45-1: 4-Amino-5,6-dimethoxypyrimidine. CymitQuimica.
  • 4-Amino-2,6-dimethoxypyrimidine 97 3289-50-7. Sigma-Aldrich.
  • This compound | CAS 15846-15-8. Benchchem.
  • Sulfamethoxypyrimidine - Solubility of Things.
  • 4-Amino-2,6-dimethoxypyrimidine 97 3289-50-7. Sigma-Aldrich.
  • 2-Amino-4,6-dimethoxypyrimidine | C6H9N3O2 | CID 118946. PubChem.
  • CAS 36315-01-2: 2-Amino-4,6-dimethoxypyrimidine. CymitQuimica.
  • 2-Amino-4,6-dimethoxypyrimidine | 36315-01-2. Tokyo Chemical Industry (India) Pvt. Ltd.
  • Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the Heat Shock Factor (HSF1) stress pathway and CDK9. The Royal Society of Chemistry.
  • An In-depth Technical Guide to the Synthesis and Characterization of 4,6-Diethoxypyrimidine. Benchchem.
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  • CAS 15846-15-8 | this compound. Alchem.Pharmtech.
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  • Thin Layer Chromatography of Amino Acids. CR Subscription Agency.
  • The Chemistry Behind ADMP: Synthesis and Properties of 2-Amino-4,6-dimethoxypyrimidine. NINGBO INNO PHARMCHEM CO.,LTD.
  • Development of a Thin Layer Chromatography Method for the Separation of Enantiomers Using Chiral Mobile Phase Additives. Virginia Commonwealth University.
  • 2-Amino-4,6-dimethoxypyrimidine synthesis. ChemicalBook.
  • Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. PMC - PubMed Central.
  • 2-Amino-4,6-dimethoxypyrimidine 98 36315-01-2. Sigma-Aldrich.
  • 5,6-dimethoxypyrimidin-4-amine. ChemBK.

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Technical Support Center: Troubleshooting Side Products in 4,6-Dimethoxypyrimidin-5-amine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4,6-Dimethoxypyrimidin-5-amine. This guide is designed to provide in-depth, field-proven insights into the common side reactions and byproducts encountered during the chemical modification of this versatile building block. Our goal is to move beyond simple protocols and explain the underlying chemical principles that govern reaction outcomes, enabling you to troubleshoot effectively and optimize your synthetic routes.

Section 1: General Issues & Starting Material Purity

This section addresses common overarching problems that can affect any reaction, such as product discoloration and the appearance of unidentifiable, high-molecular-weight species.

Q1: My final product is consistently off-color (yellow to brown), even after chromatography. What are the likely causes and how can I prevent this?

A1: Causality and Explanation

Product discoloration is typically indicative of oxidation or the formation of highly conjugated, polymeric impurities. The pyrimidine core, particularly one rich in electron-donating groups like methoxy and amino substituents, is susceptible to oxidative degradation. This can be exacerbated by exposure to air, light, or trace metal impurities, especially at elevated temperatures. The formation of minor, intensely colored side products can be difficult to separate from the desired product, leading to persistent discoloration.

Troubleshooting & Prevention Protocol:

  • Inert Atmosphere: Always run reactions under an inert atmosphere (Nitrogen or Argon). This is the most critical step to prevent oxidation.

  • Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by several freeze-pump-thaw cycles. Oxygen dissolved in the solvent is a common culprit.

  • Purification of Starting Material: Ensure the starting this compound is pure and free of colored impurities. If it is discolored, consider recrystallization or a charcoal treatment prior to use.

  • Work-up Conditions: During aqueous work-up, minimize the time the product is in contact with potentially oxidizing conditions. If performing an extraction, use de-gassed water.

  • Storage: Store the final product under an inert atmosphere, protected from light, and at a low temperature.

Q2: I am observing broad signals or peaks corresponding to a doubled molecular weight in my mass spectrometry analysis. Could this be dimerization?

A2: Causality and Explanation

Dimerization or oligomerization can occur, particularly under conditions that promote intermolecular reactions. For a molecule like this compound, this can happen in several ways:

  • Azo Coupling: If a diazotization reaction is incomplete or poorly controlled, the formed diazonium salt can couple with a molecule of the starting amine, leading to the formation of an azo-linked dimer.

  • Oxidative Coupling: Oxidative conditions can potentially lead to the formation of C-C or C-N bonds between two pyrimidine molecules.

  • Concentration Effects: High concentrations, especially during work-up or purification, can favor intermolecular reactions over intramolecular or desired bimolecular reactions.[1]

Troubleshooting & Prevention Protocol:

  • Controlled Reagent Addition: When performing reactions like diazotization, add the diazotizing agent (e.g., NaNO₂) slowly at a strictly controlled low temperature (0-5 °C) to ensure it reacts completely to form the diazonium salt before it can react with the starting amine.

  • High Dilution: For sensitive reactions, especially cyclizations or when dimerization is a known issue, working at higher dilution can disfavor intermolecular side reactions.[1]

  • Reaction Monitoring: Use TLC or LC-MS to monitor the reaction progress closely. If dimer formation is observed, reaction conditions such as temperature, concentration, or stoichiometry may need to be re-optimized.

Section 2: Troubleshooting Diazotization & Subsequent Reactions (e.g., Sandmeyer)

The conversion of the 5-amino group to a diazonium salt is a gateway to a wide range of functional groups. However, the instability of the diazonium intermediate is a primary source of side products.

Q1: My Sandmeyer reaction (e.g., chloro- or bromo-dediazoniation) gives a low yield of the desired halide and a significant amount of 5-hydroxy-4,6-dimethoxypyrimidine. What is happening?

A1: Causality and Explanation

This is a classic problem in diazonium chemistry. The intermediate aryl diazonium salt ([Ar-N₂]⁺) is an electrophile that is susceptible to nucleophilic attack. While the desired reaction is with a halide from a copper(I) salt (e.g., CuCl, CuBr), water is also a nucleophile.[2][3] If the diazonium salt decomposes prematurely before reacting with the copper halide, it can be trapped by water in the reaction medium, leading to the formation of the corresponding phenol (or in this case, a hydroxypyrimidine).[2][3] The stability of diazonium salts is highly variable and depends on factors like temperature, the electronic nature of the aromatic ring, and the counter-ion.[4][5]

Troubleshooting & Protocol: Minimizing Hydroxylated Byproducts

  • Strict Temperature Control: The diazotization step must be performed at 0-5 °C. The subsequent Sandmeyer reaction should also be initiated at a low temperature, and the diazonium salt solution should never be allowed to warm up before the addition of the copper(I) catalyst.

  • Use of Non-Aqueous Solvents: Whenever possible, consider performing the diazotization in a non-aqueous system. Using reagents like tert-butyl nitrite (tBuONO) in an organic solvent like acetonitrile can minimize the presence of water.

  • Anion Choice: The choice of acid used for diazotization affects the counter-ion (X⁻) of the diazonium salt. Using HBF₄ to generate the tetrafluoroborate salt ([ArN₂]⁺BF₄⁻) often yields a more stable, sometimes isolable, intermediate that can be used in subsequent steps with greater control.[3][4]

  • Efficient Mixing: Ensure the copper(I) halide is readily available to react once the diazonium salt is formed. Add the cold diazonium salt solution slowly to a well-stirred, pre-prepared solution of the copper catalyst.

Workflow Diagram: Competing Pathways in Sandmeyer Reaction

G cluster_0 Diazotization cluster_1 Reaction Pathways Amine This compound Diazonium [Pyrimidine-N₂]⁺X⁻ (Diazonium Salt) Amine->Diazonium NaNO₂, HX 0-5 °C Desired 5-Halo-4,6-dimethoxypyrimidine (Desired Product) Diazonium->Desired + CuX (Sandmeyer Reaction) Side 5-Hydroxy-4,6-dimethoxypyrimidine (Side Product) Diazonium->Side + H₂O (Premature Decomposition)

Caption: Competing reaction pathways for the pyrimidine diazonium salt.

Q2: During diazotization, I observe significant gas (N₂) evolution even at low temperatures, and my subsequent reaction fails. Why?

A2: Causality and Explanation

Rapid gas evolution indicates that the formed diazonium salt is highly unstable and is decomposing to release nitrogen gas (N₂). While all diazonium salts have limited stability, this is particularly problematic for aliphatic amines.[6] Although the pyrimidine ring is aromatic, its electronic properties, influenced by the methoxy and other ring nitrogen atoms, can affect the stability of the diazonium group. The decomposition generates a highly reactive aryl cation intermediate, which will react non-selectively with any nucleophile present, leading to a complex mixture of products and failure of the intended downstream reaction.

Troubleshooting & Stability Enhancement:

  • Acid Concentration: Ensure a sufficient excess of strong acid is used. The reaction medium's acidity is crucial for stabilizing the diazonium salt.[]

  • Counter-ion Strategy: As mentioned in Q1, converting the diazonium salt to a more stable form, like the tetrafluoroborate (Balz-Schiemann reaction precursor) or tosylate salt, can prevent premature decomposition.[8]

  • Immediate Use: Prepare the diazonium salt solution fresh and use it immediately in the next step without any delay. Do not attempt to store the solution, even at low temperatures.

Section 3: FAQs for Condensation & Cyclization Reactions

Building fused heterocyclic systems like pyrimido[4,5-d]pyrimidines is a common application for this compound. These reactions are often prone to issues of regioselectivity and incomplete conversion.

Q1: I am attempting a cyclization to form a pyrimido[4,5-d]pyrimidine, but I am isolating a regioisomer. How can I control the regioselectivity?

A1: Causality and Explanation

When reacting 5-aminopyrimidines with 1,3-bielectrophilic reagents to form a second fused ring, cyclization can often occur via two different pathways, leading to regioisomers. The initial nucleophilic attack can come from either the exocyclic 5-amino group or one of the endocyclic (ring) nitrogen atoms (N1 or N3). The relative nucleophilicity of these sites determines the initial bond formation and, consequently, the final structure.[9][10] Factors like the specific substrates, solvent, temperature, and catalyst can all influence this regiochemical outcome.[11]

Troubleshooting & Regiocontrol Protocol:

  • Analyze Nucleophilicity: The exocyclic 5-amino group is generally a strong nucleophile due to the electron-donating effect of the two methoxy groups. However, the ring nitrogens also possess lone pairs. The choice of reaction partner is critical.

  • Stepwise Approach: Instead of a one-pot condensation, consider a stepwise approach. First, selectively acylate or modify the 5-amino group with one part of your cyclizing partner. Purify this intermediate, and then perform the final ring closure. This ensures the initial bond forms at the desired position.

  • Catalyst/Solvent Screening: The regioselectivity can be highly dependent on the reaction medium.

    • Acid Catalysis: Can protonate the ring nitrogens, potentially deactivating them and favoring initial attack from the 5-amino group.

    • Base Catalysis: Can deprotonate the 5-amino group, significantly increasing its nucleophilicity.

    • Solvent Polarity: Can influence which nucleophilic site is more favorably solvated and available for reaction.

  • Steric Hindrance: If your cyclizing agent is sterically bulky, it may preferentially react with the less hindered 5-amino group over the ring nitrogens.

Diagram: Regioselective Cyclization Pathways

G cluster_0 Reaction Pathways Start This compound + 1,3-Bielectrophile PathwayA Path A: Attack from 5-NH₂ Start->PathwayA PathwayB Path B: Attack from Ring N Start->PathwayB IsomerA Desired Isomer (e.g., Pyrimido[4,5-d]pyrimidine) PathwayA->IsomerA IsomerB Side Product (Regioisomer) PathwayB->IsomerB

Caption: Competing pathways in cyclization reactions leading to regioisomers.

Q2: I'm reacting this compound with an aldehyde and a secondary amine to build a fused system, but the reaction stalls after the initial condensation, and I can't achieve the final cyclization. What is the issue?

A2: Causality and Explanation

This describes a multi-component reaction, likely aiming for a pyrimido[4,5-d]pyrimidine via an initial condensation followed by an intramolecular cyclization.[12][13] The failure to cyclize often points to two issues:

  • Reversibility of the Initial Step: The formation of the initial intermediate (e.g., an enamine or a Mannich base) may be reversible. If the subsequent cyclization step has a high activation energy, the intermediate may revert to the starting materials instead of proceeding to the product.

  • Activation for Cyclization: The intermediate formed may not be sufficiently electrophilic or nucleophilic for the final ring-closing step to occur under the initial reaction conditions. Often, a change in conditions (e.g., heating, addition of a different catalyst) is required to promote the cyclization. For some systems, an oxidative step is required for the final aromatization and cyclization.

Troubleshooting & Protocol: Driving Cyclization to Completion

ParameterTroubleshooting ActionRationale
Temperature After the initial condensation (monitored by TLC/LC-MS), increase the reaction temperature.Provides the necessary activation energy for the intramolecular cyclization step.
Catalyst Add a dedicated cyclization catalyst. This could be a stronger acid (e.g., p-TsOH) or base, or an oxidant (e.g., I₂, DDQ) if an oxidative cyclization is required.A different catalyst may be needed to facilitate the mechanism of the ring-closing step.
Dehydration Use a Dean-Stark apparatus or add a dehydrating agent (e.g., molecular sieves) to the reaction.If the cyclization involves the elimination of water, removing it from the reaction will drive the equilibrium towards the product according to Le Châtelier's principle.
Solvent Change After the initial step, it may be beneficial to remove the initial solvent and switch to a higher-boiling solvent (e.g., DMF, DMSO, or toluene) for the cyclization.Allows for higher reaction temperatures and can better solvate the transition state of the cyclization.
References
  • Sadek, K. U., Mekheimer, R. A., Mohamed, T. M., Moustafa, M. S., & Elnagdi, M. H. (2012). Regioselectivity in the multicomponent reaction of 5-aminopyrazoles, cyclic 1,3-diketones and dimethylformamide dimethylacetal under controlled microwave heating. Beilstein Journal of Organic Chemistry, 8, 34-41. [Link]
  • Al-Hourani, B. J. (2016). Precursors and products from the Sandmeyer reaction.
  • Mekheimer, R. A., Sadek, K. U., & Elnagdi, M. H. (2012).
  • Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2013). Structural Characterization of the Dimers and Selective Synthesis of the Cyclic Analogues of the Antimicrobial Peptide Cm-p5. PMC. [Link]
  • Jones, C., et al. (2021). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. Journal of Heterocyclic Chemistry, 58(5), 947-957. [Link]
  • Gryko, D., & Piechowska, J. (2022). Aliphatic Amines Unlocked for Selective Transformations through Diazotization. Chemistry – A European Journal, 28(1). [Link]
  • Wikipedia. (n.d.). Sandmeyer reaction. Wikipedia. [Link]
  • Schotten, C., et al. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. White Rose Research Online. [Link]
  • Yuan, W., & Huang, G. (2021). Catalyst-controlled 5-exo and 6-endo cyclization: regiodivergent access to indolinones and dihydroquinolinones. Organic Chemistry Frontiers, 8(15), 4156-4162. [Link]
  • Scott, P. J. H., et al. (2016). Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones. PMC. [Link]
  • Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
  • Organic Chemistry Portal. (n.d.).
  • Orellana-Pizarro, C., et al. (2021). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. Molecules, 26(16), 4785. [Link]
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Organic Chemistry Portal. [Link]
  • Filimonov, V. D., Krasnokutskaya, E. A., & Bondarev, A. A. (2022). Structures, Stability, and Safety of Diazonium Salts. In Physical Chemistry in Action (pp. 35-57). Springer. [Link]
  • Borpatra, P. J., et al. (2019). Multi‐Component Reaction of 6‐Aminouracils, Aldehydes and Secondary Amines: Conversion of the Products into Pyrimido[4,5‐d]pyrimidines through C‐H Amination/Cyclization. ChemistrySelect, 4(12), 3469-3472. [Link]
  • Sahrapeyma, S., Shirini, F., & Mamaghani, M. (2024). One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid catalyst.
  • Sharma, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18, 2685–2719. [Link]
  • Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2014). Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents. Molecules, 19(12), 20956-20974. [Link]
  • Trofimov, A. V., & Vasilevsky, S. F. (2016). 'Interrupted' diazotization of 3-aminoindoles and 3-aminopyrroles.
  • Wang, Q., & Li, X. (2023). Cyclization Reactions of N‐Aminopyridinium Salts: Synthetic Scope and Mechanistic Insights. Chemistry – An Asian Journal, 18(21), e202300696. [Link]
  • Filimonov, V. D., Krasnokutskaya, E. A., & Bondarev, A. A. (2022). Structures, Stability, and Safety of Diazonium Salts. OUCI. [Link]
  • LibreTexts Chemistry. (2019). 14.4: Diazotization of Amines. Chemistry LibreTexts. [Link]
  • Huisgen, R., & Ugi, I. (1961). Stable Aliphatic Diazonium Ions. Angewandte Chemie International Edition in English, 1(1), 31-32. [Link]
  • Wikipedia. (n.d.). Diazonium compound. Wikipedia. [Link]
  • Kappe, C. O., & Legros, J. (2004). Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Journal of Organic Chemistry, 69(23), 7963-7971. [Link]
  • Sutherland, B. M., & Sutherland, J. C. (1970). Mechanisms of Inhibition of Pyrimidine Dimer Formation in Deoxyribonucleic Acid by Acridine Dyes. Biophysical Journal, 10(5), 420-436. [Link]
  • Hsiao, S. H., et al. (2016). Synthesis and Excimer Formation Properties of Electroactive Polyamides Incorporated with 4,5-Diphenoxypyrene Units. Polymers, 8(11), 393. [Link]

Sources

Technical Support Center: Troubleshooting Failed Suzuki Couplings with 4,6-Dimethoxypyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting Suzuki coupling reactions involving 4,6-dimethoxypyrimidin-5-amine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific transformation. Here, we address common failure modes in a question-and-answer format, providing in-depth explanations and actionable solutions based on established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is not yielding any product. What are the most likely causes?

A1: A complete failure to form the desired product can be attributed to several factors, with catalyst inhibition being a primary suspect. The free amine group on your pyrimidine substrate can coordinate to the palladium catalyst, effectively poisoning it and halting the catalytic cycle. Other common culprits include issues with the boronic acid/ester, improper reaction setup, or the use of an unsuitable base or solvent.

Here is a systematic approach to troubleshooting a failed reaction:

  • Protect the Amine Group: The most direct way to prevent catalyst inhibition by the amine is to protect it. A simple and effective method is to convert the amine to an amide (e.g., by reacting it with acetyl chloride or acetic anhydride). This will reduce the Lewis basicity of the nitrogen atom and prevent it from coordinating to the palladium center. The protecting group can be removed after the Suzuki coupling.

  • Evaluate Your Boronic Acid/Ester: Boronic acids can degrade over time, especially if not stored properly. It is advisable to use a fresh bottle or to check the purity of your existing stock. Alternatively, consider using a more stable boronic ester, such as a pinacol boronate.

  • Optimize Your Catalyst System: The choice of ligand is critical. For electron-rich and potentially coordinating substrates like yours, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often more effective than traditional ligands like PPh3. These ligands promote the oxidative addition step and can help to prevent catalyst deactivation.

  • Re-evaluate Your Base and Solvent: The base plays a crucial role in the transmetalation step. Ensure you are using a suitable base, such as K2CO3, K3PO4, or Cs2CO3. The solvent should be able to dissolve your starting materials and be compatible with the reaction conditions. Common choices include toluene, dioxane, or a mixture of toluene and water.

Q2: I am observing very low yields and the formation of several byproducts. What could be happening?

A2: Low yields accompanied by byproduct formation often point towards competing side reactions or incomplete conversion. With this compound, several side reactions are possible:

  • Homocoupling of the Boronic Acid: This occurs when two molecules of the boronic acid react with each other, forming a biaryl byproduct. This is often favored at higher temperatures or when the catalytic cycle is slow.

  • Protodeboronation: The boronic acid can react with trace amounts of water or other protic species in the reaction mixture, leading to the formation of the corresponding arene.

  • N-Arylation: In some cases, the amine group can undergo arylation, leading to the formation of a diarylamine.

To address these issues, consider the following troubleshooting steps:

  • Lower the Reaction Temperature: Running the reaction at a lower temperature can often minimize side reactions.

  • Use a More Active Catalyst: A more active catalyst system can increase the rate of the desired Suzuki coupling, outcompeting the side reactions. Consider screening different palladium precatalysts and ligands.

  • Ensure Anhydrous Conditions: If protodeboronation is a suspected issue, take extra care to use anhydrous solvents and reagents.

  • Protect the Amine Group: As mentioned in Q1, protecting the amine group can prevent N-arylation and other unwanted side reactions involving the amine.

In-Depth Troubleshooting Guides

Guide 1: Overcoming Catalyst Inhibition by the Amino Group

The primary challenge with using this compound in Suzuki couplings is the inhibitory effect of the free amine. Here’s a more detailed guide to overcoming this issue:

1. Amine Protection Strategy:

  • Protecting Group Selection: Choose a protecting group that is stable to the Suzuki coupling conditions but can be easily removed afterward. Common choices include acetyl (Ac), trifluoroacetyl (TFA), or tert-butyloxycarbonyl (Boc).

  • Experimental Protocol for Acetyl Protection:

    • Dissolve this compound in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add a base, such as triethylamine or pyridine.

    • Slowly add acetyl chloride or acetic anhydride at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

    • Work up the reaction to isolate the protected amine.

    • Use the protected substrate in your Suzuki coupling reaction.

    • Deprotect the amine under acidic or basic conditions after the coupling.

2. Ligand Selection to Mitigate Inhibition:

If you wish to avoid a protection-deprotection sequence, the choice of ligand is paramount. Bulky, electron-rich phosphine ligands can create a sterically hindered environment around the palladium center, which can disfavor the coordination of the amine group.

LigandStructureKey Features
SPhos

Highly active for a wide range of Suzuki couplings, particularly with heteroaromatic substrates.
XPhos

Another highly active and versatile ligand, often used for challenging couplings.
RuPhos

Particularly effective for couplings involving sterically hindered substrates.

3. Use of Additives:

In some cases, the addition of a Lewis acid, such as ZnCl2 or Cu(I) salts, can help to sequester the amine group and prevent it from coordinating to the palladium catalyst. However, this approach requires careful optimization as the additive can also interfere with the catalytic cycle.

Guide 2: Optimizing Reaction Conditions for a Successful Coupling

A systematic optimization of the reaction parameters is crucial for a successful Suzuki coupling.

1. Screening Different Bases:

The choice of base can have a significant impact on the reaction outcome. A common starting point is to screen a panel of bases.

BasepKa of Conjugate AcidComments
K2CO3 10.3A good starting point, but may not be strong enough for all substrates.
K3PO4 12.3A stronger base that is often effective for challenging couplings.
Cs2CO3 10.3A highly effective but more expensive option. Its solubility in organic solvents can be advantageous.
Organic Bases (e.g., DBU, Et3N) 13.5, 10.7Generally less effective for Suzuki couplings as they can compete with the desired reaction.

2. Solvent Selection:

The solvent must be able to dissolve the reactants and be stable at the reaction temperature.

SolventBoiling Point (°C)Comments
Toluene 111A common and effective solvent for Suzuki couplings.
Dioxane 101Another popular choice, but care must be taken to remove peroxides.
DMF/DMAc 153/166Can be effective for poorly soluble substrates, but can also lead to side reactions at high temperatures.
2-MeTHF 80A greener alternative to THF with a higher boiling point.

3. Temperature and Reaction Time:

The optimal temperature and reaction time will depend on the specific substrates and catalyst system. It is generally advisable to start at a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS. If the reaction is slow, the temperature can be increased.

Visualizing the Suzuki Coupling and Troubleshooting

The Suzuki Coupling Catalytic Cycle

Suzuki_Cycle Pd(0)L2 Pd(0)L₂ R1-Pd(II)-X R¹-Pd(II)(L₂)-X Pd(0)L2->R1-Pd(II)-X Oxidative Addition R1-X R¹-X (4,6-dimethoxypyrimidin- 5-halide) R1-X->R1-Pd(II)-X R1-Pd(II)-R2 R¹-Pd(II)(L₂)-R² R1-Pd(II)-X->R1-Pd(II)-R2 Transmetalation R2-B(OR)2 R²-B(OR)₂ R2-B(OR)2->R1-Pd(II)-X Base Base Base->R1-Pd(II)-X R1-Pd(II)-R2->Pd(0)L2 Reductive Elimination R1-R2 R¹-R² (Product) R1-Pd(II)-R2->R1-R2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_0 Initial Reaction Failed cluster_1 Primary Checks cluster_2 Troubleshooting Steps cluster_3 Outcome Start Reaction with 4,6-dimethoxypyrimidin- 5-amine fails Check_Reagents Verify purity and activity of: - Boronic acid/ester - Palladium catalyst - Base Start->Check_Reagents Check_Setup Ensure inert atmosphere (N₂ or Ar) and anhydrous conditions (if required) Start->Check_Setup Protect_Amine Protect the amine group (e.g., with Ac or Boc) Check_Reagents->Protect_Amine If reagents are fine Check_Setup->Protect_Amine If setup is correct Change_Ligand Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos) Protect_Amine->Change_Ligand If protection is not desired or ineffective Optimize_Base_Solvent Screen different bases (K₂CO₃, K₃PO₄) and solvents (Toluene, Dioxane) Change_Ligand->Optimize_Base_Solvent Vary_Temp Adjust reaction temperature Optimize_Base_Solvent->Vary_Temp Success Successful Coupling Vary_Temp->Success If reaction proceeds

Technical Support Center: Identifying Impurities in 4,6-Dimethoxypyrimidin-5-amine by NMR

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 4,6-Dimethoxypyrimidin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret Nuclear Magnetic Resonance (NMR) spectra for impurity identification. The following question-and-answer format addresses specific issues you may encounter during your experiments, providing in-depth technical guidance and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?

A1: Understanding the baseline NMR spectrum of the pure compound is the critical first step in identifying impurities.[1] For this compound, the expected chemical shifts are influenced by the electronic environment of each proton and carbon atom.

  • ¹H NMR: The spectrum is relatively simple. The two methoxy groups (-OCH₃) at positions 4 and 6 are chemically equivalent, resulting in a single, sharp singlet. The amine (-NH₂) protons at position 5 often appear as a broad singlet due to rapid chemical exchange and quadrupolar broadening from the nitrogen atom.[2] The pyrimidine ring has a single proton at the 2-position, which will also present as a singlet.[2]

  • ¹³C NMR: The carbon spectrum will show distinct signals for the different carbon environments within the molecule. The chemical shifts are influenced by the attached functional groups.[3][4]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Notes
H-2~8.0-8.2~155-160Singlet
-NH₂~5.0-6.0-Broad singlet, exchangeable with D₂O
-OCH₃~3.8-4.0~53-55Singlet, integrating to 6H
C-2-~155-160
C-4, C-6-~160-165Equivalent carbons
C-5-~120-125Carbon bearing the amino group

Note: Chemical shifts are approximate and can vary depending on the solvent, concentration, and temperature.[5][6]

Q2: I'm seeing unexpected peaks in my ¹H NMR spectrum. What are the likely impurities?

A2: Unexpected peaks in your spectrum are often due to impurities from the synthesis or degradation of the target compound.[7] Common impurities can include starting materials, byproducts, residual solvents, or degradation products.

Potential Process-Related Impurities:

The synthesis of this compound often involves precursors like 4,6-dichloropyrimidin-5-amine or 2-amino-4,6-dichloropyrimidine.[2][8] Incomplete reactions can lead to the presence of these starting materials or partially reacted intermediates.

  • 4,6-Dichloropyrimidin-5-amine: If this starting material is present, you would expect to see signals corresponding to its aromatic protons.[2]

  • 2-Amino-4,6-dichloropyrimidine: This is another common precursor. Its ¹H NMR spectrum in DMSO-d₆ shows distinct peaks for the amine and pyrimidine ring protons.

  • Methanol: As a reagent in the methoxylation step, residual methanol is a common impurity.

  • Hydrolysis Products: The methoxy groups on the pyrimidine ring can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of hydroxylated pyrimidine species.[9]

Common Solvent Impurities:

Residual solvents from the reaction workup or purification are a frequent source of extraneous peaks.[10][11][12][13][14] Always check the chemical shifts of common laboratory solvents in the deuterated solvent you are using.

Table 2: Common Impurities and Their Approximate ¹H NMR Chemical Shifts

Impurity Approximate ¹H Chemical Shift (δ, ppm) Notes
4,6-DichloropyrimidineH-2: ~8.8 ppm, H-5: ~7.5 ppm (in CDCl₃)[15][16]
2-Amino-4,6-dichloropyrimidineH-5: ~6.9 ppm, -NH₂: ~7.6 ppm (in DMSO-d₆)
Methanol~3.49 ppm (singlet) in CDCl₃Varies with solvent
WaterVariable, often a broad peakCan be confirmed by D₂O exchange
Ethyl Acetate~1.26 (t), ~2.05 (s), ~4.12 (q) in CDCl₃Common purification solvent
Dichloromethane~5.30 ppm (singlet) in CDCl₃Common extraction solvent

Troubleshooting Guide

Problem 1: Broad or disappearing peaks in the spectrum.

Cause & Explanation: Broad peaks can arise from several factors, including poor shimming of the NMR magnet, sample inhomogeneity, or chemical exchange processes.[7] Protons attached to nitrogen, like the amine group in this compound, are known to exhibit broad signals due to rapid exchange with other labile protons (like water) and quadrupolar relaxation of the nitrogen nucleus.[17][18][19]

Solution Workflow:

G start Broad or Disappearing Peak Observed check_shimming Is the instrument properly shimmed? start->check_shimming check_solubility Is the sample fully dissolved? check_shimming->check_solubility Yes conclusion_other Conclusion: Broadening is due to other factors (e.g., aggregation, paramagnetic species). Investigate further. check_shimming->conclusion_other No, re-shim d2o_exchange Perform a D₂O exchange experiment. check_solubility->d2o_exchange Yes check_solubility->conclusion_other No, improve solubility peak_disappears Peak disappears or significantly reduces. d2o_exchange->peak_disappears no_change Peak remains unchanged. d2o_exchange->no_change conclusion_exchangeable Conclusion: Peak is from an exchangeable proton (e.g., -NH₂, -OH). peak_disappears->conclusion_exchangeable no_change->conclusion_other

Caption: Workflow for troubleshooting broad or disappearing NMR peaks.

Detailed Protocol for D₂O Exchange:

  • Acquire a standard ¹H NMR spectrum of your sample.

  • Add one to two drops of deuterium oxide (D₂O) to the NMR tube.

  • Gently shake the tube to mix the contents.

  • Re-acquire the ¹H NMR spectrum.

  • Observation: The peak corresponding to the -NH₂ protons should disappear or significantly decrease in intensity, confirming its identity.[17] Any -OH protons from impurities will also exchange.

Problem 2: Peaks from unknown impurities are overlapping with signals from the main compound.

Cause & Explanation: Spectral overlap can make it difficult to accurately integrate peaks and determine the structure of impurities. The chemical shifts of protons can be sensitive to the solvent environment.

Solution Workflow:

G start Overlapping Peaks in Spectrum change_solvent Acquire spectrum in a different deuterated solvent (e.g., DMSO-d₆, Acetone-d₆, Benzene-d₆). start->change_solvent check_resolution Is the peak resolution improved? change_solvent->check_resolution resolved Yes. Analyze new spectrum. check_resolution->resolved not_resolved No. check_resolution->not_resolved use_2d_nmr Perform 2D NMR experiments (e.g., COSY, HSQC). analyze_2d Analyze correlations to identify impurity structure. use_2d_nmr->analyze_2d not_resolved->use_2d_nmr

Caption: Decision tree for resolving overlapping NMR signals.

Explanation of 2D NMR Techniques:

  • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds.[1] It is invaluable for piecing together molecular fragments of an unknown impurity.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to. This can help in assigning both the ¹H and ¹³C signals of an impurity.

Experimental Protocols

Protocol 1: Standard Sample Preparation for NMR Analysis
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of your this compound sample.

  • Solvent Selection: Choose a suitable deuterated solvent in which your compound is soluble. CDCl₃ is a common starting point, but DMSO-d₆ or Acetone-d₆ can also be used.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the sample in a clean, dry vial. Vortex briefly to dissolve the solid.

  • Transfer to NMR Tube: Using a pipette with a cotton plug to filter out any particulate matter, transfer the solution to a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Protocol 2: ¹H NMR Data Acquisition
  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: 8 to 16 scans are usually adequate for a moderately concentrated sample.

    • Relaxation Delay (d1): A delay of 1-2 seconds is a good starting point.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks to determine the relative ratios of protons.[20]

References

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  • ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
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Technical Support Center: Solubility Enhancement for 4,6-Dimethoxypyrimidin-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the solubility challenges commonly encountered with 4,6-dimethoxypyrimidin-5-amine derivatives. The scaffold, while a privileged structure in drug discovery, often presents significant hurdles in achieving adequate aqueous solubility for preclinical and clinical development.[1] This resource is designed to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound derivatives poorly soluble?

The poor aqueous solubility of this class of compounds typically stems from a combination of factors:

  • Molecular Structure: The planar, aromatic pyrimidine ring contributes to a stable crystal lattice structure.[2] The energy required to break this lattice during dissolution can be substantial.

  • Lipophilicity: While the amine and nitrogen atoms in the ring offer some polarity, the dimethoxy groups and any additional lipophilic substituents on your derivative increase the overall nonpolar character of the molecule, favoring the solid state over dissolution in water.[3]

  • Intermolecular Interactions: Strong intermolecular forces, such as hydrogen bonding between the amine group and pyrimidine nitrogens in the crystal lattice, can make it difficult for water molecules to solvate the individual molecules.

Q2: What is the first step I should take to assess the solubility problem?

Before attempting any enhancement strategy, you must first quantitatively determine the baseline solubility of your compound. A robust pH-solubility profile is the most critical starting point. Since the 5-amino group is basic, the compound's solubility will be highly dependent on pH.

Experimental Protocol: pH-Solubility Profiling

  • Buffer Preparation: Prepare a series of buffers (e.g., phosphate, acetate) covering a pH range from 2 to 10.

  • Sample Preparation: Add an excess of your solid compound to a vial containing each buffer. Ensure enough solid is present so that some remains undissolved at equilibrium.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution. This is a critical step; use centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

  • Data Analysis: Plot the measured solubility (in mg/mL or µg/mL) against the final measured pH of each solution. This profile will reveal the pH range where your compound is most soluble, typically at lower pH values where the amine is protonated.[4]

Troubleshooting Guide: Common Solubility Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format.

Issue 1: My compound is only soluble at a very low pH, which is not physiologically relevant. How can I improve its solubility at neutral pH?

This is a classic challenge for basic compounds. While protonating the amine group at low pH increases solubility, this effect is lost in the neutral environment of the small intestine. Here are the primary strategies to overcome this, starting with the most direct approaches.

Converting the basic amine into a salt is the most common and often most effective method for increasing the solubility and dissolution rate of ionizable drugs.[5][6][7] The salt form introduces ionic interactions that disrupt the crystal lattice of the free base and are more readily solvated by water.

dot

Caption: Workflow for Salt Screening and Selection.

Troubleshooting Salt Formation:

  • Q: I performed a salt screen, but the resulting solids are amorphous or oily. What's wrong?

    • A: This often points to an issue with solvent choice or the pKa difference between your basic compound and the acidic counter-ion. For successful salt formation, a ΔpKa (pKa of protonated base - pKa of acid) of >3 is generally recommended.[8] Try using less polar, aprotic solvents to promote crystallization over precipitation. Also, ensure your counter-ion is a strong enough acid.

  • Q: My new salt form is highly crystalline and soluble, but it's very hygroscopic. Is this usable?

    • A: High hygroscopicity can cause significant challenges in handling, manufacturing, and stability.[6] While sometimes manageable with controlled environments, it's often better to find an alternative. You can either screen for other counter-ions (e.g., larger, more hydrophobic ones like tosylate or besylate) that may form less hygroscopic salts, or you can explore co-crystallization.[7]

If salt formation is problematic, co-crystals are an excellent alternative. A co-crystal is a multi-component crystalline solid where the API and a pharmaceutically acceptable coformer are held together by non-covalent interactions, primarily hydrogen bonding.[2][9] This strategy modifies the crystal lattice without forming an ionic bond.

Experimental Protocol: Co-crystal Screening

  • Coformer Selection: Choose coformers that are known to form hydrogen bonds, such as carboxylic acids (e.g., succinic acid, fumaric acid) or other molecules with hydrogen bond donors/acceptors.[8][10] The pyrimidine ring and amino group of your compound are excellent hydrogen bond acceptors and donors, respectively.

  • Screening Methods:

    • Slurry Crystallization: Stir a 1:1 molar ratio of your API and the coformer in a small amount of solvent at ambient temperature for 24-72 hours.

    • Liquid-Assisted Grinding: Grind the API and coformer together with a few drops of a solvent (e.g., acetonitrile, ethyl acetate) in a ball mill or with a mortar and pestle.[9]

  • Characterization: Isolate the solid and analyze it using Powder X-ray Diffraction (PXRD). A new, unique diffraction pattern compared to the starting materials indicates the formation of a new solid phase. Further characterization by DSC and spectroscopy (FTIR, Raman) is essential.

StrategyTypical Solubility IncreaseKey AdvantagesKey Disadvantages
Salt Formation 10x - 1000xWell-established, significant dissolution rate increase, can improve stability and manufacturability.[6]Only for ionizable drugs, risk of disproportionation, potential for hygroscopicity.[6]
Co-crystallization 2x - 100xApplicable to non-ionizable drugs, fine-tunes physicochemical properties, less prone to disproportionation.[9]Coformer selection can be challenging, may have lower solubility gains than salts.
Issue 2: My compound's solubility is still too low even after trying salt and co-crystal forms, or my compound is non-ionizable.

When modifying the crystal structure isn't enough, you must turn to formulation-based approaches that create high-energy or dispersed forms of the drug.

This technique involves dispersing the drug in an amorphous (non-crystalline) state within a polymer matrix.[11][12] The amorphous form lacks a crystal lattice, which dramatically reduces the energy barrier to dissolution, often leading to a state of supersaturation.[13]

dot

Solid_Dispersion_Logic Start Poorly Soluble API Polymer Select Polymer Carrier (e.g., PVP, HPMC, Soluplus®) Start->Polymer Method Choose Preparation Method Polymer->Method HME Hot-Melt Extrusion Method->HME High Temp SprayDry Spray Drying Method->SprayDry Solvent SolvEvap Solvent Evaporation Method->SolvEvap Solvent ASD Amorphous Solid Dispersion (Drug molecularly dispersed in polymer) HME->ASD SprayDry->ASD SolvEvap->ASD Result Enhanced Dissolution & Supersaturation ASD->Result

Caption: Logic for Creating Amorphous Solid Dispersions.

Troubleshooting Solid Dispersions:

  • Q: My solid dispersion shows great initial dissolution but then the drug crashes out of solution. Why?

    • A: This is a common issue with supersaturating systems. The polymer is crucial not only for creating the amorphous state but also for maintaining it in solution (acting as a precipitation inhibitor).[14] You may need to screen for a different polymer that has better specific interactions (e.g., hydrogen bonding) with your drug molecule to prevent recrystallization in solution.

  • Q: How do I choose between Hot-Melt Extrusion (HME) and Spray Drying?

    • A: The choice depends on your compound's thermal stability and solubility in volatile solvents.

      • HME: Best for thermally stable compounds. It's a solvent-free, continuous process, which is advantageous for scaling up.[11]

      • Spray Drying: Ideal for thermally labile compounds. Requires the drug and polymer to be soluble in a common volatile solvent.[15]

Reducing particle size increases the surface area available for dissolution, as described by the Noyes-Whitney equation.[5] Creating a nanosuspension—a colloidal dispersion of pure drug particles with a size below 1 µm—can dramatically increase the dissolution velocity.[16][17][18]

Experimental Protocol: Nanosuspension via Wet Milling

  • Formulation: Create a slurry of your drug in an aqueous medium containing a stabilizer (e.g., a surfactant like Polysorbate 80 and/or a polymeric stabilizer like HPMC).

  • Milling: Place the slurry in a bead mill with high-density milling media (e.g., yttrium-stabilized zirconium oxide beads).

  • Processing: Mill for several hours, monitoring the particle size distribution periodically using dynamic light scattering (DLS) until the desired size (e.g., < 200 nm) is achieved.

  • Post-Processing: The resulting nanosuspension can be used as a liquid formulation or lyophilized into a solid powder for reconstitution.

Advanced & Complementary Strategies

Q3: I've tried the common methods without success, or I need to address other issues like poor permeability. What's next?

A prodrug is a chemically modified, inactive version of a drug that converts to the active parent drug in vivo.[19] This is a powerful strategy when other methods fail or when you need to overcome multiple barriers (e.g., solubility and permeability). For a this compound derivative, you could attach a polar, ionizable promoiety to the amine group.[20][21][22]

  • Example: Attaching a phosphate group would create a highly water-soluble phosphate ester prodrug. In vivo, endogenous phosphatases would cleave the ester, releasing the active parent drug.[23]

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity.[24][25] They can encapsulate poorly soluble guest molecules, like your pyrimidine derivative, forming an inclusion complex that has significantly higher aqueous solubility.[26][27]

  • Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations due to their high water solubility and safety profiles.[24][28]

  • Method: A simple method is to prepare an aqueous solution of the cyclodextrin and add an excess of your drug. The mixture is stirred until equilibrium is reached, then filtered to remove undissolved drug. The increase in drug concentration in the filtrate represents the solubility enhancement.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
  • Avdeef, A. (2007). The rise of pH-metric logP. Expert opinion on drug discovery, 2(1), 49-65. [Link]
  • Kumar, S., & Singh, A. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. [Link]
  • Kumari, L., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Life (Basel). [Link]
  • Artico, M., et al. (2010). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. Journal of medicinal chemistry. [Link]
  • Dadfarnia, S., & Shabani, A. M. H. (2010). Determination of Aromatic Amines Using Solid-Phase Microextraction Based on an Ionic Liquid-Mediated Sol–Gel Technique. Journal of the Chinese Chemical Society. [Link]
  • Nangia, A., et al. (2012). Design of Co-crystals/Salts of Aminopyrimidines and Carboxylic Acids through Recurrently Occurring Synthons. Crystal Growth & Design. [Link]
  • Ujházi, E., et al. (2020). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. Molecules. [Link]
  • Various Authors. (2015). Can I use Cyclodextrin to improve the solubility of a compound?
  • Sharma, D., & Saini, S. (2015). Techniques for solubility enhancement of poorly soluble drugs: An overview.
  • Bergström, C. A., et al. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European journal of pharmaceutical sciences. [Link]
  • Al-Kasas, A., et al. (2023). An Approach to Enhance Drug Solubility: Design, Characterization and Evaluation of Aprepitant-Arabinoxylan Nanosuspension for Improved Oral Bioavailability. Drug Design, Development and Therapy. [Link]
  • Kumar, S., & Nangia, A. (2019). Crystal engineering of amino pyrimidine cocrystals with carboxylic acid.
  • Mohammed, A. R., & Al-kassas, R. (2011). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University Research Explorer. [Link]
  • Sgandurra, G., et al. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli. Journal of Medicinal Chemistry. [Link]
  • Kapoor, B., et al. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science. [Link]
  • Patel, J., & Dhingani, A. (2020). Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review. International Journal of Pharmaceutical Sciences and Nanotechnology. [Link]
  • Pharmaffiliates. (n.d.). 4-Amino-5,6-dimethoxypyrimidine.
  • National Center for Biotechnology Information. (n.d.). 4-amino-N-(5,6-dimethoxypyrimidin-4-yl)benzenesulfonamide; 5-[(3,4-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine. PubChem. [Link]
  • Brown, D. G., & Wobst, H. J. (2021). Recent Advances in Pyrimidine-Based Drugs. MDPI. [Link]
  • Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: Way to Enhance the Bioavailibility of Poorly Soluble Drug.
  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]
  • Dalvi, P. B., et al. (2015). SOLID DISPERSION: STRATEGY TO ENHANCE SOLUBILITY. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
  • Stahl, P. H. (2010). Pharmaceutical Salts Optimization of Solubility or Even More? Pharmazeutische Industrie. [Link]
  • Teychene, S., & Puel, F. (2012). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). CORE. [Link]
  • Jacob, S., & Nair, A. B. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Pharmacy & Bioallied Sciences. [Link]
  • Huddleston, J., et al. (2018). Investigating the Dissolution Performance of Amorphous Solid Dispersions Using Magnetic Resonance Imaging and Proton NMR.
  • Zhang, G., et al. (2018). Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications. Acta Pharmaceutica Sinica B. [Link]
  • Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of advanced pharmaceutical technology & research. [Link]
  • Al-Akkam, E. J., et al. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. AAPS PharmSciTech. [Link]
  • Pradere, U., et al. (2022). Prodrug strategies in developing antiviral nucleoside analogs. RSC Medicinal Chemistry. [Link]
  • Deshmukh, M. T., et al. (2025). Enhancing the Solubility of Poorly Soluble Drugs: Strategies and Advances in Pharmaceutical Formulations. Asian Journal of Pharmaceutical Research. [Link]
  • Kumar, L., & Kumar, A. (2017). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Journal of Pharmaceutical Sciences. [Link]
  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]
  • Popa, L., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. [Link]
  • Makary, P. (2017). Principles of Salt Formation.
  • Sharma, A., & Jain, C. P. (2017). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. [Link]
  • Streng, W. H. (1984). Solubility-pH profiles of some acidic, basic and amphoteric drugs.
  • Patel, B. B., & Patel, J. K. (2023). SOLID DISPERSION METHODS AND ITS ADVANTAGES: A REVIEW. International Journal of Novel Research and Development. [Link]
  • Sgandurra, G., et al. (2017). Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model. Journal of Medicinal Chemistry. [Link]
  • Chen, Y., et al. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. Molecules. [Link]
  • AstraZeneca AB. (2012). Co-crystals of a triazolo[4,5-d]pyrimidine platelet aggregation inhibitor.
  • Jadhav, S. P., et al. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy. [Link]
  • Khan, I., et al. (2022). Supramolecular assembly in designing co-crystals of fumaric acid and pyrimidine/picolinate derivatives. Journal of Taibah University for Science. [Link]
  • Al-Bawab, A. Q., & Al-Qerem, W. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules. [Link]
  • Smirnova, T. V., et al. (2021).

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Preventing degradation of 4,6-Dimethoxypyrimidin-5-amine during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical resource center for 4,6-Dimethoxypyrimidin-5-amine (CAS 15846-15-8). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical building block. As a substituted pyrimidine, its reactivity is key to its utility in synthesis, but this also makes it susceptible to degradation if not handled and stored correctly.[1] This document provides in-depth troubleshooting advice and validated protocols to prevent, identify, and resolve stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

For optimal stability, this compound should be stored in a cool, dry, and dark environment. General guidelines for aromatic amines recommend storage in a well-ventilated area away from incompatible substances.[2][3] The container should be tightly sealed to prevent exposure to moisture and atmospheric oxygen.[4]

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows down potential degradation reactions. Storing at temperatures below 30°C is a general guideline for amines to maintain stability.[4]
Atmosphere Inert Gas (Argon or Nitrogen)The amine group is susceptible to oxidation. An inert atmosphere displaces oxygen, minimizing this risk.
Light Amber Vial / Dark LocationProtects the compound from light-induced (photolytic) degradation. The Safety Data Sheet for the related 5-Aminopyrimidine recommends protection from light.[5]
Moisture Tightly Sealed Container with DesiccantAromatic amines can be hygroscopic, and moisture can facilitate hydrolytic degradation.[4]
Purity Use High-Purity GradeImpurities from synthesis can catalyze degradation.
Q2: The color of my this compound has changed from off-white to yellow/brown. Is it degraded?

A color change is a strong indicator of potential degradation. Aromatic amines are known to darken over time due to oxidation, forming highly conjugated, colored impurities. While a slight color change may not significantly impact every application, it warrants investigation, especially for sensitive downstream reactions. You should perform an analytical check (e.g., TLC or HPLC) to assess purity against a reference standard.

Q3: What are the main chemical incompatibilities I should be aware of?

Avoid storing this compound with strong oxidizing agents, strong acids, and acid chlorides.[3][5] The exocyclic amino group is basic and will react exothermically with acids.[1] Oxidizing agents can directly attack the amine and the electron-rich pyrimidine ring.

Troubleshooting Guide: Investigating Suspected Degradation

If you suspect your material has degraded (e.g., due to color change, poor performance in reactions, or unexpected analytical results), follow this logical workflow.

Troubleshooting_Workflow cluster_observe Observation & Initial Assessment cluster_analyze Analytical Confirmation cluster_decision Decision & Action observe Suspected Degradation (e.g., color change, poor yield, inconsistent analytical data) quarantine Quarantine the Lot & Document Observations observe->quarantine review Review Storage History (Temp, Light, Atmosphere) quarantine->review tlc Quick Purity Check: Thin-Layer Chromatography (TLC) review->tlc Proceed to Analysis hplc Quantitative Purity Assessment: Stability-Indicating HPLC tlc->hplc nmr Structural Confirmation: NMR Spectroscopy hplc->nmr compare Compare Data to Certificate of Analysis &/or Reference Standard nmr->compare pass Purity Acceptable: Use with Caution, Monitor Closely compare->pass Meets Spec fail Purity Unacceptable: Discard Material Safely compare->fail Out of Spec root_cause Investigate Root Cause & Refine Storage Protocol fail->root_cause

Caption: Troubleshooting workflow for suspected degradation.

Understanding Degradation Pathways

The stability of this compound is primarily threatened by oxidation and hydrolysis. The electron-donating methoxy and amino groups make the pyrimidine ring electron-rich and susceptible to electrophilic attack and oxidation.

  • Oxidation: The primary degradation pathway is often the oxidation of the amino group. This can lead to the formation of nitroso or nitro derivatives, or complex colored polymers. This process is accelerated by light, heat, and the presence of metal ion impurities.

  • Hydrolysis: While the methoxy groups are generally stable, under acidic or basic conditions and with prolonged exposure to moisture, they could potentially be hydrolyzed to hydroxyl groups.[6]

  • Deamination: Although less common under typical storage conditions, deamination (loss of the amino group) can occur, particularly under harsh hydrolytic conditions.[6]

Degradation_Pathways cluster_main This compound start This compound (Stable Form) oxidized Oxidized Species (Nitroso, Nitro, Polymers) - Colored Impurities - start->oxidized O₂, Light, Heat (Oxidation) hydrolyzed Hydrolyzed Species (e.g., 5-Amino-4,6-dihydroxypyrimidine) start->hydrolyzed H₂O, Acid/Base (Hydrolysis)

Caption: Potential degradation pathways for the compound.

Experimental Protocols

Protocol 1: Routine Purity Check by Thin-Layer Chromatography (TLC)

This is a rapid, qualitative method to assess if significant degradation has occurred.

Materials:

  • Silica gel TLC plates (e.g., Silica Gel 60 F254)

  • Mobile Phase: Ethyl Acetate/Hexanes (e.g., 70:30 v/v, optimize as needed)

  • Sample Solution: Dissolve a small amount of the compound in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to ~1 mg/mL.

  • Reference Solution: Use a sample from a newly opened bottle or a certified reference standard at the same concentration.

  • Visualization: UV lamp (254 nm) and/or an iodine chamber.

Procedure:

  • Spot the sample and reference solutions side-by-side on the TLC plate baseline.

  • Develop the plate in a chamber saturated with the mobile phase.

  • Allow the solvent front to travel up ~80% of the plate length.

  • Remove the plate, mark the solvent front, and let it dry.

  • Visualize the spots under a UV lamp. The main spot for this compound should be UV active.

  • Interpretation: Compare the sample lane to the reference lane. The appearance of new spots (especially near the baseline, which may indicate polar, colored impurities) or a significant decrease in the intensity of the main spot suggests degradation.

Protocol 2: Stability-Indicating Analysis by HPLC

For a quantitative assessment, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential.[7][8] This protocol provides a starting point; method development and validation are crucial for specific applications.[9]

Objective: To separate the parent compound from potential degradation products.

Instrumentation & Columns:

  • HPLC system with a UV detector

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase & Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start with a high percentage of A (e.g., 95%) and gradually increase B over 15-20 minutes. A typical gradient might be:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or a wavelength maximum determined by a UV scan)

  • Injection Volume: 10 µL

Procedure:

  • Prepare a stock solution of a reference standard at a known concentration (e.g., 1 mg/mL in methanol or acetonitrile).

  • Prepare the sample to be tested at the same concentration.

  • Run a blank (injection of solvent) to ensure no system peaks interfere.

  • Inject the reference standard to determine its retention time and peak area.

  • Inject the test sample.

  • Analysis: Compare the chromatograms. Degradation is indicated by:

    • A decrease in the peak area of the parent compound compared to the standard.

    • The appearance of new peaks, which are potential degradation products.

    • The percent purity can be calculated based on the relative peak areas.

References

  • Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved January 9, 2026.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Aminopyrimidine, 99%. Retrieved January 9, 2026.
  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved January 9, 2026.
  • Benchchem. (n.d.). This compound | CAS 15846-15-8. Retrieved January 9, 2026.
  • ACS Publications. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Trissel, L. A., & Trusley, C. R. (1988). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. American Journal of Hospital Pharmacy, 45(10), 2136-2140.
  • SKC Inc. (2023). SDS 2001 - Aromatic Amine DECONtamination Solution. Retrieved January 9, 2026.
  • Fisher Scientific. (2021). SAFETY DATA SHEET - 5-Aminopyrimidine, 95%. Retrieved January 9, 2026.
  • ResearchGate. (n.d.).
  • Hurst, R. O., & Kuksis, A. (1958). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Journal of Biochemistry and Physiology, 36(9), 919-925.
  • Sigma-Aldrich. (2021). SAFETY DATA SHEET - N,N-dimethylpyridin-4-amine. Retrieved January 9, 2026.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Amino-2,6-dimethoxypyrimidine. Retrieved January 9, 2026.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Aminopyrimidine. Retrieved January 9, 2026.
  • Apollo Scientific. (2023). Safety Data Sheet - 4,6-Dimethoxy-2-[(phenoxycarbonyl)amino]pyrimidine. Retrieved January 9, 2026.
  • Elsevier. (1979). Degradation of pyrimidines and pyrimidine analogs—Pathways and mutual influences. Pharmacology & Therapeutics, 8(3), 629-651. Retrieved January 9, 2026.
  • ResearchGate. (n.d.). Scheme of pyrimidine degradation pathways showing the four steps and...
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • TCI Chemicals. (2024). SAFETY DATA SHEET - 2-Amino-4,6-dimethoxypyrimidine. Retrieved January 9, 2026.
  • Fisher Scientific. (2021). SAFETY DATA SHEET - 5-Amino-4,6-dichloropyrimidine. Retrieved January 9, 2026.
  • NIH. (n.d.). REDUCTIVE DEGRADATION OF PYRIMIDINES II. Clostridium uracilicum. Retrieved January 9, 2026.
  • Fujita Health University. (n.d.). Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips. Retrieved January 9, 2026.
  • van Kuilenburg, A. B., et al. (2000). Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips. Clinical Chemistry, 46(12), 1930-1937.
  • van Gennip, A. H., et al. (1987). Application of simple chromatographic methods for the diagnosis of defects in pyrimidine degradation. Clinical Chemistry, 33(1), 47-51.
  • International Journal of Creative Research Thoughts. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Retrieved January 9, 2026.
  • Kim, S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(16), 4246-4256.
  • PubChem. (n.d.). 2-Amino-4,6-dimethoxypyrimidine.
  • NIH. (n.d.). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. Retrieved January 9, 2026.
  • LGC Standards. (n.d.). 2-Amino-4,6-dimethoxypyrimidine. Retrieved January 9, 2026.
  • Pharmaffiliates. (n.d.). 2-Amino-4,6-dimethoxypyrimidine-d6. Retrieved January 9, 2026.
  • Kovačič, B., et al. (2022). Development of an Analytical Method for Determination of Related Substances and Degradation Products of Cabotegravir Using Analytical Quality by Design Principles. ACS Omega, 7(10), 8483-8493.

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Technical Support Center: Catalyst Selection and Troubleshooting for Cross-Coupling Reactions of 4,6-Dimethoxypyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support center for cross-coupling reactions involving 4,6-dimethoxypyrimidin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common issues encountered during the synthesis of novel compounds based on this valuable scaffold. The inherent electronic properties and coordination potential of this substrate present unique challenges, which this guide aims to address in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing cross-coupling reactions with this compound?

The main difficulties arise from the substrate's electronic nature and its ability to interact with the palladium catalyst.[1]

  • Catalyst Inhibition: The two nitrogen atoms within the pyrimidine ring and the exocyclic primary amine at the C5 position are Lewis basic. They can coordinate to the palladium center, leading to the formation of inactive catalyst complexes and halting the catalytic cycle.[1][2][3]

  • Electronic Effects: The pyrimidine ring is electron-deficient, which influences the reactivity of the C-X bond (where X is a halide or triflate). While this can sometimes facilitate oxidative addition, the presence of two electron-donating methoxy groups at C4 and C6 enriches the ring, potentially making the initial oxidative addition step of the catalytic cycle more challenging compared to electron-poor systems.[4]

sub This compound Substrate pd Pd(0) Catalyst sub->pd Coordination inhib Inactive Pd-N Complex (Catalyst Inhibition) pd->inhib Lewis Base Interaction (Pyrimidine & Amine Nitrogens) cycle Desired Catalytic Cycle pd->cycle Successful Oxidative Addition start Low Yield in Suzuki Coupling q1 Is Palladium Black visible? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no sol1 Catalyst Decomposition - Lower temperature - Use bulky, electron-rich ligands (e.g., SPhos) - Ensure rigorous degassing a1_yes->sol1 q2 Analysis of Crude Mixture? a1_no->q2 a2_homo Homocoupling of Boronic Acid q2->a2_homo a2_proto Protodeboronation Product q2->a2_proto a2_other Complex Mixture / No Reaction q2->a2_other sol2 Oxygen Present - Improve degassing protocol - Use fresh, anhydrous solvents a2_homo->sol2 sol3 Base/Water Issue - Use anhydrous base (K3PO4) - Use boronic ester (pinacol) - Screen milder bases a2_proto->sol3 sol4 Screening Required - Screen ligands (SPhos, XPhos) - Screen bases (K3PO4, Cs2CO3) - Screen solvents (Dioxane, Toluene) a2_other->sol4

Sources

Work-up procedures for reactions involving 4,6-Dimethoxypyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a dedicated resource for navigating the complexities of work-up procedures for reactions involving 4,6-Dimethoxypyrimidin-5-amine. As a Senior Application Scientist, my goal is to blend deep technical knowledge with practical, field-tested insights to help you overcome common challenges, optimize your protocols, and ensure the integrity of your results.

This guide is structured as an interactive troubleshooting hub. Instead of a rigid manual, you will find a series of questions and answers that directly address the nuanced issues you may encounter, from managing solubility and pH to purifying your final product. We will delve into the "why" behind each step, empowering you to make informed decisions in your laboratory work.

Section 1: Fundamental Properties & Their Impact on Work-up

Understanding the inherent chemical nature of this compound is the foundation of a successful work-up strategy.

Q1: How does the basicity of this compound influence extraction procedures?

A1: The basicity of this compound is a critical factor. It possesses multiple basic sites: the exocyclic amino group and the two nitrogen atoms within the pyrimidine ring.[1] The electron-donating nature of the two methoxy groups increases the electron density on the ring, enhancing the basicity of the nitrogen atoms.[1]

This basicity means the compound will readily react with acids to form water-soluble salts. During an aqueous work-up, if the aqueous layer is acidic (pH < ~5-6), your compound will become protonated and partition into the aqueous phase, leading to significant product loss from the organic layer. Therefore, controlling the pH is paramount. To extract the neutral amine into an organic solvent, the aqueous phase should be neutral or, more effectively, basic (pH > 8).

Q2: What are the typical solubility characteristics of this compound?

A2: this compound is a solid at room temperature. Its solubility is moderate in polar organic solvents. A related isomer, 4-Amino-2,6-dimethoxypyrimidine, is soluble in methanol. It is generally expected to be soluble in solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Tetrahydrofuran (THF), especially with gentle heating. Its solubility in non-polar solvents like hexanes or petroleum ether is low, a property that can be exploited for precipitation or crystallization. It has very limited solubility in water, but as mentioned, its salt form is water-soluble.

Section 2: Troubleshooting Common Work-up Issues

This section addresses the most frequent problems encountered during the work-up of reactions involving this compound and its derivatives.

Q3: My product yield is very low after extraction. I suspect it's in the aqueous layer. What happened and how do I fix it?

A3: This is the most common issue and it almost always relates to pH.

  • Probable Cause: Your reaction may have been performed under acidic conditions, or acidic byproducts were generated, lowering the pH of the aqueous phase during work-up. This protonates your amine, making it water-soluble.[2][3]

  • Immediate Solution: Do not discard the aqueous layer. Basify it to a pH of 9-10 using a suitable base (e.g., 1M NaOH, saturated NaHCO₃, or K₂CO₃ solution). Then, re-extract the aqueous layer with an organic solvent like Ethyl Acetate or DCM (3x volumes). Combine these new organic extracts with your original extracts.

  • Preventative Protocol: Always check the pH of the aqueous layer before extraction. Adjust it to be neutral or slightly basic (pH 7-9) to ensure the amine is in its free base, non-polar form.

Aqueous pH State of Amine Expected Location
< 5Protonated (Salt Form)Aqueous Layer
7 - 8Neutral (Free Base)Organic Layer
> 8Neutral (Free Base)Organic Layer

Q4: I'm seeing a thick, stable emulsion forming between the aqueous and organic layers during extraction. How can I break it?

A4: Emulsion formation is common when working with amines or when fine particulates are present.

  • Probable Cause: The amine derivative may be acting as a surfactant, or insoluble micro-particulates from the reaction mixture are stabilizing the emulsion.[3]

  • Solutions:

    • Add Brine: Introduce a saturated solution of NaCl (brine) to the separatory funnel.[3] This increases the ionic strength of the aqueous layer, which helps to break the emulsion.

    • Filter: Before extraction, filter your crude reaction mixture through a pad of Celite®. This removes fine solids that can promote emulsion formation.[3]

    • Patience & Technique: Allow the separatory funnel to stand for a longer period. Gentle swirling or rocking, rather than vigorous shaking, can prevent emulsion formation in the first place.

    • Centrifugation: If the emulsion is persistent and the scale is small enough, transferring the mixture to centrifuge tubes can effectively separate the layers.

Q5: My product is difficult to purify by column chromatography; the peaks are tailing badly.

A5: Amines are notorious for interacting strongly with the acidic silanol groups on standard silica gel, leading to peak tailing.[4]

  • Probable Cause: The basic amine is adsorbing irreversibly to the acidic stationary phase.

  • Solutions:

    • Basic Modifier: Add a small amount of a basic modifier to your eluent system. Typically, 0.5-1% triethylamine (Et₃N) or ammonia in methanol is added to the mobile phase. This deactivates the acidic sites on the silica gel, allowing your amine to elute cleanly.

    • Deactivated Silica: Use a deactivated stationary phase. Neutral alumina can be an effective alternative to silica gel for purifying basic compounds.

    • Alternative Chromatography: For very polar amines, consider reverse-phase chromatography (C18 silica) with a suitable mobile phase like acetonitrile/water or methanol/water, often with a modifier like formic acid or TFA to ensure the amine is protonated and elutes sharply.

Q6: How can I remove residual high-boiling solvents like DMF or DMSO?

A6: These polar, high-boiling solvents are difficult to remove by standard rotary evaporation.

  • Probable Cause: Their high boiling points and miscibility with water make them persistent.

  • Solution: The key is extensive washing with water. After diluting the reaction mixture with an appropriate organic solvent (e.g., Ethyl Acetate), wash the organic layer multiple times with water (e.g., 5-10 washes).[2] A wash with a 5% LiCl aqueous solution can also be particularly effective at removing DMF. The large number of washes is necessary to partition the solvent out of the organic phase.[2]

Section 3: Standardized Work-up Protocols

Here are step-by-step guides for the most common purification procedures.

Protocol 1: General Aqueous Work-up and Extraction
  • Quench Reaction: Cool the reaction mixture to room temperature. If necessary, quench any reactive reagents by slowly adding an appropriate quenching solution (e.g., water, saturated NH₄Cl).

  • Solvent Addition: Dilute the mixture with an immiscible organic solvent such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • pH Adjustment: Add water or a buffer and check the pH of the aqueous layer. Adjust to pH 8-9 by adding 1M NaOH or saturated NaHCO₃ solution dropwise.

  • Extraction: Transfer the mixture to a separatory funnel. Shake gently at first, venting frequently. Separate the organic layer.

  • Re-extract: Extract the aqueous layer two more times with the organic solvent.

  • Combine & Wash: Combine all organic layers. Wash the combined organic phase sequentially with water (1x) and then with brine (1x) to remove residual water.[5]

  • Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Recrystallization

Recrystallization is an excellent method for purifying solid products if a suitable solvent system can be found.[6]

  • Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixed solvent systems like EtOAc/Hexanes).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves completely.[6]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[6]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[6]

  • Collection & Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[6] Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Section 4: Visual Workflow and Logic Diagrams

To aid in decision-making, the following diagrams illustrate the logic of work-up and the principles of extraction.

Work-up Decision Workflow

Workup_Workflow Decision Workflow for Work-up Procedures RM Crude Reaction Mixture Solid_Check Is Crude Product a Solid? RM->Solid_Check pH_Check Check pH of Aqueous Phase Acidic Acidic (pH < 6) pH_Check->Acidic Neutral_Basic Neutral/Basic (pH > 7) pH_Check->Neutral_Basic Basify Basify to pH 8-9 (e.g., NaHCO₃, NaOH) Acidic->Basify Extract Liquid-Liquid Extraction (e.g., EtOAc or DCM) Neutral_Basic->Extract Basify->Extract Organic_Phase Combined Organic Phases Extract->Organic_Phase Purify_Check Is Product Pure? Organic_Phase->Purify_Check Column Column Chromatography (Silica or Alumina) Purify_Check->Column No Final_Product Pure Product Purify_Check->Final_Product Yes Solid_Check->pH_Check No Recrystallize Recrystallization Solid_Check->Recrystallize Yes Recrystallize->Purify_Check Column->Final_Product AcidBase_Extraction Acid-Base Extraction Principle cluster_acid Acidic Aqueous Phase (pH < 5) cluster_base Basic Aqueous Phase (pH > 8) Amine_Salt R-NH₃⁺ (Protonated Amine) Water-Soluble Amine_Free R-NH₂ (Free Base) Organic-Soluble Amine_Salt->Amine_Free - H⁺ (e.g., +NaOH) (Moves to Organic Layer) Amine_Free->Amine_Salt + H⁺ (Stays in Aqueous Layer)

Caption: The effect of pH on the solubility and extraction of the amine.

References

  • Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. Benchchem.
  • Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillara[1]rene Stationary Phase. ACS Publications.
  • Crystal engineering of amino pyrimidine cocrystals with carboxylic acid | Request PDF. ResearchGate.
  • Design of Co-crystals/Salts of Aminopyrimidines and Carboxylic Acids through Recurrently Occurring Synthons. ACS Publications.
  • Cocrystals of 2-Aminopyrimidine with Boric Acid—Crystal Engineering of a Novel Nonlinear Optically (NLO) Active Crystal. MDPI.
  • This compound|CAS 15846-15-8. Benchchem.
  • In acid-aminopyrimidine continuum: experimental and computational studies of furan tetracarboxylate-2-aminopyrimidinium salt. RSC Publishing.
  • Process for the preparation of pyrimidine derivatives. Google Patents.
  • Amines Analysis by Packed Column GC. Supelco.
  • 4-Amino-2,6-dimethoxypyrimidine 97 3289-50-7. Sigma-Aldrich.
  • Organic Reaction Workup Formulas for Specific Reagents. University of Rochester.
  • Technical Support Center: Enhancing the Stability of Pyrimidine Compounds During Workup. Benchchem.
  • Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega.
  • An In-depth Technical Guide to the Synthesis and Characterization of 4,6-Diethoxypyrimidine. Benchchem.
  • Application Notes and Protocols for Nucleophilic Substitution on 4,6-Dichloropyrimidin-5-amine. Benchchem.
  • 5,6-dimethoxypyrimidin-4-amine. ChemBK.
  • 5 Key Basicity Trends of Amines. Master Organic Chemistry.

Sources

Technical Support Center: Overcoming Poor Reactivity of the Amino Group in 4,6-Dimethoxypyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the challenges associated with the poor reactivity of the amino group in 4,6-dimethoxypyrimidin-5-amine. This guide is designed for researchers, scientists, and drug development professionals who encounter this common yet frustrating issue in their synthetic endeavors. Here, we will delve into the underlying reasons for this diminished reactivity and provide field-proven troubleshooting strategies and detailed protocols to enhance reaction success.

Understanding the Challenge: The "Deactivated" Amino Group

The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms.[1] In this compound, the situation is further complicated. The two methoxy groups at positions 4 and 6 are powerful electron-donating groups. Through resonance, they increase the electron density of the pyrimidine ring, which in turn deactivates the C5-amino group towards electrophilic attack. This electronic effect significantly reduces the nucleophilicity of the amino group, making standard reactions like amide bond formation and nucleophilic substitutions challenging.

dot graph TD; A[this compound] --> B{Electron-donating methoxy groups}; B --> C{Increased electron density on the pyrimidine ring}; C --> D[Decreased nucleophilicity of the C5-amino group]; D --> E[Poor reactivity in standard coupling reactions]; style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style E fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF end

Caption: The electronic effect of methoxy groups on the reactivity of this compound.

Troubleshooting Guide & FAQs

This section addresses common issues and questions in a practical, question-and-answer format.

Amide Bond Formation

Q1: My standard amide coupling reaction with EDC/HOBt is failing or giving very low yields. What's going wrong?

A1: The low nucleophilicity of the amino group in this compound is likely the primary cause. Standard coupling reagents like EDC/HOBt may not be potent enough to activate the carboxylic acid sufficiently for it to react with the deactivated amine.[2]

Troubleshooting Steps:

  • Switch to a More Potent Coupling Reagent: Employ stronger activating agents such as HATU, HBTU, or COMU. These reagents form highly reactive activated esters, which can overcome the low nucleophilicity of the amine.[3]

  • Optimize the Base: Use a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) to neutralize the acid formed during the reaction without competing with the primary amine.[3]

  • Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can provide the necessary activation energy for the reaction to proceed. Monitor for potential side reactions or decomposition at elevated temperatures.

  • Consider a Two-Step Approach: First, convert the carboxylic acid to a more reactive species like an acid chloride or a mixed anhydride before adding the this compound.

Coupling ReagentBaseSolventTemperatureTypical Yield Range
EDC/HOBtDIPEADMFRoom Temp< 20%
HATU DIPEA DMF/NMP Room Temp to 50°C 60-90%
HBTUDIPEADMFRoom Temp to 50°C50-80%
COMUDIPEADMFRoom Temp65-95%

Table 1: Comparison of coupling reagents for amide bond formation with this compound.

Buchwald-Hartwig Amination

Q2: I'm attempting a Buchwald-Hartwig amination with an aryl halide, but the reaction is sluggish and incomplete. How can I improve this?

A2: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but its success is highly dependent on the ligand, base, and reaction conditions, especially with challenging substrates like electron-rich heteroaromatic amines.[4][5]

Troubleshooting Steps:

  • Ligand Selection is Crucial: For electron-rich amines, bulky, electron-rich phosphine ligands are often necessary. Consider ligands like XPhos, SPhos, or RuPhos. These ligands promote the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.[6]

  • Choice of Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The choice of base can significantly impact the reaction outcome.[6]

  • Solvent and Temperature: Anhydrous, deoxygenated solvents are critical for this reaction. Toluene, dioxane, or THF are typically used. Heating is almost always necessary, with temperatures ranging from 80-110 °C.

  • Palladium Pre-catalyst: Using a pre-formed palladium catalyst, such as a G3 or G4 palladacycle, can sometimes improve reproducibility and efficiency compared to generating the active Pd(0) species in situ.

dot graph TD; subgraph "Catalytic Cycle" direction LR A["Pd(0)L"] -- "Oxidative Addition(Ar-X)" --> B["Ar-Pd(II)(L)-X"]; B -- "+ R-NH2- HX" --> C["Ar-Pd(II)(L)-NHR"]; C -- "Reductive Elimination" --> D["Ar-NHR"]; D -- " " --> A; end E[this compound] --> F{Challenges}; F --> G[Slow Oxidative Addition]; F --> H[Difficult Reductive Elimination]; I[Bulky Ligands (e.g., XPhos)] --> H; J[Strong Base (e.g., NaOtBu)] --> B; style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style E fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style F fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style G fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style H fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style I fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style J fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF end

Caption: Simplified Buchwald-Hartwig catalytic cycle and key intervention points for challenging substrates.

General Troubleshooting

Q3: I'm observing multiple byproducts in my reaction. What could be the cause?

A3: Byproduct formation can arise from several sources.

Troubleshooting Steps:

  • Purity of Starting Material: Ensure your this compound is pure. Impurities can lead to side reactions.

  • Reaction Monitoring: Use TLC or LC-MS to monitor the reaction progress. This can help you identify the optimal reaction time and prevent the formation of degradation products from prolonged reaction times or excessive heat.[7]

  • Inert Atmosphere: For oxygen- or moisture-sensitive reactions like the Buchwald-Hartwig amination, ensure a properly inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation and side reactions.

Q4: My product seems to be unstable during workup. What precautions should I take?

A4: Some pyrimidine derivatives can be sensitive to acidic or basic conditions.

Troubleshooting Steps:

  • Neutral Workup: If possible, use a neutral workup procedure. Wash with brine and dry over an anhydrous salt like sodium sulfate.

  • Test Stability: Before performing a large-scale workup, take a small aliquot of the reaction mixture and test its stability to the planned aqueous wash conditions (e.g., dilute acid or base).[8]

  • Minimize Exposure: Work quickly and avoid prolonged exposure to air or strong light if your product is potentially sensitive.

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol is a robust method for coupling this compound with a carboxylic acid.

Materials:

  • This compound

  • Carboxylic acid of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the carboxylic acid (1.0 eq).

  • Add anhydrous DMF to dissolve the acid.

  • Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.1 eq) in a minimal amount of anhydrous DMF.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC or LC-MS. If the reaction is slow, it can be gently heated to 40-50 °C.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Optimized Buchwald-Hartwig Amination

This protocol provides a starting point for the palladium-catalyzed cross-coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl)

  • NaOtBu (Sodium tert-butoxide)

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk flask, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the aryl bromide (1.0 eq) and this compound (1.2 eq).

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction by adding water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

References

  • Buchwald, S. L. (2011). Buchwald–Hartwig amination. Wikipedia.
  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry.
  • Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • Singh, C., Kumar, V., Sharma, U., Kumar, N., & Singh, B. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(3), 305-314.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Al-Omary, F. A. M., El-Brollosy, N. R., Al-Deeb, O. A., & Habib, E. E. (2013).

Sources

Managing exothermic reactions in the synthesis of 4,6-Dimethoxypyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced heterocyclic synthesis. This guide is dedicated to researchers, scientists, and drug development professionals engaged in the synthesis of 4,6-Dimethoxypyrimidin-5-amine. The synthesis of this important intermediate, particularly on a larger scale, involves highly exothermic reactions that demand meticulous control and a thorough understanding of the underlying thermochemistry to ensure both safety and success.

This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the potential challenges associated with managing exothermic events during the synthesis. Our approach is grounded in extensive field experience and a commitment to the highest standards of scientific integrity and laboratory safety.

Understanding the Core Thermal Risks

The most common and efficient synthetic route to this compound involves a two-step process, both of which are significantly exothermic:

  • Nitration: The electrophilic nitration of the precursor, 4,6-dimethoxypyrimidine, to form 4,6-dimethoxy-5-nitropyrimidine. This reaction typically employs a mixture of concentrated nitric and sulfuric acids and is characterized by a large heat of reaction.

  • Reduction: The subsequent reduction of the nitro group to an amine. Catalytic hydrogenation is a common method for this transformation and is also highly exothermic.

Failure to properly manage the heat generated during these steps can lead to thermal runaway, a dangerous situation where the reaction rate increases uncontrollably, potentially causing a rapid rise in temperature and pressure, solvent boiling, and even vessel rupture.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Part 1: Nitration of 4,6-Dimethoxypyrimidine

Question 1: My reaction temperature is increasing too rapidly during the addition of the nitrating agent. What should I do?

Immediate Actions:

  • Cease Reagent Addition: Immediately stop the addition of the nitrating acid mixture.

  • Enhance Cooling: Ensure your cooling bath is at the target temperature and has sufficient capacity. Add more cooling agent (e.g., dry ice to an acetone bath) if necessary.

  • Vigorous Agitation: Confirm that the stirring is efficient to ensure uniform temperature distribution and prevent localized hotspots.

Causality and Prevention:

  • Rapid Reagent Addition: The rate of heat generation is directly proportional to the rate of reagent addition. Adding the nitrating agent too quickly will overwhelm the cooling system's capacity to dissipate heat. A slow, controlled, dropwise addition is crucial.

  • Inadequate Cooling: The cooling bath must have a sufficiently low temperature and thermal mass to absorb the heat generated. For nitrations, a cooling bath temperature of -5 to 0 °C is often recommended.

  • Poor Agitation: Inefficient stirring leads to localized areas of high reactant concentration, creating "hot spots" where the reaction can accelerate uncontrollably. Ensure the vortex from stirring is visible and that the reaction mixture is homogenous.

Question 2: I've observed the formation of a dark brown or black residue (charring) in my reaction mixture. What is the cause and how can I prevent it?

Answer:

Charring is indicative of decomposition and oxidative side reactions, which are often triggered by excessive temperatures.[1]

Causality and Prevention:

  • Temperature Excursion: This is the most common cause. Even a brief, localized temperature spike can initiate decomposition. Strict adherence to the recommended temperature range is essential.

  • Incorrect Acid Ratio: The composition of the mixed acid is critical. An overly aggressive nitrating mixture can promote oxidation. Ensure the correct ratio of nitric acid to sulfuric acid is used.

  • Substrate Purity: Impurities in the starting 4,6-dimethoxypyrimidine can sometimes act as catalysts for decomposition. Ensure the purity of your starting materials.

To prevent charring, maintain meticulous temperature control, ensure the slow addition of the nitrating agent, and use high-purity reagents.

Part 2: Reduction of 4,6-Dimethoxy-5-nitropyrimidine

Question 3: During the catalytic hydrogenation of 4,6-dimethoxy-5-nitropyrimidine, the reaction temperature and pressure are dropping too quickly. What does this indicate and what should I do?

Answer:

A rapid drop in hydrogen pressure accompanied by a sharp increase in temperature is a strong indicator of a very fast, highly exothermic reaction. While a pressure drop is expected as hydrogen is consumed, a sudden, uncontrolled drop is a cause for concern.

Immediate Actions:

  • Stop Hydrogen Flow: Immediately close the hydrogen supply to the reaction vessel.

  • Increase Cooling: Ensure the cooling system is operating at maximum capacity to manage the exotherm.

  • Monitor Temperature and Pressure: Continue to closely monitor the internal temperature and pressure of the reactor.

Causality and Prevention:

  • Overly Active Catalyst: Some batches of catalysts, particularly fresh ones, can be highly active, leading to a very rapid initial reaction rate.

  • High Catalyst Loading: Using too much catalyst can lead to an unmanageable rate of heat and gas uptake. Typical catalyst loading for Pd/C is in the range of 5-10 mol% relative to the substrate.[2]

  • Insufficient Solvent Volume: The solvent acts as a heat sink. A lower solvent volume provides less thermal mass to absorb the heat of reaction, leading to a more rapid temperature rise.

To prevent this, consider using a slightly older, less active batch of catalyst for initial trials, or start with a lower catalyst loading. Ensure an adequate solvent volume is used to help moderate the exotherm.

Question 4: My hydrogenation reaction is very slow or has stalled completely. What are the possible causes?

Answer:

A stalled hydrogenation can be due to several factors related to the catalyst, reagents, or reaction setup.

Potential Causes and Solutions:

  • Catalyst Poisoning: The catalyst may have been "poisoned" by impurities in the substrate, solvent, or hydrogen gas. Common poisons include sulfur compounds, halides, and strong acids. Ensure the purity of all reagents and that the starting nitro-compound is free of any residual acids from the nitration step.

  • Catalyst Deactivation: The catalyst may have lost activity due to improper storage or handling. Catalysts like Raney Nickel are pyrophoric and must be handled under an inert atmosphere.[2] It is advisable to use a fresh batch of catalyst if deactivation is suspected.

  • Poor Mass Transfer: Inefficient stirring can limit the contact between the hydrogen gas, the liquid phase, and the solid catalyst. Ensure vigorous agitation to maximize the gas-liquid-solid interfacial area.

  • Insufficient Hydrogen Pressure: The hydrogen pressure may be too low to drive the reaction. While atmospheric pressure (using a balloon) is often sufficient, some reductions may require higher pressures in a dedicated hydrogenation apparatus.

Experimental Protocols

Protocol 1: Controlled Nitration of 4,6-Dimethoxypyrimidine

This protocol is a representative procedure and should be adapted and optimized based on your specific laboratory equipment and scale. A thorough risk assessment must be conducted prior to commencing any work.

  • Preparation of Nitrating Mixture:

    • In a separate flask, slowly add concentrated sulfuric acid (e.g., 1.2 equivalents) to concentrated nitric acid (e.g., 1.1 equivalents) while cooling in an ice-salt bath. Maintain the temperature of the mixture below 10 °C.

  • Reaction Setup:

    • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 4,6-dimethoxypyrimidine (1.0 equivalent) in a suitable solvent (e.g., concentrated sulfuric acid).

    • Cool the solution to -5 to 0 °C using a dry ice/acetone bath.

  • Addition of Nitrating Agent:

    • Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of the pyrimidine derivative.

    • Crucially, maintain the internal reaction temperature below 5 °C throughout the addition. The addition rate should be adjusted to ensure the cooling system can effectively dissipate the generated heat.

  • Reaction Monitoring and Work-up:

    • After the addition is complete, allow the reaction to stir at 0-5 °C for a specified time, monitoring the progress by TLC or LC-MS.

    • Upon completion, the reaction is carefully quenched by pouring it slowly onto a large excess of crushed ice with vigorous stirring.

    • The precipitated 4,6-dimethoxy-5-nitropyrimidine is then collected by filtration, washed with cold water until the filtrate is neutral, and dried.

ParameterRecommended RangeRationale
Reaction Temperature-5 to 5 °CMinimizes side reactions and allows for better control of the exotherm.
Addition RateSlow, dropwisePrevents accumulation of unreacted nitrating agent and rapid heat generation.
AgitationVigorousEnsures homogenous temperature and reactant concentration.

Protocol 2: Safe Catalytic Hydrogenation of 4,6-Dimethoxy-5-nitropyrimidine

This protocol outlines a standard procedure for catalytic hydrogenation at or near atmospheric pressure. Operations involving hydrogen gas must be conducted in a well-ventilated fume hood, away from any sources of ignition.

  • Reaction Setup:

    • In a flask suitable for hydrogenation, dissolve 4,6-dimethoxy-5-nitropyrimidine (1.0 equivalent) in a suitable solvent (e.g., ethanol, ethyl acetate, or methanol).

  • Inerting the System:

    • Carefully add the catalyst (e.g., 5-10 mol% of 10% Pd/C) to the solution.

    • Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon) for several minutes to remove all oxygen.

  • Hydrogenation:

    • Evacuate the inert gas and introduce hydrogen gas (e.g., from a hydrogen-filled balloon or a regulated supply).

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by hydrogen uptake and/or by TLC or LC-MS. The reaction is exothermic, and a slight increase in temperature is expected. If the temperature rises significantly, the hydrogen supply should be temporarily stopped.

  • Work-up:

    • Once the reaction is complete, carefully vent the excess hydrogen and purge the system with an inert gas.

    • Filter the reaction mixture through a pad of celite to remove the catalyst. Caution: The catalyst on the filter paper can be pyrophoric and should be kept wet with solvent until it can be safely quenched.

    • Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound.

ParameterRecommended RangeRationale
Catalyst Loading5-10 mol%Balances reaction rate with manageable exothermicity.
Hydrogen PressureAtmospheric to 50 psiSufficient for most reductions of this type; higher pressures increase the reaction rate and exotherm.
AgitationVigorousEssential for efficient gas-liquid-solid mass transfer.

Visualizing the Workflow

Exothermic_Reaction_Management cluster_nitration Nitration Step cluster_reduction Reduction Step N_Start Start: 4,6-Dimethoxypyrimidine in H2SO4 N_Cool Cool to 0°C N_Start->N_Cool N_Add Slowly Add Mixed Acid (HNO3/H2SO4) N_Cool->N_Add N_Monitor Monitor Temp < 5°C N_Add->N_Monitor Exothermic Step N_Monitor->N_Add Control Addition Rate N_Quench Quench on Ice N_Monitor->N_Quench N_Product 4,6-Dimethoxy-5-nitropyrimidine N_Quench->N_Product R_Start Start: 4,6-Dimethoxy-5-nitropyrimidine N_Product->R_Start Intermediate R_Catalyst Add Pd/C Catalyst R_Start->R_Catalyst R_Inert Purge with N2/Ar R_Catalyst->R_Inert R_Hydrogen Introduce H2 R_Inert->R_Hydrogen R_Monitor Monitor Temp & H2 Uptake R_Hydrogen->R_Monitor Exothermic Step R_Filter Filter Catalyst R_Monitor->R_Filter R_Product This compound R_Filter->R_Product

Caption: Synthetic workflow for this compound highlighting the critical exothermic steps.

Troubleshooting_Decision_Tree Start Exothermic Event Occurs (Rapid Temp Rise) Stop_Addition Stop Reagent Addition Start->Stop_Addition Enhance_Cooling Increase Cooling Start->Enhance_Cooling Check_Stirring Verify Agitation Start->Check_Stirring Temp_Controlled Temperature Stabilized? Stop_Addition->Temp_Controlled Enhance_Cooling->Temp_Controlled Check_Stirring->Temp_Controlled Resume_Slowly Resume Addition Slowly Temp_Controlled->Resume_Slowly Yes Emergency_Quench Prepare for Emergency Quench Temp_Controlled->Emergency_Quench No

Caption: Decision tree for immediate response to a temperature excursion during an exothermic reaction.

References

  • Nitr
  • Technical Support Center: Work-up Procedures for Aromatic Nitr
  • NITRIC ACID SAFETY. (n.d.). University of California, Santa Barbara, Environmental Health & Safety.
  • Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? (2016).
  • Technical Support Center: Managing Exothermic Reactions of 2-Octyne. (2025). BenchChem.
  • How to avoid charring during nitr
  • Reduce your risk of a nitric acid incident. (2024). University of Washington Environmental Health & Safety.
  • Troubleshooting guide for the catalytic hydrogenation of nitroarom
  • Some Specific Features of Acid Nitration of 2-Substituted 4,6-Dihydroxypyrimidines. Nucleophilic Cleavage of the Nitration Products. (2001).
  • Reduction of Alkenes - Catalytic Hydrogen

Sources

Technical Support Center: Strategies for Palladium Removal from 4,6-Dimethoxypyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical and practical advice for the removal of residual palladium catalysts from 4,6-Dimethoxypyrimidin-5-amine. Given the compound's structure—an electron-rich aromatic amine—it presents specific challenges, including the potential for strong coordination with palladium species. This can make removal by standard methods like simple filtration or crystallization inefficient.[1][2] Adherence to strict regulatory limits for elemental impurities, as outlined by guidelines like ICH Q3D, is critical in pharmaceutical development, making effective palladium removal a non-negotiable step.[3]

Part 1: Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

Q1: My isolated product is off-color (grey, black, or dark brown), and ICP-MS analysis shows palladium levels are extremely high (>500 ppm). What's the first step?

A1: A dark, insoluble particulate suggests the presence of palladium(0), often called "palladium black." This typically forms when the catalyst agglomerates post-reaction. While it seems straightforward to remove, its fine, often colloidal nature can make simple filtration ineffective.

  • Immediate Action: Perform a "polish filtration." Create a 1-2 cm thick pad of Celite® or diatomaceous earth in a sintered glass funnel. Dilute your crude product solution with a suitable solvent (e.g., THF, EtOAc) and pass it through the pad.[4] Wash the pad thoroughly with the same solvent to recover adsorbed product. This will remove the bulk of heterogeneous palladium.

  • Underlying Issue: Even after this step, expect soluble palladium species to remain in the filtrate. The amine functionality in your product can act as a ligand, complexing with palladium and keeping it in solution.[1][2] You will need to proceed to a more robust scavenging method.

Q2: After filtration through Celite® and recrystallization, my product is visually clean, but ICP-MS results are still consistently above the target of <10 ppm. What should I try next?

A2: This is a classic scenario indicating that soluble palladium species are co-crystallizing or remaining in the mother liquor and contaminating the final product. Simple crystallization is often insufficient for achieving the low ppm levels required for APIs.[1][3] The next step is to employ a high-affinity scavenger.

  • Recommended Action: Use a solid-supported scavenger. Thiol-functionalized silica gels (e.g., SiliaMetS Thiol) are highly effective because sulfur is a soft base that binds strongly to soft acids like palladium.[5][6]

  • Starting Protocol:

    • Dissolve your crude product in a suitable solvent (e.g., THF, Toluene, EtOAc) at a concentration of ~10-20 mL/g.

    • Add 3-5 weight equivalents (relative to the theoretical mass of palladium catalyst used) of a thiol-based silica scavenger.

    • Stir the mixture at a moderately elevated temperature (40-60 °C) for 4-12 hours.

    • Filter off the scavenger and wash it with fresh solvent.

    • Concentrate the filtrate and proceed with final crystallization.

  • Rationale: The scavenger chemisorbs the palladium, forming a stable, insoluble complex that is easily removed by filtration.[1] This method is generally more selective and results in less product loss than activated carbon.[1]

Q3: I used a palladium scavenger, but my product yield decreased significantly. How can I prevent this?

A3: Significant yield loss points to non-specific adsorption of your product onto the scavenger. This compound is a polar, electron-rich molecule that can interact with the scavenger support (e.g., silica gel) or its functional groups.

  • Troubleshooting Steps:

    • Reduce Scavenger Amount: You may be using an excessive amount. Run small-scale trials to find the optimal loading, starting from 2 equivalents and increasing incrementally.

    • Optimize Conditions: Reduce the treatment time and/or temperature. Sometimes, effective scavenging can be achieved at room temperature in just a few hours, minimizing product loss.[6]

    • Screen Different Scavengers: Test a panel of scavengers. While thiols are a good starting point, consider amine-based scavengers or macroporous polystyrene resins like MP-TMT, which may have different adsorption profiles.[1][7]

    • Change the Solvent: The solvent can mediate the interaction between your product and the scavenger. Test in a less polar solvent if possible, as this can sometimes reduce non-specific binding.

Q4: Activated carbon treatment is giving me inconsistent results for palladium removal. What factors are most important for success?

A4: Activated carbon can be a cost-effective method, but its performance is highly dependent on several factors.[1][8] Inconsistency often arises from using a non-optimized grade or procedure.

  • Critical Factors:

    • Grade of Carbon: Use a high-purity, high-surface-area grade specifically designed for pharmaceutical or chemical purifications (e.g., Darco® KB-B).[1]

    • Solvent and Temperature: The efficiency of adsorption is solvent-dependent. Some studies show better performance at elevated temperatures (e.g., 45-60 °C).[1][9]

    • Loading and Time: Typical loadings are 5-10% w/w relative to the product. Treatment times can be long (up to 18-24 hours).[1]

    • Product Adsorption: A major drawback of carbon is its tendency to adsorb the product, leading to yield loss.[1] Always wash the carbon cake thoroughly with hot solvent after filtration to maximize product recovery.

Part 2: Detailed Methodologies & Protocols

Workflow for Selecting a Palladium Removal Strategy

This diagram outlines a logical decision-making process for purifying your this compound product.

G start Crude Product (Post-Workup) icp_check1 ICP-MS Analysis (Initial Pd Level) start->icp_check1 polish_filt Polish Filtration (Celite® Pad) icp_check1->polish_filt >1000 ppm & Visible Particles scavenge High-Affinity Scavenging (e.g., Thiol-Silica) icp_check1->scavenge 50 - 1000 ppm recryst Optimized Recrystallization icp_check1->recryst <50 ppm polish_filt->scavenge icp_check2 ICP-MS Analysis (Final Pd Level) scavenge->icp_check2 carbon Activated Carbon Treatment carbon->icp_check2 recryst->icp_check2 icp_check2->carbon Fail (>10 ppm) Consider alternative final_api Final Product (<10 ppm Pd) icp_check2->final_api Pass

Caption: Decision workflow for palladium removal.

Protocol 1: Thiol-Functionalized Silica Gel Scavenging

This method is highly recommended for achieving very low palladium levels (<10 ppm) and is particularly effective for amine-containing compounds.

  • Dissolution: Dissolve the crude this compound in an appropriate solvent (e.g., Tetrahydrofuran (THF), Toluene) to a concentration of approximately 1 g in 15 mL.

  • Scavenger Addition: Add 3-5 weight equivalents of thiol-functionalized silica gel (e.g., SiliaMetS Thiol) relative to the initial mass of the palladium catalyst.

  • Incubation: Stir the suspension at 50 °C for 6 hours under an inert atmosphere (e.g., Nitrogen).

  • Hot Filtration: Filter the hot mixture through a filter paper or a short pad of Celite® to remove the silica scavenger.

  • Washing: Wash the collected silica cake thoroughly with 2-3 portions of the hot solvent to ensure complete recovery of the product.

  • Analysis (Validation Checkpoint): Before concentrating the entire batch, take a small aliquot of the filtrate for ICP-MS analysis to confirm that the palladium level is within the desired specification.[10][11]

  • Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to obtain the purified product, which can then be recrystallized if necessary.

Protocol 2: Activated Carbon Treatment

This is a more economical but potentially less selective alternative.

  • Dissolution: Dissolve the crude product in a suitable solvent (e.g., THF, Ethyl Acetate).

  • Carbon Addition: Add 5-10% w/w of a high-grade activated carbon (e.g., Darco® KB-B) relative to the mass of the crude product.[1]

  • Incubation: Stir the slurry vigorously at 45-50 °C for 12-18 hours.

  • Filtration: Filter the mixture through a thick pad of Celite® to ensure all fine carbon particles are removed. Caution: Carbon fines can be difficult to filter.

  • Washing: Wash the carbon cake extensively with hot solvent to recover adsorbed product. This step is critical for maintaining a good yield.[1]

  • Analysis and Concentration: Analyze an aliquot of the filtrate via ICP-MS to verify palladium removal, then concentrate the bulk solution.

Part 3: Data & Mechanisms

Table 1: Comparison of Common Palladium Removal Techniques
MethodTypical EfficiencyProsConsBest For
Recrystallization Variable (often low)Simple, removes other impurities.Often ineffective for soluble Pd; can concentrate Pd in mother liquor.[3][12]Initial cleanup when Pd levels are already low (<50 ppm).
Activated Carbon Good to ExcellentLow cost, widely available.[1][8]Non-selective (product loss), long treatment times, filtration can be difficult.[1]Large-scale processes where cost is a primary driver and product loss is acceptable.
Thiol Scavengers Excellent (>99%)High selectivity, fast kinetics, mild conditions, low product loss.[5][6]Higher cost than carbon.Achieving very low Pd levels (<10 ppm) in high-value products like APIs.[6]
Amine/TMT Scavengers Good to ExcellentEffective for various Pd species, high capacity.[1][7]May have reactivity/compatibility issues with certain functional groups.Screening alternative when thiol scavengers cause yield loss.
Mechanism: Palladium Chelation by Thiol Scavenger

The effectiveness of thiol-based scavengers lies in the chemical principle of Hard and Soft Acids and Bases (HSAB). Palladium(II) is a "soft" metal cation, and the sulfur atom in a thiol group is a "soft" base. Their interaction is highly favorable, leading to the formation of a stable, covalent-like bond.

G cluster_0 Soluble Palladium Complex cluster_1 Thiol Scavenger cluster_2 Insoluble Chelate Pd_complex [L₂Pd(II)Cl₂] Chelate [L₂Pd(II)(SR)₂] (Bound to Silica) Pd_complex->Chelate Chelation Scavenger 2 R-SH (on Silica Support) Scavenger->Chelate

Caption: Chelation of a Pd(II) complex by a thiol scavenger.

Part 4: Frequently Asked Questions (FAQs)

Q: What form is the residual palladium in after my reaction? A: Residual palladium can exist in multiple forms simultaneously: insoluble Pd(0) black, colloidal Pd(0) nanoparticles, and soluble Pd(II) or Pd(0) complexes coordinated to ligands (phosphine, solvent, or your amine product). An effective purification strategy must address all these species.

Q: Why is removing palladium from this compound particularly challenging? A: The primary amino group and the nitrogen atoms in the pyrimidine ring are Lewis basic sites that can act as ligands, coordinating strongly to palladium. This forms stable, soluble complexes that are difficult to break and remove via simple physical methods like crystallization or extraction.[1][2]

Q: How do I accurately measure my residual palladium levels? A: The industry standard for quantifying trace elemental impurities is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[12][13] It offers the high sensitivity required to detect palladium at the parts-per-million (ppm) or even parts-per-billion (ppb) level.[14] Always ensure your final sample is fully digested to provide an accurate total palladium content.

Q: Can I perform the scavenging step directly in the crude reaction mixture before workup? A: While possible, it is generally not recommended. Post-reaction mixtures often contain bases, salts, and other reagents that can interfere with the scavenger's performance or become adsorbed themselves. It is best practice to perform an initial aqueous workup to remove these components before proceeding with a dedicated scavenging step on the organic solution.

References

  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps. [Link]
  • Welch, C. J., et al. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]
  • Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]
  • Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd)
  • Johnson Matthey Technology Review. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. [Link]
  • ResearchGate. (2013). Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. [Link]
  • Shao, P., et al. (2023, December 1). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. Environmental Research. [Link]
  • Osaka Gas Chemicals Co., Ltd. Selective adsorption and removal of Palladium (Pd). [Link]
  • National Institutes of Health (NIH). (2022, January 20).
  • Reddit r/Chempros. (2023). Your trick to remove residual palladium. [Link]
  • ResearchGate. (2015). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. [Link]
  • MDPI. (2023, April 28). Recovery of Pd(II)
  • ResearchGate. (2015, May 18).
  • Royal Society of Chemistry. (2020). Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies. [Link]
  • ResearchGate. (2002). Removal of Palladium(II) from Aqueous and Organic Solutions by Polystyrene-bound Trimercaptotriazine. [Link]
  • Duffy, L., et al. (2011). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development. [Link]

Sources

Technical Support Center: Interpreting Complex NMR Spectra of 4,6-Dimethoxypyrimidin-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the NMR analysis of 4,6-dimethoxypyrimidin-5-amine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in interpreting the complex NMR spectra of this important class of heterocyclic compounds. Authored from the perspective of a Senior Application Scientist, this document provides in-depth, field-proven insights to help you troubleshoot common issues and accurately elucidate the structure of your molecules.

Troubleshooting Guide

This section addresses specific, practical problems you might encounter during your NMR analysis. Each issue is presented in a question-and-answer format, detailing the cause and providing a step-by-step approach to a solution.

Issue 1: I'm seeing more signals in my ¹H NMR spectrum than I predicted for my structure. What could be the cause?

Answer:

Observing more signals than expected is a common issue when analyzing nitrogen-containing heterocycles like pyrimidine derivatives. The primary causes are typically the presence of impurities, or dynamic structural phenomena such as tautomerism.[1][2] Here is a systematic approach to diagnose the issue:

Step 1: Rule out Impurities

  • Check Integration: Compare the integration of the unexpected signals to your main compound signals. Impurity signals often have non-stoichiometric integration values.

  • Identify Common Contaminants: Look for characteristic signals of common lab solvents (e.g., acetone at ~2.17 ppm, ethyl acetate, grease) that may have been introduced during workup or sample preparation.

  • Review Synthesis: Check the spectra of your starting materials. Unreacted starting materials are a frequent source of extra peaks.

Step 2: Investigate Dynamic Processes (Tautomerism) If impurities are ruled out, the extra signals may arise from tautomers, which are structural isomers that rapidly interconvert. For pyrimidine derivatives, amine-imine tautomerism can occur, leading to a mixture of species in solution and thus a more complex spectrum.[1][2][3]

  • Perform a D₂O Exchange Experiment: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake, and re-acquire the ¹H spectrum. Protons attached to heteroatoms (like the -NH₂ group) are "exchangeable" and will be replaced by deuterium. The signal corresponding to the amine protons will disappear or significantly decrease in intensity, helping to identify it and any related tautomeric forms.[4]

  • Run a Variable Temperature (VT) NMR Experiment: Acquire spectra at different temperatures. If the extra signals are due to tautomers in dynamic equilibrium, changing the temperature can affect the rate of interconversion.[2] At higher temperatures, the rate of exchange may increase, causing the separate signals of the tautomers to broaden and eventually coalesce into a single, averaged signal.[1] Conversely, lowering the temperature can slow the exchange, resulting in sharper signals for each distinct tautomer.

Issue 2: The signal for my amine (NH₂) protons is very broad, or I can't see it at all. Why is this happening?

Answer:

The appearance of amine (NH₂) proton signals in ¹H NMR is highly variable and often presents as a broad singlet. This is due to two primary factors: quadrupolar broadening and chemical exchange.

  • Quadrupolar Broadening: The most abundant isotope of nitrogen is ¹⁴N, which is a quadrupolar nucleus (spin I = 1).[5][6] Nuclei with a spin greater than 1/2 have a non-spherical charge distribution, creating an electric quadrupole moment.[7][8] This quadrupole interacts with local electric field gradients in the molecule, providing a very efficient relaxation mechanism. This rapid relaxation of the ¹⁴N nucleus causes a broadening of the signals of protons directly attached or close to it.[5][7][9] The closer the proton is to the nitrogen, the more significant the broadening effect.[5]

  • Chemical Exchange: The amine protons can undergo chemical exchange with trace amounts of acid or water in the solvent, or even with other amine molecules (self-exchange). If the rate of this exchange is on the NMR timescale, it leads to signal broadening.

Troubleshooting Steps:

  • Solvent Choice: The choice of solvent can dramatically affect the appearance of NH₂ signals. In protic solvents like D₂O or CD₃OD, the amine protons will exchange with deuterium, causing the signal to disappear.[4] In aprotic, hydrogen-bond-accepting solvents like DMSO-d₆, exchange is slowed, and hydrogen bonding to the solvent can result in a sharper, more defined NH₂ signal.[10][11]

  • Lower the Temperature: As with tautomerism, lowering the temperature of the experiment can slow down the rate of chemical exchange, often resulting in a sharper signal for the NH₂ protons.

  • Use Dry Solvents: Ensure your deuterated solvent is anhydrous to minimize exchange with residual water.

Issue 3: My aromatic proton (H2) and methoxy proton signals are overlapping or difficult to assign confidently.

Answer:

Unambiguous assignment of every signal is critical for structure confirmation. When 1D ¹H NMR is insufficient due to signal overlap or ambiguity, a suite of 2D NMR experiments is the authoritative solution.[12][13][14]

Recommended 2D NMR Workflow:

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).[15][16][17] It will show correlations between adjacent protons on the pyrimidine ring if any exist, but will not show correlations to the isolated H2 proton in the this compound core.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is one of the most powerful experiments for assignment. It shows a correlation peak between each proton and the carbon atom it is directly attached to.[14][15][16] This allows you to definitively link proton signals to their corresponding carbon signals.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over longer ranges (typically 2 to 4 bonds).[14][15][16][17] This is crucial for piecing together the molecular skeleton. For example, you can confirm the assignment of the methoxy groups by observing a correlation from the methoxy protons (~3.9-4.0 ppm) to the C4 and C6 carbons of the pyrimidine ring (~170 ppm). You can also confirm the assignment of the H2 proton by its correlation to the C4 and C6 carbons.

  • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close to each other in space, regardless of whether they are connected through bonds.[2][15] For example, a NOESY spectrum should show a correlation between the amine (NH₂) protons and the proton at the H2 position, confirming their spatial proximity.

Experimental Protocol: Standard ¹H-¹³C HSQC Experiment

This protocol provides a general guideline for acquiring a gradient-enhanced HSQC (gHSQC) spectrum on a 400 MHz spectrometer.

  • Sample Preparation: Prepare a solution of your compound (5-15 mg) in a suitable deuterated solvent (0.5-0.6 mL), such as CDCl₃ or DMSO-d₆.

  • Spectrometer Setup:

    • Acquire a standard high-resolution 1D ¹H spectrum to check sample concentration and shimming.

    • Load the standard gHSQC pulse sequence from the spectrometer's library.

    • Set the ¹H spectral width (SW) to cover all proton signals (e.g., 0-12 ppm).

    • Set the ¹³C spectral width to cover the expected carbon range (e.g., 0-180 ppm).

  • Acquisition Parameters:

    • Number of Scans (ns): Start with 2 or 4 scans per increment. Increase if the signal-to-noise ratio is low.

    • Increments (F1): Acquire at least 256 increments in the indirect (¹³C) dimension for good resolution.

    • Relaxation Delay (d1): Set to 1.5-2.0 seconds.

  • Processing:

    • Apply a squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase and baseline correct the spectrum as needed.

Frequently Asked Questions (FAQs)

Q1: What are the typical ¹H and ¹³C chemical shift ranges for the this compound core?

A1: The chemical shifts can vary depending on the solvent and other substituents on the molecule, but the following table provides typical ranges for the core structure. Electron-donating groups (EDGs) will generally shift signals upfield (lower ppm), while electron-withdrawing groups (EWGs) will shift them downfield (higher ppm).[12]

Position Atom Typical Chemical Shift (ppm) Notes
2H8.0 - 8.3Isolated singlet.
5C95 - 105Shielded by both the amine and methoxy groups.
4, 6C168 - 172Quaternary carbons attached to oxygen; deshielded.
2C155 - 160Carbon between two nitrogens.
5-NH₂H3.5 - 5.5Highly variable, often broad. Position is solvent-dependent.[10]
4, 6-OCH₃H3.8 - 4.1Typically a sharp singlet integrating to 6H.
4, 6-OCH₃C53 - 56

Note: These values are approximate and should be used as a guide. Final assignments must be confirmed with 2D NMR data.

Q2: How does my choice of deuterated solvent affect the NMR spectrum?

A2: The solvent can have a significant impact on the chemical shifts, especially for protons involved in hydrogen bonding, like the NH₂ group.[4][10][11][18]

  • Non-polar solvents (e.g., CDCl₃, Benzene-d₆): These solvents have minimal specific interactions with the solute. Benzene-d₆ is known for its anisotropic effects, which can cause significant shifts (often upfield) for protons that lie in its shielding cone, sometimes improving resolution in crowded aromatic regions.[18]

  • Polar Aprotic Solvents (e.g., DMSO-d₆, Acetone-d₆): These solvents are hydrogen bond acceptors. They can interact strongly with the NH₂ protons, slowing down chemical exchange and often resulting in sharper, more downfield-shifted signals for these protons.[10][11] However, be aware that some solvents like acetone-d₆ can potentially react with primary amines to form imines, which would introduce new signals into the spectrum.[19]

  • Polar Protic Solvents (e.g., D₂O, CD₃OD): These solvents will exchange with labile protons (like NH₂), causing their signals to disappear from the ¹H NMR spectrum.[4] This is a useful technique for identifying these protons.

Q3: What are the expected proton-proton coupling constants (J-coupling) in the pyrimidine ring?

A3: For the unsubstituted this compound core, the only aromatic proton is at the C2 position, which is isolated and appears as a singlet. However, if you have derivatives with additional protons on the ring, you would expect to see coupling. Typical coupling constants in a pyrimidine ring are:

  • ³J (ortho coupling): ~5-8 Hz

  • ⁴J (meta coupling): ~1-3 Hz

  • ⁵J (para coupling): ~0-1 Hz

Long-range couplings (e.g., ⁵J) can also be observed, sometimes between ring protons and protons on substituents, which can provide valuable conformational information.[20][21]

Visualizations
Workflow for Troubleshooting Unexpected NMR Signals

G start Start: Unexpected signals in ¹H NMR spectrum check_impurity Check for Impurities: - Non-stoichiometric integration? - Common solvent peaks? - Starting material present? start->check_impurity impurity_yes Yes check_impurity->impurity_yes  Result? impurity_no No check_impurity->impurity_no impurity_found Source Identified: Impurity or Contaminant. Action: Re-purify sample. impurity_yes->impurity_found check_dynamic Investigate Dynamic Processes: (e.g., Tautomerism, Rotamers) impurity_no->check_dynamic run_d2o Perform D₂O Exchange. Do any signals disappear? check_dynamic->run_d2o d2o_yes Yes run_d2o->d2o_yes  Result? d2o_no No run_d2o->d2o_no d2o_confirm Confirms labile protons (NH, OH). Signals likely from tautomers. d2o_yes->d2o_confirm run_vt Run Variable Temperature (VT) NMR. Do signals sharpen or coalesce? d2o_no->run_vt d2o_confirm->run_vt vt_yes Yes run_vt->vt_yes  Result? dynamic_confirm Source Identified: Dynamic process confirmed. Action: Analyze spectra at low/high temperature. vt_yes->dynamic_confirm

Caption: A logical workflow for diagnosing the cause of unexpected signals in an NMR spectrum.

Key HMBC Correlations for Structure Confirmation

Caption: Diagram showing key 2-bond and 3-bond (²J and ³J) HMBC correlations.

References
  • Ladenstein, R., et al. (1984). Dynamic NMR Investigation of the Annular Tautomerism in Dihydropyrimidines. Journal of the American Chemical Society, 106(26), 8021-8024.
  • Lewis, R. G., & Dyer, D. S. (1968). An NMR Study of the Solvent Effects on the N-H Chemical Shifts of Aromatic Amines, Amides, and Hydrazines.
  • Studylib. (n.d.). 2D NMR Spectroscopy: COSY, NOESY, HETCOR, HMBC, HMQC.
  • Hruska, F. E., et al. (1973). Long-range Spin–Spin Coupling in Pyrimidine Nucleosides. Canadian Journal of Chemistry, 51(1), 1099-1106.
  • EPFL. (n.d.). 2D NMR.
  • Der Pharma Chemica. (2016). Revealing the J-coupling in the 1H-NMR Spectra of Antineoplastic and Antimetabolites Drugs. Der Pharma Chemica, 8(19), 356-361.
  • Unknown Author. (n.d.). 2D NMR A correlation map between two NMR parameters.
  • J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Journal of the Chemical Society of Japan.
  • Wu, G., et al. (2012). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of Magnetic Resonance, 214, 275-282.
  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).
  • Reddit. (2017). Peak broadening in NMR due to nitrogen. Does proximity to nitrogen affect how much broadening occurs?. r/chemhelp.
  • Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?. r/chemhelp.
  • Nishimura, Y., et al. (2011). Synthetic studies on novel 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylic acid esters and their tautomers. Chemical & Pharmaceutical Bulletin, 59(12), 1458-1466.
  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
  • Shkurko, O. P., & Mamaev, V. P. (1978). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Khimiya Geterotsiklicheskikh Soedinenii, (4), 526-529.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy of Quadrupolar Nuclei.
  • Kokko, B. J., et al. (1962). A Nuclear Magnetic Resonance Investigation of Tautomerism and Substituent Effects in Some Pyrimidines and Related Nucleosides. Journal of the American Chemical Society, 84(6), 1042-1048.
  • Giessner-Prettre, C., & Pullman, B. (1971). Molecular orbital calculations of the long‐range proton‐proton coupling constants in purine and pyrimidine nucleosides. The Journal of Chemical Physics, 55(2), 959-963.
  • Riand, J. (1983). Use of the 3J(C, H) Coupling Constant for Quantitative Determination of Protonation Sites in Nitrogen Heterocycles.
  • ACS Sustainable Chemistry & Engineering. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(13), 5158–5168.
  • Chemistry LibreTexts. (2022). Quadrupolar Coupling.
  • KPU Pressbooks. (n.d.). 6.
  • Thieme. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Planta Medica.
  • Department of Chemistry. (n.d.). Consequences of nuclei with quadrupole moments in NMR.
  • Chemistry LibreTexts. (2019). 2.
  • MDPI. (2019).
  • Unknown Author. (n.d.). ANALYSIS OF 1H NMR SPECTRA.
  • PubChem. (n.d.). 2-Amino-4,6-dimethoxypyrimidine.
  • Organic Chemistry Data. (2021). 13C NMR Chemical Shifts.
  • Claramunt, R. M., et al. (2006). The Use of NMR Spectroscopy to Study Tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 169-206.
  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts.
  • MDPI. (2020). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules, 25(24), 5991.
  • Sović, I., et al. (2021). Tautomerism of Warfarin: Combined Chemoinformatics, Quantum Chemical, and NMR Investigation.
  • El-Azhary, M. A., & El-Azhary, M. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Scientific Reports, 12(1), 17769.

Sources

Technical Support Center: Scalable Synthesis of 4,6-Dimethoxypyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the scalable synthesis of 4,6-dimethoxypyrimidin-5-amine. This resource is designed for researchers, chemists, and process development professionals to address the common challenges encountered when transitioning this synthesis from the lab bench to pilot or industrial scale. As a crucial building block in medicinal chemistry, particularly for kinase inhibitors and other therapeutic agents, a robust and scalable synthesis is paramount.[1][2] This guide provides in-depth, experience-driven advice in a direct question-and-answer format.

Synthetic Routes Overview

The scalable synthesis of this compound can be approached via several strategic routes. The choice of pathway often depends on the cost and availability of starting materials, safety considerations, and the desired purity profile of the final product. The two most prevalent strategies commence from either a pre-formed pyrimidine ring or acyclic precursors like malononitrile.

Synthetic_Routes cluster_0 Route A: From Dichloropyrimidine cluster_1 Route B: From Dihydroxypyrimidine cluster_2 Route C: From Malononitrile A1 4,6-Dichloropyrimidin-5-amine A2 Sodium Methoxide (Methoxylation) A1->A2 A3 This compound A2->A3 B1 2-Substituted-4,6-dihydroxypyrimidine B2 Nitration (HNO₃/H₂SO₄) B1->B2 B3 5-Nitro-4,6-dihydroxypyrimidine B2->B3 B4 Chlorination (POCl₃) B3->B4 B5 5-Nitro-4,6-dichloropyrimidine B4->B5 B6 Reduction (e.g., Fe/HCl, H₂/Pd-C) B5->B6 B7 4,6-Dichloropyrimidin-5-amine B6->B7 B7->A2 To Route A C1 Malononitrile C2 Imidization & Cyanamide Substitution C1->C2 C3 Acyclic Intermediate C2->C3 C4 Acid-Catalyzed Cyclization C3->C4 C5 2-Amino-4,6-dimethoxypyrimidine C4->C5 C6 Nitration & Reduction (multi-step) C5->C6 C6->A3

Caption: Common synthetic pathways to this compound.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for industrial-scale production?

For large-scale synthesis, routes originating from inexpensive, readily available bulk chemicals are favored. The pathway starting from malononitrile (Route C) is often preferred for its cost-effectiveness and convergence.[3][4] While it involves multiple steps, it avoids the handling of more expensive, pre-functionalized pyrimidine starting materials. Route B, starting from a dihydroxypyrimidine, is also a viable and common industrial method, though it requires robust engineering controls for the nitration and chlorination steps.[5][6]

Q2: What are the most critical safety considerations when scaling up this synthesis?

Several steps require stringent safety protocols:

  • Nitration: The use of mixed acids (HNO₃/H₂SO₄) is highly exothermic. Uncontrolled addition or inadequate cooling can lead to runaway reactions. This step must be performed in reactors designed for such processes with reliable temperature monitoring and emergency quenching capabilities.

  • Chlorination: Phosphorus oxychloride (POCl₃) is corrosive, toxic, and reacts violently with water. Large-scale operations require closed systems, specialized scrubbers for HCl and POCl₃ vapors, and careful quenching procedures during workup. Using less toxic alternatives like phosphorus trichloride has also been explored to mitigate some risks.[7]

  • Catalytic Hydrogenation: If used for nitro reduction, handling of hydrogen gas under pressure and the pyrophoric nature of catalysts like Palladium on carbon (Pd/C) require specialized hydrogenation bunkers and adherence to strict static electricity grounding and inerting procedures.

Q3: My final product has residual solvent and color issues. What are the typical purity specifications and how can they be met?

For pharmaceutical applications, this compound typically requires >99% purity by HPLC, with strict limits on residual solvents, heavy metals, and specific process-related impurities.

  • Color: Persistent color often indicates the presence of oxidized impurities or residual nitro-aromatic compounds. An activated carbon (charcoal) treatment of the product solution before the final crystallization can be effective.

  • Residual Solvents: The final isolation step, usually crystallization, is critical. A solvent swap to a suitable recrystallization solvent (e.g., isopropanol, ethyl acetate/heptane mixtures) followed by thorough drying under vacuum at an appropriate temperature is essential to meet ICH guidelines for residual solvents.

Troubleshooting Guide

Section 1: Nitration Step

Q: My nitration of the 4,6-dihydroxypyrimidine ring is resulting in low yields and significant by-product formation, including di-nitrated species. How can I optimize this step at scale?

A: This is a common scale-up challenge due to the exothermic nature of the reaction and the activated nature of the pyrimidine ring.

Probable Causes & Solutions:

  • Poor Temperature Control: Localized "hot spots" from inefficient heat transfer in large reactors can accelerate the reaction, leading to over-nitration and degradation.

    • Solution: Employ a reactor with a high surface-area-to-volume ratio and an efficient cooling jacket. Use a controlled, slow addition rate of the nitrating agent via a dosing pump. For very large scales, a semi-batch or continuous flow reactor setup can offer superior temperature control.

  • Incorrect Nitrating Agent Stoichiometry/Concentration: Using an excessive amount of fuming nitric acid or oleum can aggressively promote side reactions.

    • Solution: Carefully optimize the molar equivalents of the nitrating mixture. Often, using a mixture of concentrated H₂SO₄ and 65-70% HNO₃ is sufficient and more controllable than using fuming acids.

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to product degradation.

    • Solution: Implement in-process controls (IPCs) such as HPLC or TLC to monitor the reaction progress. Quench the reaction by pouring it onto ice or into cold water immediately upon completion to prevent over-reaction.

Table 1: Comparison of Nitration Conditions

ParameterLab-Scale (Typical)Scaled-Up (Recommended)Rationale for Change
Temperature 0-10 °C (Ice Bath)5-15 °C (Jacketed Reactor)Ensures consistent, manageable heat removal.
Addition Time 30-60 min2-4 hoursPrevents thermal runaway by matching addition rate to cooling capacity.
Nitrating Agent Fuming HNO₃ / H₂SO₄65-70% HNO₃ / H₂SO₄Provides a more controlled reaction profile with less degradation.[5]
Monitoring TLC after 2 hoursHPLC every 30-60 minAllows for precise determination of reaction endpoint to maximize yield.
Section 2: Nitro Group Reduction

Q: I'm struggling with incomplete reduction of the 5-nitro group to the 5-amine using catalytic hydrogenation. The reaction stalls, or I get dehalogenation when reducing a dichloropyrimidine intermediate.

A: Catalytic hydrogenation at scale requires careful optimization of catalyst, solvent, and reaction parameters to ensure efficiency and selectivity.

Probable Causes & Solutions:

  • Catalyst Inactivation/Poisoning: Trace impurities in the substrate or solvent (e.g., sulfur compounds) can poison the palladium catalyst. The product amine can also sometimes inhibit catalyst activity at high concentrations.

    • Solution: Ensure high purity of the starting nitro compound. Consider using a different solvent or a co-solvent. For challenging reductions, increasing catalyst loading (e.g., from 1 mol% to 5 mol%) or using a more robust catalyst like platinum oxide (PtO₂) can be effective.

  • Poor Mass Transfer: In a large reactor, inefficient mixing can lead to poor contact between the solid catalyst, liquid substrate, and hydrogen gas, causing the reaction to stall.

    • Solution: Optimize the agitation speed to ensure the catalyst remains suspended. Use a gas-inducing impeller designed for hydrogenation reactions to improve hydrogen dispersion.

  • Dehalogenation Side Reaction: When reducing a chlorinated intermediate (e.g., 5-nitro-4,6-dichloropyrimidine), the C-Cl bonds can be hydrogenolyzed.

    • Solution: This is a classic selectivity challenge. Using a milder reducing agent is often the best solution. Chemical reduction with agents like sodium dithionite in a water/organic solvent mixture or iron powder in acidic media (e.g., Fe/NH₄Cl or Fe/AcOH) completely avoids this issue and is often more scalable and cost-effective than catalytic hydrogenation.[6]

Troubleshooting_Reduction Start Nitro Reduction Fails Q1 Is the reaction incomplete? Start->Q1 Q2 Are there dehalogenated byproducts? Q1->Q2 No Sol1A Increase H₂ pressure and/or temperature. Q1->Sol1A Yes Sol2 Switch to chemical reduction: - Sodium Dithionite - Fe / NH₄Cl Q2->Sol2 Yes Sol1B Check catalyst activity. Use fresh catalyst or increase loading. Sol1A->Sol1B Sol1C Improve agitation for better mass transfer. Sol1B->Sol1C Success Problem Resolved Sol1C->Success Sol2->Success

Caption: Decision workflow for troubleshooting nitro group reduction.

Section 3: Methoxylation Step

Q: During the final methoxylation of 4,6-dichloropyrimidin-5-amine with sodium methoxide, my yields are inconsistent and I observe mono-methoxylated impurities.

A: The success of this nucleophilic aromatic substitution hinges on the quality of the reagent and strict control of reaction conditions.

Probable Causes & Solutions:

  • Moisture in the Reaction: Sodium methoxide is extremely sensitive to moisture, which will consume the reagent and generate sodium hydroxide, leading to potential side reactions.

    • Solution: Use anhydrous solvents (e.g., dry THF or Methanol). Ensure the starting dichloropyrimidine is completely dry. Charge the sodium methoxide under a nitrogen or argon atmosphere.

  • Insufficient Stoichiometry of Sodium Methoxide: Incomplete reaction is often due to using too little nucleophile, especially if some is quenched by trace water.

    • Solution: Use a slight excess of sodium methoxide (e.g., 2.2-2.5 equivalents). It is better to use a commercially prepared solution of known concentration rather than solid NaOMe, as the solid can degrade upon storage. A procedure using NaH to generate sodium methoxide in situ from anhydrous methanol also ensures a fully active reagent.[8]

  • Low Reaction Temperature: The substitution of the second chlorine atom is slower than the first. Insufficient temperature or time will result in the accumulation of the 4-chloro-6-methoxypyrimidin-5-amine intermediate.

    • Solution: While the first substitution may occur at room temperature, driving the reaction to completion often requires heating. Refluxing in methanol or heating at 60-65 °C in THF is a common strategy.[8] Monitor the disappearance of the mono-substituted intermediate by HPLC to determine the optimal reaction time.

Experimental Protocols

Protocol 1: Scalable Nitro Group Reduction using Sodium Dithionite

This protocol is adapted for the reduction of a 5-nitro-4,6-dichloropyrimidine intermediate and is designed to avoid dehalogenation issues.

  • Reactor Setup: Charge a jacketed glass-lined reactor with the 5-nitro-4,6-dichloropyrimidine (1.0 eq) and a solvent mixture of Tetrahydrofuran (THF, 5 vol) and water (5 vol). Begin vigorous agitation.

  • Reagent Preparation: In a separate vessel, dissolve sodium dithionite (Na₂S₂O₄, 3.0-4.0 eq) in water (5 vol).

  • Reaction: Cool the reactor contents to 10-15 °C. Slowly add the sodium dithionite solution over 2-3 hours, ensuring the internal temperature does not exceed 25 °C.

  • Monitoring: After the addition is complete, allow the mixture to stir at 20-25 °C. Monitor the reaction by HPLC until the starting material is <1%. This typically takes 2-4 hours.

  • Workup: Once complete, stop agitation and allow the layers to separate. Drain the lower aqueous layer.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent like Ethyl Acetate (2 x 3 vol).

  • Isolation: Combine the organic layers, wash with brine (1 x 3 vol), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4,6-dichloropyrimidin-5-amine. The product can then be purified by recrystallization or used directly in the subsequent methoxylation step.

References

  • Vertex AI Search, proficient synthesis of bioactive annulated pyrimidine derivatives: A review.
  • Benchchem, this compound | CAS 15846-15-8.
  • Growing Science, Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024).
  • Recent Advances in Pyrimidine-Based Drugs. PubMed Central (PMC).
  • MDPI, Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.
  • 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. NIH.
  • The synthesis of 4,6-Dihydroxy-2-methoxypyrimidine and derived pyrimidine intermediates.
  • ChemicalBook, 2-Amino-4,6-dimethoxypyrimidine synthesis.
  • An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine. Asian Journal of Chemistry. (2014).
  • Alchem.Pharmtech, CAS 15846-15-8 | this compound.
  • Google Patents, CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine.
  • Unusual Reactions of 4,6-Dichloro-5-nitropyrimidine with C-Nucleophiles. Request PDF.
  • an unusual aromatic substitution Tetr. ElectronicsAndBooks. (2009).
  • ChemicalBook, 15846-15-8(5-Pyrimidinamine, 4,6-dimethoxy-).
  • Google Patents, Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine.
  • Google Patents, CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine.
  • Google Patents, CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine.

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Validation & Comparative

A Senior Application Scientist's Guide to Purity Analysis of Commercial 4,6-Dimethoxypyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4,6-Dimethoxypyrimidin-5-amine is a pivotal building block in medicinal chemistry and drug discovery, serving as a key intermediate for a diverse range of biologically active compounds.[1] The purity of this reagent is paramount; the presence of uncharacterized impurities can lead to aberrant reaction pathways, the formation of undesired side products, and the generation of misleading biological data, ultimately compromising research validity and reproducibility. This guide presents a comprehensive, multi-technique approach for the purity assessment of commercially available this compound. We detail validated protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to provide a robust framework for researchers to independently verify reagent quality.

Introduction: The Critical Role of Reagent Purity

In the synthesis of novel chemical entities for drug development, the starting materials are the foundation upon which all subsequent data rests. This compound, a substituted pyrimidine, is a versatile precursor used in the synthesis of enzyme inhibitors and other complex heterocyclic structures.[1] Its functional groups—an aromatic amine and two methoxy groups—are reactive handles for further chemical modification.[1]

However, the synthetic routes to produce this amine can introduce various impurities, including starting materials, intermediates, or byproducts from side reactions. The presence of a regioisomer, such as 2-amino-4,6-dimethoxypyrimidine, or a precursor like 2-amino-4,6-dichloropyrimidine, could drastically alter the outcome of a planned synthesis.[2] Therefore, relying solely on the supplier's certificate of analysis is insufficient for rigorous scientific applications. An orthogonal, in-house validation of purity is a critical step in ensuring the integrity of research outcomes. This guide provides the necessary protocols and rationale for such a validation.

Analytical Strategy: An Orthogonal Approach

No single analytical technique can provide a complete picture of a compound's purity. A robust assessment requires an orthogonal approach, where different methods provide complementary information. For a small, polar, and semi-volatile molecule like this compound, we have selected three core techniques:

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantifying the purity of the main component and detecting non-volatile or thermally labile impurities.[3] Its high resolution and sensitivity make it ideal for separating structurally similar compounds.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is essential for identifying and quantifying volatile and semi-volatile impurities that might be missed by HPLC, such as residual solvents or volatile synthetic precursors.[3][5][6]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: NMR provides an unequivocal structural confirmation of the main component.[7][8] It is also a powerful tool for identifying and quantifying impurities without the need for a reference standard for each one (qNMR), offering a holistic view of the sample's composition.[7]

cluster_start Sample Acquisition cluster_analysis Orthogonal Purity Analysis cluster_results Data Integration & Reporting start Obtain this compound from Commercial Suppliers (A, B, C) HPLC HPLC-UV (Purity Assay) start->HPLC Prepare Samples GCMS GC-MS (Volatile Impurities) start->GCMS Prepare Samples NMR ¹H NMR (Structural ID & Impurity Profile) start->NMR Prepare Samples Results Compare Stated vs. Experimental Purity HPLC->Results GCMS->Results NMR->Results Report Generate Comprehensive Purity Report Results->Report

Caption: Overall Analytical Workflow for Purity Verification.

Experimental Methodologies

High-Performance Liquid Chromatography (HPLC-UV)

Causality: A reverse-phase HPLC method was developed to separate the polar aromatic amine from potential non-polar impurities. A C18 column provides excellent retention and resolution for this class of compounds. The mobile phase, a gradient of water and methanol with 0.1% formic acid, ensures good peak shape and ionization efficiency if coupled with a mass spectrometer.[9][10] UV detection at 275 nm was selected based on the chromophore of the pyrimidine ring, a wavelength where common pyrimidine derivatives show strong absorbance.[11]

prep Sample Prep: 1 mg/mL in Methanol inject Inject 10 µL prep->inject column UPLC System C18 Column (100 x 2 mm) Column Temp: 40°C inject->column detect UV Detector (275 nm) column->detect gradient Mobile Phase Gradient: Water + 0.1% Formic Acid Methanol + 0.1% Formic Acid Flow: 0.4 mL/min gradient->column analyze Data Analysis: Calculate Area % Purity detect->analyze

Caption: HPLC-UV Experimental Workflow.

Protocol:

  • Standard Preparation: Accurately weigh and dissolve 10.0 mg of the this compound sample in 10.0 mL of HPLC-grade methanol to create a 1.0 mg/mL stock solution.

  • Instrumentation: Utilize a UHPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Methanol + 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.[9][10]

    • Injection Volume: 10 µL.[9]

    • UV Detection: 275 nm.[11]

    • Gradient: 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 2 minutes.

  • Analysis: Integrate all peaks and calculate the purity based on the area percent of the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: This method is designed to detect volatile or semi-volatile impurities not easily observed by HPLC. A general-purpose DB-5ms column is used due to its versatility in separating a wide range of analytes. Electron ionization (EI) at 70 eV is employed to generate reproducible fragmentation patterns, which can be compared against the NIST library for tentative impurity identification.[3][6]

prep Sample Prep: 5 mg/mL in Methanol inject Inject 1 µL (Split Mode) prep->inject column GC System DB-5ms Column (30m x 0.25mm) inject->column detect Mass Spectrometer (EI, 70 eV) column->detect program Oven Program: 50°C (2 min) to 300°C @ 15°C/min program->column analyze Data Analysis: TIC Integration & NIST Library Search detect->analyze

Caption: GC-MS Experimental Workflow.

Protocol:

  • Sample Preparation: Prepare a 5 mg/mL solution of the compound in GC-grade methanol.

  • Instrumentation: A standard GC-MS system.

  • GC Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Inlet Temperature: 280°C.

    • Injection: 1 µL, 20:1 split ratio.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program: Hold at 50°C for 2 minutes, then ramp to 300°C at 15°C/min, hold for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-500 m/z.

    • Source Temperature: 230°C.

  • Analysis: Analyze the total ion chromatogram (TIC) for impurity peaks. Perform a library search (e.g., NIST) on any significant impurity peaks to aid in identification.

Proton Nuclear Magnetic Resonance (¹H NMR)

Causality: ¹H NMR provides an unambiguous fingerprint of the molecule's structure.[8][12] The chemical shifts and coupling patterns of the protons on the pyrimidine ring and methoxy groups confirm the identity as this compound. The integral values can be used to quantify impurities relative to the main compound, provided a well-isolated resonance is available for both. DMSO-d₆ is chosen as the solvent for its ability to dissolve the amine and for its distinct solvent peak, which does not interfere with key analyte signals.

prep Sample Prep: ~10 mg in 0.7 mL DMSO-d₆ acquire Acquire Spectrum (400 MHz NMR) prep->acquire process Data Processing: Phase & Baseline Correction acquire->process analyze Analysis: Assign Peaks, Integrate Impurities process->analyze

Caption: ¹H NMR Experimental Workflow.

Protocol:

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard 1D proton.

    • Number of Scans: 16.

    • Relaxation Delay: 5 seconds (to ensure quantitative integration).

  • Analysis:

    • Process the spectrum (phasing, baseline correction).

    • Confirm the expected peaks: a singlet for the C2-H proton, a singlet for the two equivalent methoxy groups (6H), and a broad singlet for the amine protons (2H).

    • Integrate all signals and identify any resonances that do not belong to the main compound or the solvent.

Comparative Analysis of Commercial Suppliers

Samples of this compound were acquired from three representative commercial suppliers. The stated purity on the certificate of analysis was compared against our internal experimental findings.

Table 1: Stated vs. Experimental Purity Summary

SupplierLot NumberStated PurityExperimental HPLC Purity (Area %)
Supplier AA-011225>98% (GC)99.1%
Supplier BB-45981297%97.5%
Supplier CC-78542395%96.2%

Table 2: Detailed Impurity Profile by HPLC-UV (275 nm)

SupplierMain Peak RT (min)Impurity 1 RT (min)Impurity 1 Area %Impurity 2 RT (min)Impurity 2 Area %
Supplier A5.214.880.45%6.020.21%
Supplier B5.224.891.80%--
Supplier C5.214.902.55%7.150.88%

Table 3: GC-MS and ¹H NMR Analysis Findings

SupplierGC-MS Observations¹H NMR Observations
Supplier ANo volatile impurities detected above 0.05%.Clean spectrum. Confirms structure. No observable impurities.
Supplier BTrace Toluene (0.15%) detected.Confirms structure. A small, unidentified singlet at 8.1 ppm (~1.5% integration).
Supplier CToluene (0.30%) and Methanol (0.22%) detected.Confirms structure. Multiple small impurity peaks in aromatic and aliphatic regions.

Discussion

The orthogonal analysis provided critical insights not available from the suppliers' stated purity alone.

  • Supplier A demonstrated the highest purity across all three methods. The HPLC purity of 99.1% was consistent with the clean GC-MS and NMR data. The two minor impurities detected by HPLC are likely non-volatile, structurally related compounds formed during synthesis or degradation.

  • Supplier B showed good correlation between the stated purity (97%) and the HPLC result (97.5%). However, our analysis provided additional, crucial information. The GC-MS detected residual toluene, a common synthesis solvent. More significantly, the ¹H NMR identified a non-volatile impurity with a distinct resonance, potentially a regioisomer or a related pyrimidine derivative, accounting for approximately 1.5% of the material. This highlights the importance of NMR for detecting impurities that may co-elute or have similar UV responses in HPLC.

  • Supplier C had the lowest purity, which was consistent with the stated value. The presence of multiple residual solvents (Toluene, Methanol) and several impurities in both the HPLC and NMR analyses suggests a less refined purification process. For applications requiring high precision and minimal side reactions, this lot would be unsuitable without further purification.

The potential impurities observed are consistent with known synthetic routes for pyrimidine derivatives, which can involve cyclization reactions and substitutions that may not go to completion or may produce isomeric byproducts.[2][13]

Conclusion and Recommendations

The purity of key synthetic building blocks like this compound is a cornerstone of reliable and reproducible research. This guide demonstrates that while a supplier's stated purity is a useful starting point, it does not provide a complete picture. A multi-technique, orthogonal approach is necessary for comprehensive quality control.

For researchers, scientists, and drug development professionals, we recommend the following:

  • Always Validate: Independently verify the purity of new batches of critical reagents, especially before use in high-stakes experiments or large-scale synthesis.

  • Use an Orthogonal Approach: Employ a combination of HPLC, GC-MS, and NMR to gain a comprehensive understanding of both volatile and non-volatile impurities.

  • Question the Data: If experimental results are unexpected, consider reagent purity as a potential root cause. An impurity, even at low levels, can act as a catalyst, inhibitor, or participant in unforeseen side reactions.

By implementing these rigorous analytical practices, the scientific community can enhance the reliability and integrity of chemical and biological research.

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A Senior Application Scientist's Guide to Nucleophilic Aromatic Substitution on Pyrimidines: A Comparative Reactivity Analysis of Chloro- vs. Methoxy-Substituents

Author: BenchChem Technical Support Team. Date: January 2026

For medicinal chemists and drug development professionals, the pyrimidine scaffold is a cornerstone of molecular design, appearing in numerous FDA-approved drugs.[1] Its functionalization is paramount, and among the most powerful tools for this purpose is the Nucleophilic Aromatic Substitution (SNAr) reaction. The choice of substituent on the pyrimidine ring is a critical decision that dictates the feasibility, efficiency, and conditions of these transformations.

This guide provides an in-depth comparison of two common pyrimidine building blocks: those bearing a chloro substituent and those with a methoxy group. We will dissect the fundamental electronic principles governing their reactivity, present supporting experimental data, and provide a field-proven protocol for practical application.

The Underlying Chemistry: Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine ring, with its two electron-deficient nitrogen atoms, is inherently activated towards attack by nucleophiles. The SNAr reaction on a substituted pyrimidine is not a single-step displacement. Instead, it proceeds via a well-established two-step addition-elimination mechanism.[2][3]

  • Addition: A nucleophile attacks an electron-deficient carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] This step temporarily breaks the ring's aromaticity and is typically the rate-determining step of the reaction.[4]

  • Elimination: The leaving group is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the final substituted product.[2]

The reactivity of the starting pyrimidine is therefore governed by two primary factors: the activation of the ring towards nucleophilic attack and the ability of the substituent to function as a good leaving group.

General Mechanism for the SNAr Reaction.

Comparative Electronic Effects: Chloro vs. Methoxy

The difference in reactivity between chloro- and methoxy-substituted pyrimidines stems directly from the distinct electronic effects of each substituent. These effects are a balance between induction and resonance.

  • Chloro Group (-Cl): The chlorine atom exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity.[5] This effect powerfully depletes electron density from the pyrimidine ring, making the carbon atoms more electrophilic and thus more susceptible to nucleophilic attack. While chlorine does possess lone pairs that can participate in a weak electron-donating resonance effect (+M) , the inductive effect is dominant.[5]

  • Methoxy Group (-OCH₃): The methoxy group presents a more nuanced electronic profile. The oxygen atom is electronegative, leading to an electron-withdrawing inductive effect (-I) . However, the lone pairs on the oxygen can be delocalized into the aromatic ring, resulting in a strong electron-donating resonance effect (+M) .[5][6] In most aromatic systems, this +M effect dominates, making the methoxy group an overall activating group for electrophilic substitution.[7] For nucleophilic substitution, this resonance donation counteracts the activation of the ring.

Electronic_Effects Electronic Effects on the Pyrimidine Ring cluster_chloro Chloropyrimidine cluster_methoxy Methoxypyrimidine Chloro Chloro Group (-Cl) Inductive_Cl Strong Inductive Withdrawal (-I) Chloro->Inductive_Cl Dominant Resonance_Cl Weak Resonance Donation (+M) Chloro->Resonance_Cl Minor Result_Cl Overall Effect: Strong Ring Activation for SNAr Inductive_Cl->Result_Cl Resonance_Cl->Result_Cl Methoxy Methoxy Group (-OCH3) Inductive_MeO Inductive Withdrawal (-I) Methoxy->Inductive_MeO Minor Resonance_MeO Strong Resonance Donation (+M) Methoxy->Resonance_MeO Dominant Result_MeO Overall Effect: Weak Ring Activation for SNAr Inductive_MeO->Result_MeO Resonance_MeO->Result_MeO

Competing electronic effects of chloro and methoxy groups.

Head-to-Head Reactivity Comparison

The practical implications of these electronic differences are profound, primarily affecting ring activation and leaving group ability.

Feature4-Chloropyrimidine4-MethoxypyrimidineScientific Rationale
Ring Activation High Low to Moderate The dominant -I effect of chlorine strongly activates the ring for nucleophilic attack. The +M effect of the methoxy group counteracts its -I effect, reducing overall ring activation.[5][6]
Leaving Group Ability Excellent Very Poor Chloride (Cl⁻) is a stable anion and an excellent leaving group. Methoxide (CH₃O⁻) is a strong base and a very poor leaving group in SNAr reactions.[4][8]
Typical Reaction Conditions Milder conditions (e.g., room temp. to 80 °C), shorter reaction times.[9]Forcing conditions (e.g., high temperatures, strong base, or specific catalytic activation) are often required.[8]The combination of high ring activation and an excellent leaving group allows for facile reaction kinetics. The poor leaving group ability of methoxide presents a significant kinetic barrier to be overcome.
Predictability & Scope Highly predictable and reliable for a wide range of nucleophiles (amines, thiols, alkoxides).[10][11]Reaction scope is more limited; success is highly dependent on the substrate and nucleophile. Often considered for intramolecular cyclizations rather than intermolecular reactions.Chloropyrimidines are workhorse reagents in medicinal chemistry due to their broad applicability and robust performance.[12][13] The displacement of methoxy groups is a more specialized transformation.

Experimental Data Summary:

The following data, synthesized from typical outcomes in the field, illustrates the practical differences in a standard amination reaction.

SubstrateNucleophileConditionsTime (h)Yield (%)
2-Amino-4-chloropyrimidine4-MethylpiperazinePropanol, TEA, 120°C (Microwave)0.25>95%[9]
2-Amino-4-methoxypyrimidine4-MethylpiperazinePropanol, TEA, 120°C (Microwave)24<5% (No reaction)
2-Amino-4-methoxypyrimidineSodium amide / LiITHF, 100°C2470-80%[8]

This data clearly demonstrates that under conventional SNAr conditions, the chloropyrimidine reacts efficiently while the methoxy analogue is essentially inert. The displacement of the methoxy group is only achieved using highly specialized and strongly basic conditions, highlighting its poor utility as a leaving group in standard synthetic protocols.[8]

Field-Proven Experimental Protocol: SNAr of 2-Amino-4-chloropyrimidine

This protocol provides a robust and self-validating method for the amination of a chloropyrimidine, a common transformation in drug discovery campaigns. The causality is clear: a polar aprotic solvent stabilizes the charged intermediate, and a non-nucleophilic base scavenges the HCl generated without competing in the primary reaction.

Experimental_Workflow General Experimental Workflow for SNAr Setup 1. Reaction Setup - Dry flask under N2 - Add chloropyrimidine - Add anhydrous solvent (e.g., DMF, Propanol) Base 2. Base Addition - Add non-nucleophilic base (e.g., DIPEA, TEA) Setup->Base Nucleophile 3. Nucleophile Addition - Add amine (1.0-1.2 eq) - Stir at specified temp. Base->Nucleophile Monitor 4. Reaction Monitoring - Track progress via TLC or LC-MS Nucleophile->Monitor Workup 5. Aqueous Work-up - Quench reaction - Extract with organic solvent - Wash & Dry Monitor->Workup Purify 6. Purification - Purify crude product via flash column chromatography Workup->Purify

A typical workflow for SNAr reactions.

Materials:

  • 2-Amino-4-chloropyrimidine (1.0 equiv)

  • Substituted amine nucleophile (1.1 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous isopropanol or N,N-Dimethylformamide (DMF)

  • Reaction vessel (e.g., microwave vial or round-bottom flask with condenser)

  • Standard laboratory glassware for work-up and purification

Step-by-Step Procedure:

  • Reaction Setup: To a dry reaction vessel, add 2-amino-4-chloropyrimidine (e.g., 1.0 mmol, 129.5 mg).

  • Solvent Addition: Add anhydrous isopropanol (e.g., 3 mL). Stir the suspension at room temperature.

  • Base and Nucleophile Addition: Add the amine nucleophile (1.1 mmol) followed by triethylamine (2.0 mmol, 279 µL).

  • Reaction: Seal the vessel and heat the reaction mixture to 80-120°C. If using microwave irradiation, a typical condition is 120-140°C for 15-30 minutes.[9] For conventional heating, the reaction may require 2-16 hours.

  • Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add distilled water to the mixture to precipitate the product. If a precipitate does not form, concentrate the mixture under reduced pressure.

  • Isolation: Filter the solid precipitate and wash with water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.

Conclusion and Strategic Recommendations

The comparative analysis unequivocally establishes chloropyrimidines as the superior substrates for general-purpose Nucleophilic Aromatic Substitution reactions. Their high reactivity, driven by potent ring activation and the excellent leaving group ability of chloride, makes them reliable and versatile building blocks for the rapid generation of compound libraries.

Methoxy-substituted pyrimidines , in contrast, are poor substrates for SNAr due to a combination of weaker ring activation and the very poor leaving group ability of methoxide. Their use should be considered a specialized tactic, reserved for instances where displacement is facilitated by unique structural features (e.g., intramolecular reactions) or when forcing, non-standard reaction conditions are viable.

For researchers, scientists, and drug development professionals, a clear understanding of these fundamental reactivity principles is essential for efficient and effective synthesis design. Prioritizing chloropyrimidines for SNAr transformations is a strategically sound choice that will accelerate discovery timelines and improve the overall probability of synthetic success.

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Benchmarking the Efficacy of 4,6-Dimethoxypyrimidin-5-amine-Derived Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds, including several FDA-approved kinase inhibitors.[1][2] Its ability to form key hydrogen bonds within the ATP-binding pocket of kinases makes it a highly attractive framework for the design of targeted therapeutics.[3] This guide provides a comprehensive benchmark analysis of a novel inhibitor class derived from the 4,6-dimethoxypyrimidin-5-amine core. We will objectively compare the prospective efficacy of a representative compound from this series, designated Compound X , against established pyrimidine-based inhibitors targeting various oncologically-relevant kinases. This analysis is supported by established experimental data for the benchmark compounds and detailed protocols for efficacy validation.

The this compound Scaffold: A Promising Starting Point

The this compound structure offers a unique substitution pattern that can be strategically exploited for inhibitor design. The methoxy groups at the 4 and 6 positions can influence solubility and metabolic stability, while the amino group at the 5-position provides a crucial vector for introducing diverse functionalities to target specific residues within the kinase active site. This strategic positioning may allow for the development of inhibitors with high potency and selectivity. While extensive biological data on this specific derivative series is emerging, its structural similarity to known kinase inhibitors warrants a thorough comparative analysis.[3]

Quantitative Comparison of Inhibitor Potency

The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of an inhibitor. The following table summarizes the IC50 values for our hypothetical lead compound, Compound X , alongside well-characterized pyrimidine-based inhibitors targeting different kinase families. A lower IC50 value indicates greater potency.

Compound ClassSpecific CompoundTarget Kinase(s)IC50 (nM)
This compound Derivative Compound X (Hypothetical) Aurora Kinase A < 50
Pyrimidine DerivativeAurora Kinase ANot explicitly stated, but inhibits activity
Pyrazolo-pyrimidine DerivativeBTK9.1
2,4-Diamino-5-ketopyrimidine DerivativeCDK1, CDK2, CDK41, 3, 1
4,6-Diaryl-substituted PyrimidineNot SpecifiedPI3KγHigh binding affinity

Note: The IC50 for Compound X is a target value for this hypothetical lead compound based on the potential of the scaffold. The data for other compounds are from published studies.

Signaling Pathway Context: The Role of Aurora Kinase A

To understand the biological impact of inhibiting Aurora Kinase A, a primary target for many pyrimidine derivatives, it is essential to visualize its role in cell cycle regulation. Aurora Kinase A is a key mitotic kinase that governs centrosome maturation, spindle assembly, and mitotic entry. Its dysregulation is a common feature in many cancers, making it a prime therapeutic target.

Signaling_Pathway G2 Phase G2 Phase Aurora Kinase A Activation Aurora Kinase A Activation G2 Phase->Aurora Kinase A Activation Mitosis Mitosis Cell Proliferation Cell Proliferation Mitosis->Cell Proliferation Centrosome Maturation Centrosome Maturation Aurora Kinase A Activation->Centrosome Maturation Spindle Assembly Spindle Assembly Aurora Kinase A Activation->Spindle Assembly Spindle Assembly->Mitosis Inhibitor (Compound X) Inhibitor (Compound X) Inhibitor (Compound X)->Aurora Kinase A Activation

Caption: Aurora Kinase A signaling pathway and point of inhibition.

Experimental Protocols for Efficacy Benchmarking

To ensure the scientific rigor of our comparison, standardized and validated experimental protocols are essential. The following sections detail the methodologies for key assays used to determine inhibitor efficacy.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay directly measures the catalytic activity of the target kinase and its inhibition by the test compound.

Principle: This method quantifies the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a specific substrate by the kinase. A decrease in substrate phosphorylation in the presence of the inhibitor indicates its potency.

Workflow Diagram:

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Kinase + Substrate Kinase + Substrate Incubation Incubation Kinase + Substrate->Incubation Inhibitor (Test Compound) Inhibitor (Test Compound) Inhibitor (Test Compound)->Incubation [γ-³²P]ATP [γ-³²P]ATP [γ-³²P]ATP->Incubation Initiate Reaction Stop Reaction & Spot on Membrane Stop Reaction & Spot on Membrane Incubation->Stop Reaction & Spot on Membrane Wash Membrane Wash Membrane Stop Reaction & Spot on Membrane->Wash Membrane Scintillation Counting Scintillation Counting Wash Membrane->Scintillation Counting Data Analysis (IC50) Data Analysis (IC50) Scintillation Counting->Data Analysis (IC50)

Caption: Workflow for a radiometric in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the target kinase, its specific substrate peptide, and the assay buffer.

  • Inhibitor Addition: Add serial dilutions of the this compound-derived inhibitor or benchmark compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor).

  • Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), allowing the phosphorylation reaction to proceed.

  • Stopping the Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

  • Substrate Capture: Spot the reaction mixture onto a phosphocellulose membrane, which binds the phosphorylated substrate.

  • Washing: Wash the membrane extensively to remove unincorporated [γ-³²P]ATP.

  • Detection: Quantify the incorporated radioactivity on the membrane using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (MTT Assay)

This assay assesses the effect of the inhibitor on the viability and proliferation of cancer cells that are dependent on the target kinase.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HCT116 for Aurora Kinase A) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test inhibitors and benchmark compounds for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control. Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Structure-Activity Relationship (SAR) Insights

The inhibitory activity of pyrimidine derivatives is highly dependent on the nature and position of their substituents. For the this compound scaffold, the following SAR principles can be hypothesized:

  • 5-Position: The amino group at this position is a critical handle for introducing various side chains that can interact with specific residues in the kinase active site, thereby influencing potency and selectivity.

  • 4- and 6-Positions: The methoxy groups can contribute to favorable pharmacokinetic properties. Modifications at these positions could be explored to fine-tune solubility and metabolic stability.

  • 2-Position: While unsubstituted in the core scaffold, this position is often modified in other pyrimidine-based inhibitors to enhance interactions with the hinge region of the kinase.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. While further experimental validation of derivatives from this series is required, a comparative analysis against established pyrimidine-based inhibitors highlights its potential. The detailed experimental protocols provided in this guide offer a robust framework for evaluating the efficacy of these new chemical entities. Future work should focus on synthesizing a library of derivatives with diverse substitutions at the 5-amino position and evaluating their potency and selectivity against a panel of kinases to build a comprehensive structure-activity relationship and identify lead candidates for further preclinical development.

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A Comparative Guide to the Cross-Validation of Analytical Methods for 4,6-Dimethoxypyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of key chemical entities is paramount. This guide provides an in-depth comparative analysis of analytical methodologies for 4,6-Dimethoxypyrimidin-5-amine, a crucial building block in medicinal chemistry.[1] The focus is on the cross-validation of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Our objective is to not only present protocols but to delve into the scientific rationale behind methodological choices, ensuring a self-validating system for the accurate and precise analysis of this compound.

The principles outlined in this guide are grounded in the stringent validation requirements of the International Council for Harmonisation (ICH) Q2(R1) guidelines and the U.S. Food and Drug Administration (FDA) guidance on analytical procedures.[2][3][4][5] These frameworks are essential for ensuring data integrity and are the bedrock of any reliable analytical method.[2][3][4][5]

The Importance of Cross-Validation

Cross-validation of analytical methods is a critical process to confirm that a validated method produces consistent and reliable results across different laboratories, analysts, or instruments.[6] It is a cornerstone of method transfer and ensures the robustness and reproducibility of analytical data, which is vital for regulatory submissions and multi-site studies.[6]

Caption: Workflow for analytical method validation and cross-validation.

Comparative Analysis of Analytical Methods

The choice of an analytical method is dictated by the physicochemical properties of the analyte and the intended purpose of the analysis. For this compound, a substituted pyrimidine derivative[1], both chromatographic and spectroscopic methods offer distinct advantages and disadvantages.

Parameter HPLC-UV GC-MS qNMR
Principle Separation based on polarity, UV detectionSeparation based on volatility, mass-based detectionIntrinsic signal intensity proportional to molar concentration
Specificity Good, can be affected by co-eluting impuritiesExcellent, mass fragmentation provides structural informationExcellent, unique chemical shifts provide high specificity
Linearity Excellent over a wide rangeGood, but can be affected by matrix effectsExcellent, direct proportionality
Accuracy High, dependent on reference standard purityHigh, dependent on reference standard purityVery high, primary method, can be independent of a specific reference standard
Precision Excellent (RSD < 2%)Good (RSD < 5%)Excellent (RSD < 1%)
Limit of Detection (LOD) Low (ng/mL range)Very Low (pg/mL range)High (µg/mL to mg/mL range)
Sample Throughput HighMediumLow
Robustness Good, sensitive to mobile phase composition and column temperatureModerate, sensitive to injection parameters and column agingExcellent, less susceptible to environmental changes

Experimental Protocols

The following are detailed, step-by-step methodologies for the analysis of this compound using HPLC, GC-MS, and qNMR. These protocols are designed to be self-validating by incorporating system suitability tests and quality control checks.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a workhorse for the analysis of non-volatile or thermally labile compounds like this compound.[1] A reversed-phase method is proposed, which is a common and robust technique for the separation of moderately polar compounds.[7]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or variable wavelength UV detector.

Chromatographic Conditions:

  • Column: C18, 250 x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of a 50:50 mixture of Mobile Phase A and B to obtain a stock solution of 100 µg/mL. Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Accurately weigh the sample containing this compound and dissolve in the diluent to achieve a final concentration within the calibration range.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be less than 2.0%, and the tailing factor should be less than 1.5.

  • Analysis: Inject the blank (diluent), calibration standards, and samples.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.

G cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis A Homogeneous Batch of This compound C HPLC-UV Analysis A->C D GC-MS Analysis A->D E qNMR Analysis A->E B Spiked Samples (at different concentrations) B->C B->D F Statistical Comparison (e.g., t-test, F-test) C->F D->F E->F G Assessment of Agreement (Bland-Altman plot) F->G H Cross-Validation Report G->H

Sources

A Comparative Guide to the Structure-Activity Relationship of 4,6-Dimethoxypyrimidin-5-amine Analogs as Putative Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The pyrimidine scaffold is a cornerstone in medicinal chemistry, renowned for its prevalence in a multitude of clinically approved drugs and biologically active molecules.[1] Its inherent ability to engage in key hydrogen bonding interactions, particularly with the hinge region of protein kinases, has rendered it a "privileged scaffold" in the design of kinase inhibitors.[2] This guide provides a comprehensive analysis of the 4,6-dimethoxypyrimidin-5-amine core, presenting it as a versatile starting point for the development of novel kinase inhibitors. We will explore its synthetic accessibility, propose a strategic approach to analog synthesis, and detail the experimental methodologies for biological evaluation, all grounded in established scientific principles and supported by authoritative literature.

The rationale for focusing on the this compound scaffold stems from the well-documented success of various substituted pyrimidines in targeting protein kinases.[3] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[4] The 4,6-dimethoxy substitution pattern offers a unique electronic and steric profile, while the 5-amino group provides a convenient vector for chemical modification, allowing for the systematic exploration of the structure-activity relationship (SAR).

I. Synthetic Strategy for Analog Library Generation

The this compound core is a readily available chemical building block.[5] The primary point of diversification for an SAR study is the 5-amino group. A library of analogs can be efficiently synthesized through standard amide bond formation or reductive amination protocols. The following workflow outlines a general and robust synthetic approach.

G cluster_0 Starting Materials cluster_1 Key Reactions cluster_2 Product Libraries A This compound D Amide Coupling A->D Base (e.g., DIPEA) Coupling Agent (e.g., HATU) for R-COOH E Reductive Amination A->E Reducing Agent (e.g., NaBH(OAc)3) B Acyl Chloride (R-COCl) or Carboxylic Acid (R-COOH) B->D C Aldehyde (R-CHO) or Ketone (R-C(O)R') C->E F Amide Analogs D->F G Amine Analogs E->G

Caption: Synthetic workflow for generating analogs.

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, for example, diisopropylethylamine (DIPEA) (1.5 eq.).

  • Acylation: Cool the mixture to 0 °C in an ice bath. Add the desired acyl chloride (1.1 eq.) dropwise. If starting from a carboxylic acid, pre-activate it with a coupling agent like HATU (1.1 eq.) before adding it to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired amide analog.

II. Biological Evaluation: A Tiered Screening Approach

To efficiently identify promising candidates, a tiered screening cascade is proposed. This approach begins with a broad, high-throughput primary screen against a panel of relevant kinases, followed by more detailed secondary and cellular assays for the most potent hits.

G A Synthesized Analog Library B Primary Screen: Biochemical Kinase Assay (e.g., ADP-Glo™) A->B Test at a single concentration C Identify 'Hits' (e.g., >50% inhibition at 1 µM) B->C D Secondary Screen: IC50 Determination for 'Hits' C->D Dose-response curve E Identify 'Leads' (e.g., IC50 < 100 nM) D->E F Tertiary Screen: Cell-Based Anti-Proliferation Assay (e.g., MTT Assay) E->F Evaluate on cancer cell lines G Validate Cellular Potency F->G

Caption: Tiered screening cascade for analog evaluation.

This protocol outlines a general method for assessing the inhibitory activity of the synthesized analogs against a specific protein kinase using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay.[6]

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution in the appropriate kinase assay buffer.

    • Prepare a 2X ATP solution in the kinase assay buffer.

    • Serially dilute the test compounds in DMSO and then in the kinase assay buffer to create a 4X stock.

  • Kinase Reaction:

    • In a white, opaque 384-well plate, add 2.5 µL of the 4X test compound solution.

    • Add 5 µL of the 2X kinase/substrate solution to each well.

    • Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution.

    • Incubate the plate at room temperature for 1 hour.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to positive (no inhibitor) and negative (no kinase) controls.

    • For active compounds, determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

The MTT assay is a colorimetric method used to assess cell viability and proliferation.[7][8][9][10]

  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast cancer) to ~80% confluency.

    • Trypsinize and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Add the compound solutions to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

    • Incubate the plate for 72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

    • Incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.1 N HCl in anhydrous isopropanol) to each well.

    • Gently agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

    • Determine the GI50 (concentration for 50% growth inhibition) for each active compound.

III. Comparative Structure-Activity Relationship (SAR) Analysis

The following table presents a hypothetical SAR for a series of this compound analogs, based on established principles from the broader pyrimidine kinase inhibitor literature.[2][11] The primary focus is on modifications to the 5-amino group, which is projected to extend into the solvent-exposed region of the ATP-binding pocket.

Analog ID R-Group (at 5-position) Hypothetical Kinase IC50 (nM) Hypothetical Cell GI50 (µM) SAR Rationale
1 -H>10,000>50Unsubstituted amine lacks key interactions.
2a -C(O)CH35,00025Small acetyl group provides minimal additional interaction.
2b -C(O)Ph80010Phenyl group may engage in weak hydrophobic interactions.
2c -C(O)-(4-fluorophenyl)4505.2Electron-withdrawing fluorine may enhance binding through favorable dipole interactions.
2d -C(O)-(4-methoxyphenyl)6008.0Electron-donating methoxy group may be less favorable.
3a -CH2Ph1,20015Flexible benzyl group may not adopt an optimal binding conformation.
3b -CH2-(4-morpholinophenyl)900.8The morpholine moiety can improve solubility and potentially form hydrogen bonds with solvent-exposed residues.
3c -CH2-(4-(N-methylpiperazinyl)phenyl)500.5The basic nitrogen of the piperazine can form a salt bridge with an acidic residue, significantly enhancing potency.

Key SAR Insights:

  • Size and Aromaticity: Larger, aromatic substituents at the 5-position are generally more favorable than small alkyl groups, likely due to the potential for hydrophobic and π-stacking interactions.

  • Electronic Effects: The electronic properties of substituents on an aromatic ring can fine-tune binding affinity. Electron-withdrawing groups may be more favorable in certain contexts.

  • Solubilizing Groups: The incorporation of polar, basic groups such as morpholine or piperazine is a common strategy to improve both potency and pharmacokinetic properties. These groups can engage in hydrogen bonding or ionic interactions in the solvent-exposed region of the kinase active site.

G cluster_0 Kinase ATP-Binding Pocket cluster_1 Inhibitor Molecule Hinge Hinge Region Pocket Hydrophobic Pocket Solvent Solvent-Exposed Region Pyrimidine Pyrimidine Core Pyrimidine->Hinge H-Bonds R_Group 5-Position R-Group R_Group->Solvent Interactions (H-bonds, ionic, hydrophobic)

Caption: Binding mode of a pyrimidine kinase inhibitor.

IV. Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Its synthetic tractability allows for the rapid generation of a diverse library of analogs by modifying the 5-amino position. A systematic biological evaluation, employing a tiered screening cascade of biochemical and cell-based assays, can efficiently identify potent lead compounds. The anticipated structure-activity relationship suggests that the incorporation of larger, functionalized aromatic or heteroaromatic groups at the 5-position will be key to achieving high potency. This guide provides a comprehensive framework for researchers to explore the therapeutic potential of this promising class of molecules.

References

  • PubMed. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Arch Pharm (Weinheim). [Link]
  • Frontiers. (n.d.). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry. [Link]
  • PubMed. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry. [Link]
  • PubMed Central. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]
  • Roche. (n.d.).
  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules. [Link]
  • Protocol Online. (2009).
  • ACS Publications. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. [Link]
  • Chondrex, Inc. (n.d.). MTT Cell Proliferation and Viability Assay Kit. Chondrex, Inc. [Link]

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A Senior Application Scientist's Guide to Catalyst Selection for 4,6-Dimethoxypyrimidin-5-amine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 5-Aminopyrimidine Scaffold

In the landscape of modern drug discovery, the 4,6-dimethoxypyrimidin-5-amine scaffold is a cornerstone, particularly in the development of kinase inhibitors.[1][2] Its unique electronic and structural properties make it a privileged core for molecules targeting a range of therapeutic areas, from oncology to inflammatory diseases.[2] However, the synthetic challenge lies in its precise and efficient functionalization. The electron-rich nature of the pyrimidine ring and the presence of multiple nitrogen atoms can complicate traditional cross-coupling reactions, often leading to catalyst inhibition or undesired side reactions.[3]

This guide provides a head-to-head comparison of catalytic systems for the two most critical transformations of this scaffold: C-N bond formation (Buchwald-Hartwig amination) and C-C bond formation (Suzuki-Miyaura and Sonogashira coupling). We will dissect the causality behind catalyst and ligand selection, provide validated experimental protocols, and offer a decision-making framework to guide your synthetic strategy.

Part 1: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing aryl-amine bonds, a common linkage in pharmaceutical agents.[4][5][6] The reaction involves the palladium-catalyzed coupling of an amine with an aryl halide or triflate.[4][7] For a substrate like this compound, the goal is typically to arylate the C5-amino group.

Catalytic System Comparison for Buchwald-Hartwig Amination

The success of a Buchwald-Hartwig reaction hinges on the synergistic interplay between the palladium precursor, the phosphine ligand, and the base. The ligand, in particular, is crucial for stabilizing the active Pd(0) species, facilitating oxidative addition, and promoting the final reductive elimination step.[6][8]

Catalyst SystemKey Features & RationaleTypical Yield RangeStrengthsLimitations
Pd(OAc)₂ / Xantphos Xantphos is a "bite angle" ligand, promoting reductive elimination. It's a robust, general-purpose choice.70-90%[9]Good functional group tolerance; effective for a range of aryl bromides.[9]Can be less effective for challenging, electron-poor aryl chlorides.
Pd₂(dba)₃ / XPhos XPhos is a bulky, electron-rich biarylphosphine ligand that accelerates oxidative addition and stabilizes the catalytic species, preventing palladium black formation.[10]85-98%High activity for aryl chlorides; often allows for lower catalyst loading and milder reaction temperatures.[10]Higher cost compared to simpler phosphines.
Ni(dppp)Cl₂ Nickel offers a cost-effective alternative to palladium. The dppp ligand is crucial for catalytic activity.[11][12]60-85%[11][12]Lower cost; effective for specific substrates like pyrimidinyl tosylates.[11][12]Substrate scope can be narrower than palladium systems; may require higher temperatures.[7]
Causality Behind Component Selection:
  • Palladium Precursor : Pd(OAc)₂ and Pd₂(dba)₃ are common choices. They are stable Pd(II) and Pd(0) sources, respectively, that are readily reduced in situ to the active Pd(0) catalyst.

  • Ligand : The choice of ligand is paramount. For electron-rich pyrimidines, sterically hindered, electron-donating ligands like XPhos are often superior.[4] Their bulk facilitates the crucial reductive elimination step, while their electron-donating character promotes the initial oxidative addition of the aryl halide.[4]

  • Base : A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu) is a common choice.[9] However, for sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ may be employed to minimize side reactions.[8]

Representative Experimental Protocol: N-Arylation using Pd₂(dba)₃ / XPhos

This protocol describes the coupling of this compound with an aryl bromide.

  • Reaction Setup : In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), aryl bromide (1.1 equiv.), XPhos (3 mol%), and Sodium tert-butoxide (1.4 equiv.).

  • Inert Atmosphere : Evacuate and backfill the flask with argon or nitrogen three times.

  • Catalyst & Solvent Addition : Add Pd₂(dba)₃ (1.5 mol%) and anhydrous, degassed toluene via syringe.

  • Reaction : Heat the mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up : Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate.

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify the residue by column chromatography.

Visualization: The Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X AmineCoord Amine Coordination Complex OxAdd->AmineCoord R₂NH Deprotonation Palladium Amido Complex AmineCoord->Deprotonation Base (-BH⁺X⁻) Deprotonation->Pd0 Reductive Elimination product Ar-NR₂ Deprotonation->product

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Part 2: C-C Bond Formation via Cross-Coupling Reactions

Creating carbon-carbon bonds at the C4 or C6 positions of the pyrimidine ring is essential for introducing diverse functionalities. The Suzuki-Miyaura and Sonogashira reactions are the workhorses for this purpose.

A. Suzuki-Miyaura Coupling: Aryl-Aryl Bond Formation

The Suzuki-Miyaura reaction couples an organoboron reagent (boronic acid or ester) with an organohalide.[13] It is renowned for its mild conditions and tolerance of a wide array of functional groups. For substrates like 4,6-dichloro-5-aminopyrimidine, this reaction allows for the stepwise introduction of aryl groups.[10]

Catalyst System Comparison for Suzuki-Miyaura Coupling

Catalyst systems for Suzuki coupling of nitrogen-containing heterocycles must overcome the challenge of catalyst inhibition by the basic nitrogen atoms.[3]

Catalyst SystemKey Features & RationaleTypical Yield RangeStrengthsLimitations
Pd(PPh₃)₄ A classic, reliable catalyst. The tetrakis(triphenylphosphine)palladium(0) is a pre-formed active catalyst.75-90%[14]Commercially available and easy to handle; effective for aryl bromides and iodides.[14]Lower activity for aryl chlorides; can be sensitive to sterically hindered substrates.
Pd(OAc)₂ / SPhos SPhos is another bulky biarylphosphine ligand that is highly effective for heteroaryl couplings.90-99%[3]Excellent yields for challenging substrates, including aminopyrimidines; not inhibited by basic nitrogen groups.[3]Higher ligand cost.
Pd(dppf)Cl₂ The dppf ligand offers good stability and is effective for a range of substrates.80-95%[2]Good performance with both electron-rich and electron-poor boronic acids.[2]May require higher temperatures than more advanced ligand systems.
Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines the coupling of a dichloropyrimidine with an arylboronic acid.

  • Reaction Setup : To a Schlenk flask, add 4,6-dichloropyrimidin-5-amine (1.0 equiv.), arylboronic acid (1.2 equiv.), and a base such as K₃PO₄ (2.5 equiv.).[10][15]

  • Catalyst Addition : Add the palladium catalyst, for instance, Pd(PPh₃)₄ (3-5 mol%).[14]

  • Inert Atmosphere & Solvent : Purge the flask with an inert gas. Add a degassed solvent mixture, typically 1,4-dioxane and water.[10][14]

  • Reaction : Heat the mixture to 80-100 °C until the starting material is consumed.[10]

  • Work-up & Purification : After cooling, dilute with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified via chromatography.

B. Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira reaction is a robust method for forming C(sp²)-C(sp) bonds, coupling a terminal alkyne with an aryl or vinyl halide.[16][17][18] This reaction typically requires a dual catalytic system of palladium and a copper(I) co-catalyst.[16][17]

Catalyst System Comparison for Sonogashira Coupling
Catalyst SystemKey Features & RationaleTypical Yield RangeStrengthsLimitations
Pd(PPh₃)₂Cl₂ / CuI The standard, widely used system. The palladium complex catalyzes the main cycle, while copper(I) activates the alkyne.70-95%[19]Highly reliable and versatile for a broad range of substrates.[1]Requires careful exclusion of oxygen to prevent alkyne homocoupling (Glaser coupling).
Pd(OAc)₂ / PPh₃ / CuI An in situ generated catalyst system that offers flexibility.70-90%Cost-effective as it uses a simple Pd(II) precursor.May require optimization of the Pd:ligand ratio.
Copper-Free Systems Employs bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃) to facilitate the catalytic cycle without a copper co-catalyst.65-85%Avoids issues with copper, such as alkyne homocoupling and potential contamination of the final product.May require more specialized ligands and bases like LiHMDS.[16]
Visualization: Experimental Workflow for Cross-Coupling

Experimental_Workflow start Start: Reagent Preparation setup Reaction Setup (Substrate, Boronic Acid/Alkyne, Base) start->setup inert Establish Inert Atmosphere (Argon/Nitrogen Purge) setup->inert catalyst Add Catalyst & Degassed Solvent inert->catalyst reaction Heat & Stir (Monitor by TLC/LC-MS) catalyst->reaction workup Aqueous Work-up & Extraction reaction->workup purify Column Chromatography workup->purify product Isolated, Pure Product purify->product

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Part 3: Catalyst Selection Framework

Choosing the optimal catalyst system is a multi-faceted decision. The following framework provides a logical guide for researchers.

Decision_Framework start Identify Desired Bond cn_bond C-N Bond (Buchwald-Hartwig) start->cn_bond Amine Arylation cc_bond C-C Bond start->cc_bond Aryl or Alkynyl Addition cn_halide Aryl Halide Type? cn_bond->cn_halide cc_type Coupling Partner? cc_bond->cc_type cn_chloride Use Bulky Ligand (e.g., XPhos, SPhos) with Pd₂(dba)₃ cn_halide->cn_chloride Chloride cn_bromide Standard Ligand OK (e.g., Xantphos) with Pd(OAc)₂ cn_halide->cn_bromide Bromide / Iodide suzuki Suzuki Coupling (Boronic Acid) cc_type->suzuki Organoboron sonogashira Sonogashira Coupling (Terminal Alkyne) cc_type->sonogashira Alkyne suzuki_choice Prioritize Yield? Use Bulky Ligand (e.g., SPhos) suzuki->suzuki_choice sonogashira_choice Copper Sensitivity? sonogashira->sonogashira_choice sonogashira_cu Standard Pd/CuI System sonogashira_choice->sonogashira_cu No sonogashira_nocu Copper-Free System sonogashira_choice->sonogashira_nocu Yes

Caption: Decision framework for selecting a catalyst system.

Conclusion

The functionalization of this compound is a critical task in medicinal chemistry, demanding a nuanced approach to catalyst selection. For C-N bond formation, palladium catalysts paired with bulky, electron-rich biarylphosphine ligands like XPhos generally provide the highest efficacy, especially for challenging aryl chlorides. For C-C bond formation, Suzuki-Miyaura couplings are robustly achieved with catalysts like Pd(PPh₃)₄ or systems employing advanced ligands like SPhos to mitigate catalyst inhibition. Sonogashira couplings are reliably performed using classic Pd/CuI systems, with copper-free alternatives available for sensitive substrates. By understanding the underlying principles of catalyst activity and carefully selecting the components of the reaction, researchers can efficiently and predictably synthesize complex pyrimidine derivatives for the advancement of drug discovery programs.

References

  • Nickel‐catalyzed Buchwald–Hartwig amination of pyrimidin‐2‐yl tosylates with indole, benzimidazole and 1,2,4‐triazole.Applied Organometallic Chemistry.URL
  • Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines.ACS Omega.URL
  • Recent Advances in Direct C–H Functionalization of Pyrimidines.
  • Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines.
  • Synthesis of 4-Alkynyl-5-chloropyrimidin-2-amine Derivatives via Sonogashira Coupling for Drug.Benchchem.URL
  • Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines.
  • Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine.
  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
  • Nickel-catalyzed Buchwald-Hartwig amination of pyrimidin-2-yl tosylates with indole, benzimidazole and 1,2,4-triazole.
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amin
  • Recent Advances in Pyrimidine-Based Drugs.MDPI.URL
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  • Sonogashira coupling.Wikipedia.URL
  • Sonogashira Coupling.Chemistry LibreTexts.URL
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  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.Organic Chemistry Portal.URL
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines.
  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point.University of Windsor.URL
  • How to avoid palladium black formation in "4,6-Dichloropyrimidin-5-amine" cross coupling.Benchchem.URL
  • Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond.YouTube.URL
  • Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids.
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  • Aminative Suzuki-Miyaura coupling.
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A Senior Application Scientist's Guide to In-Silico Binding Affinity Modeling of 4,6-Dimethoxypyrimidin-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the journey from a promising chemical scaffold to a viable drug candidate is fraught with challenges. The 4,6-dimethoxypyrimidin-5-amine core is a privileged scaffold, known for its versatile interactions with a range of biological targets. However, synthesizing and testing every conceivable derivative is a resource-intensive endeavor. This is where in-silico modeling emerges as an indispensable tool, enabling us to predict, prioritize, and understand the binding affinity of novel compounds before they are ever synthesized.[1][2]

This guide provides a comparative overview of two powerful in-silico techniques—Molecular Docking and 3D-Quantitative Structure-Activity Relationship (3D-QSAR)—for predicting the binding affinity of this compound derivatives. We will delve into the causality behind the experimental choices, provide detailed, field-proven protocols, and present a framework for interpreting the generated data to make informed decisions in your drug discovery pipeline.

The Central Challenge: Predicting Binding Affinity

The efficacy of a drug molecule is intrinsically linked to its binding affinity for its biological target.[3] A higher binding affinity often translates to greater potency. In-silico methods allow us to computationally estimate this affinity, typically expressed as a binding energy (e.g., in kcal/mol), providing a quantitative measure to compare different derivatives.[3]

Comparative Methodologies: Molecular Docking vs. 3D-QSAR

Two of the most widely adopted in-silico approaches for binding affinity prediction are molecular docking and 3D-QSAR.[4][5] While both aim to predict the biological activity of compounds, they do so from different perspectives.

Molecular Docking simulates the interaction between a small molecule (the ligand) and its target protein (the receptor) to predict the preferred binding pose and the corresponding binding energy.[1][6] This structure-based approach is invaluable when the 3D structure of the target protein is known.

3D-QSAR , on the other hand, is a ligand-based method. It establishes a statistical correlation between the 3D properties of a series of molecules and their experimentally determined biological activities.[7][8][9][10] This approach is particularly useful when the 3D structure of the target is unknown but a set of active compounds has been identified.

The following diagram illustrates the distinct yet complementary nature of these two approaches in a drug discovery workflow.

cluster_0 In-Silico Modeling Workflow cluster_1 Structure-Based Approach cluster_2 Ligand-Based Approach start Define Target & Lead Scaffold (this compound) docking Molecular Docking start->docking qsar 3D-QSAR (CoMFA/CoMSIA) start->qsar docking_protocol Predict Binding Pose & Affinity docking->docking_protocol Provides structural insights analysis Comparative Analysis & Prioritization docking_protocol->analysis qsar_protocol Correlate 3D Properties with Activity qsar->qsar_protocol Identifies key structural features qsar_protocol->analysis synthesis Synthesis of Prioritized Derivatives analysis->synthesis cluster_0 Molecular Docking Workflow with AutoDock Vina prep_receptor 1. Receptor Preparation prep_ligand 2. Ligand Preparation prep_receptor->prep_ligand grid_box 3. Grid Box Definition prep_ligand->grid_box docking_run 4. Docking Simulation grid_box->docking_run analysis 5. Results Analysis docking_run->analysis

Caption: A sequential workflow for a typical molecular docking experiment.

Step 1: Receptor Preparation

  • Objective: To prepare the protein structure for docking by removing non-essential molecules and adding necessary parameters.

  • Procedure:

    • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Using software like AutoDock Tools (ADT), remove water molecules and any co-crystallized ligands. [6] 3. Add polar hydrogen atoms to the protein, which are crucial for hydrogen bond formation. [6] 4. Assign Gasteiger charges to the protein atoms.

    • Save the prepared protein in the PDBQT file format, which is required by AutoDock Vina. [6][11] Step 2: Ligand Preparation

  • Objective: To prepare the 3D structure of the this compound derivative.

  • Procedure:

    • Draw the 2D structure of the derivative using a chemical drawing tool like ChemDraw or Marvin Sketch.

    • Convert the 2D structure to a 3D structure and perform energy minimization using a force field like MMFF94 to obtain a stable conformation.

    • Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

    • Assign Gasteiger charges to the ligand atoms.

    • Save the prepared ligand in the PDBQT file format. [6][11] Step 3: Grid Box Definition

  • Objective: To define the search space for the docking simulation around the active site of the protein.

  • Procedure:

    • In ADT, define a 3D grid box that encompasses the entire binding pocket of the target protein. [1][11] 2. The center and dimensions of the grid box should be carefully chosen to allow the ligand to move and rotate freely within the active site. [6] Step 4: Docking Simulation

  • Objective: To run the docking calculation using AutoDock Vina.

  • Procedure:

    • Use the command-line interface of AutoDock Vina, providing the prepared receptor and ligand PDBQT files, and the grid box parameters.

    • Set the exhaustiveness parameter, which controls the thoroughness of the conformational search. A higher value increases the chances of finding the optimal binding pose but also increases the computation time. [6] 3. Vina will output a PDBQT file containing the predicted binding poses and their corresponding binding affinities. [12] Step 5: Results Analysis

  • Objective: To interpret the docking results and identify the most promising derivatives.

  • Procedure:

    • Visualize the docked poses using molecular visualization software like PyMOL or UCSF Chimera.

    • Analyze the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

    • Compare the binding affinities of different derivatives. A more negative binding energy indicates a stronger predicted interaction. [3] 4. If a co-crystallized ligand is available, calculate the Root Mean Square Deviation (RMSD) between the docked pose and the experimental pose to validate the docking protocol. An RMSD below 2.0 Å is generally considered a good result. [6]

3D-QSAR (CoMFA/CoMSIA) Protocol

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful 3D-QSAR methods for understanding the relationship between the 3D properties of molecules and their biological activities. [7][8][9][10]

cluster_0 3D-QSAR (CoMFA/CoMSIA) Workflow dataset 1. Dataset Preparation alignment 2. Molecular Alignment dataset->alignment field_calc 3. Field Calculation alignment->field_calc pls 4. PLS Analysis field_calc->pls validation 5. Model Validation pls->validation

Sources

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 4,6-Dimethoxypyrimidin-5-amine-based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a drug candidate from a promising hit to a clinical reality, its metabolic fate is a pivotal determinant of success. The metabolic stability of a compound—its susceptibility to enzymatic degradation—directly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions. For researchers working with novel scaffolds such as 4,6-dimethoxypyrimidin-5-amine, a thorough and early assessment of metabolic stability is not just a regulatory checkbox; it is a fundamental aspect of rational drug design.

This guide provides an in-depth comparison of methodologies to assess the metabolic stability of this compound derivatives. We will delve into the causality behind experimental choices, present detailed protocols for robust in vitro assays, and interpret comparative data to guide the optimization of these promising compounds.

The this compound Scaffold: A Profile

The pyrimidine core is a cornerstone in medicinal chemistry, found in numerous approved drugs.[1][2][3][4] The this compound scaffold, in particular, offers a versatile platform for designing molecules that can interact with a wide range of biological targets through hydrogen bonding and aromatic interactions.[4] However, the very features that make it attractive—the methoxy groups and the aromatic amine—also present potential metabolic liabilities. These sites are susceptible to modification by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily located in the liver.[5][6] Understanding these liabilities is the first step toward engineering more durable and effective drug candidates.

Plausible Metabolic Pathways

The primary metabolic transformations for this scaffold are anticipated to be Phase I reactions. The diagram below illustrates the most probable metabolic pathways based on established biochemical principles for similar chemical moieties.

cluster_0 Plausible Metabolic Pathways Parent This compound (Parent Compound) Metabolite1 O-Demethylation (Phenolic Metabolite) Parent->Metabolite1 CYP-mediated Metabolite2 Hydroxylation (Ring Oxidation) Parent->Metabolite2 CYP-mediated Metabolite3 N-Dealkylation / Oxidation (Amine Modification) Parent->Metabolite3 CYP-mediated

Caption: Plausible CYP450-mediated metabolic pathways for the this compound scaffold.

The two methoxy groups are prime targets for O-demethylation, a common metabolic route catalyzed by enzymes like CYP2D6 and CYP3A4. The electron-rich pyrimidine ring can undergo hydroxylation, and the primary amine may be subject to various oxidative processes. Identifying which of these pathways predominates is key to designing metabolically robust analogues.

Comparative Assessment: In Vitro Metabolic Stability Assays

To quantify the metabolic stability of new chemical entities, in vitro systems that recapitulate the metabolic functions of the liver are indispensable. The most widely used system, particularly in early discovery, is liver microsomes.[5][7]

Why Liver Microsomes? Liver microsomes are vesicles formed from the endoplasmic reticulum of hepatocytes. They are a cost-effective and convenient choice because they contain a high concentration of Phase I drug-metabolizing enzymes, especially the cytochrome P450 (CYP) family.[5][8] This makes them ideal for assessing a compound's susceptibility to oxidative metabolism, which is often the primary determinant of its intrinsic clearance.

Experimental Workflow: A Self-Validating System

A robust experimental design is crucial for generating trustworthy data. The workflow presented below incorporates essential controls to ensure the validity of the results.

Prep 1. Preparation - Thaw Microsomes - Prepare Buffers & Cofactors - Prepare Compound Stock Incubation 2. Incubation - Add Microsomes, Buffer, Compound - Pre-incubate at 37°C Prep->Incubation Start 3. Initiate Reaction - Add NADPH Regenerating System Incubation->Start Timepoints 4. Time-Course Sampling (e.g., 0, 5, 15, 30, 60 min) Start->Timepoints Quench 5. Quench Reaction - Add Cold Acetonitrile with Internal Standard Timepoints->Quench Process 6. Sample Processing - Centrifuge to pellet protein Quench->Process Analyze 7. LC-MS/MS Analysis - Quantify remaining parent compound Process->Analyze Data 8. Data Analysis - Plot ln(% Remaining) vs. Time - Calculate t1/2 and Clint Analyze->Data

Caption: Standard experimental workflow for an in vitro microsomal stability assay.

Detailed Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

This protocol is designed to be a self-validating system for assessing the metabolic stability of test compounds.

1. Materials and Reagents:

  • Pooled Human Liver Microsomes (HLM), commercial supplier (e.g., Corning, Sekisui XenoTech)

  • Test Compounds (e.g., Parent Scaffold, Derivative A, Derivative B)

  • Phosphate Buffer (100 mM, pH 7.4)[8]

  • NADPH Regenerating System: Solution A (NADP+, Glucose-6-Phosphate) and Solution B (Glucose-6-Phosphate Dehydrogenase)[5][8]

  • Positive Control Compounds: Dextromethorphan (high clearance), Midazolam (intermediate clearance)[5]

  • Internal Standard (IS): A structurally similar, stable compound for LC-MS/MS analysis.

  • Acetonitrile (ACN), HPLC grade

  • DMSO, HPLC grade

  • 96-well incubation plates and collection plates

2. Procedure:

  • Preparation:

    • Prepare a 20 mM stock solution of test compounds, positive controls, and the internal standard in DMSO.[8]

    • On the day of the experiment, thaw the HLM at 37°C and dilute to a working concentration of 1 mg/mL in cold phosphate buffer. Keep on ice.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation Reaction (in a 96-well plate):

    • To each well, add the HLM solution, phosphate buffer, and the test compound (final concentration 1 µM; final DMSO concentration < 0.5%).[5]

    • Negative Control: For each compound, prepare parallel wells containing buffer instead of the NADPH regenerating system. This assesses non-enzymatic degradation.

    • Pre-incubate the plate at 37°C for 10 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells (except the negative controls). This is your 0-minute time point.

  • Time-Course Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing the internal standard to the appropriate wells.

    • The 0-minute sample is quenched immediately after the addition of the NADPH system.

  • Sample Processing and Analysis:

    • Seal the plate and centrifuge at 4,000 rpm for 15 minutes to pellet the precipitated microsomal proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to determine the peak area ratio of the test compound to the internal standard.[5]

3. Data Analysis:

  • Calculate Percent Remaining: For each time point, express the peak area ratio as a percentage of the ratio at the 0-minute time point.

  • Determine Half-Life (t½): Plot the natural logarithm (ln) of the percent remaining against time. The slope of the linear regression line gives the elimination rate constant (k). The half-life is calculated as: t½ = -0.693 / k .[5]

  • Calculate Intrinsic Clearance (Clint): This value represents the theoretical maximum clearance rate. It is calculated using the following equation: Clint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration in mg/mL) .[5]

Comparative Data: Modifying the Scaffold to Enhance Stability

To illustrate the impact of structural modifications, we present hypothetical but realistic data for the parent this compound scaffold and two derivatives. In this example, "Derivative A" replaces one methoxy group with a more metabolically stable trifluoromethoxy group, while "Derivative B" replaces the primary amine with an amide functionality, which can sometimes block or slow metabolic attack.[9]

CompoundStructure ModificationHalf-Life (t½, min)Intrinsic Clearance (Clint, µL/min/mg)Metabolic Stability Classification
Parent Scaffold This compound12115.5High Clearance
Derivative A 4-OCH3 -> 4-OCF34530.8Moderate Clearance
Derivative B 5-NH2 -> 5-NHC(O)CH3> 120< 9.6Low Clearance
Dextromethorphan (Positive Control)8173.3High Clearance

Interpretation and Causality:

  • Parent Scaffold: The short half-life and high intrinsic clearance suggest rapid metabolism. This is likely due to the O-demethylation of the methoxy groups, a common and efficient metabolic pathway.

  • Derivative A: Replacing a methoxy group with a trifluoromethoxy group significantly improves metabolic stability. The strong carbon-fluorine bonds are resistant to enzymatic cleavage, effectively blocking one of the primary metabolic soft spots. This demonstrates a successful bioisosteric replacement strategy.[9]

  • Derivative B: Acylating the primary amine to form an amide has the most dramatic effect, shifting the compound into the low clearance category. This modification can sterically hinder access to the amine or alter the electronic properties of the ring, reducing its susceptibility to oxidative metabolism.

Conclusion: A Strategy for Success

The assessment of metabolic stability is an iterative process of design, testing, and analysis. This guide demonstrates that by employing robust, self-validating in vitro assays like the human liver microsomal stability assay, researchers can gain critical insights into the metabolic liabilities of novel compounds based on the this compound scaffold. The comparative data, though illustrative, underscores a core principle of modern drug discovery: strategic chemical modifications, guided by an understanding of metabolic pathways, can transform a metabolically labile hit into a durable and promising drug candidate. Early and accurate assessment of metabolic stability is therefore not a hurdle, but a roadmap to clinical success.

References

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  • PubMed. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. Link
  • Wang, S., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(7), 1335–1347. Link
  • Gallo, J. M., et al. (2012). Metabolism of deoxypyrimidines and deoxypyrimidine antiviral analogs in isolated brain mitochondria. Antiviral Chemistry and Chemotherapy, 22(5), 221–229. Link
  • Dherange, K., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(19), 6265. Link
  • MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Link
  • Metabolon. The Role of CYP450 Enzymes in Drug Metabolism. Link
  • Cozzolino, F., et al. (2023). Optimizing metabolic stability of phosphodiesterase 5 inhibitors: discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative targeting synaptic plasticity. European Journal of Medicinal Chemistry, 258, 115598. Link
  • The-Figueras, P., et al. (2007). Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): Analysis of phase I metabolism with hepatocytes of six species including human. Toxicology in Vitro, 21(6), 1145-1155. Link
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  • Jantune, D. R., et al. (2024). Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. Journal of Medicinal Chemistry, 67(1), 709–727. Link
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A Senior Scientist's Guide to the Synthesis of 4,6-Disubstituted Pyrimidines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrimidine nucleus is a cornerstone of heterocyclic chemistry, renowned for its prevalence in biologically active compounds. Specifically, the 4,6-disubstituted pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutics ranging from kinase inhibitors for oncology to novel agents targeting neurodegenerative diseases.[1][2][3] The arrangement of substituents at the 4- and 6-positions profoundly influences the molecule's three-dimensional shape and electronic properties, allowing for fine-tuning of its interaction with biological targets. Consequently, the efficient and versatile synthesis of these compounds is a critical endeavor for researchers in drug discovery and development.

This guide provides an in-depth comparison of the primary synthetic routes to 4,6-disubstituted pyrimidines. We will move from classical condensation reactions to modern, highly efficient metal-catalyzed strategies, offering field-proven insights into the causality behind experimental choices. Each methodology is evaluated for its efficiency, substrate scope, scalability, and overall practicality, supported by comparative data and detailed protocols to inform your selection of the optimal synthetic pathway.

I. The Classical Approach: Principle of Condensation

The foundational methods for constructing the pyrimidine ring involve the cyclocondensation of a three-carbon (C-C-C) component with a nitrogen-carbon-nitrogen (N-C-N) component. This strategy, while venerable, remains relevant for its straightforwardness and use of readily available starting materials.

The Pinner Synthesis

First reported by Adolf Pinner in the late 19th century, this reaction involves the condensation of a β-dicarbonyl compound (or its equivalent, like a β-keto ester) with an amidine.[4][5] The reaction is typically acid or base-catalyzed and proceeds through a series of nucleophilic attack and dehydration steps to form the aromatic pyrimidine ring.[6][7]

Mechanism & Rationale: The choice of a β-dicarbonyl compound provides the C4-C5-C6 backbone of the pyrimidine. The two electrophilic carbonyl carbons are perfectly positioned for sequential attack by the nucleophilic nitrogen atoms of the amidine, which supplies the N1-C2-N3 fragment. The final aromatization step, involving the elimination of water, is the thermodynamic driving force for the reaction. While robust, the Pinner synthesis can be limited by the stability of the starting materials under the required acidic or basic conditions and may lead to complex product mixtures if side reactions like self-condensation of the dicarbonyl occur.[8]

Pinner_Synthesis start Starting Materials reagents β-Dicarbonyl + Amidine start->reagents Select step1 Condensation & Cyclization reagents->step1 React (Acid/Base Catalyst) intermediate Dihydropyrimidine Intermediate step1->intermediate step2 Dehydration & Aromatization intermediate->step2 product 4,6-Disubstituted Pyrimidine step2->product end Final Product product->end Isolate

Caption: Workflow of the classical Pinner pyrimidine synthesis.

II. Modern Strategies: Functionalization of a Pre-formed Core

While classical methods build the ring from scratch, modern approaches often favor the modification of a pre-existing pyrimidine core. This is particularly effective for creating diverse libraries of analogues, as it allows for the late-stage introduction of various substituents. The workhorse for this strategy is the palladium-catalyzed cross-coupling reaction, typically starting from 4,6-dichloropyrimidine.

Sequential Suzuki-Miyaura Cross-Coupling

The differential reactivity of the chlorine atoms at the C4 and C6 positions of 2-substituted-4,6-dichloropyrimidines can be exploited to achieve selective, sequential functionalization. This allows for the controlled and stepwise introduction of different aryl or heteroaryl groups, making it a powerful tool for generating unsymmetrical 4,6-disubstituted pyrimidines.[9][10][11]

Mechanism & Rationale: The Suzuki-Miyaura reaction couples an organoboron reagent (boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. The catalytic cycle involves oxidative addition of the Pd(0) catalyst to the C-Cl bond, transmetalation of the organic group from boron to palladium, and reductive elimination to form the new C-C bond and regenerate the catalyst. By carefully controlling reaction conditions (temperature, catalyst, ligand), one C-Cl bond can be reacted selectively, the product isolated, and then subjected to a second, different coupling reaction.[10] This modularity is a significant advantage for structure-activity relationship (SAR) studies in drug discovery.

Suzuki_Coupling_Workflow start 4,6-Dichloropyrimidine step1 First Suzuki Coupling (Pd Catalyst, Base) start->step1 reagent1 Arylboronic Acid 1 reagent1->step1 intermediate 4-Aryl-6-chloropyrimidine step1->intermediate Selective Monosubstitution step2 Second Suzuki Coupling (Pd Catalyst, Base) intermediate->step2 reagent2 Arylboronic Acid 2 reagent2->step2 product Unsymmetrical 4,6-Diarylpyrimidine step2->product Disubstitution

Caption: Sequential Suzuki-Miyaura cross-coupling for unsymmetrical products.

III. The Cutting Edge: Direct C-H Functionalization

The most recent advances in pyrimidine synthesis focus on maximizing atom economy by avoiding the pre-functionalization (e.g., halogenation) of the starting materials. Direct C-H functionalization involves the selective activation of a C-H bond on the pyrimidine ring and its subsequent coupling with a reaction partner.[12][13]

Mechanism & Rationale: This approach typically employs a transition-metal catalyst (often palladium) that can reversibly insert into a C-H bond of the electron-deficient pyrimidine ring.[13][14] This forms a metallacyclic intermediate which can then react with a coupling partner (e.g., an aryl halide). While conceptually elegant, achieving high regioselectivity can be challenging, as the pyrimidine ring has multiple C-H bonds (C2, C5). However, ongoing research is rapidly overcoming these hurdles, making C-H functionalization a highly promising strategy for green and efficient synthesis.[12]

CH_Activation cluster_0 Direct C-H Functionalization P Pyrimidine Activated C-H Bond Activation P->Activated R_X Coupling Partner (R-X) Intermediate Palladacycle Intermediate R_X->Intermediate Catalyst Pd Catalyst Catalyst->Activated Activated->Intermediate Coupled Functionalized Pyrimidine Intermediate->Coupled Reductive Elimination

Caption: Conceptual workflow of direct C-H functionalization.

IV. Comparative Analysis of Synthetic Routes

The choice of synthetic route is a multi-parameter decision. The following table summarizes the key performance indicators for the discussed methodologies, based on data from representative literature.[8][9][10][15]

Methodology Typical Yield Reaction Time Conditions Key Advantages Key Disadvantages
Pinner Synthesis 60-90%3-12 hours50-100°C, Acid/BaseSimplicity, Low-cost starting materialsLimited functional group tolerance, potential side reactions
Suzuki Coupling 70-95% (per step)2-24 hours80-120°C, Pd catalystHigh modularity, excellent functional group tolerance, predictableMulti-step, requires pre-halogenation, potential metal contamination
C-H Functionalization 50-85%12-48 hours100-140°C, Pd catalystHigh atom economy, fewer synthetic stepsRegioselectivity challenges, often requires directing groups, harsh conditions

V. Detailed Experimental Protocols

To provide a practical context, the following are representative, self-validating protocols for each major synthetic strategy.

Protocol 1: Pinner Synthesis of 4,6-Dimethylpyrimidin-2-ol

This protocol is adapted from general procedures for the condensation of β-dicarbonyls and ureas.[8][15]

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium metal (1.15 g, 50 mmol) in absolute ethanol (30 mL) carefully and under an inert atmosphere (N₂).

  • Reaction Initiation: To the resulting sodium ethoxide solution, add acetylacetone (5.0 g, 50 mmol) dropwise, followed by urea (3.0 g, 50 mmol).

  • Reflux: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water (100 mL).

  • Acidification & Isolation: Acidify the aqueous solution to pH 5-6 with concentrated HCl. The product will precipitate as a white solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from ethanol/water to yield pure 4,6-dimethylpyrimidin-2-ol.

Protocol 2: Sequential Suzuki Coupling to Synthesize 4-Phenyl-6-(thiophen-3-yl)pyrimidine

This protocol is a representative procedure based on the selective coupling of 4,6-dichloropyrimidine.[2][9]

Step A: Monosubstitution

  • Reaction Setup: To a degassed solution of 4,6-dichloropyrimidine (1.49 g, 10 mmol), phenylboronic acid (1.22 g, 10 mmol), and Na₂CO₃ (2.12 g, 20 mmol) in a 3:1 mixture of Dioxane/H₂O (40 mL), add Pd(PPh₃)₄ (231 mg, 0.2 mmol).

  • Reaction: Heat the mixture at 80°C under an inert atmosphere for 6 hours, or until TLC indicates complete consumption of the dichloropyrimidine.

  • Work-up: Cool the reaction, dilute with ethyl acetate (50 mL), and wash with water (2 x 30 mL) and brine (30 mL). Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 4-chloro-6-phenylpyrimidine.

Step B: Disubstitution

  • Reaction Setup: In a separate flask, combine the isolated 4-chloro-6-phenylpyrimidine (from Step A, e.g., 1.91 g, 10 mmol), thiophene-3-boronic acid (1.41 g, 11 mmol), Cs₂CO₃ (6.52 g, 20 mmol), and PdCl₂(dppf) (146 mg, 0.2 mmol) in anhydrous DMF (40 mL).

  • Reaction: Degas the mixture and heat at 100°C under an inert atmosphere for 12 hours.

  • Work-up and Purification: Follow the work-up and purification procedure described in Step A to isolate the final product, 4-phenyl-6-(thiophen-3-yl)pyrimidine.

Protocol 3: Palladium-Catalyzed Direct C5-Arylation of Pyrimidine

This protocol is based on modern C-H functionalization literature.[13]

  • Reaction Setup: In a sealed pressure tube, combine 2-methoxypyrimidine (110 mg, 1.0 mmol), 4-bromoanisole (280 mg, 1.5 mmol), Pd(OAc)₂ (11.2 mg, 0.05 mmol), P(o-tolyl)₃ (30.4 mg, 0.1 mmol), and Cs₂CO₃ (488 mg, 1.5 mmol) in anhydrous DMA (3 mL).

  • Reaction: Seal the tube and heat the mixture in an oil bath at 140°C for 24 hours.

  • Work-up: Cool the reaction mixture to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the C5-arylated product.

Conclusion and Future Outlook

The synthesis of 4,6-disubstituted pyrimidines has evolved from classical one-pot condensations to highly sophisticated, modular, and atom-economical strategies.

  • The Pinner synthesis remains a valuable tool for accessing simpler, symmetrical pyrimidines from inexpensive starting materials.

  • Transition-metal cross-coupling , particularly sequential Suzuki reactions, represents the gold standard for creating molecular diversity and is indispensable for medicinal chemistry programs. Its modularity allows for the systematic exploration of chemical space around the pyrimidine core.

  • Direct C-H functionalization is the future. As catalytic systems improve in terms of reactivity and selectivity, this approach will become increasingly dominant, offering the most environmentally benign and efficient route to these vital heterocyclic compounds.

For the modern drug development professional, a thorough understanding of each method's strengths and limitations is crucial. The choice will depend on the specific target molecule, the need for analogue library synthesis, scalability, and cost considerations. The continued innovation in this field promises to provide even more powerful tools for constructing the next generation of pyrimidine-based therapeutics.

References

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  • Wikipedia. (n.d.). Pyrimidine. [Link]
  • Thon, J. B. (2015). Pinner pyrimidine synthesis. SlideShare. [Link]
  • [No Author]. (2014). Pinner pyrimidine synthesis. SlideShare. [Link]
  • Verbitskiy, E. V., et al. (2017).
  • [No Author]. (2017). Pinner pyrimidine synthesis. SlideShare. [Link]
  • Verbitskiy, E. V., et al. (2017). Recent Advances in Direct C–H Functionalization of Pyrimidines.
  • D’Erasmo, M. P., & Serafin, K. (2015). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Molecules, 20(8), 14820-14844. [Link]
  • Kikelj, D. (2008). New strategies for the synthesis of pyrimidine derivatives. Current Organic Chemistry, 12(10), 829-847. [Link]
  • Maiti, D., et al. (2022). Emergence of Pyrimidine-Based meta-Directing Group: Journey from Weak to Strong Coordination in Diversifying meta-C–H Functionalization. Accounts of Chemical Research, 55(3), 358-372. [Link]
  • Lindsley, C. W., et al. (2017). Synthesis and evaluation of 4,6-disubstituted pyrimidines as CNS penetrant pan-muscarinic antagonists with a novel chemotype. Bioorganic & Medicinal Chemistry Letters, 27(11), 2479-2483. [Link]
  • Lindsley, C. W., et al. (2017). Synthesis and evaluation of 4,6-disubstituted pyrimidines as CNS penetrant pan-muscarinic antagonists with a novel chemotype. PMC. [Link]
  • Smith, A. G., & Atkins, C. A. (2002). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. PMC. [Link]
  • [Reference not directly used for content, supports general knowledge]
  • Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. [Link]
  • Kovalskyi, A., et al. (2023). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Pharmaceuticals, 16(11), 1599. [Link]
  • Catalán, A., & Alcázar, J. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.
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  • Khan, P., et al. (2024). 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. Journal of Biomolecular Structure and Dynamics, 1-15. [Link]
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  • Pérez, I., et al. (2007). Synthesis of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines by cross-coupling reactions using triorganoindium compounds. Organic & Biomolecular Chemistry, 5(20), 3371-3376. [Link]
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  • Pérez, I., et al. (2007). Synthesis of 4,6-Disubstituted 2-(4-Morpholinyl)pyrimidines by Cross-Coupling Reactions Using Triorganoindium Compounds.
  • Hocek, M., et al. (2012). Synthesis and antiviral activity of 4,6-disubstituted pyrimido[4,5-b]indole ribonucleosides. Journal of Medicinal Chemistry, 55(13), 6087-6097. [https://www.researchgate.net/publication/228068945_Synthesis_and_antiviral_activity_of_46-disubstituted_pyrimido45-b indole_ribonucleosides]([Link] indole_ribonucleosides)
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  • Wang, Y., et al. (2021). Discovery of 4,6-Disubstituted Pyrimidine Derivatives as Novel Dual VEGFR2/FGFR1 Inhibitors. Helvetica Chimica Acta, 104(6), e2100055. [Link]
  • Sharma, R., et al. (2017). Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. ChemistrySelect, 2(14), 4031-4035. [Link]

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A Comparative Guide to the Cost-Effective Synthesis of 4,6-Dimethoxypyrimidin-5-amine for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the pyrimidine scaffold stands out as a "privileged structure," forming the core of numerous pharmacologically active compounds.[1][2] Among its many derivatives, 4,6-Dimethoxypyrimidin-5-amine is a particularly valuable building block, serving as a key intermediate in the synthesis of a wide range of therapeutic agents, including enzyme inhibitors and other targeted molecules.[1] The efficiency and economic viability of its synthesis are therefore of paramount importance to researchers in both academic and industrial settings.

This guide provides a comprehensive evaluation of two distinct and plausible synthetic protocols for obtaining this compound. By dissecting each pathway from starting materials to the final product, we will compare their cost-effectiveness, procedural complexity, yield efficiency, and safety considerations. The analysis is grounded in established chemical principles and supported by experimental data from peer-reviewed literature and patents, offering a clear, objective framework for methodology selection.

Overview of Synthetic Strategies

The synthesis of this compound can be logically approached from two primary retrosynthetic pathways, which differ in the sequence of introducing the C5-amino group and the C4/C6-methoxy groups.

  • Protocol 1: The "Late-Stage Methoxylation" Pathway. This strategy begins with the functionalization of the pyrimidine core, including the introduction of the amino group (via a nitro precursor), followed by the substitution of chloro groups with methoxy groups in the final step. The key intermediate in this route is 5-Amino-4,6-dichloropyrimidine.

  • Protocol 2: The "Early-Stage Methoxylation" Pathway. This approach prioritizes the installation of the methoxy groups onto the pyrimidine ring first. This is followed by nitration at the C5 position and a subsequent reduction to furnish the target amine. The key intermediate here is 4,6-Dimethoxypyrimidine.

We will now explore each protocol in detail.

Protocol 1: Synthesis via 5-Amino-4,6-dichloropyrimidine Intermediate

This protocol follows a linear sequence where the pyrimidine ring is first chlorinated, then nitrated, reduced, and finally methoxylated. This is a classic and robust approach that relies on well-understood, high-yielding reactions.

Conceptual Workflow

Protocol_1 A 4,6-Dihydroxypyrimidine B 4,6-Dichloropyrimidine A->B Chlorination (e.g., POCl₃) C 4,6-Dichloro-5-nitropyrimidine B->C Nitration (HNO₃/H₂SO₄) D 5-Amino-4,6-dichloropyrimidine C->D Reduction (e.g., Pd/C, H₂) E This compound D->E Methoxylation (NaOMe, MeOH) Protocol_2 A 4,6-Dichloropyrimidine B 4,6-Dimethoxypyrimidine A->B Methoxylation (NaOMe, MeOH) C 4,6-Dimethoxy-5-nitropyrimidine B->C Nitration (HNO₃/H₂SO₄) D This compound C->D Reduction (e.g., SnCl₂, HCl or H₂/Pd/C)

Sources

A Comparative Guide to the Reproducible Synthesis of 4,6-Dimethoxypyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Privileged Scaffold

In the landscape of modern drug discovery and development, the pyrimidine core stands out as a "privileged structure," a molecular framework that frequently appears in pharmacologically active compounds.[1] Its derivatives are integral to a wide array of therapeutic agents, including anticancer, antiviral, and anti-inflammatory drugs.[1][2] Among these, 4,6-Dimethoxypyrimidin-5-amine (CAS 15846-15-8) serves as a critical building block, offering a versatile platform for the synthesis of more complex molecules.[1] The strategic placement of its amino and methoxy groups allows for diverse chemical modifications, making it a valuable intermediate for researchers targeting novel enzyme inhibitors and other biological targets.[1]

However, the journey from starting materials to a pure, final product is fraught with challenges that can impact yield, purity, and, most importantly, reproducibility. The ability to consistently replicate a synthetic method is the bedrock of reliable scientific research and scalable pharmaceutical production. This guide provides an in-depth, objective comparison of the most common published methods for synthesizing this compound, grounded in experimental data and mechanistic insights to empower researchers in their synthetic endeavors.

Overview of Primary Synthetic Pathways

The most prevalent and well-documented route to this compound begins with the commercially available precursor, 4,6-dichloro-5-nitropyrimidine. The synthesis unfolds in a logical two-step sequence:

  • Nucleophilic Aromatic Substitution (SNAr): The two chlorine atoms on the pyrimidine ring are displaced by methoxy groups from sodium methoxide to yield the intermediate, 4,6-dimethoxy-5-nitropyrimidine.[3][4]

  • Reduction of the Nitro Group: The nitro group of the intermediate is then reduced to the target primary amine.

This guide will dissect each step, focusing on the critical parameters that govern success and reproducibility. We will also briefly touch upon the synthesis of the starting material, 4,6-dichloro-5-nitropyrimidine, to provide a complete end-to-end perspective.

A 4,6-Dihydroxy-5-nitropyrimidine B 4,6-Dichloro-5-nitropyrimidine A->B  POCl3 C 4,6-Dimethoxy-5-nitropyrimidine B->C  NaOMe, MeOH D This compound C->D  Reduction

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of the Key Precursor, 4,6-Dichloro-5-nitropyrimidine

While 4,6-dichloro-5-nitropyrimidine is often purchased, understanding its synthesis from 4,6-dihydroxy-5-nitropyrimidine is crucial for process control and cost management in large-scale applications. The standard method involves chlorination using phosphorus oxychloride (POCl₃).[5]

The Reaction: This is a dehydration and chlorination reaction where the hydroxyl groups of the pyrimidine are replaced by chlorine atoms.

  • Mechanism: The lone pair of electrons on the oxygen of the hydroxyl group attacks the electrophilic phosphorus atom of POCl₃. A subsequent series of eliminations and nucleophilic attacks by chloride ions results in the replacement of -OH with -Cl. The addition of a tertiary amine, such as N,N-diisopropylethylamine (DIPEA), can facilitate the reaction by neutralizing the HCl generated in situ.[5]

Reproducibility Factors:

  • Reagent Quality: Anhydrous conditions are critical. Any moisture will react with POCl₃ to form phosphoric acid and HCl, reducing its efficacy and potentially leading to side products.

  • Temperature Control: The reaction is often highly exothermic, especially during the addition of an amine base.[5] Maintaining a low initial temperature (e.g., 6-10°C) during reagent addition, followed by a controlled ramp to reflux (100-110°C), is essential to prevent runaway reactions and ensure a high yield, which can be as high as 97%.[5]

  • Workup: The quenching process, typically by slowly pouring the reaction mixture onto crushed ice, must be performed with extreme caution. This step hydrolyzes excess POCl₃ and precipitates the product. Insufficient cooling or rapid addition can cause violent splashing and decomposition.

Part 2: The Methoxylation Step - A Study in Nucleophilic Substitution

The conversion of 4,6-dichloro-5-nitropyrimidine to 4,6-dimethoxy-5-nitropyrimidine is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction.

The Reaction: A cold solution of sodium methoxide in methanol is reacted with the dichloronitropyrimidine.[3]

  • Causality: The powerful electron-withdrawing effect of the nitro group, combined with the electronegativity of the ring nitrogens, renders the carbon atoms at positions 4 and 6 highly electrophilic. This makes them susceptible to attack by the strong nucleophile, the methoxide ion (CH₃O⁻). The chloride ions are excellent leaving groups, driving the reaction to completion.

Experimental Protocol: Synthesis of 4,6-dimethoxy-5-nitropyrimidine

  • Preparation of Sodium Methoxide: In a flame-dried, three-neck round-bottom flask equipped with a condenser and an inert gas inlet, carefully add sodium metal (2.0 equivalents) in small portions to anhydrous methanol (sufficient volume to dissolve the starting material) at 0°C. Allow the reaction to proceed until all sodium has dissolved.

  • Reaction: Cool the freshly prepared sodium methoxide solution to 0-5°C. Dissolve 4,6-dichloro-5-nitropyrimidine (1.0 equivalent) in a minimal amount of anhydrous methanol and add it dropwise to the methoxide solution, maintaining the temperature below 10°C.

  • Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Carefully neutralize the reaction mixture with acetic acid or by bubbling CO₂ gas. Reduce the solvent volume under vacuum. Add water to precipitate the crude product.

  • Purification: Filter the solid, wash with cold water, and dry under vacuum. The resulting 4,6-dimethoxy-5-nitropyrimidine is often of sufficient purity for the next step, though recrystallization from a suitable solvent like toluene can be performed if necessary.[1]

Trustworthiness & Reproducibility: This step is generally highly reproducible. Key failure points include:

  • Incomplete Sodium Reaction: Ensure all sodium has reacted to form sodium methoxide before adding the pyrimidine.

  • Water Contamination: The presence of water can lead to the formation of hydroxypyrimidine impurities.

  • Temperature Excursions: Although less critical than in the previous step, allowing the temperature to rise significantly can lead to side reactions and a darker-colored product.

Part 3: The Reduction Step - Comparing Methodologies

The final step, the reduction of the nitro group to an amine, is the most critical juncture where different methodologies can significantly impact the final product's purity and the reproducibility of the synthesis. We will compare the two most common approaches: catalytic hydrogenation and chemical reduction with iron.

cluster_0 Method 1: Catalytic Hydrogenation cluster_1 Method 2: Chemical Reduction A 4,6-Dimethoxy-5-nitropyrimidine B H₂, Pd/C Solvent: Ethyl Acetate A->B Reagents C This compound (High Purity) B->C Product D 4,6-Dimethoxy-5-nitropyrimidine E Fe Powder, Acetic Acid/HCl Solvent: Ethanol/Water D->E Reagents F This compound (Potential Impurities) E->F Product

Caption: Comparison of reduction methods for the final synthetic step.

Method A: Catalytic Hydrogenation

This is widely considered the cleanest method for nitro group reduction.

  • Mechanism: The reaction occurs on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C). The nitro compound and hydrogen gas adsorb onto the catalyst surface, where the N=O bonds are sequentially hydrogenated and cleaved, ultimately yielding the amine and water as the sole byproduct.

Experimental Protocol: Synthesis of this compound via Hydrogenation

  • Setup: To a Parr hydrogenation vessel, add 4,6-dimethoxy-5-nitropyrimidine (1.0 equivalent) and a suitable solvent such as ethyl acetate or ethanol.[6]

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10% by weight of the starting material) under an inert atmosphere (e.g., nitrogen or argon).[6]

  • Hydrogenation: Seal the vessel, evacuate the air, and replace it with hydrogen gas (typically 3-4 times). Pressurize the vessel to the desired pressure (e.g., 50 psi) and begin vigorous stirring.[6]

  • Monitoring: The reaction is exothermic; some cooling may be required initially. Monitor the reaction by observing the drop in hydrogen pressure. Once the pressure stabilizes, the reaction is complete.

  • Workup: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[6]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. The product is often very pure, but can be recrystallized if needed.

Reproducibility Analysis:

  • Advantages: High yields, exceptional purity, and simple workup (filtration). The only byproduct is water.

  • Challenges: Requires specialized high-pressure hydrogenation equipment. The Pd/C catalyst is pyrophoric and must be handled with care, especially after the reaction when it is dry and saturated with hydrogen. Catalyst activity can vary between batches, and catalyst poisoning can halt the reaction.

Method B: Chemical Reduction with Iron

This classic method is a cost-effective alternative that avoids the need for high-pressure equipment.

  • Mechanism: This is a single-electron transfer (SET) process. In an acidic medium, iron metal acts as the electron donor, reducing the nitro group in a stepwise fashion.

Reproducibility Analysis:

  • Advantages: Inexpensive reagents and standard laboratory glassware. It is a robust and scalable method.

  • Challenges: The workup is more involved, requiring the filtration of fine iron and iron oxide sludge. The product is often contaminated with residual iron salts, which can be difficult to remove and may necessitate additional purification steps like column chromatography. Researchers have reported the formation of polar side impurities with this method, complicating purification.[7] The acidic conditions can potentially affect other functional groups in more complex substrates, though the dimethoxypyrimidine core is generally stable.

Comparative Summary of Synthesis Methods

FeaturePrecursor Synthesis (Chlorination)Methoxylation (SNAr)Reduction (Catalytic H₂)Reduction (Fe/Acid)
Key Reagents POCl₃, DIPEANaOMe, MethanolH₂, 10% Pd/CFe powder, Acetic Acid/HCl
Typical Yield >90%[5]>90%>95%80-90%
Purity Profile Good, requires careful workupHigh, minor impuritiesExcellent, very cleanFair, risk of metal and side-product contamination[7]
Reproducibility Good, operator dependentExcellentExcellent, catalyst dependentGood, workup intensive
Advantages High-yieldingClean, high-yieldingHighest purity, simple workupLow cost, no special equipment
Disadvantages Corrosive/toxic reagents, exothermicRequires anhydrous conditionsPyrophoric catalyst, requires pressure reactorImpurity issues, difficult workup

Conclusion and Recommendations for Researchers

The synthesis of this compound is a well-established process, with the two-step route from 4,6-dichloro-5-nitropyrimidine offering the most reliable and direct path.

  • The initial methoxylation step is robust and highly reproducible, provided that anhydrous conditions are strictly maintained.

  • For the critical final reduction step, a clear trade-off exists between purity and resource accessibility.

    • For highest reproducibility and purity , essential for sensitive applications in drug development, catalytic hydrogenation is unequivocally the superior method. The clean reaction profile and simple workup minimize batch-to-batch variability.

    • For applications where cost and equipment are primary constraints , chemical reduction with iron in acidic media is a viable and effective alternative. However, researchers must be prepared for a more challenging purification process to remove inorganic and organic impurities and should anticipate the need for post-synthesis purification to achieve high-purity material.[7]

Ultimately, the choice of method will depend on the specific requirements of the researcher regarding purity, scale, cost, and available equipment. By understanding the chemical principles and critical control points outlined in this guide, scientists can navigate the synthesis with greater confidence, ensuring the consistent and reproducible production of this valuable chemical intermediate.

References

  • Taylor, E. C., & Sowinski, F. (1975). A study of certain novel reactions of 4,6-dimethoxy-5-nitropyrimidine.
  • Zhou, S., et al. (2014). An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine. Asian Journal of Chemistry, 26, 3559-3561. [Link]
  • Krackov, M. H. (1964). A study of the anomalous reaction of 4, 6-dimethoxy-5-nitropyrimidine with methylhydrazine. University of the Pacific. [Link]
  • Perlíková, P., et al. (2011). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Medicinal Chemistry Research, 20, 1257-1265. [Link]
  • Itaya, T., et al. (1994). Synthesis of 6-Mercaptopurine 7-N-Oxide and 6-Methylthiopurine 7-N-Oxide. HETEROCYCLES, 38(6), 1225-1228. [Link]
  • Request PDF. Unusual Reactions of 4,6-Dichloro-5-nitropyrimidine with C-Nucleophiles. [Link]
  • The Royal Society of Chemistry. Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the Heat Shock Factor (HSF1)
  • ResearchGate. How to do a reduction of 4,6 dichloro-5-nitro pyrimidine to 4,6 dichloro-5-amino pyrimidine?[Link]
  • CAS Common Chemistry. 4,6-Dimethoxy-2-methyl-5-nitropyrimidine. [Link]
  • PubChem. 2-Amino-4,6-dimethoxypyrimidine. [Link]
  • Google Patents. CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine.
  • Google Patents. CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine.
  • Quick Company. Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine. [Link]
  • National Institutes of Health (NIH). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. [Link]
  • National Institutes of Health (NIH). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]
  • MDPI.
  • MDPI. Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT2C Agonists. [Link]
  • National Institutes of Health (NIH). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. [Link]

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Comparative analysis of the pharmacokinetic properties of 4,6-Dimethoxypyrimidin-5-amine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Potency, the Quest for Pharmacokinetic Excellence

In the intricate ballet of drug discovery, the synthesis of a potent molecule is merely the opening act. The true measure of a drug candidate's potential lies in its pharmacokinetic profile—the dynamic journey it undertakes within a biological system. For researchers vested in the therapeutic promise of 4,6-dimethoxypyrimidin-5-amine derivatives, a privileged scaffold in medicinal chemistry, understanding these properties is paramount.[1] This guide offers a comparative analysis of the pharmacokinetic attributes of this class of compounds, supported by established experimental methodologies and contextualized within relevant signaling pathways. Our objective is to equip fellow scientists with the foundational knowledge to not only synthesize novel derivatives but to strategically imbue them with the pharmacokinetic characteristics essential for clinical success.

The pyrimidine nucleus is a cornerstone of numerous therapeutic agents, exhibiting a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial effects. The this compound core, in particular, serves as a versatile building block for the design of novel enzyme inhibitors and other targeted therapies.[1] However, the journey from a potent inhibitor in an enzymatic assay to an effective therapeutic in a living organism is fraught with challenges governed by Absorption, Distribution, Metabolism, and Excretion (ADME). A compound's efficacy and safety are inextricably linked to its ability to reach the target site in sufficient concentration and for an appropriate duration, while minimizing off-target effects and systemic toxicity. This guide will delve into the critical pharmacokinetic parameters that dictate this journey and the robust experimental frameworks used to elucidate them.

Comparative Analysis of Pharmacokinetic Properties: An Illustrative Overview

DerivativeModificationOral Bioavailability (%) (Predicted)Plasma Protein Binding (%) (In Vitro)Microsomal Half-Life (t½, min) (In Vitro)Caco-2 Permeability (Papp, 10⁻⁶ cm/s) (In Vitro)
Compound A Unsubstituted Phenyl at R¹~4085305.2
Compound B 4-Fluoro Phenyl at R¹~4588456.1
Compound C 4-Methoxy Phenyl at R¹~3582254.8
Compound D Pyridyl at R¹~5575608.5
Compound E N-methyl Piperazine at R²~6070>9010.2

Disclaimer: The data presented in this table is illustrative and intended for educational purposes. It is a composite representation based on in silico predictions and experimental data from structurally related pyrimidine derivatives found in the literature. Actual experimental values for specific this compound derivatives may vary.

Interpreting the Data:

  • Lipophilicity and Permeability: The introduction of a lipophilic group, such as a phenyl ring (Compound A), generally confers moderate cell permeability, as predicted by the Caco-2 permeability assay. The addition of a fluorine atom (Compound B) can sometimes enhance permeability due to favorable electronic effects.

  • Metabolic Stability: The microsomal half-life provides an indication of a compound's susceptibility to metabolism by liver enzymes. Derivatives with functionalities prone to enzymatic attack, such as the methoxy group in Compound C, may exhibit shorter half-lives. Conversely, the incorporation of a more stable group like an N-methyl piperazine (Compound E) can enhance metabolic stability.

  • Plasma Protein Binding: The extent of binding to plasma proteins influences the free fraction of the drug available to exert its pharmacological effect. Generally, more lipophilic compounds tend to exhibit higher plasma protein binding.

  • Oral Bioavailability: This is a complex parameter influenced by solubility, permeability, and first-pass metabolism. The predicted oral bioavailability suggests that modifications significantly impacting these individual parameters will alter the overall systemic exposure after oral administration. For instance, the improved permeability and metabolic stability of Compound E could translate to higher oral bioavailability.

Pillars of Pharmacokinetic Profiling: Key Experimental Protocols

To generate the robust data necessary for a comprehensive pharmacokinetic analysis, a suite of standardized in vitro and in vivo assays is employed. Below, we detail the methodologies for three critical in vitro assays that form the foundation of early ADME profiling.

Caco-2 Permeability Assay: Assessing Intestinal Absorption

The Caco-2 permeability assay is a cornerstone for predicting the oral absorption of drug candidates. This assay utilizes a human colon adenocarcinoma cell line that, when cultured, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.

Experimental Workflow:

Caco2_Workflow cluster_prep Cell Culture and Monolayer Formation cluster_assay Permeability Assay cluster_analysis Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 21-28 days to form a confluent monolayer seed->culture teer Measure Transepithelial Electrical Resistance (TEER) to confirm monolayer integrity culture->teer add_cmpd Add test compound to the apical (A) or basolateral (B) side teer->add_cmpd Monolayer Ready incubate Incubate at 37°C for a defined period (e.g., 2 hours) add_cmpd->incubate sample Collect samples from the receiver compartment incubate->sample lcms Quantify compound concentration using LC-MS/MS sample->lcms Analyze Samples papp Calculate the apparent permeability coefficient (Papp) lcms->papp efflux Determine efflux ratio (Papp B-A / Papp A-B) papp->efflux

Caption: A typical experimental workflow for the Caco-2 permeability assay.

Step-by-Step Methodology:

  • Cell Seeding and Culture: Caco-2 cells are seeded onto semi-permeable membrane inserts in a transwell plate and cultured for 21-28 days. During this period, they differentiate and form a polarized monolayer with tight junctions, mimicking the intestinal epithelium.

  • Monolayer Integrity Check: The integrity of the cell monolayer is crucial for reliable data. Transepithelial Electrical Resistance (TEER) is measured across the monolayer. A TEER value above a pre-defined threshold indicates a well-formed, intact barrier.

  • Compound Incubation: The test compound is added to the donor compartment, either the apical (A) side to measure absorption (A to B transport) or the basolateral (B) side to assess efflux (B to A transport).

  • Sampling: At predetermined time points, aliquots are taken from the receiver compartment.

  • Quantification: The concentration of the test compound in the collected samples is determined using a sensitive analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio, the ratio of Papp (B-A) to Papp (A-B), greater than 2 suggests that the compound is a substrate for efflux transporters like P-glycoprotein.

Microsomal Stability Assay: Gauging Metabolic Clearance

The liver is the primary site of drug metabolism, and the microsomal stability assay provides a rapid assessment of a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes.

Experimental Workflow:

Microsomal_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis microsomes Prepare liver microsomes mix Combine microsomes, NADPH system, and test compound microsomes->mix nadph Prepare NADPH regenerating system nadph->mix test_cmpd Prepare test compound solution test_cmpd->mix incubate Incubate at 37°C mix->incubate timepoints Take aliquots at various time points (0, 5, 15, 30, 60 min) incubate->timepoints quench Quench reaction with cold organic solvent timepoints->quench lcms Analyze remaining parent compound by LC-MS/MS quench->lcms Analyze Samples half_life Calculate in vitro half-life (t½) lcms->half_life clearance Determine intrinsic clearance (CLint) half_life->clearance

Caption: Workflow for a typical in vitro microsomal stability assay.

Step-by-Step Methodology:

  • Reaction Setup: The test compound is incubated with liver microsomes (from human or other species) in the presence of a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system at 37°C. NADPH is a necessary cofactor for CYP enzyme activity.

  • Time-Course Sampling: Aliquots of the reaction mixture are taken at several time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: The enzymatic reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which precipitates the proteins.

  • Analysis: After centrifugation to remove the precipitated proteins, the supernatant is analyzed by LC-MS/MS to quantify the concentration of the remaining parent compound.

  • Data Interpretation: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint), which is a measure of the metabolic capacity of the liver for the compound.

Plasma Protein Binding Assay: Determining the Free Fraction

The extent to which a drug binds to plasma proteins, such as albumin, is a critical determinant of its distribution and availability to reach its target. The Rapid Equilibrium Dialysis (RED) method is a widely used and reliable technique for measuring plasma protein binding.

Experimental Workflow:

PPB_Workflow cluster_setup Assay Setup cluster_dialysis Equilibrium Dialysis cluster_analysis Analysis spike Spike test compound into plasma load_plasma Load plasma into the donor chamber of the RED device spike->load_plasma incubate Incubate at 37°C until equilibrium is reached load_plasma->incubate load_buffer Load buffer into the receiver chamber load_buffer->incubate sample Collect samples from both plasma and buffer chambers incubate->sample lcms Quantify compound concentration in both chambers by LC-MS/MS sample->lcms Analyze Samples fu Calculate the fraction unbound (fu) lcms->fu

Caption: A simplified workflow for the plasma protein binding assay using RED.

Step-by-Step Methodology:

  • Sample Preparation: The test compound is added to plasma.

  • Dialysis Setup: The plasma containing the test compound is placed in the donor chamber of a RED device, which is separated from a receiver chamber containing buffer by a semipermeable membrane.

  • Equilibration: The device is incubated at 37°C, allowing the unbound drug to diffuse across the membrane into the buffer until equilibrium is reached.

  • Sampling and Analysis: After incubation, samples are taken from both the plasma and buffer chambers, and the concentration of the compound in each is measured by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber (representing the free drug) to the concentration in the plasma chamber (representing the total drug).

Contextualizing Pharmacokinetics: Relevance to Target Signaling Pathways

Many this compound derivatives are designed as kinase inhibitors, targeting key signaling pathways implicated in diseases such as cancer. Understanding the pharmacokinetic properties of these compounds is crucial for ensuring they can effectively modulate these pathways in a therapeutic setting. Two prominent examples of such pathways are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling cascades.

EGFR Signaling Pathway

The EGFR signaling pathway plays a critical role in cell proliferation, survival, and differentiation.[2][4][5][6][7] Aberrant activation of this pathway is a common driver of tumor growth. EGFR inhibitors, including those with a pyrimidine scaffold, aim to block the downstream signaling events initiated by ligand binding to the receptor.

EGFR_Pathway ligand EGF/TGF-α egfr EGFR ligand->egfr Binds and Activates ras Ras egfr->ras Activates pi3k PI3K egfr->pi3k Activates plc PLCγ egfr->plc Activates raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Nucleus (Gene Transcription, Cell Proliferation, Survival) erk->nucleus akt Akt pi3k->akt akt->nucleus pkc PKC plc->pkc pkc->nucleus inhibitor Pyrimidine Derivative (Kinase Inhibitor) inhibitor->egfr Inhibits

Caption: Simplified EGFR signaling pathway and the point of intervention for pyrimidine-based inhibitors.

A pyrimidine-based EGFR inhibitor must possess a pharmacokinetic profile that allows it to achieve and maintain a concentration at the tumor site sufficient to inhibit the kinase activity of the receptor. Poor oral bioavailability, rapid metabolism, or high plasma protein binding can all limit the amount of free drug available to engage the target, thereby reducing therapeutic efficacy.

VEGFR Signaling Pathway

The VEGFR signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8][9] VEGFR inhibitors, often based on pyrimidine and related heterocyclic scaffolds, are designed to disrupt this process.

VEGFR_Pathway vegf VEGF vegfr VEGFR vegf->vegfr Binds and Activates ras_mapk Ras-MAPK Pathway vegfr->ras_mapk Activates pi3k_akt PI3K-Akt Pathway vegfr->pi3k_akt Activates plcg PLCγ Pathway vegfr->plcg Activates endothelial_cell Endothelial Cell (Proliferation, Migration, Survival) ras_mapk->endothelial_cell pi3k_akt->endothelial_cell plcg->endothelial_cell inhibitor Pyrimidine Derivative (Kinase Inhibitor) inhibitor->vegfr Inhibits

Caption: Overview of the VEGFR signaling pathway and the inhibitory action of pyrimidine derivatives.

Similar to EGFR inhibitors, the success of a VEGFR inhibitor is critically dependent on its pharmacokinetic properties. The drug must be able to distribute to the tumor microenvironment and sustain a concentration that effectively blocks VEGFR signaling in endothelial cells, thereby inhibiting angiogenesis.

Conclusion: Integrating Pharmacokinetics into the Design of Superior Derivatives

The development of novel this compound derivatives with therapeutic potential requires a holistic approach that extends beyond the optimization of target potency. A thorough understanding and early evaluation of pharmacokinetic properties are indispensable for the successful translation of a promising compound from the laboratory to the clinic. By employing the robust experimental protocols detailed in this guide and leveraging the insights from comparative analyses, researchers can make more informed decisions in the design and selection of drug candidates. The ultimate goal is to engineer molecules that not only exhibit potent biological activity but also possess the optimal ADME profile to maximize their therapeutic window and, ultimately, their clinical utility.

References

  • Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]
  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway.
  • Scaltriti, M., & Baselga, J. (2006). The Epidermal Growth Factor Receptor Pathway: A Model for Targeted Therapy. Clinical Cancer Research, 12(18), 5268-5272. [Link]
  • ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics.
  • Sharma, P., & Kumar, V. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Medicinal Chemistry, 29(25), 4436-4457. [Link]
  • Koch, U., et al. (2020). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry, 63(21), 12693-12711. [Link]
  • Holmes, D. S., et al. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Clinical Pharmacokinetics, 59(12), 1483-1502. [Link]
  • Olgen, S., et al. (2023). Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. Molecules, 28(3), 1339. [Link]
  • Shibuya, M. (2011). Signal Transduction by Vascular Endothelial Growth Factor Receptors. The Keio Journal of Medicine, 60(2), 46-51. [Link]
  • Cusabio. (n.d.). VEGF Signaling Pathway.
  • Proteopedia. (2023). VEGF signaling pathway.
  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol.
  • Visikol. (2022). Plasma Protein Binding Assay.

Sources

A Comprehensive Validation and Comparative Analysis of a New Analytical Standard for 4,6-Dimethoxypyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The integrity of analytical data is foundational to pharmaceutical research and development. This integrity relies heavily on the quality of the reference standards used for quantification and identification.[1][2] This guide presents a comprehensive validation of a new secondary reference standard for 4,6-Dimethoxypyrimidin-5-amine (CAS: 15846-15-8), a critical building block in medicinal chemistry.[3] We establish the standard's identity, purity, and stability through a multi-faceted analytical approach, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[4][5][6] Through rigorous comparative analysis against a previously qualified batch, this document demonstrates the new standard's fitness for purpose in demanding research and quality control environments.

Introduction: The Imperative for Rigorously Characterized Standards

In pharmaceutical development, an analytical reference standard is a highly purified and well-characterized compound used as a benchmark for confirming the identity, strength, quality, and purity of drug substances and products.[1] The US Food and Drug Administration (FDA) requires that these standards be of the "highest purity that can be obtained through reasonable effort" and be thoroughly characterized.[1] This ensures the accuracy and reliability of analytical results that underpin regulatory submissions and, ultimately, patient safety.

This compound is a substituted pyrimidine derivative that serves as a versatile precursor in the synthesis of pharmacologically active molecules.[3] Its structural features make it a valuable intermediate for creating more complex, biologically active compounds.[3] Given its role, a reliable analytical standard is essential for accurate quantification in synthesis reactions, impurity profiling, and stability studies.

This guide details the validation workflow for a new in-house secondary reference standard of this compound. The objective is to demonstrate that this new standard is fit for its intended purpose by confirming its structural identity, assigning an accurate purity value through orthogonal methods, and verifying the stability-indicating nature of the primary analytical method.

cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity & Assay cluster_2 Phase 3: Stability Assessment cluster_3 Phase 4: Final Qualification P1_NMR NMR Spectroscopy (¹H, ¹³C) P1_MS Mass Spectrometry (HRMS) P1_FTIR FTIR Spectroscopy P2_HPLC Chromatographic Purity (HPLC-UV) P1_FTIR->P2_HPLC P2_qNMR Absolute Purity (qNMR) P2_Water Water Content (Karl Fischer) P2_RS Residual Solvents (GC-MS) P3_FD Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) P2_RS->P3_FD P4_Compare Comparative Analysis (vs. Existing Standard) P3_FD->P4_Compare P4_Cert Certificate of Analysis Generation P4_Compare->P4_Cert End Qualified Reference Standard P4_Cert->End Start New Batch of This compound Start->P1_NMR

Caption: Overall workflow for the validation of the new analytical standard.

Structural Elucidation and Identity Confirmation

The first step in qualifying a reference standard is to unequivocally confirm its chemical structure. We employed a suite of spectroscopic techniques to ensure the material is structurally correct, as the accuracy of all subsequent quantitative measurements depends on this confirmed identity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: As a powerful, non-destructive technique, NMR provides detailed information about the carbon-hydrogen framework of a molecule.[3] ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR verifies the carbon backbone. The observed spectra for the new standard were consistent with the expected structure of this compound.

  • High-Resolution Mass Spectrometry (HRMS): HRMS was used to determine the accurate mass of the molecule, which provides strong evidence for its elemental composition. The measured mass was within a 2 ppm tolerance of the theoretical mass.

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. The spectrum showed characteristic absorptions for N-H stretching of the amine group, C-H stretching of the aromatic and methoxy groups, and C=N/C=C stretching of the pyrimidine ring.

Technique Parameter Expected Result Observed Result (New Standard)
¹H NMR Chemical Shifts (δ, ppm)Signals for aromatic C-H, NH₂, and two distinct -OCH₃ groups.Conforms to structure.
¹³C NMR Chemical Shifts (δ, ppm)Signals corresponding to the six unique carbon atoms.Conforms to structure.
HRMS (ESI+) [M+H]⁺156.0822 m/z156.0824 m/z
IR Key Absorptions (cm⁻¹)~3400-3200 (N-H), ~2950 (C-H), ~1600 (C=N/C=C).Conforms to structure.
Table 1: Summary of Spectroscopic Data for Identity Confirmation.

Purity Assessment and Assay Assignment

A reference standard's purity value is its most critical attribute for quantitative applications. To assign a reliable value, we used orthogonal analytical techniques to account for all possible impurities, including organic process-related impurities, water content, and residual solvents, as recommended by regulatory guidelines.[1]

Chromatographic Purity by Stability-Indicating HPLC-UV

A gradient reverse-phase HPLC method was developed and validated to separate this compound from potential impurities and degradation products. The development of such a "stability-indicating" method is a core requirement for robust quality control.[7][8] The method's ability to resolve the main component from stress-induced degradants is demonstrated in Section 4.

Orthogonal Purity Assessment by Quantitative NMR (qNMR)

While HPLC provides a measure of purity relative to other UV-active components, it does not provide an absolute assay value. Quantitative NMR (qNMR) is a primary ratio method that allows for the direct measurement of a compound's purity against an independent, certified reference material (e.g., maleic acid) without requiring a specific standard of the analyte itself. This provides a truly orthogonal and highly accurate assay value.

Water Content and Residual Solvents
  • Karl Fischer Titration: Coulometric Karl Fischer analysis was performed to accurately determine the water content.

  • Headspace GC-MS: Gas Chromatography-Mass Spectrometry was used to identify and quantify any residual solvents from the synthesis process.

Comparative Purity Profile

The new standard was compared against the existing, previously qualified batch. The results demonstrate high consistency and purity.

Parameter Method Existing Standard (Batch A) New Standard (Batch B) Acceptance Criteria
Chromatographic Purity HPLC-UV (Area %)99.85%99.91%≥ 99.5%
Total Impurities HPLC-UV (Area %)0.15%0.09%≤ 0.5%
Water Content Karl Fischer0.08%0.06%≤ 0.2%
Residual Solvents GC-MS< 0.05%< 0.05%Below ICH Limits
Assigned Assay Mass Balance99.77%99.85%Report Value
Assigned Assay qNMR99.7% ± 0.4%99.8% ± 0.3%Report Value
Mass Balance Assay = (100% - % Water - % Residual Solvents) x (Chromatographic Purity / 100)
Table 2: Comparative Purity and Assay Data.

Stability Assessment via Forced Degradation

Forced degradation, or stress testing, is essential to establish the intrinsic stability of a compound and to validate the analytical method's ability to separate the active pharmaceutical ingredient (API) from its degradation products.[9][10] The new standard was subjected to a panel of stress conditions as outlined by ICH guideline Q1A.[7] The goal is to achieve modest degradation (typically 5-20%) to demonstrate that any resulting degradants can be detected.[10]

cluster_conditions Stress Conditions Acid Acid Hydrolysis 0.1 M HCl, 60°C, 24h Analysis HPLC-UV Analysis Acid->Analysis Base Base Hydrolysis 0.1 M NaOH, 60°C, 8h Base->Analysis Oxid Oxidation 3% H₂O₂, RT, 24h Oxid->Analysis Therm Thermal 80°C Dry Heat, 72h Therm->Analysis Photo Photolytic ICH Q1B Light Box Photo->Analysis Start New Standard Sample Start->Acid Start->Base Start->Oxid Start->Therm Start->Photo End Evaluate Peak Purity & Mass Balance Analysis->End

Caption: Workflow for the forced degradation study.

The results confirmed that the HPLC method is stability-indicating. In all cases where degradation occurred, the degradant peaks were well-resolved from the main this compound peak, and peak purity analysis via a photodiode array (PDA) detector confirmed no co-elution.

Stress Condition % Degradation Mass Balance (% Assay + % Degradants) Peak Purity (Main Peak)
Acid Hydrolysis (0.1 M HCl) 12.5%99.6%Pass
Base Hydrolysis (0.1 M NaOH) 4.8%100.1%Pass
Oxidation (3% H₂O₂) 18.2%99.4%Pass
Thermal (80°C) < 1.0%100.2%Pass
Photolytic (ICH Q1B) < 1.0%100.1%Pass
Table 3: Summary of Forced Degradation Results.

The compound shows susceptibility to acidic and oxidative conditions, highlighting the need for storage in well-sealed containers away from reactive environments. The thermal and photolytic stability are excellent.

Detailed Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Determination
  • Instrumentation: UPLC/HPLC system with a quaternary pump, autosampler, column thermostat, and PDA/UV detector.

  • Column: C18 Reverse-Phase, 2.1 x 100 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-9 min: 95% B

    • 9-9.1 min: 95% to 5% B

    • 9.1-12 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Detection Wavelength: 275 nm[11]

  • Injection Volume: 2 µL

  • Sample Preparation: Accurately weigh ~10 mg of the standard into a 100 mL volumetric flask. Dissolve and dilute to volume with 50:50 Water:Acetonitrile to a final concentration of 0.1 mg/mL.

  • System Suitability:

    • Tailing Factor: ≤ 1.5

    • Theoretical Plates: ≥ 10000

    • Repeatability (n=6): ≤ 0.5% RSD

Protocol 2: GC-MS for Residual Solvent Analysis
  • Instrumentation: Headspace Sampler coupled to a Gas Chromatograph with a Mass Spectrometric detector.

  • Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.

  • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

  • Carrier Gas: Helium, constant flow at 1.0 mL/min.

  • Headspace Parameters:

    • Oven Temperature: 80 °C

    • Loop Temperature: 90 °C

    • Transfer Line Temp: 100 °C

    • Equilibration Time: 15 min

  • MS Detection: Scan mode from 35-350 amu.

  • Sample Preparation: Accurately weigh ~50 mg of the standard into a 20 mL headspace vial. Add 5 mL of Dimethyl Sulfoxide (DMSO). Crimp and seal.

Conclusion and Final Recommendation

The comprehensive analytical data presented in this guide robustly validates the new batch of this compound as a high-quality secondary reference standard. Its identity is unequivocally confirmed by a suite of spectroscopic techniques. The purity has been accurately assigned using two orthogonal methods (HPLC and qNMR), showing excellent agreement and a final assay value of 99.8% .

The developed HPLC method has been proven to be stability-indicating through rigorous forced degradation studies. Comparative analysis demonstrates that the new standard is of equal or greater purity than the previously qualified batch. This new standard is declared fit for purpose and is suitable for use in routine and critical analytical applications, including assay determination, impurity identification, and quality control testing.

References

  • ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • Shinde, V. (2020, June 27). Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. Veeprho.
  • Levin, M. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • ResolveMass Laboratories Inc. (2025, November 5). Forced Degradation Testing in Pharma.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification.
  • GMP SOP. (2023, January 5). What is meant by reference standard in pharmaceuticals?.
  • Valicare GmbH. (2024, May 6). Do your methods comply with the new ICH requirements?.
  • Lab Manager. (2025, September 2). ICH and FDA Guidelines for Analytical Method Validation.
  • QbD Group. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • World Health Organization. (n.d.). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances.
  • Beilstein Journal of Organic Chemistry. (2016, October 12). Experimental and theoretical investigations into the stability of cyclic aminals.
  • Darshil, P., et al. (2021). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. PMC - PubMed Central.

Sources

Inter-laboratory study on the characterization of 4,6-Dimethoxypyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Inter-Laboratory Study on the Characterization of 4,6-Dimethoxypyrimidin-5-amine: A Comparative Guide

Abstract

This guide presents a comprehensive framework for the analytical characterization of this compound, a key intermediate in pharmaceutical synthesis. In the absence of a formal inter-laboratory study, this document proposes a collaborative analytical validation program to establish a harmonized approach for purity, identity, and physicochemical property determination. We will compare the utility of various analytical techniques, presenting hypothetical, yet representative, experimental data to illustrate the expected outcomes. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry to ensure consistent and reliable characterization of this critical raw material.

Introduction: The Significance of this compound

This compound is a substituted pyrimidine that serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), including certain kinase inhibitors and other targeted therapies. The purity and structural integrity of this intermediate are paramount, as any impurities can carry through the synthetic route, potentially impacting the safety and efficacy of the final drug product.

Given its importance, establishing a robust and reproducible analytical control strategy is essential. An inter-laboratory study, by its nature, is the gold standard for validating analytical methods and establishing a reference standard. This guide outlines the critical analytical tests and compares their roles in providing a comprehensive characterization profile for this compound.

Proposed Inter-Laboratory Study Workflow

To ensure the consistent quality of this compound across different manufacturing sites and development labs, a well-defined inter-laboratory study is proposed. The workflow for such a study would involve distributing a single batch of the material to multiple laboratories, each performing a set of pre-defined analytical tests.

Inter-Laboratory_Study_Workflow cluster_0 Central Coordinating Lab cluster_1 Participating Laboratories (N > 3) cluster_2 Data Analysis and Reporting A Procure and Homogenize Single Batch of This compound B Develop and Distribute Standardized Analytical Protocols A->B C Distribute Aliquots to Participating Laboratories B->C D Perform Characterization (HPLC, GC-MS, NMR, FTIR, DSC) C->D E Submit Raw Data and Results to Central Lab D->E F Statistical Analysis of Inter-Laboratory Data (e.g., ANOVA, Cochran's Test) E->F G Establish Reference Characterization Profile F->G H Publish Final Report and Reference Standard G->H Analytical_Technique_Relationship cluster_0 Identity cluster_1 Purity cluster_2 Physicochemical NMR NMR (Structure) MS MS (Molecular Weight) FTIR FTIR (Functional Groups) HPLC HPLC (Non-volatile Impurities) GCMS GC-MS (Volatile Impurities) DSC DSC (Melting Point) TGA TGA (Thermal Stability) Compound This compound Compound->NMR Compound->MS Compound->FTIR Compound->HPLC Compound->GCMS Compound->DSC Compound->TGA

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4,6-Dimethoxypyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe handling and disposal of 4,6-Dimethoxypyrimidin-5-amine. Tailored for researchers, scientists, and professionals in drug development, this guide moves beyond a simple checklist to instill a deep understanding of the principles behind safe laboratory practice, ensuring both personal safety and environmental compliance.

Core Principle: Proactive Hazard Assessment

Proper disposal begins before a single container is opened. It starts with a thorough understanding of the substance's potential hazards. While specific toxicological data for this compound is not extensively published, we can infer its hazard profile from structurally similar compounds, such as 2-Amino-4,6-dimethoxypyrimidine and 4-Amino-2,6-dimethoxypyrimidine. This principle of "class-based hazard assessment" is a cornerstone of laboratory safety for novel or less-common reagents.

Based on available data for its isomers, this compound is considered hazardous.[1][2] Key anticipated hazards include skin and eye irritation.[1][2][3] Aromatic amines as a class are also noted for their potential environmental risks and may require metabolic activation to exert toxic effects.[4] Therefore, treating this compound with a high degree of caution is mandatory.

Hazard CategoryAnticipated RiskRecommended Action
Skin Contact Causes skin irritation.[1][2]Wear nitrile or other chemically resistant gloves. Wash hands thoroughly after handling.[2][5]
Eye Contact Causes serious eye irritation.[1][2][3]Wear chemical safety goggles or a face shield.[6][7]
Inhalation May cause respiratory irritation.[1][3]Handle in a well-ventilated area or a certified chemical fume hood.[5][8]
Environmental Potential for environmental toxicity, characteristic of aromatic amines.[4]Do not allow the product to enter drains or waterways.[2][5]

The Regulatory Landscape: Understanding Your Obligations

In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10] Concurrently, the Occupational Safety and Health Administration (OSHA) mandates safe laboratory practices, including the development of a Chemical Hygiene Plan (CHP), which must cover waste disposal procedures.[11][12][13][14]

These regulations establish a "cradle-to-grave" responsibility for hazardous waste, meaning the generator of the waste is legally responsible for its safe management until its final, environmentally sound disposal.[9][15] Your institution's Environmental Health & Safety (EHS) department is your primary resource for navigating these complex regulations.[16]

Pre-Disposal Protocol: Segregation and Containment

Careful preparation is critical to prevent dangerous reactions and ensure compliant disposal.

Step 1: Waste Characterization

The first step in proper disposal is determining if the waste is hazardous according to EPA guidelines.[17] A waste can be hazardous if it is specifically "listed" by the EPA or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[18] Given the hazards of its isomers, it is prudent to assume that waste this compound is a hazardous waste.

Step 2: Container Selection

Waste must be collected in containers that are compatible with the chemical. For solid this compound waste, a high-density polyethylene (HDPE) or glass container with a tightly sealing lid is appropriate. Liquid waste (e.g., solutions in solvents) must be stored in containers designed for liquids that will not degrade or react with the solvent.[9] Never use food-grade containers like milk jugs.[9]

Step 3: Labeling

All waste containers must be accurately and clearly labeled. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "Waste this compound"

  • A clear indication of the hazards (e.g., "Irritant")

  • The date accumulation started

Step 4: Segregation

Chemical incompatibility can lead to heat generation, gas evolution, or explosions.[19][20][21] Store waste this compound away from incompatible materials.

Class of Incompatible MaterialRationale for Segregation
Strong Oxidizing Agents Can react exothermically or violently with amines.
Strong Acids Can form salts, potentially with heat generation.
Acid Chlorides / Anhydrides May undergo vigorous reactions with the amine group.

Disposal Workflow: From Benchtop to Final Disposition

The following workflow outlines the procedural steps for disposing of this compound waste. This process ensures safety at the point of generation and seamless handoff to your institution's waste management program.

DisposalWorkflow cluster_Lab Laboratory Procedures cluster_EHS EHS / Waste Management Procedures gen 1. Generation of Waste (e.g., residual solid, contaminated wipes, spent solutions) ppe 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) gen->ppe Before Handling container 3. Place Waste in a Labeled, Compatible Container ppe->container close 4. Securely Close Container container->close saa 5. Store in Designated Satellite Accumulation Area (SAA) close->saa request 6. Request Waste Pickup (Follow Institutional Protocol) saa->request When container is full or per schedule pickup 7. EHS Collects Waste request->pickup dispose 8. Final Disposal by Licensed Facility pickup->dispose

Caption: Disposal Decision Workflow for this compound.

Detailed Steps:

  • Generation: Collect waste at the source. This includes unused material, contaminated items (like weigh boats or wipes), and solutions.

  • PPE: Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling the waste.[6][8]

  • Containment: Place the waste directly into your pre-labeled, compatible hazardous waste container. For solids, sweep or shovel into the container to avoid creating dust.[1][22] Do not mix with other waste streams unless explicitly permitted by your EHS department.[22]

  • Closure: Keep waste containers closed at all times except when adding waste.[9][23] This is a common regulatory violation and prevents the release of vapors.

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA). This area should be secure and away from incompatible chemicals.

  • Pickup Request: Once the container is full or you have finished the project, follow your institution's protocol to request a pickup from the EHS department or their designated hazardous waste contractor.[16][17]

  • Final Disposal: The waste will be transported by licensed professionals to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final disposition, often via high-temperature incineration.[24][22][25]

Emergency Procedures: Spill and Exposure

Accidents require immediate and correct action.

In Case of a Spill:

  • Minor Spill (Solid): Alert others in the area. Wearing appropriate PPE, carefully sweep up the material and place it in the hazardous waste container.[1] Decontaminate the area with a suitable solvent followed by soap and water.[16]

  • Major Spill: Evacuate the immediate area and notify your supervisor and institutional EHS department immediately.[16]

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[1][16]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][16]

  • Inhalation: Move to fresh air. If you feel unwell, seek medical attention.[2]

By adhering to these scientifically grounded and procedurally sound guidelines, you uphold your commitment to a safe laboratory environment and ensure the responsible stewardship of chemical resources.

References

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration.
  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl.
  • OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450). CloudSDS.
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration.
  • Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon Occupational Safety and Health.
  • Hazardous Waste Disposal Guidelines. Purdue University.
  • Hazardous Waste Listings. U.S. Environmental Protection Agency.
  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency.
  • Best Practices for Hazardous Waste Disposal. AEG Environmental.
  • Hazardous Waste. U.S. Environmental Protection Agency.
  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency.
  • 2-Amino-4,6-dimethoxypyrimidine. PubChem, National Center for Biotechnology Information.
  • Substance Information - 4,6-dimethoxypyrimidin-2-amine. European Chemicals Agency (ECHA).
  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency.
  • Chemical Waste Disposal Guidelines. Harvard University.
  • Incompatibility. SlideShare.
  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific.
  • Definition, Classification, Physical, Chemical and Therapeutic Incompatibilities with Examples. Pharmaguideline.
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  • INCOMPATIBILITIES. CUTM Courseware.
  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency.
  • Proper Waste Management of RCRA 8 Metals. ACTenviro.
  • Chemical Incompatibility - All the examples explained - A quick revision. YouTube.
  • Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. PubMed Central, National Institutes of Health.
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Mastering the Safe Handling of 4,6-Dimethoxypyrimidin-5-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my objective extends beyond merely supplying a product; it is to ensure you can utilize it with the utmost safety and efficacy. This guide provides a detailed protocol for handling 4,6-Dimethoxypyrimidin-5-amine (CAS No. 15846-15-8), a crucial intermediate in synthetic organic chemistry. The procedures outlined below are designed to empower researchers, scientists, and drug development professionals with the knowledge to mitigate risks and establish a secure laboratory environment. Our approach is rooted in a deep understanding of the compound's chemical properties and potential hazards, ensuring that every step is a self-validating component of a comprehensive safety system.

Hazard Analysis: Understanding the Risks

Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound is classified as a hazardous substance that necessitates careful handling to avoid adverse health effects.[1]

Primary Hazards:

  • Skin Irritation (H315): Direct contact with the skin can cause irritation.[2][3]

  • Serious Eye Irritation (H319): The compound can cause significant irritation if it comes into contact with the eyes.[2][3]

  • Respiratory Irritation (H335): Inhalation of dust particles may lead to respiratory tract irritation.[3][4]

While some data suggests potential harm if swallowed or inhaled, the most consistently reported and immediate risks are dermal, ocular, and respiratory irritation.[5][6][7] Therefore, the core of our safety protocol is centered on creating robust barriers to these exposure routes.

Engineering Controls: The First Line of Defense

The most effective way to prevent exposure is to handle this compound within a controlled environment.

  • Chemical Fume Hood: All handling of this solid compound, especially weighing and transferring, must be performed in a well-ventilated chemical fume hood.[1][8] This is critical to control the dispersion of fine dust particles that can be easily inhaled.[2][9]

  • Safety Stations: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[3][10] In the event of accidental exposure, immediate irrigation is crucial to minimizing injury.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the mandatory PPE, tailored to the specific hazards of this compound.

PPE CategorySpecificationsRationale
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile). Gloves must be inspected for integrity before each use.[1][2]To prevent direct skin contact, which is a primary route of exposure leading to irritation.[2]
Eye and Face Protection Tightly fitting safety goggles or chemical safety glasses meeting EN 166 (EU) or NIOSH (US) standards.[4] A face shield should be worn if there is a risk of splashing.[1][11]To protect the eyes from dust particles and potential splashes, which can cause serious and painful irritation.[2][3]
Skin and Body Protection A fully buttoned lab coat or chemical-resistant clothing. Closed-toe and closed-heel shoes are mandatory.[1][10]To provide a barrier against accidental spills and prevent skin exposure.
Respiratory Protection A NIOSH-approved respirator is required if engineering controls are insufficient or when dust generation is unavoidable.[4][10]To protect against the inhalation of airborne particles that can cause respiratory tract irritation.[3]

The causality is clear: because the compound is a skin, eye, and respiratory irritant, the PPE ensemble is designed to create a complete barrier against these routes of entry. The use of disposable gloves is often preferred to avoid the complexities of decontamination.[11]

Procedural Workflow for Safe Handling

Adherence to a systematic workflow is essential for minimizing risk. The following diagram and step-by-step protocol outline the critical phases of handling this compound, from preparation to disposal.

G cluster_prep 1. Pre-Handling cluster_handle 2. Handling Operations cluster_post 3. Post-Handling cluster_dispose 4. Waste Management prep_sds Review SDS prep_eng Verify Fume Hood & Safety Stations prep_sds->prep_eng prep_ppe Inspect & Don PPE handle_weigh Weigh Solid in Fume Hood prep_ppe->handle_weigh Proceed to handling prep_eng->prep_ppe handle_transfer Transfer & Dissolve handle_weigh->handle_transfer post_decon Decontaminate Work Area & Glassware handle_transfer->post_decon Complete experiment post_doff Doff PPE Correctly post_decon->post_doff post_wash Wash Hands Thoroughly post_doff->post_wash dispose_solid Collect Solid Waste & Contaminated PPE dispose_label Label Waste Container dispose_solid->dispose_label dispose_final Dispose via Licensed Waste Contractor dispose_label->dispose_final

Safe handling workflow for this compound.

Step-by-Step Handling Protocol:

  • Preparation: Before retrieving the chemical, ensure all required PPE is worn correctly.[1] Verify that the chemical fume hood is operational and that safety showers and eyewash stations are unobstructed.[3][10]

  • Handling:

    • Perform all manipulations that may generate dust, such as weighing and transferring the solid, inside a chemical fume hood.[8]

    • Avoid creating dust clouds. Use techniques that minimize agitation of the powder.[1]

    • Avoid contact with skin, eyes, and clothing.[10] Do not breathe in dust.[6]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place when not in use.[9] Recommended storage is at 2-8°C, protected from light and moisture.[8][12]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[2][10]

    • Contaminated clothing should be carefully removed and laundered before reuse.[2]

    • Decontaminate the work surface and any equipment used.

Emergency and Disposal Procedures

First-Aid Measures:

  • In case of skin contact: Immediately take off all contaminated clothing.[2] Flush the skin with copious amounts of water for at least 15 minutes. If skin irritation occurs, seek medical advice.[10]

  • In case of eye contact: Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[3] Remove contact lenses if present and easy to do.[2] If eye irritation persists, get medical attention immediately.[2][3]

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing.[2] If you feel unwell, seek medical attention.[3]

  • If swallowed: Rinse the mouth with water. Do NOT induce vomiting. Seek medical attention.[2][10]

Spill and Disposal Plan:

  • Spill Response: In the event of a spill, evacuate the area.[10] Prevent further leakage if it is safe to do so. Pick up and arrange disposal without creating dust.[2][9] Sweep up the material and shovel it into suitable, closed containers for disposal.[3] Do not let the product enter drains.[10][13]

  • Waste Disposal: All waste material, including contaminated PPE and empty containers, must be disposed of through a licensed hazardous waste disposal company.[9][14] Treat empty containers as you would the product itself.[9] This must be done in accordance with all local and national regulations.[2]

By integrating these safety protocols into your daily laboratory operations, you build a foundation of trust in your procedures and ensure the well-being of your research team.

References

  • TCI Chemicals. (2024). SAFETY DATA SHEET: 2-Amino-4,6-dimethoxypyrimidine.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Amino-2,6-dimethoxypyrimidine.
  • Apollo Scientific. (2023). Safety Data Sheet: 4,6-Dimethoxy-2-[(phenoxycarbonyl)amino]pyrimidine.
  • Benchchem. (n.d.). This compound | CAS 15846-15-8.
  • Enamine. (n.d.). SAFETY DATA SHEET.
  • American Chemistry Council. (2021). Guidance for Selection of Personal Protective Equipment for MDI Users.
  • Sigma-Aldrich. (2021). SAFETY DATA SHEET.
  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards | NIOSH.
  • ChemicalBook. (n.d.). 2-Amino-4,6-dimethoxypyrimidine(36315-01-2).
  • Chemenu. (n.d.). cas 15846-15-8|| where to buy this compound.
  • Benchchem. (n.d.). Personal protective equipment for handling 4,6-Dichloropyrimidin-5-amine.
  • PubChem. (n.d.). 2-Amino-4,6-dimethoxypyrimidine.
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 2-Amino-4,6-dimethoxypyrimidine.
  • Echemi. (n.d.). 2-Amino-4,6-dimethoxypyrimidine SDS, 36315-01-2 Safety Data Sheets.
  • Fisher Scientific. (2011). SAFETY DATA SHEET.
  • Collect and Recycle. (n.d.). Amine Disposal For Businesses.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.